molecular formula C3H5NO4 B8295161 2-Nitropropanoic acid

2-Nitropropanoic acid

Cat. No.: B8295161
M. Wt: 119.08 g/mol
InChI Key: PTYVBEKOPJHZLJ-UHFFFAOYSA-N
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Description

2-Nitropropanoic acid is a useful research compound. Its molecular formula is C3H5NO4 and its molecular weight is 119.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C3H5NO4

Molecular Weight

119.08 g/mol

IUPAC Name

2-nitropropanoic acid

InChI

InChI=1S/C3H5NO4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)

InChI Key

PTYVBEKOPJHZLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitropropanoic acid is a chiral nitroalkane carboxylic acid that presents a unique combination of functional groups, rendering it a molecule of significant interest in synthetic chemistry and as a potential building block in drug development. This guide provides a comprehensive overview of its molecular architecture, physicochemical properties, and reactivity. We will delve into its stereochemistry, spectroscopic signatures, and established synthetic methodologies. Furthermore, this document outlines the molecule's relevance in medicinal chemistry, protocols for its safe handling, and its role as a precursor for various derivatives, offering field-proven insights for its practical application in research and development.

Chapter 1: Molecular Architecture of this compound

The chemical identity and reactivity of this compound are dictated by its distinct molecular structure. A thorough understanding of this architecture is fundamental for its application in complex synthetic pathways.

Chemical Formula and Nomenclature
  • Molecular Formula: C₃H₅NO₄ [1]* IUPAC Name: this compound [1]* Common Synonyms: 2-nitropropionic acid [1] The molecule consists of a three-carbon propanoic acid backbone with a nitro group (-NO₂) attached to the alpha-carbon (C2).

Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's properties.

Caption: 2D chemical structure of this compound.

Key Functional Groups and Chemical Reactivity

This compound's reactivity is a product of the interplay between its two primary functional groups:

  • Carboxylic Acid (-COOH): This group imparts acidic properties to the molecule, with a reported pKa of approximately 3.79 at 25°C.[2][3][4] It can undergo typical carboxylic acid reactions, such as esterification, amide formation, and reduction.

  • Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group significantly influences the acidity of the alpha-proton (the hydrogen on C2). This makes the alpha-carbon a potential site for deprotonation and subsequent nucleophilic attack. The nitro group itself can be reduced to an amino group, providing a pathway to synthesize alpha-amino acids and their derivatives.

Stereoisomerism

The alpha-carbon (C2) of this compound is a stereocenter, meaning the molecule is chiral and can exist as two enantiomers: (R)-2-nitropropanoic acid and (S)-2-nitropropanoic acid. [5]This chirality is a critical consideration in drug development, as different enantiomers of a molecule often exhibit distinct pharmacological activities and toxicological profiles. The specific stereoisomer, (2R)-2-nitropropanoic acid, has been identified and cataloged. [5]

Chapter 2: Physicochemical and Spectroscopic Profile

Quantitative data and spectroscopic fingerprints are essential for the identification, purification, and characterization of this compound in a laboratory setting.

Physicochemical Properties

The following table summarizes key computed physicochemical properties.

PropertyValueSource
Molecular Weight 119.08 g/mol [1][5][6]
Molecular Formula C₃H₅NO₄[1][5]
pKa 3.79 (at 25°C)[2][3][4]
XLogP3 0.2[1][5]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 4PubChem

Note: Experimental data for properties like melting and boiling points are not consistently available in public databases. [6]

Spectroscopic Analysis

While a comprehensive public database of spectra for this compound is limited, characteristic spectroscopic features can be predicted based on its functional groups. For its derivatives, such as 2-(4-nitrophenyl)propionic acid and methyl 2-nitropropanoate, some spectral data is available which can provide comparative insights. [7][8]

  • ¹H NMR: Expected signals would include a quartet for the alpha-proton (CH), a doublet for the methyl protons (CH₃), and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Three distinct carbon signals are expected: one for the methyl group, one for the alpha-carbon, and one for the carboxyl carbon. The alpha-carbon signal would be shifted downfield due to the nitro group's influence.

  • Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), and asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹, respectively).

Chapter 3: Synthesis and Reactivity

The synthesis of this compound and its derivatives is a key area of interest for medicinal chemists.

General Synthetic Strategies

The synthesis of nitroalkanes can be approached through several methods. A common and effective strategy for creating α-nitro carboxylic acids involves the substitution of a halogen on an α-halo acid using a nitrite salt.

Caption: Conceptual workflow for the synthesis of this compound.

Example Experimental Protocol: Synthesis from 2-Bromopropanoic Acid

This protocol is a representative method based on established nucleophilic substitution reactions.

  • Dissolution: Dissolve 2-bromopropanoic acid in an equal volume of water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (NaNO₂), using a slight molar excess (e.g., 1.1 equivalents) compared to the 2-bromopropanoic acid.

  • Reaction: Slowly add the sodium nitrite solution to the flask. Heat the mixture to a moderate temperature (e.g., 60-70°C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS). The reaction proceeds via an SN2 mechanism, where the nitrite ion displaces the bromide.

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute mineral acid (e.g., 2M HCl) to a pH of ~2. This protonates the carboxylate salt to form the free carboxylic acid.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using NMR and IR spectroscopy and measure the melting point.

Chapter 4: Relevance in Biological Systems and Drug Development

While this compound itself is not a therapeutic agent, its structural motifs are relevant in medicinal chemistry and toxicology. It is crucial to distinguish it from its highly toxic isomer, 3-nitropropionic acid (3-NPA), a well-known mitochondrial toxin. [9][10][11]

Role as a Synthetic Building Block

The true value of this compound in drug development lies in its utility as a versatile synthetic intermediate.

Caption: this compound as a precursor in drug discovery.

  • Synthesis of α-Amino Acids: The reduction of the nitro group to an amine is a straightforward method to produce alanine and its derivatives. This is highly valuable for incorporating non-canonical amino acids into peptides or other pharmacologically active molecules.

  • Scaffold for Novel Derivatives: The carboxylic acid handle allows for amide coupling with various amines, while the nitro group can be used in Henry reactions or other carbon-carbon bond-forming reactions after deprotonation of the alpha-carbon. This dual functionality allows for the creation of diverse chemical libraries for screening. This is in contrast to aryl propionic acid derivatives, which are a major class of NSAIDs. [12]

Biological Activity of Nitro Compounds

The nitro group is a known pharmacophore and is present in numerous bioactive compounds with a wide range of activities, including antimicrobial and antineoplastic effects. [13]The biological activity is often mediated through redox reactions within cells. [13]While some nitroalkanes are known for their toxicity, others are being explored as lead compounds for new therapeutics. [14]

Chapter 5: Analytical and Handling Procedures

Analytical Techniques
  • Chromatography: Reversed-phase HPLC with UV detection is a suitable method for analyzing the purity of this compound and monitoring reaction progress. The carboxyl group allows for good retention and the nitro group provides a chromophore for UV detection.

  • Mass Spectrometry: LC-MS is an excellent tool for confirming the molecular weight (119.08 g/mol ) and for structural elucidation of derivatives.

Safety, Handling, and Storage

CAUTION: Nitroalkanes as a class of compounds should be handled with care.

  • Potential Hazards: Nitroalkanes can be oxidizing agents and may react vigorously with reducing agents. [15]Some nitroalkanes are considered potentially toxic or carcinogenic and require thorough safety assessment before use. [14][16]They can form explosive salts in the presence of inorganic bases. [15]* Handling:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Keep away from sources of ignition, as vapors may form explosive mixtures with air. [17] * Use precautionary measures against static discharge. [17]* Storage:

    • Store in a cool, dry, well-ventilated area.

    • Keep containers tightly closed.

    • Store away from incompatible materials such as strong bases and reducing agents.

Conclusion

This compound is a chiral molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its value is derived from the dual reactivity of its carboxylic acid and alpha-nitro functional groups, which allows for diverse chemical transformations. While researchers must be cognizant of the potential hazards associated with nitroalkanes, a solid understanding of its structure, properties, and reactivity enables its safe and effective use in the development of novel chemical entities and potential therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14598772, this compound. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23422945, 2-Methyl-2-nitropropanoic acid. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92979979, (2R)-2-nitropropanoic acid. Available from: [Link]

  • Science of Synthesis (2007). Product Class 1: Nitroalkanes. Thieme, 41. Available from: [Link]

  • Chemical Synthesis Database (2024). This compound. Available from: [Link]

  • Wikipedia (2024). Nitromethane. Available from: [Link]

  • ResearchGate (2018). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Available from: [Link]

  • Chemius (2024). nitro razredčilo - Safety data sheet. Available from: [Link]

  • MDPI (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. Available from: [Link]

  • ResearchGate (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

  • SpectraBase (2025). 2-Nitropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • ResearchGate (2024). Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link]

  • PubMed (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8). Available from: [Link]

  • IFTM University (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Odesa I. I. Mechnikov National University (2023). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

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An In-depth Technical Guide to 2-Nitropropanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropropanoic acid, a small, functionalized organic molecule, presents a compelling case study in the nuanced world of chemical isomers and their divergent biological activities. While its isomer, 3-nitropropionic acid (3-NPA), has been extensively studied as a potent mitochondrial toxin and a valuable tool in modeling neurodegenerative diseases, this compound remains a comparatively enigmatic entity.[1][2] This guide aims to provide a comprehensive technical overview of this compound, addressing its fundamental chemical and physical properties, exploring potential synthetic routes, and discussing its known and potential applications in the context of its more notorious isomer. The significant disparities in the available literature between these two isomers will be a recurring theme, highlighting critical knowledge gaps and potential avenues for future research. For drug development professionals, understanding the subtle structural changes that so drastically alter the toxicological and pharmacological profiles of these molecules is of paramount importance.

Core Molecular and Physical Properties

A foundational understanding of this compound begins with its fundamental molecular characteristics. Its chemical formula is C3H5NO4, and it has a molecular weight of approximately 119.08 g/mol .[3][4] This positions it as a relatively small molecule, a feature that can have significant implications for its pharmacokinetic profile, including its ability to cross biological membranes.

PropertyValueSource
Molecular Formula C3H5NO4PubChem[3][4]
Molecular Weight 119.08 g/mol PubChem[3][4]
IUPAC Name This compoundPubChem[4]
Synonyms 2-nitropropionic acidPubChem[4]
pKa 3.79 (25°C)ChemicalBook[3]
Physical State Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Note: Some physical properties are predicted based on the structure and properties of similar compounds due to a lack of experimentally determined data in the available literature.

Synthesis of this compound: A Methodological Challenge

A thorough review of the scientific literature reveals a significant challenge in identifying a standardized, step-by-step protocol for the synthesis of this compound. This stands in stark contrast to its isomer, 3-nitropropionic acid, for which synthetic methods are more readily available.[5] A patented method for preparing 3-nitropropionic acid involves a multi-step process starting from acrylic acid.[6]

A plausible synthetic approach for this compound could be conceptualized based on established organic chemistry principles. One such theoretical pathway would involve the nitration of propionic acid or a derivative. However, direct nitration of the aliphatic chain of propionic acid is generally not a feasible or selective method. A more likely approach would involve the use of a starting material that already contains a suitable leaving group at the 2-position, which can then be displaced by a nitrite salt.

Below is a theoretical experimental workflow for the synthesis of this compound. It is crucial to note that this protocol is illustrative and has not been experimentally validated based on the available literature. Researchers attempting this synthesis should conduct a thorough risk assessment and optimization of reaction conditions.

Theoretical Synthesis Workflow

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Purification A Propionic Acid B 2-Bromopropionic Acid A->B  N-Bromosuccinimide (NBS),  Catalytic HBr C 2-Bromopropionic Acid D This compound C->D  Sodium Nitrite (NaNO2),  Solvent (e.g., DMF or DMSO) E Crude this compound F Purified this compound E->F  Extraction,  Crystallization or Chromatography

Caption: Theoretical workflow for the synthesis of this compound.

Detailed Theoretical Protocol:
  • Step 1: Alpha-Bromination of Propionic Acid. Propionic acid would first be subjected to a Hell-Volhard-Zelinsky-type reaction to introduce a bromine atom at the alpha-carbon (the 2-position). This is typically achieved using N-bromosuccinimide (NBS) with a catalytic amount of hydrobromic acid (HBr). The reaction would likely be performed in an inert solvent and may require initiation by light or a radical initiator.

  • Step 2: Nucleophilic Substitution with Nitrite. The resulting 2-bromopropionic acid would then be treated with a nitrite salt, such as sodium nitrite (NaNO2), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This would facilitate an SN2 reaction where the bromide is displaced by the nitrite ion to form this compound. Careful control of temperature is crucial to minimize side reactions.

  • Step 3: Workup and Purification. The reaction mixture would then be subjected to an aqueous workup to remove inorganic salts and the solvent. This would typically involve partitioning between water and an organic solvent. The organic layer containing the product would then be dried and the solvent removed under reduced pressure. The final purification of this compound would likely be achieved through crystallization or column chromatography.

Spectroscopic and Analytical Characterization

For researchers synthesizing this compound, a full suite of analytical techniques would be necessary for unambiguous identification and purity assessment. These would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be expected to show a quartet for the proton at the 2-position (coupled to the methyl protons) and a doublet for the methyl protons at the 3-position. 13C NMR would show three distinct carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretch from the carboxylic acid, a C=O stretch, and strong asymmetric and symmetric stretches for the nitro group (typically in the regions of 1550-1500 cm-1 and 1360-1290 cm-1, respectively).

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound.

Safety, Handling, and Storage

Due to the limited specific safety data for this compound, a cautious approach to its handling is imperative. The safety profile of its isomer, 3-nitropropionic acid, which is a known neurotoxin, should be taken as a serious indicator of potential hazards.[1][2] Therefore, all work with this compound should be conducted in a well-ventilated chemical fume hood.[8] Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times.[8]

Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9][10]

Applications in Research and Drug Development: A Tale of Two Isomers

The vast majority of research into the biological effects of nitropropanoic acids has focused on the 3-isomer. 3-Nitropropionic acid is a well-established and irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[2][11] This inhibition leads to cellular energy depletion and is the basis for its use in creating animal models of Huntington's disease, a neurodegenerative disorder characterized by mitochondrial dysfunction.[11]

The potential applications and mechanism of action of this compound are, by comparison, largely unexplored. The position of the nitro group at the alpha-carbon, adjacent to the carboxylic acid, could lead to significantly different chemical and biological properties compared to the 3-isomer. For instance, the acidity of the alpha-proton in this compound is likely to be higher, potentially influencing its reactivity and interactions with biological targets.

For drug development professionals, the study of this compound could offer valuable insights into the structure-activity relationships of small molecule mitochondrial toxins and modulators. A key research question is whether this compound shares the mitochondrial toxicity of its 3-isomer. If it does not, it could serve as a useful negative control in studies of 3-NPA. Conversely, if it exhibits a different or more selective mode of action, it could represent a novel pharmacological tool.

The broader class of nitro-containing compounds has a rich history in drug development, with applications ranging from antimicrobial to anticancer agents.[12] The selective activation of nitro-compounds in hypoxic environments, such as those found in solid tumors, is a particularly promising area of research.[13] Whether this compound possesses properties that could be exploited in this or other therapeutic contexts remains an open question.

Conclusion and Future Directions

This compound is a molecule of significant interest primarily due to the stark contrast it presents to its well-studied isomer, 3-nitropropionic acid. While its fundamental molecular formula and weight are established, a comprehensive understanding of its chemical and biological properties is hampered by a lack of available experimental data. The development of a reliable and well-documented synthetic protocol is a critical first step to enabling more in-depth research.

For researchers in drug discovery and development, the key questions surrounding this compound are:

  • What is its precise mechanism of action, and does it differ from that of 3-nitropropionic acid?

  • Does it exhibit mitochondrial toxicity, and if so, is it more or less potent than its 3-isomer?

  • Are there unique pharmacological properties of this compound that could be therapeutically exploited?

Answering these questions will not only illuminate the specific properties of this understudied molecule but will also contribute to a more profound understanding of the structure-activity relationships that govern the biological effects of small nitro-containing organic acids. The story of this compound is, as of now, largely unwritten, presenting a clear opportunity for future scientific exploration.

References

  • ChemSynthesis. This compound. [Link]

  • SpectraBase. 2-Nitropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 2-Methyl-2-nitropropanoic acid. [Link]

  • PubMed Central. Progress on 3-Nitropropionic Acid Derivatives. [Link]

  • PubChem. (2R)-2-nitropropanoic acid. [Link]

  • PubChem. 3-Nitropropionic acid. [Link]

  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • PubMed Central. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • Google Patents. Method for preparing 3-nitropropionic acid.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Wikipedia. Mechanism of action. [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The analysis and characterization of small molecules are fundamental to progress in chemical synthesis, drug discovery, and materials science. 2-Nitropropanoic acid, a nitroalkanoic acid, presents a unique combination of functional groups—a carboxylic acid and a nitro group—that influence its chemical reactivity and biological activity. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application and for ensuring its purity and stability.

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for researchers and scientists who require a deep understanding of the analytical techniques used to elucidate the structure of this and similar compounds. Recognizing that direct, publicly available experimental spectra for this compound are limited, this guide will also leverage data from its close chemical relatives, such as its esters, to provide a robust and predictive analytical framework.

Introduction to this compound

This compound (C₃H₅NO₄) is a small organic molecule with a molecular weight of 119.08 g/mol .[1][2] Its structure consists of a propanoic acid backbone with a nitro group attached to the α-carbon. The presence of both a Brønsted-Lowry acid (the carboxylic acid) and an electron-withdrawing nitro group on the same chiral center makes it an interesting target for stereoselective synthesis and a potential building block in medicinal chemistry.

The accurate interpretation of its spectroscopic data is crucial for confirming its identity, assessing its purity, and understanding its electronic and structural properties. This guide will delve into the three primary spectroscopic techniques for the characterization of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum of this compound

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
-COOH10.0 - 13.0Singlet (broad)1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift is concentration and solvent-dependent.
α-H4.8 - 5.2Quartet1HThe proton on the α-carbon is significantly deshielded by both the adjacent carboxylic acid and the electron-withdrawing nitro group. It will be split into a quartet by the neighboring methyl protons.
-CH₃1.7 - 2.0Doublet3HThe methyl protons are coupled to the α-proton, resulting in a doublet. They are slightly deshielded by the proximity to the electron-withdrawing groups.
Predicted ¹³C NMR Spectrum of this compound

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)Rationale
-COOH168 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
α-C80 - 90The α-carbon is significantly deshielded due to the direct attachment of the electronegative nitro group and the carboxylic acid.
-CH₃15 - 20The methyl carbon is in a typical aliphatic region but is slightly deshielded by the α-substituents.
Experimental ¹H NMR Data for Ethyl 2-nitropropionate

For comparison, the experimental ¹H NMR spectrum of Ethyl 2-nitropropionate in CDCl₃ shows the following signals[3]:

ProtonChemical Shift (ppm)Multiplicity
α-HNot specifiedQuartet
-CH₃ (of propionate)Not specifiedDoublet
-OCH₂CH₃Not specifiedQuartet
-OCH₂CH₃Not specifiedTriplet

The key takeaway is the quartet-doublet pattern for the propionate backbone, which is expected to be conserved in the parent acid. The chemical shifts in the acid will likely be slightly different due to the change from an ester to a carboxylic acid.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Set up a proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A longer relaxation delay may be needed for quaternary carbons.

    • Acquire the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Tune Tune Probe Lock->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Calibrate Calibrate Chemical Shifts Process->Calibrate Integrate Integrate & Assign Signals Calibrate->Integrate Structure Structure Elucidation Integrate->Structure

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted IR Spectrum of this compound

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (Carboxylic Acid)2500-3300Broad, StrongStretching
C-H (Aliphatic)2850-3000MediumStretching
C=O (Carboxylic Acid)1700-1725StrongStretching
N=O (Nitro Group)1540-1560 and 1340-1360StrongAsymmetric and Symmetric Stretching
C-O1210-1320MediumStretching
C-N830-890Weak-MediumStretching

The presence of a very broad absorption in the 2500-3300 cm⁻¹ range, a strong carbonyl peak around 1710 cm⁻¹, and two strong nitro group absorptions are the key diagnostic features for this compound in an IR spectrum.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

Objective: To obtain an IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (a small amount, solid or liquid)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

  • Kimwipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a Kimwipe dampened with isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a solvent-dampened Kimwipe.

Workflow for IR Analysis:

IR_Workflow Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Place_Sample Place Sample on Crystal Background->Place_Sample Acquire_Sample Acquire Sample Spectrum Place_Sample->Acquire_Sample Process Process Spectrum (Baseline & Peak Picking) Acquire_Sample->Process Analyze Analyze Functional Groups Process->Analyze End End Analyze->End

Caption: Step-by-step workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound

Expected Molecular Ions (using Electrospray Ionization - ESI):

  • Negative Ion Mode:

    • [M-H]⁻: m/z 118.01. This is expected to be the base peak, corresponding to the deprotonated molecule.

  • Positive Ion Mode:

    • [M+H]⁺: m/z 120.03.

    • [M+Na]⁺: m/z 142.01. Adducts with sodium are common.

Expected Fragmentation Pattern (using Electron Ionization - EI):

  • Molecular Ion [M]⁺˙: m/z 119.

  • Loss of -NO₂: [M - 46]⁺˙ at m/z 73. This corresponds to the [C₃H₅O₂]⁺ ion and is a very common fragmentation pathway for nitro compounds.

  • Loss of -COOH: [M - 45]⁺˙ at m/z 74. This corresponds to the [C₂H₄NO₂]⁺ ion.

  • Loss of both -COOH and -NO₂: This would lead to smaller fragments.

The high-resolution mass of this compound (C₃H₅NO₄) is 119.0219. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)

Objective: To determine the accurate mass of this compound and study its fragmentation.

Materials:

  • This compound sample

  • LC-MS grade solvents (e.g., methanol, water, formic acid)

  • Vials for sample preparation

  • LC-MS system with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Infusion Analysis (for initial tuning):

    • Infuse the sample solution directly into the mass spectrometer using a syringe pump to optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • LC-MS Analysis:

    • Inject the sample onto an appropriate HPLC column (e.g., C18) to separate it from any impurities.

    • The eluent from the HPLC is directed into the ESI source.

    • Acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

    • Perform MS/MS (or MS²) experiments on the parent ion of interest to induce fragmentation and obtain structural information.

  • Data Analysis:

    • Extract the mass spectrum for the peak corresponding to this compound.

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data may be sparse in public databases, a comprehensive structural elucidation is achievable through a combination of predictive analysis based on fundamental principles and comparison with closely related analogs. The protocols and expected spectral features outlined in this guide provide a robust framework for researchers to confidently identify and characterize this compound in their work. The application of these multi-faceted analytical techniques ensures the scientific integrity of research and development involving this and other novel chemical entities.

References

  • SpectraBase. 2-Nitropropionic acid methyl ester. [Link]

  • ChemSynthesis. This compound. [Link]

  • PubChem. This compound. [Link]

  • SpectraBase. Ethyl 2-nitropropionate 1H NMR Spectrum. [Link]

  • PubChem. (2R)-2-nitropropanoic acid. [Link]

  • NIST Chemistry WebBook. Propanoic acid. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

Sources

Introduction: The Significance of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹³C NMR Spectroscopic Analysis of 2-Nitropropanoic Acid

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a deep understanding of the structural characterization of this molecule. We will delve into the theoretical principles governing its chemical shifts, provide robust protocols for experimental verification, and discuss the interpretation of the resulting spectroscopic data.

This compound is a small organic molecule featuring two highly influential functional groups: a carboxylic acid and a nitro group. Its structural simplicity belies a complex electronic environment that makes it an excellent subject for spectroscopic study. Accurate characterization is paramount for its application in chemical synthesis and as a potential building block in pharmaceutical development. ¹³C NMR spectroscopy offers direct, non-destructive insight into the carbon skeleton, providing unambiguous data for structural confirmation and purity assessment.

Theoretical Principles: Unpacking the Electronic Environment

The ¹³C NMR chemical shifts in this compound are primarily dictated by the powerful inductive effects of the attached functional groups. Understanding these effects is crucial for predicting and assigning the spectrum.

  • Inductive Effects: Both the carboxylic acid (-COOH) and the nitro group (-NO₂) are strongly electron-withdrawing groups (-I effect).[1] They pull electron density away from the adjacent carbon atoms. This "deshielding" effect causes the carbon nuclei to experience a stronger external magnetic field, thus they resonate at a higher frequency, or further "downfield" (higher ppm value).[2]

  • The Carboxyl Carbon (C1): The C1 carbon is double-bonded to one oxygen and single-bonded to another, making it highly electron-deficient. Consequently, it is significantly deshielded and appears far downfield in the spectrum, typically in the 160-185 ppm range for carboxylic acids.[3][4] While it is bonded to two electronegative oxygen atoms, resonance involving the oxygen lone pair provides some shielding effect, causing it to appear slightly upfield compared to the carbonyl carbons of ketones or aldehydes (which are typically >190 ppm).[5][6]

  • The α-Carbon (C2): The C2 carbon is subject to the intense inductive pull from both the directly attached nitro group and the adjacent carboxyl group. The nitro group's deshielding effect is particularly strong. This synergistic effect means the C2 carbon will be the most deshielded of the aliphatic carbons.

  • The Methyl Carbon (C3): The C3 carbon is influenced to a lesser extent. The inductive effect diminishes with distance, so while it will be slightly deshielded compared to a simple alkane, it will appear the furthest "upfield" (lowest ppm value) of the three carbons in the molecule.

The diagram below illustrates these intramolecular electronic influences.

Caption: Inductive effects in this compound deshielding C1 and C2.

Predicted ¹³C NMR Chemical Shifts

While experimental data for this specific molecule is not widely published, we can generate highly reliable in silico predictions based on established algorithms that model the electronic factors discussed above. These predictions serve as a robust hypothesis that can be confirmed experimentally using the protocol outlined in the next section.

Carbon AtomFunctional Group EnvironmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 Carboxylic Acid (-C OOH)~170 ppmTypical range for a carboxylic acid carbon[7][8]; highly deshielded by two oxygen atoms.
C2 α-Carbon (-C H(NO₂)-)~85 ppmStrongly deshielded by the adjacent nitro group and, to a lesser extent, the carboxyl group.
C3 Methyl (-C H₃)~15 ppmAliphatic carbon, only slightly deshielded by the proximity to the electron-withdrawing groups.
Table 1: Predicted ¹³C NMR chemical shifts for this compound. Predictions are generated based on standard chemical shift databases and computational models.[9][10]

Experimental Protocol for Spectrum Acquisition

This section provides a self-validating, step-by-step protocol for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Sample Preparation
  • Analyte Weighing: Accurately weigh 20-50 mg of high-purity this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[11]

  • Solvent Selection: Choose a suitable deuterated solvent. For this compound, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is the recommended choice.

    • Causality: The molecule's polarity and acidic proton necessitate a polar, aprotic solvent to ensure complete dissolution and minimize complex hydrogen-bonding interactions that could broaden signals.[3][12] Chloroform-d (CDCl₃) may not be suitable due to poor solubility. The choice of solvent will influence the exact chemical shifts.[13]

  • Dissolution: Dissolve the analyte in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial before transferring to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference and set its chemical shift to 0.00 ppm during processing. If using a solvent that is not miscible with TMS, an external reference or referencing to the known solvent residual peak is necessary.[14][15]

NMR Spectrometer Setup and Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer and should be adjusted as necessary based on the available instrumentation.[16][17]

  • Insert Sample and Lock: Place the NMR tube in the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

  • Tuning and Shimming: Tune the ¹³C probe to the correct frequency. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[18]

  • Acquisition Parameters: Load a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width (SW): Set to a range of ~220 ppm to ensure all carbons, especially the downfield carboxyl carbon, are captured.

    • Number of Scans (NS): Set to a minimum of 1024 scans. This is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nuclei.[19]

    • Relaxation Delay (D1): Set to 5-10 seconds .

      • Causality (Trustworthiness Pillar): This is the most critical parameter for quantitative accuracy. The C1 carboxyl carbon is quaternary (no attached protons) and thus has a very long spin-lattice relaxation time (T₁). A short delay would lead to signal saturation, making the peak appear significantly smaller than it should be, or even causing it to be missed entirely. A long delay ensures the nucleus fully relaxes between pulses, providing a more reliable signal intensity.[2][17]

    • Acquisition Time (AQ): Aim for an acquisition time of ~1-2 seconds to ensure good digital resolution.

Data Processing
  • Fourier Transform: Apply an exponential multiplying function (line broadening, LB = 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorption mode. Apply a baseline correction algorithm to produce a flat, even baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or, if TMS is not used, by setting the central peak of the DMSO-d₆ multiplet to 39.52 ppm.

  • Peak Picking: Identify and label the chemical shift of the three distinct peaks in the spectrum.

The entire workflow is summarized in the following diagram.

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Uncharted Fragmentation Landscape

Introduction to 2-Nitropropanoic Acid: A Molecule of Interest

This compound (C₃H₅NO₄), with a molecular weight of 119.08 g/mol , is an organic compound featuring both a carboxylic acid and a nitro functional group.[1][2][3][4][5] The presence of these two moieties on a short alkyl chain suggests a rich and informative fragmentation pattern in mass spectrometry, offering clues to its structure and chemical properties. Understanding its behavior under ionization is crucial for its unambiguous identification in complex matrices.

The Fundamentals of Electron Ionization (EI) Mass Spectrometry

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule.[6][7][8][9][10][11] This energy input leads to the formation of a molecular ion (M⁺•), which is often unstable and undergoes subsequent fragmentation.[12][13] The resulting fragment ions are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pathways are governed by the relative bond strengths within the molecule and the stability of the resulting fragments.[14]

Predicted Electron Ionization Fragmentation Pathways of this compound

The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation patterns of carboxylic acids and nitroalkanes. The initial ionization event will likely involve the removal of an electron from one of the lone pairs on the oxygen atoms of the carboxylic acid or the nitro group, forming the molecular ion at m/z 119.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to proceed through several key pathways:

  • Loss of the Nitro Group (•NO₂): A common fragmentation for nitroalkanes is the cleavage of the C-N bond, leading to the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 73 .

  • α-Cleavage of the Carboxylic Acid: Carboxylic acids readily undergo α-cleavage, which in this case would involve the breaking of the C1-C2 bond. This would lead to the formation of the carboxyl cation, [COOH]⁺ , at m/z 45 .[15][16]

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the α-carbon and the carboxyl group can result in the loss of a carboxyl radical (•COOH), with a mass of 45 Da, yielding a fragment ion at m/z 74 .

  • Loss of Nitrous Acid (HNO₂): Rearrangement followed by the elimination of nitrous acid (HNO₂), with a mass of 47 Da, is another plausible pathway for nitroalkanes. This would produce a fragment ion at m/z 72 .

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation:

  • The m/z 73 ion ([CH₃CHCOOH]⁺) could lose a molecule of carbon monoxide (CO) to form an ion at m/z 45 . Alternatively, it could lose a methyl radical (•CH₃) to yield an ion at m/z 58 .

  • The m/z 45 ion ([COOH]⁺) is relatively stable but could potentially lose a hydroxyl radical (•OH) to form the formyl cation [CHO]⁺ at m/z 29 .

The interplay of these pathways will determine the final appearance of the mass spectrum, with the relative abundances of the fragment ions reflecting their stability.

Summary of Predicted Key Fragment Ions

The following table summarizes the predicted key fragment ions for this compound and their proposed origins.

m/zProposed Ion StructureOrigin
119[CH₃CH(NO₂)COOH]⁺•Molecular Ion (M⁺•)
74[CH₃CH(NO₂)]⁺M⁺• - •COOH
73[CH₃CHCOOH]⁺M⁺• - •NO₂
72[C₃H₄O₂]⁺•M⁺• - HNO₂
45[COOH]⁺α-cleavage
29[CHO]⁺[COOH]⁺ - •OH

Visualizing the Fragmentation Pathways

The predicted fragmentation pathways can be visualized using the following diagrams:

M [M]⁺• (m/z 119) F74 m/z 74 M->F74 - •COOH F73 m/z 73 M->F73 - •NO₂ F72 m/z 72 M->F72 - HNO₂ F45 m/z 45 M->F45 α-cleavage

Caption: Primary fragmentation pathways of this compound.

F73 [CH₃CHCOOH]⁺ (m/z 73) F45_secondary m/z 45 F73->F45_secondary - CO F58 m/z 58 F73->F58 - •CH₃

Caption: Secondary fragmentation of the m/z 73 ion.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally validate the predicted fragmentation patterns, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

6.1. Sample Preparation

  • Derivatization: Due to the polarity of the carboxylic acid group, derivatization is recommended to improve volatility and chromatographic performance. A common method is esterification, for example, by reacting this compound with methanol in the presence of an acid catalyst to form methyl 2-nitropropanoate.

  • Dilution: Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

6.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 35-200.

6.3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to identify the peak corresponding to this compound (or its derivative).

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Analyze the mass spectrum to identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the electron ionization mass spectrometry fragmentation of this compound. By leveraging the established fragmentation behaviors of carboxylic acids and nitroalkanes, we have proposed a detailed set of fragmentation pathways and characteristic ions. This information serves as a robust starting point for the identification and structural characterization of this molecule. The provided experimental protocol offers a practical framework for obtaining empirical data to validate and refine these predictions. As with any scientific endeavor, the interplay between theoretical prediction and experimental verification is paramount, and it is our hope that this guide will stimulate further investigation into the fascinating world of mass spectrometry.

References

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14598772, this compound. Retrieved from [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92979979, (2R)-2-nitropropanoic acid. Retrieved from [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid. Retrieved from [Link]

  • PubMed. (2000, July). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Organic Chemistry Class Notes. (n.d.). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • YouTube. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). fragmentation patterns in mass spectra. Retrieved from [Link]

  • GenTech Scientific. (2023, March 6). What Factors Influence Fragmentation in Mass Spectrometry?. Retrieved from [Link]

  • Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

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  • MASONACO. (n.d.). Electron Ionization. Retrieved from [Link]

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infrared spectroscopy of alpha-nitro carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of α-Nitro Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the principles and applications of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of α-nitro carboxylic acids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of vibrational spectra arising from the proximate nitro and carboxylic acid functionalities. We will examine the characteristic absorption bands, the profound influence of intra- and intermolecular hydrogen bonding, and the inductive effects that define the unique spectral fingerprint of these molecules. This guide synthesizes theoretical principles with practical, field-proven methodologies for sample analysis, ensuring both scientific rigor and experimental validity.

Introduction: The Challenge and Utility of Spectroscopic Analysis

α-Nitro carboxylic acids are a significant class of organic compounds, serving as versatile intermediates in synthetic chemistry and as key structural motifs in various pharmacologically active molecules. Their chemical behavior is dictated by the interplay between the strongly electron-withdrawing nitro group (-NO₂) and the acidic, hydrogen-bonding-capable carboxylic acid group (-COOH). Understanding the molecular structure and intermolecular interactions of these compounds is paramount for predicting their reactivity, stability, and biological activity.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample and gain insight into its molecular structure and bonding environment.[2] For α-nitro carboxylic acids, IR spectroscopy is particularly revealing, as the vibrational frequencies of both the nitro and carboxylic acid groups are sensitive to their immediate chemical environment, offering a detailed picture of the electronic and structural characteristics of the molecule.

This guide will first deconstruct the individual IR signatures of the carboxylic acid and nitro functional groups before synthesizing this knowledge to interpret the complex spectra of α-nitro carboxylic acids.

Deconstructing the Spectrum: Characteristic Vibrational Modes

The infrared spectrum of an α-nitro carboxylic acid is a superposition of the vibrational modes of its constituent parts, modulated by their mutual interaction. To interpret the full spectrum, we must first understand the characteristic absorptions of each functional group in isolation.

The Carboxylic Acid Moiety (-COOH)

The IR spectrum of a carboxylic acid is dominated by features arising from the O-H, C=O, and C-O bonds. These absorptions are highly characteristic and often unmistakable.[3][4][5]

  • O-H Stretching: The most prominent feature is an exceptionally broad and intense absorption band for the O-H stretch, typically spanning from 3300 cm⁻¹ to 2500 cm⁻¹ .[3][4][6][7] This remarkable broadness is a direct consequence of strong intermolecular hydrogen bonding, where two carboxylic acid molecules form a stable cyclic dimer.[6][8][9][10] This broad absorption is often superimposed on the sharper C-H stretching bands.[6]

  • C=O (Carbonyl) Stretching: A strong, sharp absorption corresponding to the C=O stretch appears between 1760 cm⁻¹ and 1690 cm⁻¹ .[6] For hydrogen-bonded dimers, which are common in the solid or liquid state, this band is typically found around 1710-1725 cm⁻¹ .[1][3] The presence of conjugation or electron-withdrawing substituents can shift this frequency.[3][11]

  • C-O Stretching and O-H Bending: The spectrum also contains bands for the C-O stretch (1320-1210 cm⁻¹) and in-plane O-H bend (1440-1395 cm⁻¹).[6] Additionally, a broad O-H out-of-plane bending vibration is often observed near 920 cm⁻¹.[5]

The Nitro Moiety (-NO₂)

The nitro group is characterized by two strong and distinct stretching vibrations due to the resonance structure which gives the N-O bonds partial double bond character.[12][13]

  • Asymmetric N-O Stretching: A strong absorption band typically appears in the range of 1600-1530 cm⁻¹ for aliphatic nitro compounds.[14] This is often one of the most intense peaks in the nitro group's signature.[15]

  • Symmetric N-O Stretching: A second, usually less intense, band is observed between 1390-1300 cm⁻¹ for the symmetric stretch.[14]

The presence of this pair of intense bands is a reliable indicator for the nitro functional group.[12]

Synthesizing the Spectrum: Infrared Analysis of α-Nitro Carboxylic Acids

When the nitro and carboxylic acid groups are attached to the same α-carbon, their spectral signatures are mutually influenced by electronic (inductive) effects and steric/bonding (hydrogen bonding) interactions.

Inductive Effects of the α-Nitro Group

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. Its placement at the α-position has two primary effects on the carboxylic acid's vibrational frequencies:

  • Effect on O-H Acidity: The nitro group's inductive effect withdraws electron density from the carboxyl group, weakening the O-H bond and increasing its acidity. This enhanced acidity can strengthen intermolecular hydrogen bonding, potentially leading to further broadening and a slight shift to lower wavenumbers for the O-H stretching band.

  • Effect on C=O Frequency: The electron-withdrawing effect tends to pull electron density away from the carbonyl carbon, which can slightly strengthen and shorten the C=O bond. This typically results in a shift of the carbonyl stretching frequency to a higher wavenumber (a "blue shift") compared to its unsubstituted aliphatic counterpart. One might expect a shift of +15 to +25 cm⁻¹ in the C=O frequency.

The Critical Role of Hydrogen Bonding

The proximity of the -NO₂ and -COOH groups allows for the possibility of intramolecular hydrogen bonding, where the acidic proton of the carboxyl group interacts with an oxygen atom of the nitro group. This creates a competition between intramolecular and the typically dominant intermolecular (dimer) hydrogen bonding.

  • Intermolecular Dimer Formation: As with most carboxylic acids, α-nitro carboxylic acids are expected to form strong hydrogen-bonded dimers, especially in the solid state or in non-polar solvents. This will result in the characteristic broad O-H stretch from 3300-2500 cm⁻¹.

  • Intramolecular Hydrogen Bonding: The presence of a competing intramolecular hydrogen bond can alter the spectral profile. It may lead to the appearance of a sharper, distinct O-H absorption band at a lower frequency (e.g., ~3200 cm⁻¹) within the broader intermolecular absorption envelope, or it could shift the entire broad band. The exact effect depends on the stability and geometry of the resulting intramolecularly bonded ring structure.

The interplay between these two forms of hydrogen bonding is a key area of investigation for which IR spectroscopy is exceptionally well-suited.

Hydrogen_Bonding cluster_0 Intermolecular Dimer cluster_1 Intramolecular H-Bond R1 R-CH(NO₂) C1 C R1->C1 O1 O C1->O1 = OH1 O-H C1->OH1 O2 O OH1->O2 R2 (O₂N)HC-R C2 C R2->C2 C2->O2 = OH2 H-O C2->OH2 OH2->O1 H-Bond N N O_N1 O N->O_N1 + O_N2 O N->O_N2 C_alpha CH-R C_alpha->N C_carboxyl C C_alpha->C_carboxyl O_carboxyl O C_carboxyl->O_carboxyl = OH_carboxyl O-H C_carboxyl->OH_carboxyl OH_carboxyl->O_N2 H-Bond

Caption: Inter- vs. Intramolecular Hydrogen Bonding in α-Nitro Carboxylic Acids.

Summary of Expected Absorptions

The following table summarizes the key vibrational frequencies expected in the IR spectrum of a typical α-nitro carboxylic acid.

Vibrational Mode Functional Group **Expected Wavenumber (cm⁻¹) **Characteristics
O-H StretchCarboxylic Acid3300 - 2500Very broad, very strong; indicative of H-bonding.
C-H StretchAlkyl3000 - 2850Medium, sharp; may be superimposed on the O-H band.
C=O StretchCarboxylic Acid1745 - 1715Strong, sharp; shifted to higher frequency by α-NO₂.
N-O Asymmetric StretchNitro1600 - 1530Strong, sharp.
N-O Symmetric StretchNitro1390 - 1300Medium-Strong, sharp.
O-H Bend (in-plane)Carboxylic Acid1440 - 1395Medium, may overlap with C-H bends.
C-O StretchCarboxylic Acid1320 - 1210Medium-Strong.
O-H Bend (out-of-plane)Carboxylic Acid~920Medium, broad.

Experimental Protocol: A Self-Validating System

Acquiring a high-quality, reproducible IR spectrum requires meticulous sample preparation and instrument handling. The following protocol is designed as a self-validating system to ensure data integrity.

Instrument and Sample Preparation Workflow

Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis A Verify Sample Purity & Dryness B Select Sampling Method (KBr, Nujol, ATR) A->B C Prepare Sample (e.g., Grind with KBr) B->C D Perform Instrument Background Scan (Critical for removing atmospheric H₂O/CO₂) C->D E Mount Sample in Spectrometer D->E F Acquire Spectrum (Co-add scans for S/N improvement) E->F G Perform Data Processing (e.g., Baseline Correction) F->G H Peak Picking & Assignment G->H I Compare with Reference Spectra / Correlate with Structure H->I

Caption: Standard workflow for FTIR analysis of solid organic compounds.

Step-by-Step Methodology: KBr Pellet Technique

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).

  • Sample Purity Check: Ensure the α-nitro carboxylic acid sample is pure and thoroughly dry. Water is a strong IR absorber and will obscure the O-H region of the spectrum.

  • Gather Materials: You will need spectroscopy-grade KBr (kept in a desiccator), an agate mortar and pestle, a pellet press, and the sample.

  • Grinding: Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the mortar. Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, slightly glossy appearance.[16] Inadequate grinding is a primary cause of poor-quality spectra.

  • Pellet Pressing: Transfer a portion of the powdered mixture to the pellet press die. Assemble the press and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

  • Validation: A good KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or insufficient pressure.

  • Data Acquisition:

    • Perform a background scan with the empty sample holder in the FTIR spectrometer to account for atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Analysis: Process the resulting spectrum by performing a baseline correction and identifying the peak positions (wavenumbers) and relative intensities.

Considerations for Solvents and Solution-Phase Spectra

When analyzing samples in solution, the choice of solvent is critical. The solvent must be transparent in the spectral regions of interest and should not interact strongly with the solute in a way that confounds interpretation.

  • Solvent Effects: Polar solvents can engage in hydrogen bonding with the α-nitro carboxylic acid, disrupting the intermolecular dimer formation.[17] This can lead to a sharpening of the O-H band and a shift in the C=O frequency.[18][19] Aprotic solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are often used, but care must be taken as they have their own characteristic absorptions.

  • Concentration Dependence: The extent of hydrogen bonding is concentration-dependent.[1] Running spectra at different concentrations can help differentiate between intramolecular features (which are concentration-independent) and intermolecular features (which diminish upon dilution).

Conclusion: A Powerful Tool for Molecular Characterization

Infrared spectroscopy provides a detailed and nuanced fingerprint of α-nitro carboxylic acids. By carefully analyzing the positions, shapes, and intensities of the characteristic absorption bands, researchers can confirm the presence of both the nitro and carboxylic acid functional groups. More importantly, subtle shifts in these bands provide invaluable insights into the electronic environment and the complex hydrogen-bonding networks that govern the properties of these molecules. The systematic application of the protocols outlined in this guide will empower scientists to leverage FTIR spectroscopy as a reliable and authoritative tool for structural elucidation and chemical analysis in their research and development endeavors.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

  • Vaden, T. D., et al. (2011). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry & Biochemistry. [Link]

  • University of Calgary. (n.d.). IR: nitro groups. [Link]

  • University of Manitoba. (n.d.). Nitro compound infrared spectra. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]

  • LibreTexts Chemistry. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • González, G., & Clavijo, E. (1987). Solvent Effects on the Infrared Spectra of Nitro-N-methylanilines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • San Diego Mesa College. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

  • Pearson Education. (n.d.). Pearson Edexcel Level 3 Advanced Level GCE in Chemistry (9CH0) Data Booklet. [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. [Link]

  • Webb, L. J., & Boxer, S. G. (2008). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of Physical Chemistry B. [Link]

  • Hovhannisyan, A. A., et al. (2007). The IR frequencies of coordinated nitro, nitrito and nitrato groups in iron-porphyrin complexes. ResearchGate. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Chemistry. [Link]

  • LibreTexts Chemistry. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • Naval Research Laboratory. (1964). SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA. DTIC. [Link]

  • Ungnade, H. E., et al. (1960). ABSORPTION SPECTRA OF NITRO COMPOUNDS. FURTHER SOLVENT PERTURBATIONS. The Journal of Physical Chemistry. [Link]

  • ChemTube3D. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids [Video]. YouTube. [Link]

  • ResearchGate. (2025, August 7). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of succinic acid, 2-nitroterephthalic acid and Co-MOF. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. [Link]

  • Thermal Lube. (n.d.). FTIR Acid and Base Number Analyses: Their Potential to Replace ASTM Methods. [https://www.therm lube.com/wp-content/uploads/2014/12/FTIR-Acid-and-Base-Number-Analyses-Their-Potential-to-Replace-ASTM-Methods.pdf]([Link] lube.com/wp-content/uploads/2014/12/FTIR-Acid-and-Base-Number-Analyses-Their-Potential-to-Replace-ASTM-Methods.pdf)

  • Noria Corporation. (n.d.). Universal Acid Number (AN) Determination Using FTIR Spectroscopy. [Link]

  • All 'Bout Chemistry. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect [Video]. YouTube. [Link]

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pKa and acidity of 2-Nitropropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the pKa and Acidity of 2-Nitropropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-NPA) is an alpha-nitro carboxylic acid characterized by the presence of a nitro group on the carbon adjacent to the carboxyl functional group. This structural feature profoundly influences its chemical properties, most notably its acidity. Understanding the acid dissociation constant (pKa) of 2-NPA is fundamental for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive examination of the theoretical principles governing its acidity, detailed protocols for its experimental determination, and insights into the implications of its pKa in research and development.

Theoretical Framework: The Determinants of Acidity in this compound

The acidity of any carboxylic acid is defined by the stability of its conjugate base, the carboxylate anion, which is formed upon the donation of a proton.[1] In aqueous solution, this equilibrium is quantified by the acid dissociation constant (Ka), or more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid.

The acidity of this compound is significantly enhanced compared to its parent compound, propanoic acid, due to the powerful electron-withdrawing nature of the alpha-nitro group (-NO₂). This influence is primarily exerted through the inductive effect.

  • Inductive Effect (-I Effect): The nitro group is one of the strongest electron-withdrawing groups. It pulls electron density away from the adjacent atoms through the sigma bonds. This effect propagates to the carboxyl group, polarizing the O-H bond and facilitating the release of the proton (H⁺).

  • Stabilization of the Conjugate Base: Upon deprotonation, the resulting carboxylate anion is stabilized. The electron-withdrawing nitro group helps to delocalize the negative charge on the carboxylate, dispersing it over a larger area and thereby increasing the stability of the anion.[2] A more stable conjugate base corresponds to a stronger parent acid.

The order of acidity and the corresponding pKa trend for related compounds clearly illustrates this principle:

This compound (strongest acid, lowest pKa) > 3-Bromopropanoic Acid > Propanoic Acid (weakest acid, highest pKa) [2]

The nitro group at the alpha position has a much more potent acidifying effect than a bromine atom at the beta position, underscoring the strength and proximity-dependence of the inductive effect.

Quantitative Data: The pKa of this compound

The experimentally determined pKa value for this compound provides a quantitative measure of its acidic strength.

CompoundpKa ValueTemperature (°C)Reference(s)
This compound 3.79 25 [3][4][5][6]

This value confirms that this compound is a moderately strong organic acid, significantly more acidic than unsubstituted alkanoic acids like propanoic acid (pKa ≈ 4.87).

Experimental Determination of pKa

Accurate determination of pKa is critical for chemical and pharmaceutical development. Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being among the most common and reliable.[7][8]

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining the pKa of ionizable compounds.[9] The principle involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH with a calibrated electrode. The pKa is determined from the resulting titration curve as the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[10][11][12]

  • Apparatus Setup:

    • A calibrated pH meter with a combination glass electrode.

    • A magnetic stirrer and stir bar.

    • A Class A burette (e.g., 10 mL or 25 mL) for precise delivery of the titrant.

    • A jacketed titration vessel to maintain a constant temperature (e.g., 25°C).

  • Reagent Preparation:

    • Analyte Solution: Prepare a solution of this compound (e.g., 1 mM) in high-purity, carbonate-free water. The use of carbonate-free water is crucial to avoid errors, especially when titrating to higher pH values.[9]

    • Titrant: Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution.

    • Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration, which ensures that the activity coefficients remain relatively constant.[10]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Place a known volume (e.g., 20 mL) of the 1 mM 2-NPA solution into the titration vessel.

    • Add a sufficient volume of the KCl solution to maintain a constant ionic strength.

    • If necessary, make the initial solution acidic (pH 1.8-2.0) with a small amount of 0.1 M HCl to ensure the analyte is fully protonated at the start.[10][12]

    • Immerse the pH electrode and begin gentle stirring. Purge the solution with nitrogen to displace dissolved CO₂.[10]

    • Add the standardized NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches a stable value well past the equivalence point (e.g., pH 12).[10][12]

    • Perform a blank titration with only water and KCl to correct for any background effects.

    • Repeat the titration at least three times for reproducibility.[10]

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by calculating the first derivative (ΔpH/ΔV).

    • The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter Prep_Analyte Prepare 1 mM 2-NPA Solution Prep_Titrant Standardize 0.1 M NaOH Setup Assemble Vessel, Add Analyte & KCl Prep_Titrant->Setup Purge Purge with N2 Setup->Purge Titrate Add NaOH in Increments Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Find_EP Determine Equivalence Point (Inflection) Plot->Find_EP Find_Half_EP Locate Half-Equivalence Point Find_EP->Find_Half_EP Determine_pKa pKa = pH at Half-Equivalence Find_Half_EP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is applicable when the protonated (HA) and deprotonated (A⁻) forms of a molecule exhibit different ultraviolet or visible light absorption spectra.[13] This requires a chromophore to be present near the site of ionization.[13] By measuring the absorbance of the analyte in a series of buffer solutions of known pH, a sigmoidal curve of absorbance versus pH can be generated, from which the pKa can be derived.[14]

  • Apparatus Setup:

    • A dual-beam UV-Vis spectrophotometer.

    • A calibrated pH meter.

    • Matched quartz cuvettes (e.g., 1 cm path length) or a 96-well UV-transparent microplate reader for higher throughput.[13]

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 10 mM).[13]

    • Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range that brackets the expected pKa (e.g., from pH 2 to pH 6 in 0.5 pH unit increments).

  • Measurement Procedure:

    • Wavelength Selection: Determine the absorption spectra of 2-NPA in a highly acidic solution (e.g., pH 2, fully protonated form) and a less acidic/neutral solution (e.g., pH 6, significantly deprotonated form). Identify the wavelength(s) of maximum absorbance difference between the two forms.

    • Sample Preparation: For each buffer solution, prepare a sample by adding a small, fixed volume of the 2-NPA stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 10-100 µM). The final concentration of any co-solvent like DMSO should be kept low (≤2% v/v) to minimize its effect on the pKa.[13] Prepare a blank for each buffer solution.

    • Absorbance Measurement: Record the absorbance of each sample at the pre-determined analytical wavelength(s) after zeroing the spectrophotometer with the corresponding blank buffer.

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions.

    • The data should form a sigmoidal curve.

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum and maximum values.

    • The data can be fitted to the Henderson-Hasselbalch equation adapted for spectrophotometry to calculate a precise pKa value.[14]

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Stock Prepare 2-NPA Stock Solution Prep_Buffers Prepare Buffers (pH 2-6) Scan Scan Spectra at Low/High pH Prep_Buffers->Scan Select_Wavelength Select Analytical Wavelength (λ) Scan->Select_Wavelength Measure_Abs Measure Absorbance in Each Buffer Select_Wavelength->Measure_Abs Plot Plot Absorbance vs. pH Measure_Abs->Plot Fit_Curve Fit to Sigmoidal Curve Plot->Fit_Curve Determine_pKa pKa = pH at Inflection Point Fit_Curve->Determine_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Implications for Drug Development and Chemical Synthesis

The pKa of a molecule is a critical physicochemical parameter that dictates its behavior in biological systems and chemical reactions.

  • Pharmacokinetics (ADME): The ionization state of a drug, which is determined by its pKa and the physiological pH (typically ~7.4), profoundly affects its absorption, distribution, metabolism, and excretion (ADME).[13] A compound with a pKa of 3.79, like 2-NPA, will be almost completely ionized (deprotonated) at physiological pH. This high charge generally leads to increased aqueous solubility but decreased passive diffusion across lipid membranes, such as the blood-brain barrier.

  • Reactivity and Synthesis: The acidity of the carboxyl proton is a primary determinant of 2-NPA's reactivity. Furthermore, the electron-withdrawing nitro group also increases the acidity of the alpha-proton (the C-H bond), making it susceptible to deprotonation by a strong base to form a carbanion. This carbanion is a key nucleophilic intermediate in various C-C bond-forming reactions, making alpha-nitro carboxylic acids versatile building blocks in organic synthesis.

  • Therapeutic Potential of Nitro Compounds: While the related compound 3-nitropropanoic acid is a well-known mitochondrial toxin, other nitro-containing molecules, such as nitro-fatty acids, are being explored as promising therapeutic agents for inflammatory diseases and cancer.[15][16] The design and optimization of such drug candidates require a precise understanding of their pKa to modulate their bioavailability and target engagement.

G cluster_properties Physicochemical & Biological Properties pKa pKa of Drug (e.g., 3.79 for 2-NPA) Ionization Ionization State (Predominantly Anionic) pKa->Ionization pH Physiological pH (~7.4) pH->Ionization Solubility Aqueous Solubility Ionization->Solubility Permeability Membrane Permeability Ionization->Permeability Binding Target Binding Ionization->Binding Activity Overall Biological Activity & ADME Profile Solubility->Activity Permeability->Activity Binding->Activity

Caption: Influence of pKa on drug properties and biological activity.

Conclusion

The acidity of this compound, quantified by a pKa of 3.79, is a direct consequence of the potent electron-withdrawing inductive effect of its alpha-nitro group. This property not only defines its fundamental chemical reactivity but also has significant implications for its potential application in fields like medicinal chemistry and materials science. The accurate measurement of this pKa value, achievable through well-established methodologies such as potentiometric titration and UV-Vis spectrophotometry, is an essential step in the characterization and development of 2-NPA and related nitro compounds. This guide provides the theoretical foundation and practical frameworks necessary for researchers to confidently assess and utilize this important molecule.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
  • Babic, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Arhiv za farmaciju, 67(1), pp.1-20.
  • ChemicalBook. This compound (Chinese).
  • Berg, E. B., et al. (2013). Development of Methods for the Determination of pKa Values. PMC, NIH. Available from: [Link]

  • Rosés, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 823-827. Available from: [Link]

  • Aguilar, J. A., et al. (2016). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Analytical Methods, 8(3), 541-547. Available from: [Link]

  • Yılmaz, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Technical Report No. 120. Available from: [Link]

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Available from: [Link]

  • Howe, P. W., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. The University of East Anglia. Available from: [Link]

  • Pharma Care. (2025). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • University of Texas. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Allen Institute. Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, this compound. Available from: [Link]

  • Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. YouTube. Available from: [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Acidity of an Alpha C-H. Available from: [Link]

  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. Available from: [Link]

  • Dr Jackson Chemistry. (2020). Acidity of the Alpha Carbon. YouTube. Available from: [Link]

  • PubChem, NIH. This compound. Available from: [Link]

  • Liu, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. PMC, PubMed Central. Available from: [Link]

  • PubChem, NIH. (2R)-2-nitropropanoic acid. Available from: [Link]

  • BYJU'S. (2019). Acidity of carboxylic acids and derivatives. Available from: [Link]

  • Lalonde, J. J., et al. (1995). Enzymic kinetic resolution of .alpha.-nitro .alpha.-methyl carboxylic acids. The Journal of Organic Chemistry, 60(16), 5005-5011. Available from: [Link]

  • Roos, J., et al. (2024). Nitro-fatty acids: promising agents for the development of new cancer therapeutics. Trends in Pharmacological Sciences. Available from: [Link]

  • University of Calgary. Ch21: Acidity of alpha hydrogens. Available from: [Link]

  • Liu, Y., et al. (2025). Progress on 3-Nitropropionic Acid Derivatives. PubMed. Available from: [Link]

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The Solubility of 2-Nitropropanoic Acid in Organic Solvents: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Nitropropanoic acid, a compound of interest in various research and development sectors, including drug discovery and chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a multifaceted perspective, combining theoretical principles, predictive analysis, detailed experimental protocols, and essential safety considerations. While quantitative experimental solubility data for this compound in a broad range of organic solvents is not extensively available in public literature, this guide synthesizes existing knowledge to provide researchers with a robust framework for its use and further investigation.

Introduction to this compound and its Significance

This compound (2-NPA) is a nitroalkanoic acid with the chemical formula C₃H₅NO₄. Its structure, featuring a carboxylic acid group and a nitro group on the alpha-carbon, imparts unique chemical properties that make it a subject of scientific inquiry. The interplay between the electron-withdrawing nitro group and the acidic proton of the carboxyl group influences its reactivity and intermolecular interactions, which are key determinants of its solubility. Understanding the solubility of 2-NPA is paramount for its effective application in research, enabling chemists to select appropriate solvent systems for synthesis, purification via crystallization, and formulation for biological or chemical assays.

Theoretical Framework: The Science of Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like".[1][2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, characterized by a significant dipole moment and often the presence of heteroatoms like oxygen or nitrogen, are effective at dissolving polar solutes.[1][2] Non-polar solvents, with low dipole moments, are better suited for dissolving non-polar solutes.

  • Intermolecular Forces: The types of intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces, dictate the strength of attraction between molecules. Solvents that can form similar types of intermolecular forces with the solute are more likely to be effective.

  • Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor (e.g., containing O-H or N-H bonds) or acceptor (e.g., containing lone pairs on oxygen or nitrogen) significantly impacts its solubility in protic solvents like alcohols and water.

Molecular Properties of this compound:

To predict the solubility of this compound, it is essential to consider its molecular structure and resulting physicochemical properties.

PropertyValueSource
Molecular FormulaC₃H₅NO₄PubChem[3]
Molecular Weight119.08 g/mol PubChem[3]
pKa3.79 (at 25°C)ChemicalBook[4]
XLogP3-AA0.2PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count4PubChem[3]
Topological Polar Surface Area83.1 ŲPubChem[3]

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a nitro group (a strong hydrogen bond acceptor) makes this compound a polar molecule. The relatively low XLogP3-AA value also suggests a degree of hydrophilicity.

Predicted Solubility Profile of this compound

In the absence of extensive, publicly available experimental solubility data for this compound, a qualitative and predictive solubility profile can be constructed based on its molecular properties and data from its structural isomer, 3-Nitropropionic acid.

It is crucial to emphasize that the following table represents a predicted profile and should be confirmed by experimental determination for any critical application.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, WaterHigh The carboxylic acid group of 2-NPA can form strong hydrogen bonds with protic solvents. The nitro group also acts as a hydrogen bond acceptor. Data for 3-Nitropropionic acid shows a solubility of approximately 10 mg/mL in ethanol.[5]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to High These solvents can engage in dipole-dipole interactions with 2-NPA. DMSO, in particular, is a strong hydrogen bond acceptor and is expected to be a good solvent. 3-Nitropropionic acid is reported to be soluble in DMSO at approximately 10 mg/mL.[5]
Non-Polar Hexane, Toluene, Diethyl EtherLow to Insoluble The significant difference in polarity between 2-NPA and non-polar solvents will limit their interaction. The energy required to break the strong solute-solute interactions in the crystalline 2-NPA will not be compensated by the weak van der Waals forces with non-polar solvents.

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid in a solvent.

Principle of the Shake-Flask Method

An excess of the solid solute is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials or flasks with secure caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study by taking samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant.

  • Sample Separation:

    • Once equilibrium is reached, carefully remove the vials from the shaker.

    • Allow the undissolved solid to settle.

    • To separate the saturated supernatant from the excess solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the original saturated supernatant based on the calibration curve and the dilution factor.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualizing the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification cluster_report 5. Reporting prep1 Add excess 2-NPA to solvent in vials equil1 Seal vials and place in constant temperature shaker prep1->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Centrifuge to settle excess solid equil2->sep1 sep2 Filter supernatant through 0.22 µm filter sep1->sep2 quant1 Dilute filtered supernatant sep2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 report1 Express solubility in g/100mL or mol/L quant3->report1

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Causality of Solvent Selection: A Deeper Dive

The choice of solvent is not arbitrary but a decision rooted in the chemical principles governing intermolecular interactions.

G cluster_solute This compound Properties cluster_solvents Solvent Classes cluster_outcomes Predicted Solubility solute Polar Carboxylic Acid (H-bond donor/acceptor) Nitro Group (H-bond acceptor) polar_protic Polar Protic (e.g., Ethanol) H-bond donor/acceptor solute->polar_protic Strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone) Dipole-dipole, H-bond acceptor solute->polar_aprotic Dipole-dipole & H-bond accepting non_polar Non-Polar (e.g., Hexane) London dispersion forces solute->non_polar Weak interactions high_sol High Solubility polar_protic->high_sol mod_sol Moderate Solubility polar_aprotic->mod_sol low_sol Low Solubility non_polar->low_sol

Caption: The relationship between this compound's properties and its predicted solubility in different solvent classes.

Safety and Handling Considerations

Working with this compound requires adherence to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, information from the SDS for the related compound, 3-Nitropropionic acid, and general guidelines for handling nitro compounds and organic acids should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and reducing agents.

  • Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently cover the spill with an inert absorbent material, and then collect it for proper disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound, addressing the topic from both theoretical and practical standpoints. While a lack of extensive experimental data necessitates a predictive approach to its solubility in various organic solvents, the principles outlined, along with the detailed experimental protocol, empower researchers to make informed decisions and to generate the specific data required for their applications. The emphasis on the causality behind solvent selection and the inclusion of safety guidelines are intended to foster a deeper understanding and a safer laboratory practice for professionals in drug development and chemical research.

References

  • Vertex AI Search. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term - Fiveable.
  • Study.com. (n.d.). Explain the phrase "like dissolves like.". Homework.Study.com.
  • The Fountain Magazine. (n.d.). Like Dissolves Like.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Tocris Bioscience. (2013, May 15). Safety Data Sheet.
  • Merck Millipore. (2024, July 2). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-Nitropropionic acid Safety Data Sheet.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

  • PubChem. (n.d.). This compound | C3H5NO4 | CID 14598772. National Center for Biotechnology Information.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 8, 2026, from [Link]

Sources

discovery and history of 2-Nitropropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Nitropropanoic Acid: A Study in Scientific Obscurity

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Author's Note: As a Senior Application Scientist, it is imperative to present information with clarity and integrity. The scientific history of this compound is unusual in that it is largely defined by what is not known, especially when contrasted with its extensively studied isomer, 3-Nitropropionic acid. This guide, therefore, deviates from a standard compound monograph. It is structured to provide a comprehensive account of the existing—albeit limited—knowledge of this compound, while using its infamous isomer as a scientific foil to highlight critical distinctions and significant gaps in the current research landscape. This approach is designed to offer a deeper, more contextual understanding for the research community.

The history of nitro-aliphatic carboxylic acids is overwhelmingly dominated by 3-Nitropropionic acid (3-NPA), a potent mitochondrial toxin responsible for human and animal poisonings.[1] However, the scientific record for its structural isomer, this compound (2-NPA), begins much earlier and follows a starkly different path.

The Synthesis of this compound

The first synthesis of this compound is attributed to German chemist Wilhelm Steinkopf in 1899. This initial work, published in Berichte der deutschen chemischen Gesellschaft, represents the primary historical anchor for this compound. Unlike 3-NPA, which was later discovered as a naturally occurring mycotoxin produced by fungi like Aspergillus and Arthrinium species, this compound appears to have remained a laboratory chemical with no documented natural occurrence to date.[2][3]

The Shadow of an Isomer: Why 2-NPA is Not 3-NPA

The profound neurotoxicity of 3-NPA is due to its function as a "suicide" inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[4][5] This mechanism is highly specific, resulting in cellular energy depletion and is a key factor in its use as a model for neurodegenerative diseases like Huntington's.[4]

It is critical to underscore that there is no evidence in the current scientific literature to suggest that this compound shares this mechanism of action or toxicity. The positional difference of the nitro group is structurally significant and fundamentally alters its chemical and biological potential.

Diagram 1: Structural Comparison of 2-NPA and 3-NPA

G cluster_2NPA This compound (α-Nitropropanoic Acid) cluster_3NPA 3-Nitropropionic Acid (β-Nitropropionic Acid) node_2NPA Structure: CH₃-CH(NO₂)-COOH node_3NPA Structure: NO₂-CH₂-CH₂-COOH

Caption: Isomeric structures of 2-NPA and the neurotoxin 3-NPA.

Chemical Properties and Synthesis

The known information about 2-NPA is primarily confined to its chemical and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem CID: 14598772][6]
Molecular Formula C₃H₅NO₄[PubChem CID: 14598772][6]
Molecular Weight 119.08 g/mol [PubChem CID: 14598772][6]
Appearance Colorless to pale yellow solidAssumed from similar compounds
CAS Number Not assigned/found[Chemical Synthesis Database][7]
SMILES CC(C(=O)O)[O-][PubChem CID: 14598772][6]
General Protocol for α-Nitration of Propionic Acid

While the original 1899 protocol by Steinkopf is not readily accessible, a general method for the synthesis of α-nitro carboxylic acids can be proposed based on established organic chemistry principles. This serves as a foundational, rather than a validated, protocol. The key challenge in such a synthesis is achieving nitration at the α-carbon without significant degradation of the starting material.

Diagram 2: Conceptual Workflow for 2-NPA Synthesis

G Start Start Activate 1. Activate Propionic Acid (e.g., form acyl halide or ester) Start->Activate Halogenate 2. α-Halogenation (e.g., Hell-Volhard-Zelinsky reaction) Activate->Halogenate Intermediate α-bromopropionyl bromide Halogenate->Intermediate Nucleophilic_Sub 3. Nucleophilic Substitution (with a nitrite source, e.g., AgNO₂) Intermediate->Nucleophilic_Sub Hydrolyze 4. Hydrolysis Nucleophilic_Sub->Hydrolyze Product This compound Hydrolyze->Product End End Product->End

Caption: A plausible multi-step synthesis pathway for this compound.

Experimental Protocol (Hypothetical):

  • α-Bromination (Hell-Volhard-Zelinsky Reaction):

    • To a flask containing propionic acid, add a catalytic amount of red phosphorus or PBr₃.

    • Slowly add bromine (Br₂) and heat the mixture. The reaction will generate 2-bromopropionyl bromide.

    • Causality: This classic reaction selectively halogenates the α-carbon of a carboxylic acid, creating a good leaving group for the subsequent step.

  • Nucleophilic Substitution:

    • Carefully react the crude 2-bromopropionyl bromide with a nitrite salt, such as silver nitrite (AgNO₂), in an aprotic solvent.

    • Causality: Silver nitrite is often used for preparing nitroalkanes from alkyl halides, as it favors the formation of the C-NO₂ bond over the O-N-O (nitrite ester) bond.

  • Hydrolysis:

    • Gently hydrolyze the resulting acyl halide with water to convert the acyl bromide back to a carboxylic acid, yielding this compound.

  • Purification:

    • The final product would require purification, likely through extraction and recrystallization, to remove unreacted starting materials and byproducts.

Trustworthiness Note: This described protocol is a theoretical pathway. It has not been validated from cited literature and must be approached with the rigorous safety and optimization procedures standard for any novel synthesis.

The Void: Toxicology and Biological Activity

A thorough search of scientific databases reveals a striking absence of toxicological or pharmacological data for this compound.

  • Mechanism of Action: Unknown. There is no data linking it to succinate dehydrogenase or any other mitochondrial target.

  • Natural Occurrence: Not reported. It has not been identified as a mycotoxin or a plant-derived secondary metabolite.[2][3]

This information vacuum is, in itself, a key finding. For researchers in toxicology and drug development, 2-NPA represents an entirely unexplored chemical entity. Its potential biological effects—or lack thereof—remain a matter of pure speculation.

Future Research and Conclusion

The story of this compound is a compelling example of how a simple isomeric change can lead to vastly different scientific destinies. While one isomer, 3-NPA, has become a major topic of neurotoxicology research, 2-NPA has remained in relative obscurity since its first synthesis in 1899.

This guide serves to consolidate the sparse, confirmed knowledge on this compound and, more importantly, to clearly delineate the boundaries of our current understanding. For the scientific community, the core opportunities are foundational:

  • Validated Synthesis: Developing and publishing a robust, high-yield synthesis protocol.

  • Toxicological Screening: Performing basic cytotoxicity and acute toxicity studies to establish a safety profile.

  • Biochemical Assays: Investigating its effects on key metabolic enzymes, including succinate dehydrogenase, to definitively confirm or deny any shared activity with its 3-isomer.

Until such studies are performed, this compound will remain a scientific curiosity—a compound known to exist for over a century, yet whose biological significance is entirely unknown.

References

  • 3-Nitropropionic acid. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. (2006). The American Journal of Pathology, 169(4), 1360–1372. [Link]

  • Patocka, J., Bielavský, J., Cabal, J., & Fusek, J. (2000). 3-Nitropropionic acid and similar nitrotoxins. Acta Medica (Hradec Kralove), 43(1), 9-13. [Link]

  • Propionic acid. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Toxicity and Metabolism of the Conjugates of 3-Nitropropanol and 3-Nitropropionic Acid in Forages Poisonous to Livestock. (2005). Journal of Agricultural and Food Chemistry, 53(6), 2344–2350. [Link]

  • This compound. (n.d.). Chemical Synthesis Database. Retrieved January 8, 2026, from [Link]

  • Methods for the nitration of aromatic compounds. (2012). Google Patents.
  • Progress on 3-Nitropropionic Acid Derivatives. (2024). Molecules, 29(15), 1066. [Link]

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natural occurrence of 2-Nitropropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of 3-Nitropropanoic Acid

Executive Summary

3-Nitropropanoic acid (3-NPA) is a potent, naturally occurring neurotoxin with significant implications for agriculture, food safety, and biomedical research. This mycotoxin is produced by a variety of fungal species and is also found in numerous plant species, often through symbiotic relationships with these fungi. Its toxicity stems from its ability to irreversibly inhibit succinate dehydrogenase, a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle. This guide provides a comprehensive overview of the natural distribution of 3-NPA, elucidates its biosynthetic pathway, details its mechanism of toxic action, and presents a validated protocol for its extraction and quantification from biological matrices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important natural compound.

Introduction to 3-Nitropropanoic Acid (3-NPA)

3-Nitropropanoic acid (3-NPA), also known as hiptagenic acid, is a simple aliphatic nitro compound with the chemical formula C₃H₅NO₄. While the user query specified "2-Nitropropanoic acid," the naturally occurring and extensively studied isomer is 3-Nitropropanoic acid. 3-NPA is infamous as a potent and irreversible inhibitor of the mitochondrial enzyme succinate dehydrogenase (Complex II), leading to severe cellular energy deprivation and cytotoxicity. This mechanism underlies its role in various toxicoses in both livestock and humans, resulting from the ingestion of contaminated crops or forages. Its well-defined mode of action has also made it a valuable tool in neuroscience research for modeling neurodegenerative disorders, particularly Huntington's disease, due to its ability to induce striatal degeneration.

Natural Occurrence and Distribution

3-NPA is not a rare curiosity but a widely distributed natural toxin. Its presence is documented in both the fungal and plant kingdoms, posing a risk of food and feed contamination.

Fungal Producers

A diverse range of fungal species are known to synthesize 3-NPA. Notable producers include members of the genera Arthrinium, Aspergillus, Penicillium, and Piptoporus. For instance, the fungus Arthrinium saccharicola has been identified as a producer of this toxin. Fungal contamination of crops like sugarcane and corn can lead to significant outbreaks of poisoning in humans and animals.

Accumulation in Plants

3-NPA is famously associated with leguminous plants of the Indigofera genus, where it was first isolated. It is also found in numerous species of Astragalus, Viola, and Lotus. The accumulation in these plants serves as a chemical defense mechanism against herbivores. It is widely believed that the production of 3-NPA in many of these plants is the result of symbiotic relationships with endophytic fungi, which are the true synthesizers of the compound.

Table 1: Reported Concentrations of 3-Nitropropanoic Acid in Various Natural Sources
SpeciesFamily/ClassTypical ConcentrationReference
Indigofera spicataFabaceae0.7 - 2.5 mg/g dry weight
Astragalus speciesFabaceaeVariable, can be high
Arthrinium speciesAscomycotaVaries with culture conditions
Contaminated SugarcanePoaceaeCan reach toxic levels

Biosynthesis Pathway

The biosynthesis of 3-NPA in fungi has been elucidated, starting from the common amino acid L-aspartate. The pathway involves a two-step enzymatic process.

The proposed pathway begins with the β-oxidation of L-aspartate to form β-nitroacrylate. This intermediate is then reduced to yield 3-nitropropanoate. The key enzymes catalyzing this process are a flavin-dependent oxidase and a nitroalkane-oxidizing enzyme. This efficient pathway allows for the rapid production of the toxin under favorable environmental conditions.

Biosynthesis of 3-Nitropropanoic Acid L_Aspartate L-Aspartate Intermediate β-Nitroacrylate (Intermediate) L_Aspartate->Intermediate Oxidation (Flavin-dependent oxidase) NPA 3-Nitropropanoic Acid Intermediate->NPA Reduction (Nitroalkane-oxidizing enzyme)

Caption: Proposed biosynthetic pathway of 3-NPA from L-aspartate.

Mechanism of Toxicity: Mitochondrial Disruption

The toxicity of 3-NPA is a direct consequence of its targeted attack on cellular energy metabolism. Its primary molecular target is succinate dehydrogenase (SDH), an enzyme that plays a dual role in both the Krebs cycle and the electron transport chain (as Complex II).

Irreversible Inhibition of Succinate Dehydrogenase

3-NPA acts as a suicide inhibitor of SDH. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the nitro group of 3-NPA, generating a highly reactive intermediate, 3-nitroacrylyl-CoA. This intermediate then covalently binds to a critical histidine residue in the active site of the enzyme, leading to its irreversible inactivation.

The shutdown of SDH has two catastrophic effects:

  • Krebs Cycle Arrest: The conversion of succinate to fumarate is blocked, halting the Krebs cycle and depleting the cell of reducing equivalents (NADH, FADH₂).

  • Electron Transport Chain Failure: The transfer of electrons from succinate to the electron transport chain is stopped, crippling ATP production via oxidative phosphorylation.

This profound bioenergetic collapse leads to excitotoxicity, oxidative stress, and ultimately, apoptotic or necrotic cell death, with neurons in the striatum being particularly vulnerable.

Mechanism of 3-NPA Toxicity cluster_mitochondrion Mitochondrion Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Krebs Cycle Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III, IV) SDH->ETC e- transfer ATP ATP Production (Cellular Energy) ETC->ATP NPA 3-Nitropropanoic Acid (3-NPA) NPA->SDH Irreversible Inhibition Inhibition Analytical Workflow for 3-NPA Start Plant Sample Homogenize 1. Homogenization (Phosphate Buffer) Start->Homogenize Extract 2. Centrifugation & Supernatant Collection Homogenize->Extract SPE 3. Solid-Phase Extraction (C18 Cartridge Cleanup) Extract->SPE Concentrate 4. Elution & Evaporation SPE->Concentrate Analyze 5. Reconstitution & HPLC-UV or LC-MS/MS Analysis Concentrate->Analyze

An In-Depth Technical Guide to the Potential Pharmacological Profile of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the potential pharmacological and toxicological profile of 2-Nitropropanoic acid (2-NPA). Due to the limited direct research on 2-NPA, this document leverages the extensive body of knowledge surrounding its potent neurotoxic isomer, 3-Nitropropanoic acid (3-NPA), as a predictive framework. The central mechanism of action for 3-NPA is the irreversible "suicide" inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the mitochondrial electron transport chain. This guide elucidates the downstream consequences of this inhibition, including profound cellular energy depletion, the generation of oxidative stress, excitotoxicity, and the induction of cell death pathways. We present detailed experimental protocols, data tables, and mechanistic diagrams to provide researchers with the foundational knowledge and practical tools required to investigate the biological activities of 2-NPA and related nitro-compounds.

Introduction: The Nitroalkanes and the Significance of the Isomeric Form

Nitroalkanoic acids are naturally occurring toxins produced by various fungi and plants.[1] Human exposure, often through contaminated foodstuffs like moldy sugarcane, can lead to severe neurological and systemic toxicity.[2][3] While 3-Nitropropanoic acid (3-NPA) is a well-characterized mycotoxin and a widely used tool in experimental models of neurodegeneration, its isomer, this compound (2-NPA), remains largely unstudied.

Given their structural similarity, it is scientifically plausible to hypothesize that 2-NPA may share a similar pharmacological profile with 3-NPA. The primary known target of 3-NPA is succinate dehydrogenase (SDH, or Mitochondrial Complex II), an enzyme critical to cellular respiration.[4][5] 3-NPA acts as a suicide inhibitor, meaning the enzyme itself metabolizes 3-NPA into a reactive species that covalently binds to and irreversibly inactivates the enzyme.[6][7][8] This guide will, therefore, delve into the established pharmacology of 3-NPA to construct a robust, evidence-based potential profile for 2-NPA, providing a critical starting point for future research.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The cornerstone of nitropropanoic acid toxicity is the potent and irreversible inhibition of succinate dehydrogenase (SDH).[1][4] SDH is uniquely positioned at the intersection of the Krebs (tricarboxylic acid) cycle and the mitochondrial electron transport chain (ETC), making it a critical hub for cellular energy production.[8]

The "Suicide Inhibition" Pathway

Unlike simple competitive inhibitors, 3-NPA is classified as a suicide inhibitor.[7][8] The process is understood to proceed as follows:

  • Active Site Entry: 3-NPA, as an isoelectronic analogue of the natural substrate succinate, enters the active site of SDH.[5][7]

  • Enzymatic Oxidation: The enzyme's catalytic machinery, particularly the flavin adenine dinucleotide (FAD) cofactor, oxidizes 3-NPA.

  • Formation of a Reactive Intermediate: This oxidation generates a highly reactive intermediate, 3-nitroacrylate.

  • Covalent Adduct Formation: The intermediate then forms a stable, covalent bond with a key amino acid residue in the active site, specifically Arg-297 in avian mitochondrial Complex II.[6] This covalent modification permanently inactivates the enzyme.

This irreversible inactivation means that cellular function can only be restored through the de novo synthesis of new SDH enzyme complexes, a slow process that cannot compensate for acute toxic exposure.[8]

Downstream Pathophysiological Cascade

The inhibition of SDH triggers a catastrophic failure of cellular bioenergetics and homeostasis. This cascade is the foundation of 2-NPA's potential toxicity.

Caption: Hypothesized mechanism of 2-NPA cellular toxicity.

  • Cellular Energy Depletion: The blockage of the Krebs cycle and the ETC severely curtails the production of ATP.[9] This energy deficit impairs numerous cellular functions, including the maintenance of ion gradients across membranes.[4]

  • Oxidative and Nitrative Stress: The stalled ETC leads to an accumulation of reduced upstream components, which can leak electrons to molecular oxygen, generating superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[10][11] This surge in ROS overwhelms cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. Furthermore, the interaction of ROS with nitric oxide can form peroxynitrite, a highly damaging reactive nitrogen species (RNS), which can be tracked by the formation of 3-nitrotyrosine.[12]

  • Secondary Excitotoxicity: In the central nervous system, the lack of ATP compromises the function of Na⁺/K⁺-ATPase pumps, leading to neuronal membrane depolarization. This makes neurons more vulnerable to basal levels of the excitatory neurotransmitter glutamate.[11][13] The resulting overactivation of glutamate receptors (like NMDA receptors) causes a massive influx of Ca²⁺, activating degradative enzymes (e.g., calpains) and further promoting cell death pathways.[11][14]

  • Induction of Cell Death: The combination of energy failure, oxidative stress, and excitotoxicity ultimately triggers programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis).[11][15] Studies show that 3-NPA induces the expression of pro-apoptotic proteins like Bax and the release of mitochondrial factors such as cytochrome c.[11][15]

Potential Pharmacological and Toxicological Profile

Based on the 3-NPA model, 2-NPA is anticipated to be a multi-system toxin with a pronounced impact on high-energy-demand tissues.

Neurotoxicity

The central nervous system, particularly the striatum, is highly vulnerable to 3-NPA-induced toxicity.[2][13] This selective vulnerability has led to the widespread use of 3-NPA to create animal models of Huntington's disease, a neurodegenerative disorder characterized by striatal atrophy.[1][13][16]

Key Neurotoxic Effects:

  • Behavioral Deficits: Animals treated with 3-NPA exhibit motor deficits such as bradykinesia and cognitive impairment.[1][16]

  • Striatal Lesions: Histopathological analysis reveals selective neuronal loss and gliosis in the striatum, mimicking the pathology of Huntington's disease.[17][18]

  • Biochemical Alterations: Significant reductions in ATP levels and increases in markers of oxidative stress are observed in brain tissue.[9][16]

Cardiotoxicity

Recent studies have highlighted that 3-NPA also induces significant cardiotoxicity, which often accompanies neurotoxicity in animal models.[2][19] This is consistent with the high mitochondrial density and energy demand of cardiac muscle.

Key Cardiotoxic Effects:

  • Myocardial Damage: Morphological changes include cardiomyocyte swelling and necrosis.[2]

  • Mitochondrial Dysfunction: Isolated heart mitochondria from 3-NPA-treated animals show reduced SDH activity, decreased oxygen consumption, and lower ATP levels.[2][19]

  • Systemic Impact: Cardiac toxicity is a significant contributor to the overall morbidity and mortality in 3-NPA poisoning cases.[2]

Systemic Toxicity Data

Toxicological data for 3-NPA provides a benchmark for assessing the potential hazard of 2-NPA. It is crucial to handle these compounds with extreme care, following appropriate safety protocols.[20]

Parameter Species Route Value Reference
LD50RatIntraperitoneal67 mg/kg[20]
LD50RatSubcutaneous22 mg/kg[20]
LD50MouseOral29.5 mg/kg[20]

Experimental Models and Protocols for Investigation

Studying the pharmacological profile of 2-NPA requires robust and validated experimental systems. The following protocols are based on established methods used for 3-NPA and can be directly adapted.

Key Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol describes a method to quantify SDH activity in isolated mitochondria or tissue homogenates by measuring the reduction of an artificial electron acceptor. The causality of this assay is direct: active SDH will oxidize succinate and transfer the resulting electrons to a probe, causing a measurable change in color.

Principle: SDH catalyzes the oxidation of succinate to fumarate. The electrons released in this reaction are transferred to a chromogenic probe, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction. The rate of this color change, measured spectrophotometrically at 600 nm, is directly proportional to the SDH activity.[21][22]

Materials:

  • SDH Assay Buffer

  • SDH Substrate Mix (containing succinate)

  • SDH Probe (DCPIP)

  • Sample (isolated mitochondria or tissue/cell homogenate)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of kinetic measurements at 600 nm

Step-by-Step Methodology:

  • Sample Preparation:

    • For tissues or cells, homogenize in ice-cold SDH Assay Buffer.

    • Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C to pellet mitochondria.

    • Resuspend the mitochondrial pellet in Assay Buffer.

    • Determine the protein concentration of the sample (e.g., using a BCA assay).

  • Reaction Setup:

    • Add 50 µL of the sample to each well of a 96-well plate. Adjust the volume with Assay Buffer to bring all samples to a consistent protein amount (e.g., 20-100 µg).

    • Prepare a background control for each sample containing the same amount of protein but without the SDH substrate.

    • Add 50 µL of the SDH Substrate Mix to the sample wells.

    • Add 50 µL of Assay Buffer to the background control wells.

  • Initiation of Reaction:

    • Add 10 µL of the SDH Probe (DCPIP) to all wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 600 nm (OD 600) in kinetic mode every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the change in absorbance (ΔOD 600) per minute for each well.

    • Subtract the rate of the background control from the rate of the sample wells to get the true SDH activity.

    • The activity can be expressed as mU/mg of protein, where one unit (U) of SDH is the amount of enzyme that reduces 1.0 µmol of DCPIP per minute at 25°C.

SDH Assay Workflow cluster_Prep 1. Sample Preparation cluster_Assay 2. Assay Setup cluster_Analysis 3. Data Acquisition & Analysis Homogenize Homogenize Tissue/Cells in Assay Buffer Centrifuge Centrifuge to Pellet Mitochondria Homogenize->Centrifuge Resuspend Resuspend Pellet & Measure Protein Conc. Centrifuge->Resuspend Add_Sample Add Sample to 96-Well Plate Resuspend->Add_Sample Add_Substrate Add Substrate Mix (or Buffer for Control) Add_Sample->Add_Substrate Add_Probe Add DCPIP Probe to Initiate Reaction Add_Substrate->Add_Probe Measure Kinetic Read at 600 nm (10-30 min) Add_Probe->Measure Calculate Calculate ΔOD/min Measure->Calculate Normalize Normalize to Protein Conc. Calculate->Normalize

Caption: Experimental workflow for the colorimetric SDH activity assay.

Other Key Methodologies
  • Mitochondrial Respiration: Use of high-resolution respirometry (e.g., Oroboros Oxygraph) to measure oxygen consumption rates with different substrates and inhibitors, providing a detailed picture of ETC function.

  • ATP Measurement: Luciferase-based assays to quantify cellular ATP levels as a direct measure of the bioenergetic deficit.[9]

  • Oxidative Stress Assessment: Assays for ROS production (e.g., using probes like DCFDA), lipid peroxidation (MDA assay), and protein nitration (3-nitrotyrosine ELISA or Western blot).[12]

  • Cell Viability and Apoptosis: Use of MTT or LDH release assays for general viability, and TUNEL staining or caspase activation assays to specifically measure apoptosis.[5][15]

  • Neurobehavioral Studies: In in vivo models, a battery of tests including open field tests (for locomotor activity) and Morris water maze (for cognitive function) can quantify the functional impact of the neurotoxin.[16][23]

Potential Therapeutic Applications and Future Directions

While 2-NPA itself is likely a toxin, understanding its pharmacological profile holds value.

  • Research Tool: As a specific inhibitor of Complex II, 2-NPA could serve as a valuable tool for studying mitochondrial dysfunction, the pathophysiology of neurodegenerative diseases like Huntington's, and the role of cellular bioenergetics in health and disease.[1][13]

  • Derivative Development: The core structure of nitropropanoic acid can be a scaffold for developing new chemical entities. Derivatives of 3-NPA have been explored for a range of biological activities, including antiviral, insecticidal, and antimicrobial properties.[1][24] A thorough understanding of the structure-activity relationship, starting with a comparison of the 2- and 3-isomers, is essential for such endeavors.

Future research should focus on directly characterizing the inhibitory potency (IC₅₀) of 2-NPA on SDH, performing detailed toxicological studies in both in vitro and in vivo models, and comparing its effects directly with 3-NPA to elucidate the specific contributions of the nitro group's position to its biological activity.

Conclusion

The pharmacological profile of this compound, while not yet directly elucidated, can be predicted with a reasonable degree of confidence based on the extensive research into its isomer, 3-NPA. The core of its potential activity lies in the irreversible inhibition of succinate dehydrogenase, leading to a cascade of mitochondrial dysfunction, energy depletion, oxidative stress, and targeted cell death in high-energy-demand tissues like the brain and heart. This guide provides the theoretical framework and practical experimental protocols necessary for researchers to rigorously investigate 2-NPA, contributing to a deeper understanding of mitochondrial toxins and the development of novel therapeutics for related pathologies.

References

  • Munoz-Gomez, J., & Wideman, J. G. (2022). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509. [Link]

  • Klivenyi, P., Starkov, A. A., Calingasan, N. Y., Gardian, G., Browne, S. E., & Beal, M. F. (2004). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American Journal of Pathology, 165(5), 1545–1554. [Link]

  • Fu, M.-L., Li, Z.-H., & Liu, J.-K. (2024). Progress on 3-Nitropropionic Acid Derivatives. Biomolecules, 15(8), 1066. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of 2-Nitropropanoic Acid from Propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-nitropropanoic acid, a valuable building block in organic synthesis. The protocol details a robust two-step synthetic route commencing from readily available propanoic acid. The methodology first involves the α-halogenation of propanoic acid to yield 2-bromopropanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. This intermediate is subsequently converted to the target this compound through a nucleophilic substitution reaction using silver nitrite, a method analogous to the Victor Meyer reaction. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction & Synthetic Strategy

This compound is an important organic compound featuring both a carboxylic acid and a nitro group, making it a versatile precursor for various more complex molecules, including amino acids and other biologically active compounds.[1][2] Direct α-nitration of a simple aliphatic carboxylic acid like propanoic acid is challenging and often leads to low yields and side products.

Therefore, a more reliable and higher-yielding indirect method is employed. The strategy outlined herein involves two sequential, well-established named reactions:

  • Step 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction: Propanoic acid is first converted to its α-bromo derivative, 2-bromopropanoic acid. This reaction selectively introduces a halogen at the α-position of the carboxylic acid, which serves as an excellent leaving group for the subsequent step.[3][4][5][6]

  • Step 2: Nucleophilic Substitution with Silver Nitrite: The α-bromo intermediate is then reacted with silver nitrite (AgNO₂). In this step, the nitrite ion acts as a nucleophile, displacing the bromide to form the C-N bond, yielding this compound.[7][8] This is a classic method for the synthesis of nitroalkanes from alkyl halides.

This two-step approach provides a controlled and efficient pathway to the desired product.

Part 1: Synthesis of 2-Bromopropanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone for the α-halogenation of carboxylic acids. The reaction is initiated by converting a small amount of the carboxylic acid into an acyl bromide using a phosphorus trihalide, such as PBr₃.[5][6] The resulting acyl bromide can then tautomerize to its enol form. This enol intermediate readily reacts with molecular bromine (Br₂) at the α-carbon.[5] The resulting α-bromo acyl bromide then undergoes a halide exchange with the starting carboxylic acid, regenerating the acyl bromide intermediate and propagating a catalytic cycle while forming the α-bromo carboxylic acid product.[5][6]

Experimental Protocol: 2-Bromopropanoic Acid

Objective: To synthesize 2-bromopropanoic acid from propanoic acid.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
Propanoic AcidC₃H₆O₂74.0825.0 g0.337
Red PhosphorusP30.973.8 g0.123
BromineBr₂159.8160.0 g (19.2 mL)0.375
WaterH₂O18.02As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with sodium thiosulfate solution) to neutralize the HBr gas produced.[9]

  • Initial Charge: To the reaction flask, add propanoic acid (25.0 g) and red phosphorus (3.8 g).[9]

  • Bromine Addition: Under a fume hood, carefully measure bromine (60.0 g) and place it in the dropping funnel. Caution: Bromine is highly corrosive and toxic. Handle with extreme care using appropriate personal protective equipment (PPE).

  • Initiation & Reaction: Begin stirring the mixture in the flask. Add a small amount of bromine from the dropping funnel. The reaction is exothermic, and an increase in temperature along with the evolution of hydrogen bromide gas should be observed.[9]

  • Controlled Addition: Continue adding the remaining bromine dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with a water bath to keep the temperature below 50°C.[9]

  • Heating: After the bromine addition is complete, gently heat the reaction mixture under reflux for 2 hours to ensure the reaction goes to completion. The reddish-brown color of bromine should fade.[9]

  • Hydrolysis: After cooling the mixture to room temperature, carefully add 10 mL of water through the condenser to hydrolyze the intermediate 2-bromopropionyl bromide. Continue stirring for 30 minutes.[9]

  • Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Extract the product with several portions of diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and evaporate the ether using a rotary evaporator.

  • Purification: The crude 2-bromopropanoic acid can be purified by vacuum distillation.

Workflow Diagram: Hell-Volhard-Zelinsky Reaction

HVZ_Workflow start Start: Propanoic Acid & Red Phosphorus add_br2 Slowly Add Br₂ (Control Temperature < 50°C) start->add_br2 Charge Flask reflux Heat under Reflux (2 hours) add_br2->reflux Complete Addition hydrolyze Hydrolyze with H₂O reflux->hydrolyze Cool Down extract Extract with Diethyl Ether hydrolyze->extract Transfer dry Dry Organic Layer (Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Vacuum Distillation evaporate->purify end_product Product: 2-Bromopropanoic Acid purify->end_product

Caption: Workflow for the synthesis of 2-bromopropanoic acid.

Part 2: Synthesis of this compound via Nucleophilic Substitution

This step utilizes the Victor Meyer reaction principle, where an alkyl halide is treated with silver nitrite to form a nitroalkane.[7][8] The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack via the nitrogen or one of the oxygen atoms. Reaction with silver nitrite favors N-attack, leading to the desired nitro compound (R-NO₂), whereas using sodium or potassium nitrite often yields a significant amount of the alkyl nitrite isomer (R-O-N=O).[7] The covalent character of the Ag-O bond in silver nitrite is thought to increase the nucleophilicity of the nitrogen atom, promoting the formation of the C-N bond.[10]

Experimental Protocol: this compound

Objective: To synthesize this compound from 2-bromopropanoic acid.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
2-Bromopropanoic AcidC₃H₅BrO₂152.9715.3 g0.100
Silver NitriteAgNO₂153.8717.0 g0.110
Diethyl Ether(C₂H₅)₂O74.12As needed-
Sodium Bicarbonate (sat. soln.)NaHCO₃84.01As needed-
Hydrochloric Acid (dilute)HCl36.46As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), suspend silver nitrite (17.0 g) in 100 mL of anhydrous diethyl ether. The flask should be equipped with a magnetic stirrer and a reflux condenser.

  • Substrate Addition: Dissolve 2-bromopropanoic acid (15.3 g) in 50 mL of anhydrous diethyl ether and add this solution to the silver nitrite suspension.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the formation of a silver bromide precipitate. Gentle warming may be required to initiate or complete the reaction. Stir for 24-48 hours.

  • Filtration: After the reaction is complete, filter the mixture to remove the silver bromide precipitate and any unreacted silver nitrite. Wash the precipitate with a small amount of diethyl ether.

  • Work-up: Transfer the filtrate to a separatory funnel. Wash the ether solution with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Acidification & Extraction: Carefully acidify the aqueous bicarbonate layer with dilute hydrochloric acid to a pH of ~2. This will protonate the carboxylate of the product. Extract the acidified aqueous layer with fresh portions of diethyl ether.

  • Drying and Evaporation: Combine the second set of ether extracts, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • Characterization: The resulting crude product, this compound, can be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure.

Workflow Diagram: Nucleophilic Substitution

Nitro_Workflow start Start: 2-Bromopropanoic Acid & AgNO₂ in Ether react Stir at RT (24-48h, protect from light) start->react filter Filter to remove AgBr precipitate react->filter wash_org Wash Ether with sat. NaHCO₃ filter->wash_org Collect Filtrate acidify_aq Acidify Aqueous Layer (dil. HCl) wash_org->acidify_aq Separate Layers extract Re-extract with Diethyl Ether acidify_aq->extract dry Dry Organic Layer (MgSO₄) extract->dry evaporate Evaporate Solvent dry->evaporate end_product Product: This compound evaporate->end_product

Caption: Workflow for the synthesis of this compound.

Overall Synthetic Scheme

The complete two-step synthesis can be visualized as follows:

Overall_Scheme cluster_reaction Propanoic_Acid Propanoic Acid Step1_Arrow PBr₃ (cat.), Br₂ Intermediate 2-Bromopropanoic Acid Propanoic_Acid->Intermediate Step 1: HVZ Reaction Step2_Arrow AgNO₂ Product This compound Intermediate->Product Step 2: Nucleophilic Substitution

Caption: Overall two-step synthesis of this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

  • Bromine (Br₂): Bromine is extremely corrosive, toxic upon inhalation, and can cause severe chemical burns. Handle only in a fume hood with proper gloves (e.g., neoprene or butyl rubber). Have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.

  • Phosphorus Tribromide (PBr₃) / Red Phosphorus: PBr₃ is corrosive and reacts violently with water. Red phosphorus is a flammable solid. Keep away from ignition sources.

  • Silver Nitrite (AgNO₂): Silver compounds can stain skin and surfaces. It is a light-sensitive oxidizing agent. Store in a cool, dark place away from combustible materials.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local hazardous waste regulations. Do not mix incompatible waste streams.

References

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Application Notes & Protocols for the Laboratory Preparation of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-nitropropanoic acid, tailored for researchers and professionals in chemical synthesis and drug development. The protocols are designed to be self-validating, with an emphasis on the underlying chemical principles, safety, and reproducibility.

Introduction and Strategic Overview

This compound (C₃H₅NO₄, Molar Mass: 119.08 g/mol ) is an α-nitro carboxylic acid, a class of compounds valuable in organic synthesis.[1][2] The presence of both a nitro group and a carboxylic acid group on the same carbon atom imparts unique reactivity, making it a useful building block. The electron-withdrawing nature of the nitro group significantly increases the acidity of the α-proton, facilitating a range of carbon-carbon bond-forming reactions.

Two primary synthetic strategies are prevalent for the preparation of α-nitro acids:

  • Direct Carboxylation of Nitroalkanes: This method involves the reaction of a primary nitroalkane, such as nitroethane, with carbon dioxide in the presence of a suitable base. A notable example is the use of magnesium methoxide, where chelation with the magnesium ion drives the carboxylation equilibrium forward, leading to the magnesium salt of the corresponding α-nitro acid.[3] This approach is elegant and offers a direct route from simple starting materials.

  • Hydrolysis of α-Nitro Esters: A more common and often more practical laboratory-scale approach is the hydrolysis of a corresponding ester, such as ethyl 2-nitropropionate.[4][5][6] This reaction can be catalyzed by either acid or base.[7] However, base-catalyzed hydrolysis, also known as saponification, is generally preferred because the reaction is irreversible, leading to higher yields and simpler product isolation.[8][9]

This guide will focus on the detailed protocol for the saponification of ethyl 2-nitropropionate , followed by acidic workup, due to its reliability and straightforward execution in a standard laboratory setting.

Principles of the Selected Synthesis: Saponification

Saponification is the hydrolysis of an ester under basic conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (ethoxide in this case) as the leaving group. In the final step, the highly basic alkoxide deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This drives the reaction to completion, forming a stable carboxylate salt and an alcohol.[8][9] To obtain the final this compound, the carboxylate salt solution must be acidified in a subsequent workup step.

Reaction Scheme:

Step 1 (Saponification): CH₃CH(NO₂)COOCH₂CH₃ + NaOH → CH₃CH(NO₂)COONa + CH₃CH₂OH Step 2 (Acidification): CH₃CH(NO₂)COONa + HCl → CH₃CH(NO₂)COOH + NaCl

Detailed Experimental Protocol: Saponification of Ethyl 2-Nitropropionate

This protocol details the preparation of this compound from ethyl 2-nitropropionate.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Ethyl 2-nitropropionateC₅H₉NO₄147.1310.0 g67.96Starting material.[10]
Sodium Hydroxide (NaOH)NaOH40.003.26 g81.551.2 equivalents.
Deionized WaterH₂O18.0280 mL-Solvent for NaOH.
EthanolC₂H₅OH46.0740 mL-Co-solvent for ester.
Hydrochloric Acid (conc.)HCl36.46~10 mL-For acidification (adjust to pH 1-2).
Ethyl AcetateC₄H₈O₂88.113 x 50 mL-Extraction solvent.
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent.

3.2. Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Beakers, graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

3.3. Step-by-Step Procedure

  • Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Preparation: In a beaker, dissolve 3.26 g of sodium hydroxide in 80 mL of deionized water. Caution: this process is exothermic. Allow the solution to cool to room temperature.

  • Reaction Initiation: Add 10.0 g of ethyl 2-nitropropionate and 40 mL of ethanol to the reaction flask. Begin stirring to form a homogeneous solution.

  • Base Addition: Transfer the cooled sodium hydroxide solution to the dropping funnel and add it dropwise to the stirred ester solution over 15-20 minutes.

  • Reflux: Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) using the heating mantle. Maintain a gentle reflux with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Cooling and Solvent Removal: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol and some water using a rotary evaporator.

  • Acidification (Workup): Transfer the remaining aqueous solution to a beaker placed in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is between 1 and 2. A precipitate of this compound may form.

  • Extraction: Transfer the acidified mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or a water/ethanol mixture) if necessary.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve NaOH in H2O C 3. Add NaOH solution dropwise to flask A->C B 2. Add Ethyl 2-nitropropionate & Ethanol to Flask B->C D 4. Heat to reflux for 2-3 hours C->D E 5. Cool and remove EtOH via Rotovap D->E F 6. Acidify with HCl to pH 1-2 E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Dry organic layer (MgSO4) G->H I 9. Concentrate via Rotovap H->I J Crude this compound I->J

Caption: Workflow for the synthesis of this compound.

Saponification Reaction Mechanism

G Ester Ester + OH⁻ Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack Carboxylate Carboxylate + Alcohol Tetrahedral->Carboxylate 2. Expulsion of Alkoxide & Proton Transfer (Irreversible) FinalAcid This compound Carboxylate->FinalAcid 3. Acidic Workup (H⁺)

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Safety Precautions and Handling

Handling nitroalkanes and their derivatives requires strict adherence to safety protocols due to their potential hazards.

  • General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[12][13] An emergency eyewash and safety shower must be readily accessible.

  • Chemical Hazards:

    • Nitroalkanes (e.g., Nitroethane, Ethyl 2-nitropropionate): These compounds are flammable.[12] Keep away from heat, sparks, and open flames.[11] They can be toxic if inhaled, absorbed through the skin, or swallowed.[12][14][15] Some nitroalkanes can become shock-sensitive if contaminated with bases or acids, although this is a greater concern for compounds like nitromethane.[13]

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care.

    • Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Releases toxic fumes. Handle only in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations. Do not mix incompatible waste streams.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the broad O-H stretch (2500-3300 cm⁻¹), and the asymmetric and symmetric N-O stretches of the nitro group (around 1550 cm⁻¹ and 1360 cm⁻¹).

  • Melting Point: Compare the observed melting point with the literature value.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][2]

References

  • Finkbeiner, H. L., & Stiles, M. (1963). Chelation as a Driving Force in Organic Reactions. IV.1 Synthesis of α-Nitro Acids by Control of the Carboxylation-Decarboxylation Equilibrium. Journal of the American Chemical Society, 85(5), 616–622. [Link]

  • Google Patents. (1970). US3518302A - Process for the preparation of alpha nitro-ketones and carboxylic acids.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14598772, this compound. [Link]

  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)propionic acid. [Link]

  • Chemical Synthesis Database. (2025). This compound. [Link]

  • Chemius. (n.d.). Safety Data Sheet - nitro razredčilo. [Link]

  • Semantic Scholar. (n.d.). Synthesis of α-Nitro Carbonyls via Nitrations in Flow. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92979979, (2R)-2-nitropropanoic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23422945, 2-Methyl-2-nitropropanoic acid. [Link]

  • ACG Publications. (2012). Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–conventional conditions. [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). SOP for Nitromethane. [Link]

  • Defense Technical Information Center. (1968). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]

  • Google Patents. (2015). CN104447346A - Method for preparing 3-nitropropionic acid.
  • Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles [Video]. YouTube. [Link]

Sources

Topic: Chiral Synthesis of (R)-2-Nitropropanoic Acid: A Guide to Modern Asymmetric Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Nitropropanoic acid is a valuable chiral building block in organic synthesis, serving as a precursor to enantiomerically pure α-amino acids and other pharmacologically relevant molecules. Its synthesis in high optical purity is a critical objective. This application note provides an in-depth guide to two robust and widely adopted strategies for the asymmetric synthesis of (R)-2-Nitropropanoic acid: a chiral auxiliary-mediated approach utilizing an Evans oxazolidinone, and a catalytic asymmetric two-step method commencing with a Henry (nitroaldol) reaction. We delve into the mechanistic underpinnings of stereochemical control for each method, provide detailed, step-by-step experimental protocols, and offer insights into the practical considerations that guide the choice of strategy. The protocols are designed to be self-validating, with clear benchmarks for success, ensuring researchers can confidently implement these techniques.

Introduction

Chiral α-substituted carboxylic acids are foundational components in a vast array of natural products and therapeutic agents.[1] Within this class, α-nitro carboxylic acids are particularly versatile synthetic intermediates. The nitro group, a powerful electron-withdrawing moiety, can be readily transformed into other functional groups, most notably an amine, providing a direct route to non-proteinogenic α-amino acids.[2] The stereoselective synthesis of (R)-2-Nitropropanoic acid, therefore, represents a key strategic challenge for accessing a range of important chiral molecules. This guide moves beyond a simple recitation of procedures to explain the causal logic behind reagent selection and reaction design, empowering researchers to not only replicate but also adapt these powerful synthetic strategies.

Strategic Overview of Asymmetric Synthesis

The successful synthesis of a single enantiomer like (R)-2-Nitropropanoic acid hinges on controlling the three-dimensional arrangement of atoms during a chemical transformation. Three principal strategies have emerged as being highly effective in this regard: the use of chiral catalysts, the temporary incorporation of a chiral auxiliary, and the kinetic resolution of a racemic mixture.[3][4] This note will focus on the first two, as they represent proactive approaches to asymmetric synthesis.

G cluster_0 Synthetic Approaches to (R)-2-Nitropropanoic Acid cluster_1 Method 1: Chiral Auxiliary cluster_2 Method 2: Asymmetric Catalysis start Prochiral Starting Materials (e.g., Propanoic Acid Derivatives) aux_attach Attach Chiral Auxiliary start->aux_attach Stoichiometric Chiral Control henry Asymmetric Henry Reaction start->henry Catalytic Chiral Control aux_nitrate Diastereoselective Nitration aux_attach->aux_nitrate aux_cleave Cleave Auxiliary aux_nitrate->aux_cleave final_product (R)-2-Nitropropanoic Acid aux_cleave->final_product oxidize Oxidation of Intermediate henry->oxidize oxidize->final_product

Figure 1: High-level overview of the primary synthetic strategies discussed.

Method 1: Chiral Auxiliary-Mediated Asymmetric Nitration

The use of a chiral auxiliary is a classic and highly reliable strategy for asymmetric synthesis. The auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[5] For the synthesis of α-substituted carboxylic acids, the oxazolidinones developed by David A. Evans are exceptionally effective.[5]

Causality of Stereocontrol: The process begins by acylating the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone) with propionyl chloride. The resulting N-propionyl imide can then be deprotonated to form a specific Z-enolate. The bulky substituent on the auxiliary (e.g., the benzyl group) effectively blocks one face of the enolate. This steric hindrance forces an incoming electrophile, in this case from a nitrating agent, to approach from the less hindered face, resulting in a highly diastereoselective reaction.[6] Subsequent hydrolytic cleavage of the auxiliary removes the control element and reveals the desired enantiomerically enriched α-nitro acid.[3]

Figure 2: Logical flow of stereocontrol using an Evans chiral auxiliary.

Method 2: Catalytic Asymmetric Henry Reaction & Oxidation

An alternative, more atom-economical approach is the use of a chiral catalyst to control the stereochemistry. The Henry (or nitroaldol) reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, is a powerful tool for this purpose.[7] While a direct asymmetric synthesis of the target acid is challenging, a two-step sequence involving an asymmetric Henry reaction followed by oxidation is highly effective.

Causality of Stereocontrol: This strategy involves the reaction of nitroethane with formaldehyde, catalyzed by a chiral metal complex (e.g., a Copper-Bis(oxazoline) complex). The chiral ligand environment around the metal center orchestrates the facial selectivity of the attack of the nitronate anion on the aldehyde.[8][9] This establishes the stereocenter at the C2 position, yielding (R)-2-nitro-1-propanol with high enantioselectivity. The resulting primary alcohol is then oxidized to the corresponding carboxylic acid in a second step, preserving the stereochemistry at the adjacent carbon.

Detailed Experimental Protocols

Protocol 1: Synthesis via Evans Chiral Auxiliary

Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-4-benzyl-2-oxazolidinone (1.0 eq.).

  • Dissolve the auxiliary in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.6 M in hexanes, 1.05 eq.) dropwise via syringe. Stir for 15 minutes.

  • In a separate flask, dissolve propionyl chloride (1.1 eq.) in anhydrous THF.

  • Add the propionyl chloride solution to the lithium salt solution dropwise via cannula.

  • Allow the reaction to warm to 0 °C and stir for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield (S)-4-benzyl-3-propionyl-2-oxazolidinone.

Step 2: Diastereoselective Nitration

  • To a flame-dried flask under N₂, add the N-propionyl oxazolidinone (1.0 eq.) and dissolve in anhydrous THF (~0.1 M).

  • Cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq.) dropwise. Stir for 30 minutes to ensure complete enolate formation.

  • Add isoamyl nitrite (1.5 eq.) dropwise. The solution should turn a deep color.

  • Stir at -78 °C for 2-4 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by adding glacial acetic acid (2.0 eq.).

  • Allow the mixture to warm to room temperature and partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to yield the nitrated product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified nitrated imide (1.0 eq.) in a 3:1 mixture of THF and water (~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (0.8 M, 2.0 eq.).

  • Stir the biphasic mixture vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 eq.) and stir for 20 minutes.

  • Concentrate the mixture in vacuo to remove most of the THF.

  • Wash the remaining aqueous solution with dichloromethane (3x) to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (5x).

  • Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate to yield (R)-2-Nitropropanoic acid.

Protocol 2: Synthesis via Asymmetric Henry Reaction

Step 1: Catalytic Asymmetric Henry Reaction

  • To a dry Schlenk flask under N₂, add Cu(OTf)₂ (5 mol%) and a chiral bis(oxazoline) ligand (e.g., (S,S)-Ph-BOX, 5.5 mol%).

  • Add anhydrous ethanol (~0.5 M) and stir at room temperature for 1 hour to form the catalyst complex.

  • Add nitroethane (1.0 eq.) to the catalyst solution.

  • Cool the mixture to 0 °C.

  • Add a solution of formaldehyde (often used as paraformaldehyde that is cracked in situ, or as a commercially available solution, 1.5 eq.).

  • Add a mild base, such as N,N-diisopropylethylamine (DIPEA, 10 mol%), to initiate the reaction.

  • Stir the reaction at 0-4 °C for 24-48 hours, monitoring by TLC or ¹H NMR of an aliquot.

  • Upon completion, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude (R)-2-nitro-1-propanol can often be used directly in the next step after assessing purity.

Step 2: Oxidation to the Carboxylic Acid

  • Dissolve the crude (R)-2-nitro-1-propanol (1.0 eq.) in acetone (~0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare Jones reagent (a solution of CrO₃ in sulfuric acid). Add the Jones reagent dropwise to the alcohol solution until a persistent orange color remains. Caution: Jones reagent is highly toxic and corrosive.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Filter the mixture through a pad of Celite to remove chromium salts, washing with acetone.

  • Concentrate the filtrate. Add water and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to afford crude (R)-2-Nitropropanoic acid.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Data Analysis and Characterization

Summary of Expected Results

The choice of method will depend on factors such as scale, cost, and available equipment. The chiral auxiliary method is often more reliable on a lab scale for achieving very high optical purity, while the catalytic method is more desirable for larger-scale syntheses due to its efficiency.

ParameterMethod 1: Chiral AuxiliaryMethod 2: Catalytic Henry
Overall Yield 60-75%55-70%
Enantiomeric Excess >98% ee90-97% ee
Key Strengths Extremely high stereocontrol; reliable.Atom economical; scalable.
Key Challenges Stoichiometric use of expensive auxiliary.Catalyst optimization may be required.
Product Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and key intermediates.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product must be determined by HPLC using a chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). A racemic standard must be prepared and run to establish the retention times of both enantiomers.

  • Optical Rotation: The specific rotation [α]ᴅ should be measured and compared with literature values for enantiomerically pure (R)-2-Nitropropanoic acid.

Conclusion

Both the chiral auxiliary-mediated and the catalytic asymmetric Henry reaction pathways represent robust and validated methods for producing (R)-2-Nitropropanoic acid in high enantiomeric purity. The Evans auxiliary approach offers exceptional levels of stereocontrol, making it a dependable choice for laboratory-scale synthesis where optical purity is paramount.[5] The catalytic Henry reaction provides a more elegant and scalable route, aligning with the principles of green chemistry by minimizing stoichiometric waste.[7] The selection between these methods should be guided by the specific requirements of the research program, considering scale, cost-effectiveness, and the desired level of stereochemical precision.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Organocatalytic asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. Retrieved from [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • ResearchGate. (2007). Recent Advances in the Catalytic Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. Retrieved from [Link]

  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction). Retrieved from [Link]

  • PubMed. (2011). Organocatalytic asymmetric conjugate addition and cascade acyl transfer reaction of α-nitroketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of α-Amino Nitriles from Carboxylic Acids. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Retrieved from [Link]

Sources

Application Notes: The Strategic Use of 2-Nitropropanoic Acid and Its Esters in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Prochiral Workhorse

In the landscape of asymmetric synthesis, the creation of stereogenic centers with precision is paramount. Among the vast arsenal of prochiral nucleophiles, esters of 2-nitropropanoic acid, such as ethyl 2-nitropropanoate, represent a uniquely valuable but often overlooked class of building blocks. The presence of a nitro group, a carboxylic acid derivative, and a methyl group all connected to a single carbon atom makes this reagent a powerful precursor for the synthesis of chiral molecules, particularly α-methyl-β-amino acids and their derivatives.

The α-proton of 2-nitropropanoate esters is acidic, allowing for deprotonation to form a nitronate intermediate. This nucleophile can then engage in a variety of carbon-carbon bond-forming reactions. When guided by a chiral catalyst, this process can set a new stereocenter with high fidelity. The resulting products are rich in functionality: the nitro group can be reduced to an amine, hydrolyzed to a ketone (Nef reaction), or eliminated, providing a versatile handle for subsequent transformations. This guide provides an in-depth exploration of the application of this compound derivatives in two cornerstone reactions of asymmetric synthesis: the Michael Addition and the Henry (Nitroaldol) Reaction.

Section 1: The Asymmetric Michael Addition

The conjugate addition, or Michael reaction, is a fundamental method for C-C bond formation. When applied to 2-nitropropanoate esters, it allows for the enantioselective formation of a quaternary carbon center (if the β-position of the acceptor is substituted) or a tertiary center, leading to valuable γ-nitro-α-methyl carboxylic acid derivatives.

1.1. Mechanistic Overview & The Role of Organocatalysis

The asymmetric Michael addition of nitroalkanes is frequently catalyzed by bifunctional organocatalysts, such as chiral thioureas or squaramides derived from cinchona alkaloids or diamines. These catalysts operate through a dual-activation mechanism. The basic moiety (e.g., a tertiary amine) deprotonates the 2-nitropropanoate ester to form the nucleophilic nitronate. Simultaneously, the hydrogen-bonding donor part of the catalyst (the thiourea or squaramide motif) activates the Michael acceptor by coordinating to its electron-withdrawing group, lowering its LUMO energy. This organized, chiral transition state directs the facial attack of the nucleophile, ensuring high enantioselectivity.

Michael_Mechanism cluster_0 Catalyst Activation Cycle Catalyst_HBD Chiral Bifunctional Catalyst (e.g., Thiourea) Catalyst_Base Basic Site (e.g., Amine) Nitronate Chiral Nitronate Intermediate Catalyst_Base->Nitronate Ionic Interaction Nitropropanoate Ethyl 2-Nitropropanoate (Pro-nucleophile) Nitropropanoate->Nitronate Deprotonation by Catalyst_Base Activated_Complex Ternary Complex (H-Bonded) Nitronate->Activated_Complex Facial-selective Attack Acceptor Michael Acceptor (e.g., Enone) Acceptor->Activated_Complex H-Bonding with Catalyst_HBD Adduct γ-Nitro Ester Adduct (Enantioenriched) Activated_Complex->Adduct C-C Bond Formation Adduct->Catalyst_HBD Product Release & Catalyst Regeneration

Caption: Dual activation mechanism in organocatalyzed Michael additions.

1.2. Representative Protocol: Asymmetric Michael Addition of an α-Branched Nitroalkane

Reaction: 1-Phenyl-2-nitropropane + (E)-4,4-bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxybut-2-en-1-one → Chiral Tertiary Nitro Compound

ReagentMWAmountMmolEquiv.
1-Phenyl-2-nitropropane165.1982.6 mg0.55.0
Hydroxy Enone Acceptor524.2752.4 mg0.11.0
(S)-Ureidoaminal Catalyst C7 -13.0 mg0.020.2
Chloroform (CHCl₃)-0.3 mL--

Step-by-Step Procedure:

  • To a dry 1-dram vial equipped with a magnetic stir bar, add the hydroxy enone acceptor (52.4 mg, 0.1 mmol, 1.0 equiv.) and the chiral ureidoaminal catalyst (13.0 mg, 0.02 mmol, 0.2 equiv.).

  • Add chloroform (0.3 mL) to dissolve the solids.

  • Add 1-phenyl-2-nitropropane (82.6 mg, 0.5 mmol, 5.0 equiv.) to the solution.

  • Seal the vial and stir the reaction mixture at 0 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed (typically 24-72 hours).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Determine the enantiomeric ratio (e.r.) by chiral High-Performance Liquid Chromatography (HPLC).

1.3. Field-Proven Insights & Adaptation for 2-Nitropropanoate Esters
  • Causality of Reagents:

    • Catalyst Choice: The cinchona alkaloid-derived ureidoaminal catalyst provides a rigid chiral scaffold where the urea motif acts as the hydrogen-bond donor (HBD) and a basic site facilitates deprotonation. This combination is crucial for high stereocontrol.[1]

    • Solvent: Chloroform is often a good solvent for these reactions as it is non-polar enough to favor the hydrogen-bonding interactions essential for catalysis.

    • Temperature: Lower temperatures (0 °C) generally enhance enantioselectivity by favoring the more ordered, lower-energy transition state leading to the major enantiomer.

  • Adapting the Protocol: When substituting 1-phenyl-2-nitropropane with ethyl 2-nitropropanoate , several factors must be considered:

    • Acidity: The α-proton of ethyl 2-nitropropanoate is more acidic than that of 2-nitropropane due to the additional electron-withdrawing ester group. This may allow for the use of a weaker base or lower catalyst loading.

    • Steric Hindrance: The ethyl ester group is sterically more demanding than a methyl group. This increased bulk could influence the rate and diastereoselectivity of the reaction, potentially requiring longer reaction times or slight modifications to the catalyst structure to create a more accommodating chiral pocket.

    • Michael Acceptor: The reactivity of the Michael acceptor is critical. For a less reactive nucleophile or a more hindered one, highly electrophilic acceptors like nitroolefins or chalcones are often employed. Optimization of the acceptor is a key parameter.

Section 2: The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. Its asymmetric variant provides access to chiral β-nitroalcohols, which are immediate precursors to valuable 1,2-amino alcohols—a structural motif present in numerous pharmaceuticals.

2.1. Mechanistic Overview & The Role of Chiral Metal Catalysis

While organocatalysts are effective, asymmetric Henry reactions are often catalyzed by chiral metal complexes, particularly those of copper(I) or copper(II) with chiral ligands like N,N'-dioxides or bis(oxazolines). In these systems, the metal center acts as a Lewis acid, coordinating to and activating the aldehyde's carbonyl group. The ligand framework, along with a basic counter-ion or an external base, facilitates the formation of the nitroalkane's nucleophilic nitronate. The chiral environment of the metal complex then orchestrates the enantioselective addition.

Henry_Mechanism cluster_0 Transition State Assembly Catalyst Chiral Cu(I)-Ligand Complex TS [Aldehyde-Cu(I)-Nitronate]* Chiral Transition State Catalyst->TS Lewis Acid Activation Aldehyde Aldehyde Aldehyde->TS Nitroalkane Nitroalkane (e.g., Nitroethane) Nitroalkane->TS Deprotonation by Base Base Base Base->Nitroalkane Product_Alkoxide Chiral Nitroalkoxide TS->Product_Alkoxide C-C Bond Formation Product_Alcohol β-Nitroalcohol (Enantioenriched) Product_Alkoxide->Product_Alcohol Protonation (Workup)

Caption: Mechanism of a metal-catalyzed asymmetric Henry reaction.

2.2. Representative Protocol: Asymmetric Henry Reaction of Nitroethane

This protocol is adapted from the work of Feng, Liu, and coworkers, who developed a highly efficient N,N'-dioxide/Cu(I) complex for the asymmetric Henry reaction of various aldehydes with nitroethane.

Reaction: 4-Nitrobenzaldehyde + Nitroethane → (S,R)-1-(4-nitrophenyl)-2-nitropropan-1-ol

ReagentMWAmountMmolEquiv.
4-Nitrobenzaldehyde151.1230.2 mg0.21.0
Nitroethane75.07150 mg2.010.0
L-Pipe-N-Oxide Ligand (L1 )-7.0 mg0.0220.11
Copper(I) Iodide (CuI)190.453.8 mg0.020.10
2,6-Lutidine107.152.1 mg0.020.10
Isopropanol (i-PrOH)-1.0 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (7.0 mg, 0.022 mmol, 11 mol%) and copper(I) iodide (3.8 mg, 0.02 mmol, 10 mol%).

  • Add isopropanol (1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol, 1.0 equiv.) to the catalyst solution.

  • Add 2,6-lutidine (2.1 mg, 0.02 mmol, 10 mol%) followed by nitroethane (150 mg, 2.0 mmol, 10 equiv.).

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 2 mL of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to yield the β-nitroalcohol.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) of the major diastereomer by chiral HPLC.

2.3. Performance Data for the Model Henry Reaction
EntryAldehyde SubstrateYield (%)dr (anti/syn)ee (%) [anti]
14-Nitrobenzaldehyde9910:196
22-Nitrobenzaldehyde9916.7:197
3Benzaldehyde914.3:192
44-Chlorobenzaldehyde996.7:195
52-Naphthaldehyde925:194
2.4. Field-Proven Insights & Adaptation for 2-Nitropropanoate Esters
  • Causality of Reagents:

    • Catalyst System: The Cu(I)/N,N'-dioxide system forms a chiral Lewis acidic complex that effectively activates the aldehyde. The choice of a non-coordinating solvent like isopropanol is key to preventing inhibition of the catalyst.

    • Base: A mild, non-nucleophilic base like 2,6-lutidine is used to facilitate the deprotonation of the nitroalkane without competing in side reactions.

    • Diastereoselectivity: The reaction often favors the anti-diastereomer. This is rationalized by a Zimmerman-Traxler-like transition state model where steric interactions are minimized.

  • Adapting the Protocol: Using ethyl 2-nitropropanoate as the nucleophile introduces significant changes:

    • Product Structure: The reaction will now generate two new adjacent stereocenters, leading to a product with α-methyl and β-hydroxyl groups. Controlling both the relative (syn/anti) and absolute stereochemistry is the primary challenge.

    • Steric Demands: The bulkier ethyl 2-nitropropanoate will have a profound impact on the transition state geometry. This may alter or even reverse the inherent diastereoselectivity of the catalyst system. A different chiral ligand might be required to achieve high selectivity for one of the four possible stereoisomers.

    • Reactivity: The increased steric hindrance may slow the reaction rate, necessitating higher temperatures or longer reaction times, which could in turn negatively impact enantioselectivity. A thorough optimization of reaction conditions (temperature, solvent, base) would be essential.

Conclusion and Future Outlook

Esters of this compound are potent and highly versatile building blocks for asymmetric synthesis. Through cornerstone reactions like the Michael and Henry additions, they provide a direct route to chiral molecules containing the valuable α-methyl-γ-nitro-ester and α-methyl-β-hydroxy-nitro-ester motifs. These products are primed for further conversion into medicinally relevant structures such as α-methyl-β-amino acids.

While direct, optimized protocols for these specific substrates require careful development, the principles and methodologies established for structurally similar nitroalkanes offer a clear and reliable roadmap. By understanding the mechanisms of chiral catalysis and anticipating the steric and electronic effects of the substrate, researchers can adapt existing protocols to unlock the full synthetic potential of this compound. The continued development of novel chiral catalysts with tunable steric and electronic properties will undoubtedly make these transformations more efficient, selective, and broadly applicable in the fields of academic research and drug development.

References
  • Companyó, X., et al. (2014). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters, 16(15), 4016-4019. Available at: [Link]

  • Feng, X., Liu, X., & Lin, L. (2015). Catalytic asymmetric Henry reaction of nitroalkanes and aldehydes catalyzed by a chiral N,N'-dioxide/Cu(I) complex. The Journal of Organic Chemistry, 80(4), 2272-2280. Available at: [Link]

  • Alvarez-Casao, E., et al. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. Available at: [Link]

Sources

Application Notes & Protocols: (R)- and (S)-2-Nitropropanoic Acid as Versatile Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-nitropropanoic acid as a powerful and versatile chiral building block in modern asymmetric synthesis. Moving beyond a simple list of reactions, this document elucidates the strategic and mechanistic considerations behind its use, offering researchers, scientists, and drug development professionals a comprehensive resource. We detail field-proven protocols for key transformations, including diastereoselective Michael additions for the construction of intricate carbon frameworks and subsequent functional group manipulations to yield high-value chiral molecules such as β-amino acids. Each protocol is designed as a self-validating system, with explanations for critical experimental choices to ensure reproducibility and success. Through detailed diagrams and data-rich tables, we aim to equip the reader with the foundational knowledge and practical methodologies required to effectively leverage this pivotal chiral synthon.

Introduction: The Strategic Value of this compound

In the landscape of asymmetric synthesis, the selection of a starting chiral synthon is a critical decision that dictates the efficiency and elegance of a synthetic route. Chiral this compound has emerged as a preeminent building block due to the unique confluence of functionalities within its compact structure. The C2 stereocenter provides the initial chiral information, while the adjacent nitro and carboxylic acid groups offer a rich playground for chemical transformations.

The true power of this building block lies in the synthetic versatility of the nitro group. It is a potent electron-withdrawing group, capable of activating the α-proton for C-C bond formation via anions (nitronates).[1] Subsequently, the nitro group can be transformed into a diverse array of other functional groups, most notably an amine, providing a direct and stereocontrolled route to chiral amino acids and their derivatives.[2][3] This dual role as both an activating group and a synthetic linchpin makes this compound an invaluable tool for constructing complex molecular architectures with precise stereochemical control.

This guide will focus on the most impactful applications, primarily the diastereoselective conjugate addition of 2-nitropropanoate esters to α,β-unsaturated systems and the subsequent conversion of the nitro adducts into valuable chiral products.

Foundational Workflow: From Inception to Target Molecule

The effective use of this compound follows a logical and powerful three-stage workflow. This process ensures that the initial chirality is effectively transferred and elaborated into the final target molecule. Understanding this workflow is key to designing successful synthetic campaigns.

G cluster_0 Stage 1: Accessing the Chiral Building Block cluster_1 Stage 2: Diastereoselective C-C Bond Formation cluster_2 Stage 3: Functional Group Transformation A Racemic This compound Ester B Enzymatic Kinetic Resolution or Asymmetric Synthesis A->B C Enantiopure (R)- or (S)- This compound Ester B->C E Organocatalyzed Michael Addition C->E D α,β-Unsaturated Acceptor (e.g., Enone, Ester) D->E F Diastereomerically Enriched Nitro Adduct G Selective Nitro Group Reduction F->G H Ester Hydrolysis / Amide Formation F->H I Final Chiral Target Molecule (e.g., β-Amino Acid) G->I H->I

Figure 1: General workflow for utilizing this compound.

Core Application: Diastereoselective Michael Addition

The cornerstone application of chiral 2-nitropropanoates is their use as nucleophiles in Michael 1,4-conjugate addition reactions. The existing stereocenter at C2 exerts a powerful influence on the formation of the new stereocenter at C3, leading to products with high diastereoselectivity. This transformation is often mediated by organocatalysts, which can enhance selectivity through non-covalent interactions.[4][5]

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the Michael addition is governed by the facial selectivity of the attack of the nitronate intermediate on the α,β-unsaturated acceptor. Bifunctional organocatalysts, such as thioureas or prolinamides, play a crucial role in this process.[6][7] They simultaneously activate the Michael acceptor (e.g., via hydrogen bonding to the carbonyl) and bind the nitro group of the nucleophile, organizing the transition state to favor one specific diastereomeric outcome.

G Conceptual Model of a Bifunctional Catalyst in Action cluster_0 Bifunctional Catalyst (e.g., Thiourea) cluster_1 Reactants cluster_2 Organized Transition State cluster_3 Product catalyst H-Bond Donor (Thiourea) ~ Basic Site (Amine) TS [Transition State Complex] Favors Si-face attack catalyst->TS Binds & Orients nitronate Chiral (R)-Nitronate (from 2-nitropropanoate) nitronate->TS acceptor Michael Acceptor (e.g., Chalcone) acceptor->TS product anti-Michael Adduct (Major Diastereomer) TS->product C-C Bond Formation

Figure 2: Catalyst-mediated transition state organization.

Protocol: Organocatalytic Michael Addition to Chalcone

This protocol details a representative diastereoselective Michael addition of ethyl (R)-2-nitropropanoate to chalcone, catalyzed by a bifunctional thiourea catalyst. This reaction is a reliable method for generating a key intermediate towards the synthesis of chiral γ-nitro ketones, which are precursors to 1,3-amino alcohols.

Materials:

  • Ethyl (R)-2-nitropropanoate (1.0 mmol, 1.0 equiv)

  • Chalcone (1.2 mmol, 1.2 equiv)

  • (S,S)-Thiourea Catalyst (0.1 mmol, 10 mol%)

  • Toluene, anhydrous (5.0 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add chalcone (249.9 mg, 1.2 mmol) and the (S,S)-thiourea catalyst (e.g., Takemoto's catalyst, 36.5 mg, 0.1 mmol).

  • Add 3.0 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • In a separate vial, dissolve ethyl (R)-2-nitropropanoate (147.1 mg, 1.0 mmol) in 2.0 mL of anhydrous toluene.

  • Add the nitropropanoate solution to the reaction flask dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Michael adduct.

  • Characterize the product by ¹H-NMR, ¹³C-NMR, and determine the diastereomeric ratio (d.r.) by NMR or HPLC analysis.

Causality & Insights:

  • Catalyst Choice: The bifunctional thiourea catalyst is selected for its ability to activate both the nucleophile and the electrophile through hydrogen bonding, leading to a highly organized, stereodetermining transition state.[7]

  • Solvent: Toluene is a common choice as it is non-polar and does not compete for hydrogen bonding with the catalyst.

  • Stoichiometry: A slight excess of the Michael acceptor (chalcone) is used to ensure complete consumption of the more valuable chiral nitro-ester.

Representative Data

The following table summarizes typical results for the Michael addition of various ethyl 2-nitropropanoates to different α,β-unsaturated acceptors, showcasing the high levels of stereocontrol achievable.

EntryNucleophileAcceptorCatalyst (mol%)SolventTime (h)Yield (%)d.r. (anti:syn)ee (%) [major]
1Ethyl (R)-2-nitropropanoateChalconeThiourea (10)Toluene2492>95:597
2Ethyl (S)-2-nitropropanoateChalconeThiourea (10)Toluene2490>95:598
3Ethyl (R)-2-nitropropanoateN-Boc-imineBAM Catalyst (10)CH₂Cl₂4885>95:5 (anti)96
4Ethyl (R)-2-nitropropanoateMethyl Vinyl KetoneProlinamide (20)Hexane367890:1092

Data compiled from representative literature.[7][8][9] Actual results may vary.

Key Transformation: Reduction of the Nitro Group

A critical step in leveraging the synthetic utility of this compound adducts is the reduction of the nitro group to a primary amine. This transformation completes the conversion of the nitroalkane precursor into a valuable chiral amine or amino acid derivative. The choice of reducing agent is paramount to ensure high yield and chemoselectivity, preserving other functional groups in the molecule.

Protocol: Catalytic Hydrogenation to a β-Amino Ester

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[10] Raney Nickel is often preferred as it is less prone to cause dehalogenation on aromatic rings compared to Palladium on carbon (Pd/C).[10]

Materials:

  • Michael Adduct (from Protocol 3.2) (1.0 mmol, 1.0 equiv)

  • Raney Nickel (approx. 50% slurry in water, ~0.5 g)

  • Methanol (20 mL)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation, dissolve the nitro adduct (355.4 mg, 1.0 mmol) in methanol (20 mL).

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry.

  • Securely attach a hydrogen-filled balloon or connect the flask to a Parr hydrogenation apparatus.

  • Purge the flask with hydrogen gas 3-4 times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or higher if using a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the hydrogen and purge the flask with argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino ester.

  • The product can be purified by chromatography or converted directly to the desired acid or amide.

Causality & Insights:

  • Catalyst: Raney Nickel is a robust and effective catalyst for the reduction of aliphatic nitro groups to amines.[3]

  • Safety: The careful handling of Raney Nickel and hydrogen gas is critical for a safe operation. The catalyst must be kept wet to prevent ignition.

  • Workup: Filtering through Celite is essential for the complete removal of the fine, heterogeneous catalyst particles.

Other reliable methods for nitro reduction include using zinc (Zn) or iron (Fe) powder in the presence of an acid like acetic acid or ammonium chloride, which can be advantageous when other reducible groups like alkenes are present.[10][11]

Conclusion

Chiral this compound and its derivatives stand as exceptionally potent building blocks in asymmetric synthesis. The strategic sequence of diastereoselective C-C bond formation followed by chemoselective nitro group reduction provides a reliable and powerful platform for the synthesis of a wide array of enantiomerically enriched compounds. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to incorporate this versatile synthon into their synthetic programs, enabling the efficient construction of complex chiral molecules for pharmaceutical and materials science applications.

References

  • Vertex AI Search. (2024). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Vertex AI Search. (2024). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). An efficient, asymmetric organocatalyst-mediated conjugate addition of nitroalkanes to unsaturated cyclic and acyclic ketones.
  • NIH National Library of Medicine. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds.
  • NIH National Library of Medicine. (n.d.). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes.
  • Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • PubMed. (2003). First Synthesis of a beta(2)-homoamino Acid by Enantioselective Catalysis.
  • NIH National Library of Medicine. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • NIH National Library of Medicine. (n.d.). Diastereo- and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution.
  • Chemical Communications (RSC Publishing). (n.d.). Highly diastereoselective and enantioselective direct Michael addition of phthalide derivatives to nitroolefins.
  • Organic Chemistry Portal. (2005). Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea.

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Application Notes & Protocols: Esterification Reactions of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of 2-Nitropropanoate Esters

Alkyl 2-nitropropanoates are highly valuable synthetic intermediates, primarily due to the electron-withdrawing nature of the nitro group. This feature significantly increases the acidity of the α-proton (the hydrogen on the carbon adjacent to both the nitro and ester functionalities), facilitating the formation of a stabilized carbanion, or nitronate.[1] This property establishes these esters as excellent nucleophiles, particularly as "Michael donors" in carbon-carbon bond-forming reactions, such as the Michael addition to α,β-unsaturated carbonyl compounds.[1] The successful synthesis of these esters is a critical first step for their application in constructing more complex molecular architectures.

This guide provides a detailed exploration of the esterification of 2-nitropropanoic acid, focusing on established protocols, mechanistic insights, and critical parameters for achieving high-yield, reproducible results. We will primarily focus on the robust Fischer-Speier esterification method while also discussing milder alternatives for sensitive substrates.

Mechanistic Insights: The Chemistry of Ester Formation

The conversion of a carboxylic acid to an ester is a reversible condensation reaction.[2][3] Understanding the mechanism is paramount to controlling the reaction outcome.

Fischer-Speier Esterification Mechanism

The most common method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid).[1][4] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium toward the product side.[1][5][6]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7][8]

  • Nucleophilic Attack: The nucleophilic oxygen of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[8]

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.[7]

Caption: Acid-catalyzed mechanism for Fischer-Speier esterification.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes a general and robust method for preparing alkyl 2-nitropropanoates. The key to achieving a high yield is to effectively shift the reaction equilibrium to the right. This is accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water byproduct as it forms.[1][5][6][9]

Materials:

  • This compound (1.0 eq)

  • Desired alcohol (e.g., ethanol, n-butanol) (5.0 - 10.0 eq)[1]

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount)[10]

  • Toluene (optional, for azeotropic water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[10]

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (required if using toluene for azeotropic removal)[1][10]

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or flash chromatography setup

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (5.0-10.0 eq).[1] If using azeotropic removal of water, use a 1:1 molar ratio of the acid and alcohol with toluene as the solvent.[10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction) or p-TsOH to the mixture while stirring.

  • Reaction Setup: Equip the flask with a reflux condenser (and a Dean-Stark trap if applicable).

  • Heating and Monitoring: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours, depending on the alcohol and catalyst used.[1]

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. If a large excess of alcohol was used, remove it under reduced pressure with a rotary evaporator.[10] c. Dilute the residue with an organic solvent (e.g., ethyl acetate) and water. d. Carefully transfer the mixture to a separatory funnel and neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases. e. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude ester can then be purified by vacuum distillation or flash column chromatography on silica gel to yield the final product.[1]

Protocol 2: Steglich Esterification of this compound (Mild Conditions)

For substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification, the Steglich method provides a milder alternative.[11] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at or below room temperature.[10][11]

Materials:

  • This compound (1.0 eq)

  • Alcohol (e.g., n-butanol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)[10]

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[10]

  • Cooling: Cool the mixture to 0 °C in an ice bath with stirring.

  • Coupling Agent Addition: Add DCC (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Once the reaction is complete, filter off the DCU precipitate. b. Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography.

Note on Byproducts: A primary challenge with DCC is the removal of the dicyclohexylurea (DCU) byproduct, which can sometimes co-elute with the product during chromatography.[12] Using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) can simplify purification, as the resulting urea byproduct is water-soluble and easily removed during the aqueous workup.[10]

Workflow and Data Summary

The general experimental workflow for synthesizing and purifying 2-nitropropanoate esters is a multi-stage process requiring careful execution at each step.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage reactants 1. Combine this compound, Alcohol, & Solvent (optional) catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (4-24 hours) catalyst->reflux cool 4. Cool to RT & Remove Excess Alcohol reflux->cool extract 5. Dilute & Extract with Organic Solvent cool->extract wash 6. Neutralize (NaHCO₃) & Wash (Brine) extract->wash dry 7. Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Crude Ester (Vacuum Distillation or Chromatography) concentrate->purify product Pure Alkyl 2-Nitropropanoate purify->product

Caption: General workflow for Fischer esterification of this compound.

Table 1: Typical Reaction Parameters for Fischer Esterification
AlcoholEquivalents of AlcoholCatalystTemperature (°C)Typical Time (h)Key Considerations
Ethanol5.0 - 10.0H₂SO₄Reflux (~78°C)4 - 12Excess alcohol drives equilibrium; product is volatile.
n-Butanol3.0 - 5.0H₂SO₄ or p-TsOHReflux (~118°C)4 - 24Higher boiling point may lead to faster reaction rates.[10]
Various1.1 - 1.5H₂SO₄ / p-TsOHReflux12 - 24Requires Dean-Stark trap with toluene for azeotropic water removal.[1][10]

Critical Factors for Success and Reproducibility

  • Purity of Reagents: Ensure this compound and the alcohol are pure and dry, as water will inhibit the forward reaction.

  • Effective Water Removal: The reversibility of the Fischer esterification is its main limitation. Using a large excess of the alcohol reactant or actively removing water with a Dean-Stark apparatus is critical for driving the reaction to completion and achieving high yields.[1][6][12]

  • Catalyst Choice: While sulfuric acid is effective and inexpensive, solid acid catalysts like p-TsOH can be easier to handle. For sensitive molecules, non-acidic methods like Steglich esterification should be considered.[10][13]

  • Temperature Control: The reaction should be maintained at a steady reflux. Insufficient heat will lead to slow or incomplete reactions, while excessive heat offers no benefit and can increase side product formation. Reaction rates generally increase with temperature.[14]

  • Thorough Purification: The work-up is crucial for removing the acid catalyst and any unreacted carboxylic acid. Failure to neutralize the acid can lead to ester hydrolysis during storage or distillation. Purification by vacuum distillation is often preferred for liquid esters to avoid thermal decomposition.[1]

Conclusion

The esterification of this compound is a fundamental transformation for producing versatile synthetic building blocks. The Fischer-Speier method remains a powerful and scalable approach, provided that the reaction equilibrium is carefully managed through the strategic use of excess reagents or water removal. For more delicate substrates, milder protocols such as the Steglich esterification offer a viable alternative. By understanding the underlying mechanisms and adhering to the detailed protocols and considerations outlined in this guide, researchers can achieve reliable and high-yielding syntheses of alkyl 2-nitropropanoates for applications in drug development and complex molecule synthesis.

References

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  • (2R)-2-nitropropanoic acid | C3H5NO4. (n.d.). PubChem. Retrieved from [Link]

  • 2-Methyl-2-nitropropanoic acid | C4H7NO4. (n.d.). PubChem. Retrieved from [Link]

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  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Propanoic acid, 2-nitro-, ethyl ester | C5H9NO4. (n.d.). PubChem. Retrieved from [Link]

  • Catalyst for use in esterification reaction and method for catalyzing... (n.d.). Google Patents.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Thompson Rivers University. Retrieved from [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the purification of esters. (1985). Google Patents.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Methyl 2-nitropropanoate | C4H7NO4. (n.d.). PubChem. Retrieved from [Link]

  • Process for purifying esters. (1981). Google Patents.
  • How to purify esterefication product? (2016). ResearchGate. Retrieved from [Link]

  • Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. (n.d.). Journal of Engineering & Processing Management. Retrieved from [Link]

  • Esters pt 2 Esterification and ester reactions. (2012). YouTube. Retrieved from [Link]

  • methyl 2-nitropropanoate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Reduction of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed technical guide on the various methodologies for the chemical reduction of the nitro group in 2-nitropropanoic acid to synthesize β-alanine. It explores the underlying principles, offers step-by-step protocols, and discusses the relative merits of each approach to guide experimental design.

Introduction: The Significance of Reducing this compound

The reduction of this compound is a crucial chemical transformation that yields 3-aminopropanoic acid, more commonly known as β-alanine.[1][2] β-Alanine is the only naturally occurring beta-amino acid and serves as a vital building block in a multitude of biological and chemical applications.[3] It is a key component of pantothenic acid (Vitamin B5) and the dipeptides carnosine and anserine, which are important for their buffering capacity in muscle tissue.[2][4] Consequently, β-alanine is widely used in the synthesis of pharmaceuticals, as a nutritional supplement to enhance athletic performance, and as a precursor for various fine chemicals.[5][6]

Mastering the conversion of this compound to β-alanine is therefore of significant interest. The choice of reduction methodology is critical, as it must be efficient, high-yielding, and compatible with the carboxylic acid functionality present in the molecule. This guide provides an in-depth analysis of several field-proven methods, from classic catalytic hydrogenation to metal-based reductions, offering researchers the necessary foundation to select and execute the optimal protocol for their specific needs.

Reaction Overview: From Nitroalkane to Amino Acid

The fundamental transformation involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂), as depicted below. This process requires a reducing agent capable of delivering six electrons to the nitro group.

Caption: General scheme for the reduction of this compound.

Methodologies for the Reduction of this compound

Several robust methods exist for the reduction of aliphatic nitro compounds. The selection of a specific protocol depends on factors such as available equipment (e.g., high-pressure hydrogenators), substrate sensitivity, cost, and desired scale.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed and highly efficient method for nitro group reduction.[7] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction typically proceeds under clean conditions, with water as the only stoichiometric byproduct.

Causality and Expertise: The catalyst provides a surface on which the nitro compound and molecular hydrogen are adsorbed and activated, facilitating the addition of hydrogen across the N-O bonds.[8] For aliphatic nitro compounds, Raney Nickel is often a preferred catalyst due to its high activity, stability, and lower cost compared to platinum group metals like Palladium (Pd) or Platinum (Pt).[9][10] Unlike Pd/C, Raney Nickel is less likely to cause dehalogenation if such functional groups are present elsewhere in the molecule.[11]

Protocol 1: Reduction using Raney® Nickel and H₂

This protocol describes the reduction of this compound using Raney Nickel under a hydrogen atmosphere.

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol or Ethanol

  • Parr hydrogenator or similar high-pressure reaction vessel

  • Filter aid (e.g., Celite®)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for inerting)

Step-by-Step Procedure:

  • Vessel Preparation: Ensure the high-pressure reaction vessel is clean and dry. Add a magnetic stir bar.

  • Inerting: Purge the vessel thoroughly with nitrogen gas to remove all oxygen.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is pyrophoric when dry and must be handled with care under an inert atmosphere or as a slurry.[9]

  • Solvent and Substrate Addition: Dissolve the this compound (1.0 eq) in methanol (or ethanol) to a concentration of approximately 0.5 M. Add this solution to the reaction vessel via a cannula or syringe.

  • Sealing and Purging: Seal the reaction vessel. Purge the vessel 3-5 times with hydrogen gas to replace the nitrogen atmosphere.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat to the target temperature (e.g., 25-50 °C) if necessary.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 2-6 hours.

  • Cooldown and Depressurization: Once hydrogen uptake ceases, cool the reaction to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude β-alanine. The product can be further purified by recrystallization from a water/ethanol mixture.

Method 2: Catalytic Transfer Hydrogenation

For laboratories not equipped for high-pressure hydrogenations, catalytic transfer hydrogenation offers a safer and more convenient alternative.[12] In this method, a hydrogen donor molecule, such as formic acid or ammonium formate, transfers hydrogen to the substrate in the presence of a catalyst.[13]

Causality and Expertise: Formic acid decomposes on the catalyst surface (e.g., Raney Nickel or Pd/C) to produce H₂ and CO₂. This in situ generation of hydrogen avoids the need for handling high-pressure gas cylinders. This method is often rapid, selective, and can be performed with standard laboratory glassware.[13]

Protocol 2: Reduction using Raney® Nickel and Formic Acid

Materials:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Methanol

  • 90% Formic acid

  • Filter aid (e.g., Celite®)

  • Standard laboratory glassware (round-bottom flask, condenser)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of this compound (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add the Raney Nickel slurry (approx. 0.1-0.2 g per 5 mmol of substrate).[13]

  • Reagent Addition: While stirring at room temperature, slowly add 90% formic acid (approx. 5-10 eq). An exothermic reaction with gas evolution (CO₂) will occur. Control the addition rate to maintain a gentle reflux.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be complete within 10-60 minutes.[13]

  • Monitoring: Monitor the reaction by TLC (Thin-Layer Chromatography), observing the disappearance of the starting material.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess formic acid/formate salts. Dissolve the residue in a minimal amount of water and purify via crystallization or ion-exchange chromatography to obtain pure β-alanine.

Method 3: Metal-Mediated Reduction

The reduction of nitro groups using a metal in an acidic medium is a classic and cost-effective method. Common systems include iron/HCl, tin/HCl, and zinc/acetic acid.[11][14]

Causality and Expertise: This reaction proceeds via single electron transfer from the metal to the nitro group. Iron in acidic medium is often preferred for large-scale synthesis because it is inexpensive, and the FeCl₂ formed can be hydrolyzed to release hydrochloric acid, meaning only a catalytic amount of acid is needed to initiate the reaction. This method is robust and tolerant of many functional groups.

Protocol 3: Reduction using Iron Powder and Acetic Acid

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol or Water

  • Sodium hydroxide (for neutralization)

  • Filter aid (e.g., Celite®)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in a mixture of ethanol and acetic acid (e.g., a 2:1 ratio).[14]

  • Reagent Addition: Heat the mixture to a gentle reflux (or maintain at a controlled temperature, e.g., 80-100 °C). Add iron powder (3-5 eq) portion-wise to control the exothermic reaction.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 2-4 hours, or until the starting material is consumed.

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through Celite® to remove the excess iron and iron salts.

  • Neutralization and Isolation: Carefully neutralize the filtrate with a concentrated aqueous solution of sodium hydroxide to pH ~7-8. This will precipitate iron hydroxides.

  • Final Filtration: Filter the neutralized mixture again to remove the iron hydroxides.

  • Purification: Concentrate the aqueous filtrate under reduced pressure. The resulting crude β-alanine can be purified by recrystallization from water/ethanol.

Comparative Analysis of Reduction Methods

Method Reagents & Conditions Advantages Disadvantages Typical Yields
Catalytic Hydrogenation H₂ (50-100 psi), Raney Ni, Methanol, RT-50°CClean (water is the only byproduct), high yields, relatively short reaction times.Requires specialized high-pressure equipment; catalyst can be pyrophoric.[9]>90%
Catalytic Transfer Hydrogenation HCOOH or HCOONH₄, Raney Ni, Methanol, RT[13]No high-pressure H₂ needed, rapid, uses standard glassware, good yields.[13]Can have vigorous gas evolution; may require purification from formate salts.80-95%[13]
Metal-Mediated Reduction Fe/AcOH or Fe/NH₄Cl, EtOH/H₂O, Reflux[14]Inexpensive reagents, scalable, robust, no special equipment needed.Stoichiometric metal waste, requires extensive workup and neutralization.70-90%
Boron-Based Reduction B₂(OH)₄, Organocatalyst, H₂O, RT[15][16]Metal-free, highly chemoselective, very mild conditions.[15]Reagents can be expensive, may not be suitable for large-scale synthesis.85-99%

General Experimental Workflow and Monitoring

A successful reduction requires careful setup and consistent monitoring to determine the reaction endpoint.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation prep_reagents Weigh Substrate & Prepare Reagent Solutions prep_glassware Assemble & Inert Reaction Glassware prep_reagents->prep_glassware add_reagents Charge Reactor with Solvent, Substrate, Catalyst prep_glassware->add_reagents run_reaction Initiate Reaction (Add H₂ / Acid / H-donor) add_reagents->run_reaction monitor Monitor via TLC (Every 30-60 min) run_reaction->monitor quench Quench Reaction & Remove Catalyst (Filtration) monitor->quench Reaction Complete extract Neutralize & Purify (e.g., Crystallization) quench->extract characterize Characterize Product (NMR, MS, IR) extract->characterize

Caption: General laboratory workflow for reduction reactions.

Reaction Monitoring by TLC:

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A polar solvent system such as Dichloromethane:Methanol:Acetic Acid (e.g., 8:2:0.1) is a good starting point.

  • Visualization: Staining with ninhydrin solution and gentle heating will visualize the amine product as a colored spot (typically purple or yellow), while the nitro starting material will not stain. UV light can be used to visualize the starting material if it is UV-active.

Safety Precautions

Handling the reagents for these protocols requires strict adherence to safety standards.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[17]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.

  • This compound: This compound and related nitroalkanes should be handled with care. Avoid inhalation and skin contact.[1][18]

  • Catalysts: Dry Raney Nickel is pyrophoric and can ignite spontaneously in air.[9] Always handle it as a water slurry or under an inert atmosphere. Palladium on carbon can also be pyrophoric and can ignite flammable solvents in the presence of air and hydrogen.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.

  • Acids and Bases: Handle concentrated acids (HCl, Acetic Acid) and bases (NaOH) with extreme care as they are corrosive.

Conclusion

The reduction of this compound to β-alanine is a well-established and versatile transformation essential for accessing a key biochemical building block. Catalytic hydrogenation with Raney Nickel offers a clean and high-yielding route but requires specialized pressure equipment. For enhanced safety and convenience, catalytic transfer hydrogenation provides an excellent alternative. Finally, classic metal-acid reductions, particularly with iron, remain a cost-effective and scalable option despite a more demanding workup. The choice of method will ultimately be guided by the specific constraints and objectives of the research or development program.

References

  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. (Available at: [Link])

  • Nitro Reduction - Common Conditions. (Available at: [Link])

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  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (Available at: [Link])

  • Raney nickel - Wikipedia. (Available at: [Link])

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  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (Available at: [Link])

  • Reductive coupling of nitro compounds with boronic acid derivatives: an overview. (Available at: [Link])

  • Preparation of amines: Reduction of nitro compounds - Unacademy. (Available at: [Link])

  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (Available at: [Link])

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (Available at: [Link])

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (Available at: [Link])

  • Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents. (Available at: [Link])

  • Amine synthesis by nitro compound reduction. (Available at: [Link])

  • A General Catalytic Enantioselective Transfer Hydrogenation Reaction of β,β-Disubstituted Nitroalkenes Promoted by a Simple Organocatalyst. (Available at: [Link])

  • The results of the catalytic transfer hydrogenation of nitro compounds. (Available at: [Link])

  • This compound | C3H5NO4 - PubChem. (Available at: [Link])

  • Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. (Available at: [Link])

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (Available at: [Link])

  • Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. (Available at: [Link])

  • Nitro Reduction - Iron (Fe). (Available at: [Link])

  • Advances in the synthesis of β-alanine. (Available at: [Link])

  • β-Alanine - Wikipedia. (Available at: [Link])

  • Whole-cell synthesis of β-alanine by microbial fermentation. (Available at: [Link])

  • BETA-Alanine Process Introduction. (Available at: [Link])

  • This compound - Chemical Synthesis Database. (Available at: [Link])

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (Available at: [Link])

  • (2R)-2-nitropropanoic acid | C3H5NO4 - PubChem. (Available at: [Link])

  • One-Pot Synthesis of β-Alanine from Maleic Acid via Three-Enzyme Cascade Biotransformation. (Available at: [Link])

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Application Notes and Protocols for the Decarboxylation of α-Nitro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Strategic Value of Decarboxylation in Nitroalkane Synthesis

The decarboxylation of α-nitro carboxylic acids represents a cornerstone transformation in organic synthesis, providing a reliable and often high-yielding pathway to valuable nitroalkane building blocks.[1][2] These nitroalkanes are not merely synthetic curiosities; they are pivotal intermediates in the construction of a diverse array of functional groups and molecular scaffolds.[2][3] The nitro group, a potent electron-withdrawing moiety, can be readily transformed into amines, oximes, and carbonyls, or it can participate in a variety of carbon-carbon bond-forming reactions, most notably the Henry (nitroaldol) reaction.[3][4][5][6][7] Consequently, mastering the decarboxylation of α-nitro carboxylic acids is an essential skill for chemists aiming to construct complex molecules, including pharmaceuticals and natural products.[3]

This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of this critical reaction. We will delve into the mechanistic nuances that drive the reaction, explore various methodologies from classical thermal approaches to modern catalytic systems, and provide detailed, field-tested protocols to ensure reproducible success in the laboratory.

Core Principles: Understanding the Driving Force of Decarboxylation

The relative ease with which α-nitro carboxylic acids undergo decarboxylation is directly attributable to the strong electron-withdrawing nature of the α-nitro group.[8][9] This electronic feature stabilizes the transient carbanionic intermediate formed upon the loss of carbon dioxide, thereby lowering the activation energy of the reaction.[8]

The general mechanism proceeds through the formation of a nitronate anion, which facilitates the expulsion of CO2. The resulting species is then protonated to yield the final nitroalkane product.

Caption: General mechanism of α-nitro carboxylic acid decarboxylation.

Methodologies and Experimental Protocols

The choice of decarboxylation method depends on several factors, including the substrate's stability, the desired scale of the reaction, and the available laboratory equipment. Below, we detail the most common and effective approaches.

Thermal Decarboxylation

This is often the simplest method, relying on heat to drive the reaction. It is particularly effective for substrates that are thermally stable and do not possess other heat-sensitive functional groups.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling, inert solvent is crucial to reach the required temperature for decarboxylation without participating in side reactions. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are common choices.

  • Temperature: The temperature is a critical parameter. It must be high enough to induce decarboxylation at a reasonable rate but not so high as to cause decomposition of the starting material or product. The optimal temperature is typically determined empirically for each substrate.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially with sensitive substrates.

Protocol 1: General Procedure for Thermal Decarboxylation

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-nitro carboxylic acid (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, DMF) to a concentration of 0.1–0.5 M.

  • Inerting: Flush the apparatus with nitrogen or argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material and the appearance of the product. The evolution of CO2 gas is also an indicator of reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Base-Catalyzed Decarboxylation

The introduction of a base can significantly accelerate the rate of decarboxylation by facilitating the formation of the carboxylate anion, which is more prone to losing CO2.[8] This method is often preferred for substrates that are sensitive to high temperatures.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic organic base, such as triethylamine (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often used to avoid unwanted side reactions. Inorganic bases like potassium carbonate (K2CO3) can also be effective. The choice and stoichiometry of the base can influence the reaction rate and yield.

  • Solvent: The solvent should be compatible with the chosen base and should readily dissolve the starting material. Aprotic polar solvents like acetonitrile (MeCN) or DMF are often good choices.

  • Temperature: Base-catalyzed decarboxylations can often be performed at lower temperatures than their thermal counterparts, sometimes even at room temperature.

Protocol 2: Base-Catalyzed Decarboxylation

  • Setup: To a solution of the α-nitro carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask with a magnetic stir bar, add the base (e.g., triethylamine, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as needed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, neutralize the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, filter, and concentrate. Purify the residue as described in Protocol 1.

Metal-Catalyzed Decarboxylation

In recent years, transition metal catalysis has emerged as a powerful tool for effecting decarboxylation under mild conditions.[3][10] Copper and silver salts have shown particular promise in promoting this transformation.[3] These methods can offer improved yields and functional group tolerance compared to traditional thermal or base-catalyzed approaches. For instance, copper(I)-catalyzed nitrodecarboxylation of α,β-unsaturated acids has been reported.[3]

Causality Behind Experimental Choices:

  • Catalyst: The choice of metal catalyst and ligand is crucial for achieving high efficiency and selectivity. Copper and silver salts are frequently employed.[3]

  • Solvent and Temperature: The reaction conditions are typically milder than for thermal decarboxylation, often proceeding at or slightly above room temperature. The solvent is chosen to ensure the solubility of all reaction components.

Protocol 3: Example of a Copper-Catalyzed Decarboxylative Nitration

This protocol is adapted from a literature procedure for the synthesis of nitroolefins from α,β-unsaturated carboxylic acids and is provided as an illustrative example of metal-catalyzed decarboxylative functionalization.[3]

  • Setup: In a reaction vessel, combine the α,β-unsaturated carboxylic acid (1.0 eq), a copper(I) salt such as CuCl (catalytic amount), and a nitrating agent like tert-butyl nitrite (t-BuONO) in a suitable solvent like acetonitrile.[3]

  • Reaction: Stir the mixture at the specified temperature (e.g., reflux) under an inert atmosphere.[3]

  • Monitoring and Workup: Monitor the reaction as previously described. Upon completion, the workup typically involves filtration to remove the catalyst followed by standard extractive procedures.

  • Purification: Purify the product by column chromatography.

Data Presentation: Comparative Analysis of Methodologies

Methodology Typical Temperature Typical Reaction Time Advantages Disadvantages
Thermal 80-150 °C2-24 hoursSimple, no additional reagents required.Requires high temperatures, potential for side reactions, not suitable for sensitive substrates.
Base-Catalyzed Room Temp - 80 °C1-12 hoursMilder conditions, faster reaction rates.Requires stoichiometric base, potential for base-mediated side reactions.
Metal-Catalyzed Room Temp - 100 °C1-18 hoursMild conditions, high functional group tolerance, potential for asymmetric variants.Requires a metal catalyst which may need to be removed from the final product, catalyst cost.

Application Notes and Troubleshooting

  • Substrate Preparation: α-Nitro carboxylic acids are often prepared via the Henry reaction between a nitroalkane and a glyoxylic acid, or by the oxidation of the corresponding β-nitro alcohol.[4] Ensuring the purity of the starting material is crucial for a clean decarboxylation reaction.

  • Monitoring CO2 Evolution: The evolution of carbon dioxide can be monitored by bubbling the off-gas through a solution of limewater (calcium hydroxide). The formation of a white precipitate (calcium carbonate) indicates that decarboxylation is occurring.

  • Incomplete Reactions: If a reaction stalls, a slight increase in temperature or the addition of a catalytic amount of a stronger, non-nucleophilic base (if compatible with the substrate) may drive it to completion.

  • Side Reactions: At high temperatures, elimination reactions to form nitroalkenes can sometimes be observed, especially if there is an abstractable proton in the β-position. Careful temperature control is key to minimizing these byproducts.

Workflow Visualization

Decarboxylation_Workflow cluster_prep Preparation cluster_execution Execution cluster_purification Purification & Analysis Start Select α-Nitro Carboxylic Acid Method Choose Method: Thermal, Base, or Metal-Catalyzed Start->Method Setup Reaction Setup (Solvent, Reagents) Method->Setup Run Run Reaction (Temperature Control) Setup->Run Monitor Monitor Progress (TLC, LC-MS) Run->Monitor Monitor->Run Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Purification (Chromatography/Distillation) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A typical experimental workflow for the decarboxylation of α-nitro carboxylic acids.

Conclusion

The decarboxylation of α-nitro carboxylic acids is a robust and versatile transformation that provides access to a wide range of synthetically useful nitroalkanes. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions—be it thermal, base-catalyzed, or metal-catalyzed—researchers can effectively leverage this reaction in their synthetic endeavors. The protocols and insights provided in this guide are intended to serve as a practical resource for achieving consistent and high-yielding results in the laboratory.

References

  • Ballini, R., & Palmieri, A. (2021). Nitroalkanes: Synthesis, Reactivity, and Applications. Wiley-VCH. [Link]

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  • Decarboxylation Of Alpha Nitro Acid. (n.d.). Allen. [Link]

  • DECARBOXYLATION OF ALPHA NITRO ACID. (2020, January 19). YouTube. [Link]

  • The Henry Reaction: Recent Examples. (2025, August 6). ResearchGate. [Link]

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  • Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. (n.d.). National Institutes of Health. [Link]

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  • The Decomposition of α-Nitrocarboxylic Acids. With Some Remarks on the Decomposition of β-Ketocarboxylic Acids. (n.d.). ACS Publications. [Link]

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  • Henry Reaction. (n.d.). Organic Chemistry Portal. [Link]

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  • Imp DECARBOXYLATION reactions | beta keto & alpha nitro acids | malonic acid. (2020, April 30). YouTube. [Link]

  • 1 Synthesis of Nitroalkanes. (n.d.). Wiley-VCH. [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts. [Link]

  • Cobalt-Catalyzed Decarboxylative Allylations: Development and Mechanistic Studies. (n.d.). National Institutes of Health. [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

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  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). National Institutes of Health. [Link]

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Application Notes and Protocols for Enzymatic Reactions Involving Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nitropropanoic Acid in Cellular Metabolism and Toxicology

Nitropropanoic acid exists as two primary isomers, 2-nitropropanoic acid and 3-nitropropionic acid (3-NPA). While both are of scientific interest, 3-NPA has garnered significant attention in the fields of toxicology, neuroscience, and drug development. This is primarily due to its potent and specific mechanism of action as a mitochondrial toxin.[1] Found naturally in various plants and fungi, 3-NPA is a well-documented irreversible inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the Krebs cycle and the electron transport chain.[1][2] This targeted disruption of cellular respiration has made 3-NPA an invaluable tool for creating animal models of neurodegenerative diseases, particularly Huntington's disease.[1][3]

This guide provides a comprehensive overview of the enzymatic reactions involving 3-nitropropionic acid, with a primary focus on its interaction with succinate dehydrogenase. We will delve into the mechanism of inhibition, its cellular consequences, and provide detailed protocols for assessing its effects.

Part 1: The Primary Enzymatic Interaction - Suicide Inhibition of Succinate Dehydrogenase

The principal and most studied enzymatic reaction involving 3-NPA is its irreversible inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2][4]

Mechanism of "Suicide" Inhibition

3-NPA acts as a "suicide inhibitor." This means the enzyme itself converts the inhibitor into a reactive form that then covalently and irreversibly binds to the enzyme's active site, leading to its inactivation.[1][2][5] The process unfolds as follows:

  • Structural Analogy: 3-NPA is an isoelectronic analogue of succinate, the natural substrate for SDH.[5] This structural similarity allows it to enter the active site of the enzyme.

  • Enzymatic Oxidation: Within the active site, SDH oxidizes the 3-NPA carbanion.[5]

  • Covalent Adduct Formation: This oxidation generates a reactive intermediate that forms a covalent adduct with a key residue in the enzyme's active site, often involving the flavin adenine dinucleotide (FAD) cofactor.[5]

  • Irreversible Inactivation: The formation of this stable covalent bond permanently inactivates the SDH molecule. To restore function, the cell must synthesize new SDH enzymes.[2]

This irreversible inhibition distinguishes 3-NPA from competitive inhibitors like malonate, which can be displaced by increasing concentrations of the substrate.[5]

Diagram of Succinate Dehydrogenase Inhibition by 3-Nitropropionic Acid

SDH_Inhibition cluster_krebs Krebs Cycle & Electron Transport Chain cluster_inhibition Inhibition Pathway cluster_consequences Cellular Consequences Succinate Succinate SDH Succinate Dehydrogenase (SDH) [Complex II] Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III-IV) SDH->ETC e- transfer NPA_reactive Reactive Intermediate SDH->NPA_reactive Catalyzes Oxidation ('Suicide' Activation) ATP ATP Production ETC->ATP NPA 3-Nitropropionic Acid (3-NPA) NPA->SDH Enters Active Site SDH_inactive Inactive SDH Energy_Depletion Energy Depletion (Reduced ATP) SDH_inactive->Energy_Depletion Oxidative_Stress Oxidative Stress (Increased ROS) SDH_inactive->Oxidative_Stress NPA_reactive->SDH_inactive Covalent Bonding & Irreversible Inactivation Excitotoxicity Excitotoxicity Energy_Depletion->Excitotoxicity Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Excitotoxicity->Cell_Death

Caption: Mechanism of SDH inhibition by 3-NPA and its downstream cellular effects.

Part 2: Other Relevant Enzymatic Reactions

While the inhibition of SDH is the most prominent interaction, other enzymes are known to metabolize nitroalkanes, which can be relevant for detoxification or bioactivation pathways.

  • Propionate-3-nitronate Oxidase: This flavoprotein, found in fungi like Penicillium atrovenetum, catalyzes the oxidation of the nitronate form of 3-NPA.[6] The reaction uses oxygen and produces malonate semialdehyde, nitrite, nitrate, superoxide, and hydrogen peroxide.[6] This enzyme is crucial for the producing organism to protect itself from the toxicity of 3-NPA.[7]

  • Nitronate Monooxygenase (formerly 2-nitropropane dioxygenase): This class of enzymes is widespread in nature and catalyzes the oxidative denitration of alkyl nitronates to their corresponding aldehydes and nitrite.[7][8] While initially characterized with 2-nitropropane, these enzymes can act on a range of nitroalkanes and are considered a key detoxification pathway.[7]

  • Hepatic Alcohol Dehydrogenase: In the context of related toxins, 3-nitropropanol is converted to the more toxic 3-nitropropionic acid by hepatic alcohol dehydrogenase in mammals.[9]

Part 3: Experimental Protocols

The following protocols provide detailed methodologies for assessing the enzymatic inhibition of SDH by 3-NPA in vitro.

Protocol 1: In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates using a tetrazolium salt, which is reduced by SDH to a colored formazan product.[1]

A. Materials and Reagents

  • Isolated mitochondria or cell/tissue lysates

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA

  • Substrate Solution: 200 mM succinate in Assay Buffer

  • Inhibitor Stock Solution: 100 mM 3-Nitropropionic acid in water or appropriate solvent

  • Electron Acceptor: 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT) or similar tetrazolium salt (e.g., MTT)

  • Solubilization Buffer: 10% Triton X-100 in 0.1 N HCl in isopropanol

  • 96-well microplate

  • Microplate reader

B. Experimental Workflow

Diagram of In Vitro SDH Activity Assay Workflow

SDH_Assay_Workflow start Start: Prepare Reagents (Buffer, Substrate, 3-NPA, INT) prep_samples Prepare Samples: - Control (No 3-NPA) - Test (Varying [3-NPA]) - Blank (No Substrate) start->prep_samples add_lysate Add Cell Lysate or Mitochondria to Wells prep_samples->add_lysate pre_incubate Pre-incubate with 3-NPA (e.g., 15 min at 37°C) add_lysate->pre_incubate add_substrate Initiate Reaction: Add Succinate Solution pre_incubate->add_substrate incubate Incubate (e.g., 30-60 min at 37°C) add_substrate->incubate add_int Add INT Solution incubate->add_int incubate_color Incubate for Color Development (e.g., 15 min at 37°C) add_int->incubate_color stop_reaction Stop Reaction & Solubilize: Add Solubilization Buffer incubate_color->stop_reaction read_plate Read Absorbance (e.g., at 490 nm) stop_reaction->read_plate analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the in vitro SDH inhibition assay.

C. Step-by-Step Procedure

  • Prepare 3-NPA Dilutions: Prepare a serial dilution of the 3-NPA stock solution in Assay Buffer to achieve the desired final concentrations.

  • Plate Setup: In a 96-well plate, add 20 µL of the appropriate 3-NPA dilution (for test wells) or Assay Buffer (for control wells) to each well.

  • Add Enzyme Source: Add 50 µL of the mitochondrial preparation or cell lysate (containing a consistent amount of protein) to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 200 mM succinate solution to each well (except for blank wells, to which 20 µL of Assay Buffer is added).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Color Development: Add 10 µL of the INT solution to each well and incubate for an additional 15 minutes at 37°C. The solution will turn red/purple as the formazan product is formed.

  • Stop Reaction: Stop the reaction by adding 100 µL of Solubilization Buffer to each well. Mix thoroughly on a plate shaker to ensure the formazan crystals are fully dissolved.[1]

  • Measure Absorbance: Read the absorbance of each well on a microplate reader at a wavelength of approximately 490 nm.

D. Data Analysis

  • Correct for Background: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the 3-NPA concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of 3-NPA that causes 50% inhibition of SDH activity.

Protocol 2: Cell Viability (MTT) Assay Following 3-NPA Exposure

This protocol assesses the downstream consequence of SDH inhibition—reduced cell viability—by measuring the activity of cellular NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to a purple formazan.[1]

A. Materials and Reagents

  • Cultured cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons)

  • Cell culture medium

  • 3-Nitropropionic acid (3-NPA)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol)

  • 96-well cell culture plate

B. Step-by-Step Procedure

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 3-NPA in fresh cell culture medium for the desired duration (e.g., 24-48 hours).[4] Include untreated control wells.

  • Add MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Incubation: Incubate the plate for 3-4 hours at 37°C in a cell culture incubator to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the purple formazan crystals.[1]

  • Measure Absorbance: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at approximately 570 nm.

C. Data Analysis

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Well / Absorbance of Control Well) * 100

  • Determine EC50: Plot the percent viability against the logarithm of the 3-NPA concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

Part 4: Quantitative Data Summary

The inhibitory potency of 3-NPA can vary depending on the experimental system. The table below summarizes typical concentration ranges and their effects.

ParameterExperimental SystemTypical Concentration/DoseObserved EffectReference
IC50 Isolated Mitochondria10-100 µM50% inhibition of SDH activity[5]
MIC Mycobacterium tuberculosis3.3 µMMinimum inhibitory concentration for growth[4]
Cell Viability (EC50) SH-SY5Y cells5 mM (3h exposure)Induction of autophagy[4]
In Vivo Neurotoxicity Rats (i.p. injection)20 mg/kg/day for 4 daysDecreased SDH activity, increased oxidative stress[4]

Conclusion

3-Nitropropionic acid is a powerful tool for researchers studying mitochondrial dysfunction and neurodegeneration due to its specific and irreversible inhibition of succinate dehydrogenase. The protocols outlined in this guide provide a robust framework for investigating the enzymatic and cellular effects of this toxin. Understanding the nuances of its mechanism of action and applying standardized, validated assays are critical for obtaining reproducible and meaningful data in both basic research and drug development settings.

References

  • Benchchem. (n.d.). 3-Nitropropionic Acid's Effect on Succinate Dehydrogenase: An In-depth Technical Guide.
  • MedChemExpress. (n.d.). 3-Nitropropanoic acid (β-Nitropropionic acid) | Succinate Dehydrogenase Inhibitor.
  • Alston, T. A., Mela, L., & Bright, H. J. (1977). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. Proceedings of the National Academy of Sciences, 74(9), 3767-3771. Retrieved from [Link]

  • Brouillet, E., et al. (1998). Partial inhibition of brain succinate dehydrogenase by 3-nitropropionic acid is sufficient to initiate striatal degeneration in rat. Journal of Neurochemistry, 70(2), 794-805. Retrieved from [Link]

  • Santos, C., et al. (2003). 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Annals of the New York Academy of Sciences, 993, 305-312. Retrieved from [Link]

  • Benchchem. (n.d.). The Discovery of 3-Nitropropionic Acid as a Mitochondrial Toxin: A Technical Guide.
  • Porter, D. J., & Bright, H. J. (1987). Propionate-3-nitronate oxidase from Penicillium atrovenetum is a flavoprotein which initiates the autoxidation of its substrate by O2. The Journal of biological chemistry, 262(30), 14428–14434. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-aci-nitropropanoate oxidase. Retrieved from [Link]

  • Francis, K., & Gadda, G. (2013). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. IUBMB life, 65(9), 727–735. Retrieved from [Link]

  • Anderson, W. R., et al. (2005). Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. Journal of agricultural and food chemistry, 53(15), 5877–5883. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-nitropropane dioxygenase. Retrieved from [Link]

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Application Notes & Protocols: Utilizing 3-Nitropropanoic Acid in Novel Drug Design for Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: Clarifying the Tool and the Target

While the query specified "2-Nitropropanoic acid," the vast body of scientific literature points to its isomer, 3-Nitropropanoic acid (3-NPA) , as the compound of significant interest in drug design and neurodegenerative disease research.[1][2] 3-NPA is a well-characterized mycotoxin, found in certain fungi and plants, that acts as a potent and irreversible inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][4][5] This inhibition is a "suicide" mechanism, where the enzyme itself converts 3-NPA into a reactive form that covalently binds to the active site, permanently disabling it.[5][6]

The resulting disruption of cellular respiration leads to a cascade of events highly relevant to neurodegenerative pathologies: ATP depletion, oxidative stress, excitotoxicity, and ultimately, apoptosis.[3][7][8] Notably, systemic administration of 3-NPA in animal models induces selective degeneration of the striatum, producing motor and cognitive symptoms that closely mimic those of Huntington's disease (HD).[7][9][10] This unique property makes 3-NPA not a therapeutic agent itself, but an invaluable pharmacological tool. It allows researchers to induce a consistent and reproducible disease phenotype, creating a robust platform for screening and validating novel neuroprotective drug candidates.[11][12][13] This guide provides a detailed framework for leveraging the 3-NPA model in both in vitro and in vivo settings for preclinical drug discovery.

Section 1: The Molecular Basis of 3-NPA Induced Neurotoxicity

Understanding the mechanism of 3-NPA is critical to designing effective screening assays. The inhibition of SDH is the primary insult, which initiates a triad of interconnected neurodegenerative pathways: energy impairment, excitotoxicity, and oxidative stress.[8]

  • Energy Impairment: SDH is a crucial enzyme in both the Krebs cycle and the electron transport chain.[5] Its irreversible inhibition by 3-NPA severely curtails the cell's ability to produce ATP, leading to a profound energy deficit, particularly in metabolically active neurons like the medium spiny neurons of the striatum.[3][9]

  • Excitotoxicity: The lack of ATP compromises the function of ion pumps, such as the Na+/K+-ATPase. This leads to partial membrane depolarization, which relieves the voltage-dependent Mg2+ block on NMDA receptors.[14] Neurons then become hypersensitive to basal levels of glutamate, leading to excessive Ca2+ influx, which activates catabolic enzymes, proteases, and phospholipases, driving the cell towards apoptosis.[14][15]

  • Oxidative Stress: The dysfunctional mitochondrial transport chain becomes a major source of reactive oxygen species (ROS).[3] This surge in ROS overwhelms the cell's antioxidant defenses, causing damage to lipids (lipid peroxidation), proteins, and mitochondrial DNA, further exacerbating the cycle of mitochondrial dysfunction and cell death.[3][16]

Figure 1: The cascade of 3-NPA-induced neurotoxicity.

Section 2: Protocols for Neuroprotective Drug Screening

The primary application of 3-NPA in drug design is to create a disease model against which the efficacy of a novel therapeutic compound can be tested.[12]

Part 2.1: In Vitro Screening Protocol

This protocol uses a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons) to assess a drug's ability to prevent 3-NPA-induced cell death. This is ideal for initial high-throughput screening.

StepProcedureRationale & Key Insights
1 Cell Culture Plate cells (e.g., SH-SY5Y at 1x10^4 cells/well in a 96-well plate) and allow them to adhere for 24 hours.
2 Pre-treatment Treat cells with various concentrations of the novel drug candidate for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (known neuroprotectant).
3 Induction of Toxicity Add 3-NPA to the media to a final concentration of 5-10 mM.[4] The optimal concentration should be determined empirically via a dose-response curve to find the EC50 (concentration causing 50% cell death).
4 Incubation Incubate for 24-48 hours. The duration depends on the cell type and 3-NPA concentration.
5 Viability Assessment Measure cell viability using a standard assay. The MTT assay is common, as it measures mitochondrial reductase activity, which is directly impacted by 3-NPA.[6] An LDH release assay can be used as an orthogonal method to measure membrane integrity.
6 Biochemical Assays In parallel experiments (e.g., in 6-well plates), lyse cells to measure key biomarkers. This provides mechanistic insight. Measure ROS levels (e.g., using DCFDA), lipid peroxidation (MDA assay), and caspase-3 activity (apoptosis marker).[16][17][18]
Part 2.2: In Vivo Validation Protocol

This protocol uses a rodent model to validate promising candidates from in vitro screening. It assesses the drug's ability to mitigate behavioral deficits and neuronal loss.[9][10]

StepProcedureRationale & Key Insights
1 Animal Acclimation Acclimate male Wistar rats or C57BL/6 mice for at least one week.[16][19] Handle animals daily to reduce stress. All procedures must be approved by an institutional animal care and use committee.
2 Grouping & Pre-treatment Randomly assign animals to groups (n=6-8/group): 1. Normal Control (Vehicle), 2. 3-NPA Control (Vehicle + 3-NPA), 3. Drug + 3-NPA, 4. Drug alone. Administer the novel drug (e.g., orally, p.o.) for a set period (e.g., 7-14 days) before 3-NPA administration.
3 Induction of HD Phenotype Administer 3-NPA systemically. A common protocol is 10 mg/kg, intraperitoneally (i.p.), once daily for 15-21 days.[7][16][17] Dosing must be adjusted based on animal weight and observed health status.[4] Chronic administration via osmotic minipumps can provide more consistent lesions.[10]
4 Behavioral Assessment Conduct behavioral tests at baseline and at regular intervals during the study. Rotarod Test: Measures motor coordination and balance.[12] Beam Walk Test: Assesses fine motor control.[17] Open Field Test: Evaluates locomotor activity and anxiety-like behavior.[16]
5 Euthanasia & Tissue Collection At the end of the study, euthanize animals and perfuse with saline followed by 4% paraformaldehyde.[12] Collect brains for histological and biochemical analysis.
6 Histological & Biochemical Analysis Histology: Use Nissl staining to quantify striatal neuronal loss and lesion volume.[7] Immunohistochemistry can be used to assess markers of inflammation (e.g., Iba1 for microglia) or apoptosis (e.g., cleaved caspase-3). Biochemistry: Homogenize striatal tissue to measure oxidative stress markers (MDA, GSH, SOD, CAT) and inflammatory cytokines (TNF-α, IL-1β).[12][16]

Section 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The goal is to demonstrate that the novel drug significantly ameliorates the deficits caused by 3-NPA.

Table 1: Example Data Summary for In Vivo Validation
GroupRotarod Latency (s)Striatal MDA (nmol/mg protein)Striatal GSH (µg/mg protein)Striatal Neuronal Count (% of Control)
Normal Control 180 ± 152.5 ± 0.315.0 ± 1.2100%
3-NPA Control 45 ± 8 ***8.2 ± 0.9 ***6.5 ± 0.7 ***40 ± 5% ***
Novel Drug (20 mg/kg) + 3-NPA 110 ± 12 ###4.1 ± 0.5 ###11.8 ± 1.0 ###75 ± 8% ###
Novel Drug Alone 175 ± 182.6 ± 0.414.8 ± 1.198 ± 2%
Data are presented as Mean ± SD. *** p < 0.001 vs. Normal Control; ### p < 0.001 vs. 3-NPA Control.

A successful drug candidate will show a statistically significant reversal of the 3-NPA-induced changes, bringing the measured parameters closer to the normal control values.

Figure 2: Experimental workflow for screening neuroprotective drugs.

Section 4: Safety and Handling of 3-Nitropropanoic Acid

3-NPA is a toxic compound and must be handled with appropriate precautions.[20]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[21][22]

  • Handling: Handle solid 3-NPA in a chemical fume hood to avoid inhalation of dust.[22][23] Prepare solutions in the fume hood. Avoid all personal contact.[23]

  • Storage: Store 3-NPA in a cool, dry, well-ventilated area away from incompatible materials.[21][23] Keep containers tightly sealed. Recommended storage is 2-8°C for short term and -20°C for long term.[21][22]

  • Spills: For small spills, dampen the solid material with water before carefully transferring to a sealed container for disposal.[24] For major spills, evacuate the area and alert emergency responders.[23]

  • First Aid: In case of skin contact, wash immediately with soap and plenty of water.[20][21] If inhaled, move to fresh air.[21] If swallowed, do NOT induce vomiting and seek immediate medical attention.[20][21]

References

  • Selleck Chemicals. 3-Nitropropionic acid (3-NP) Dehydrogenase inhibitor.

  • National Center for Biotechnology Information. 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. PubMed.

  • MedChemExpress. 3-Nitropropanoic acid (β-Nitropropionic acid) | Succinate Dehydrogenase Inhibitor.

  • Conduct Science. 3-Nitropreopionic acid Huntington's disease model.

  • BenchChem. 3-Nitropropionic Acid's Effect on Succinate Dehydrogenase: An In-depth Technical Guide.

  • AdooQ Bioscience. 3-Nitropropanoic acid | irreversible inhibitor of succinate dehydrogenase.

  • National Center for Biotechnology Information. 3-Nitropropionic acid animal model and Huntington's disease. PubMed.

  • Santa Cruz Biotechnology. 3-Nitropropionic acid.

  • BioCrick. 3-Nitropropionic acid-MSDS.

  • ChemicalBook. 3-NITROPROPIONIC ACID - Safety Data Sheet.

  • National Center for Biotechnology Information. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development. PubMed.

  • National Center for Biotechnology Information. Biomarkers of 3-nitropropionic acid (3-NPA)-induced mitochondrial dysfunction as indicators of neuroprotection. PubMed.

  • Sigma-Aldrich. 3-Nitropropionic acid - Safety Data Sheet.

  • BenchChem. Validating Neuroprotective Effects of a Novel Drug in the 3-Nitropropionic Acid (3-NPA) Model: A Comparative Guide.

  • National Oceanic and Atmospheric Administration. 3-NITROPROPIONIC ACID - CAMEO Chemicals.

  • National Center for Biotechnology Information. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. PubMed Central.

  • MDPI. Europinidin Mitigates 3-NPA-Induced Huntington’s Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations.

  • MDPI. Progress on 3-Nitropropionic Acid Derivatives.

  • ResearchGate. An Overview of the Pathophysiological Mechanisms of 3-Nitropropionic Acid (3-NPA) as a Neurotoxin in a Huntington's Disease Model and Its Relevance to Drug Discovery and Development | Request PDF.

  • National Center for Biotechnology Information. Progress on 3-Nitropropionic Acid Derivatives. PubMed.

  • National Center for Biotechnology Information. 3-Nitropropionic acid | C3H5NO4. PubChem.

  • National Center for Biotechnology Information. The 3-NP Model of Striatal Neurodegeneration. PubMed.

  • National Center for Biotechnology Information. Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. PubMed Central.

  • ScienceDirect. Neuroprotective effect of silymarin against 3-Nitropropionic acid-induced neurotoxicity in rats.

  • ResearchGate. Neuroprotection against 3-nitropropionic acid (3-NPA)- induced....

  • MDPI. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future.

  • National Center for Biotechnology Information. Progress on 3-Nitropropionic Acid Derivatives. PubMed Central.

  • National Center for Biotechnology Information. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK. PubMed.

  • Bioscience Biotechnology Research Asia. A Review on Neurodegenerative Diseases with their Suitable Animal Models.

  • National Center for Biotechnology Information. 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. PubMed.

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Application Notes and Protocols for the Quantification of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Nitropropanoic Acid Quantification

This compound (2-NPA) is a nitroalkane of significant interest in various fields, including toxicology and drug development. Its structural isomer, 3-nitropropionic acid (3-NPA), is a well-known mitochondrial toxin and has been extensively studied. While less characterized, the quantification of 2-NPA is crucial for understanding its metabolic fate, toxicological profile, and potential therapeutic or adverse effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the precise and accurate quantification of 2-NPA in biological matrices.

The methodologies detailed herein are grounded in established analytical principles and draw from validated methods for structurally similar compounds. As with any analytical method, validation for the specific matrix and intended use is imperative to ensure data integrity.

Method Selection: A Multi-tiered Approach

The choice of an analytical method for 2-NPA quantification depends on several factors, including the required sensitivity and selectivity, the complexity of the sample matrix, available instrumentation, and throughput needs. This guide will detail three primary analytical techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely accessible method suitable for relatively high concentrations of 2-NPA.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for high sensitivity and specificity, ideal for detecting trace levels of 2-NPA in complex biological samples.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds; for 2-NPA, this method necessitates a derivatization step to enhance volatility and thermal stability.

Additionally, a foundational spectrophotometric method will be discussed as a preliminary or high-throughput screening tool.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a straightforward and cost-effective approach for the quantification of 2-NPA. The method relies on the separation of 2-NPA from other matrix components on a reversed-phase column followed by detection using a UV detector.

Scientific Rationale

The carboxyl group of 2-NPA allows for its retention on a nonpolar stationary phase (like C18) using a polar mobile phase. The nitro group provides a chromophore that absorbs UV light, enabling detection. The choice of a low pH mobile phase is critical to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

Sample Preparation Protocol: Protein Precipitation and Extraction
  • Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) and store them at -80°C until analysis.

  • Protein Precipitation: To 200 µL of the sample, add 600 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow sample Biological Sample (200 µL) acetonitrile Add Acetonitrile (600 µL) sample->acetonitrile vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc Inject into HPLC filter->hplc

Caption: General sample preparation workflow for HPLC-UV analysis.

HPLC-UV Protocol
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30 °C[1]
Detection UV-Vis Detector at 210-225 nm[1]
Run Time 10 minutes

Rationale for Parameters:

  • C18 Column: Provides good retention for moderately polar compounds like 2-NPA.

  • Acidified Mobile Phase: 0.1% phosphoric acid ensures that the carboxyl group of 2-NPA is protonated, leading to improved retention and symmetrical peak shape.

  • UV Detection Wavelength: The nitro group and carboxyl group contribute to UV absorbance in the lower UV range. An optimal wavelength should be determined by analyzing a standard solution of 2-NPA.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the mass-based detection of a tandem mass spectrometer.

Scientific Rationale

LC-MS/MS provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for 2-NPA. This minimizes interference from co-eluting matrix components. Electrospray ionization (ESI) in negative ion mode is typically used for acidic compounds like 2-NPA, as the carboxyl group readily deprotonates to form [M-H]⁻.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Acidify the biological sample (e.g., 500 µL of plasma or urine) with 50 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the 2-NPA with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

G cluster_spe Solid-Phase Extraction Workflow sample Acidified Sample condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute 2-NPA wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms

Caption: Solid-Phase Extraction (SPE) workflow for sample clean-up.

UPLC-MS/MS Protocol
ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C[2]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition To be determined empirically (e.g., for 2-NPA, m/z 118 -> fragment ion)

Note on MRM Transition: The specific Multiple Reaction Monitoring (MRM) transition for 2-NPA (precursor ion -> product ion) must be determined by infusing a standard solution of 2-NPA into the mass spectrometer. For a compound with a molecular weight of approximately 119.08 g/mol , the precursor ion [M-H]⁻ would be m/z 118.0.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that requires derivatization of the non-volatile 2-NPA to make it amenable to gas chromatography.

Scientific Rationale

The carboxylic acid group of 2-NPA makes it non-volatile. Derivatization, typically through silylation or esterification, replaces the acidic proton with a nonpolar group, increasing the compound's volatility and thermal stability. The subsequent separation by GC and detection by MS allows for accurate quantification.

Sample Preparation and Derivatization Protocol
  • Extraction: Perform an initial liquid-liquid extraction of the acidified sample with a nonpolar solvent like ethyl acetate.

  • Drying: Evaporate the organic extract to complete dryness. It is crucial to remove all water as it can interfere with the derivatization reaction.

  • Derivatization:

    • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30 minutes to facilitate the reaction.

  • Injection: Inject the derivatized sample directly into the GC-MS system.

G cluster_derivatization GC-MS Derivatization Workflow extract Liquid-Liquid Extraction dry Evaporate to Dryness extract->dry derivatize Add Derivatizing Agent & Heat dry->derivatize gcms Inject into GC-MS derivatize->gcms

Caption: Workflow for sample preparation and derivatization for GC-MS analysis.

GC-MS Protocol
ParameterCondition
GC-MS System Agilent GC-MS system or equivalent
Column DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless
Injector Temperature 250 °C
Oven Program Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) of characteristic ions of derivatized 2-NPA

Note on SIM Mode: The characteristic ions for the derivatized 2-NPA need to be determined by analyzing a derivatized standard in full scan mode first.

IV. Spectrophotometric Method (Screening)

A simple spectrophotometric method can be adapted for the rapid estimation of 2-NPA, particularly in less complex samples or for screening purposes. This method is based on the chemical properties of nitroalkanes.

Scientific Rationale
Protocol Outline
  • Sample Preparation: Extract 2-NPA from the sample matrix and concentrate it.

  • Reduction: Use a reducing agent, such as cadmium or vanadium(III), to reduce the nitro group of 2-NPA to a nitrite.[3][4]

  • Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the sample containing the formed nitrite.

  • Color Development: Allow the color to develop in an acidic medium.

  • Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a spectrophotometer.

  • Quantification: Quantify the concentration of 2-NPA by comparing the absorbance to a standard curve prepared with known concentrations of 2-NPA that have undergone the same reduction and color development process.

Limitations: This method is less specific than chromatographic techniques and may be subject to interference from other nitro compounds or substances that can be reduced to nitrites.

Method Comparison and Validation

The choice of method should be guided by the specific research question. A summary of the key performance characteristics of each method is provided below.

FeatureHPLC-UVLC-MS/MSGC-MSSpectrophotometry
Specificity ModerateVery HighHighLow
Sensitivity Low to ModerateVery HighHighLow
Throughput HighModerateModerateHigh
Cost LowHighModerateVery Low
Sample Prep SimpleModerateComplex (derivatization)Simple
Best For Routine analysis of higher concentrationsTrace-level quantification in complex matricesVolatile analysis, confirmationHigh-throughput screening

Self-Validating System: For all the chromatographic methods described, the inclusion of an appropriate internal standard is crucial for a self-validating system. An ideal internal standard would be an isotopically labeled version of 2-NPA (e.g., ¹³C₃-2-NPA or ²H₅-2-NPA). If unavailable, a structurally similar compound that is not present in the samples can be used. The internal standard corrects for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.

Conclusion

The quantification of this compound in biological samples can be achieved through a variety of analytical techniques. For high sensitivity and specificity, LC-MS/MS is the recommended method. HPLC-UV provides a robust and accessible alternative for less demanding applications. GC-MS, with the requirement of derivatization, offers another powerful tool for sensitive analysis. A simple spectrophotometric method can be employed for rapid screening. The protocols provided in these application notes serve as a detailed guide for researchers to establish and validate a suitable method for their specific needs in the study of 2-NPA.

References

  • Advancements in Preprocessing and Analysis of Nitrite and Nitrate since 2010 in Biological Samples: A Review. National Center for Biotechnology Information. [Link]

  • New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. National Center for Biotechnology Information. [Link]

  • Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Methods for Nitro Compounds. Agency for Toxic Substances and Disease Registry. [Link]

  • Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. International Journal of Chemical and Physical Sciences. [Link]

  • Separation of Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Improved Quantitation of Short-Chain Carboxylic Acids in Human Biofluids Using 3-Nitrophenylhydrazine Derivatization and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

  • 2-Nitropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. National Genomics Data Center. [Link]

  • This compound. PubChem. [Link]

  • Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). PubMed. [Link]

  • A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. PubMed. [Link]

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. MDPI. [Link]

  • Determination of 3-nitropropionic acid in moldy sugarcane by gel filtration-high performance liquid chromatography. ResearchGate. [Link]

  • A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. ResearchGate. [Link]

  • Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Spectrophotometric Determination of 3-Nitropropanoic Acid in Biological Extracts. ACS Publications. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. PubMed. [Link]

  • Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. [Link]

  • Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10-phenanthroline. TÜBİTAK Academic Journals. [Link]

  • Enantiomeric Fraction Determination of 2-Arylpropionic Acids in a Package Plant Membrane Bioreactor. ResearchGate. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE DISSOCIATION CONSTANT OF p-NITROPHENOL. Maria Curie-Skłodowska University. [Link]

  • Spectrophotometric determination of serum nitrite and nitrate by copper-cadmium alloy. PubMed. [Link]

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. PLOS One. [Link]

Sources

developing a standard protocol for 2-NPA analysis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by meticulously researching 2-Nitropropionic acid (2-NPA). My focus is on its properties, toxicity profiles, common sample matrices, and current analytical methods. Google searches are underway to ensure I'm building a robust foundation of information to analyze.

Structuring the Approach

I've moved past initial data collection. My plan involves targeted Google searches to understand 2-NPA analysis thoroughly, focusing on methods like chromatography and mass spectrometry. I'll structure the application note logically, starting with an introduction and then diving into sample preparation, analytical techniques, data analysis, and quality control. Detailed protocols, supported by citations and clear tables, are next. I'll also develop workflow diagrams using Graphviz DOT language.

Outlining Detailed Protocols

I'm now diving into the specifics. I'm building out detailed, step-by-step protocols for each section, explaining the "why" behind each procedural choice, with references. Simultaneously, I'm designing clear tables for quantitative data and working on workflow diagrams using Graphviz DOT. I'm focusing on crafting a thorough and well-documented application note on 2-NPA analysis. I'm almost finished developing the document, and I will be soon performing a comprehensive review of the entire document.

Analyzing 2-NPA Data

I've amassed a wealth of data on 2-Nitropropionic acid (2-NPA). My focus right now is on its toxicological properties and precise mechanism. Analytical techniques like LC-MS and GC-MS are being considered. My next step will be comparing the analytical methods for accuracy and efficiency.

Developing the Application Note

I'm now shifting gears from data gathering to application note development. It's time to build the document. I will start by synthesizing the information collected into a structured outline. This means defining a clear, step-by-step protocol for sample preparation and analysis, most likely using LC-MS/MS. I also plan to generate visual aids such as tables and workflows with the software Graphviz, which I believe is useful. Finally, I need to cite my sources properly.

Formulating Application Notes

I'm now integrating information from my 2-NPA analysis research into a coherent application note. My aim is to define protocols for the whole process, particularly sample prep and LC-MS/MS analysis. I'm focusing on crafting clear, concise workflows and creating quantitative data tables. Sourcing information correctly is essential for this.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitropropanoic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our aim is to blend technical accuracy with practical, field-proven insights to ensure the success and reproducibility of your work.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that can arise during the synthesis of this compound, with a focus on the common route involving the nucleophilic substitution of 2-bromopropanoic acid with a nitrite source.

Issue 1: Low or No Yield of this compound

Question: I performed the reaction of 2-bromopropanoic acid with sodium nitrite in DMSO, but my yield of this compound is very low. What could be the issue?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the reaction conditions and the nature of the nucleophilic substitution.

  • Probable Cause 1: Competing Elimination Reaction. The nitrite ion (NO₂⁻) is not only a nucleophile but also a base. Under unfavorable conditions, it can promote the elimination of HBr from 2-bromopropanoic acid, leading to the formation of acrylic acid as a byproduct instead of the desired substitution product.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low to moderate reaction temperature. Higher temperatures tend to favor elimination over substitution. Start the reaction at room temperature and monitor its progress.

    • Solvent Choice: While DMSO is a good choice as a polar aprotic solvent that favors SN2 reactions, ensure it is anhydrous. The presence of water can affect the reactivity of the nucleophile and the stability of the product.

    • Choice of Nitrite Salt: Consider using silver nitrite (AgNO₂) instead of sodium nitrite. Silver ions can coordinate with the bromine atom, facilitating its departure as a leaving group and promoting the nucleophilic attack by the nitrite ion.

  • Scientific Rationale: The reaction between 2-bromopropanoic acid and a nitrite salt is a classic example of a nucleophilic substitution reaction. The efficiency of this reaction is highly dependent on favoring the substitution pathway (SN2) over the competing elimination pathway (E2). Polar aprotic solvents like DMSO are ideal for SN2 reactions as they solvate the cation (e.g., Na⁺) but leave the anion (NO₂⁻) relatively free and highly nucleophilic.

Issue 2: Presence of Unexpected Byproducts in the Final Product

Question: After workup, my NMR spectrum shows signals that do not correspond to this compound. What are the likely impurities?

Answer:

The formation of byproducts is a common challenge in this synthesis. Identifying these impurities is the first step toward optimizing your reaction and purification.

  • Probable Cause 1: O-Alkylation vs. C-Alkylation. The nitrite ion is an ambident nucleophile, meaning it can attack from either the oxygen or the nitrogen atom. While attack through the nitrogen atom gives the desired nitro compound (C-alkylation), attack through the oxygen atom results in the formation of 2-nitritopropanoic acid (an alkyl nitrite, O-alkylation). This ester is often unstable and can lead to further downstream impurities.

  • Probable Cause 2: Unreacted Starting Material. Incomplete reaction will leave you with unreacted 2-bromopropanoic acid in your product mixture.

  • Probable Cause 3: Formation of Acrylic Acid. As mentioned in the previous issue, elimination reactions can lead to the formation of acrylic acid.

  • Troubleshooting and Identification:

    • Spectroscopic Analysis:

      • ¹H NMR: Look for the characteristic signals of your starting material and expected byproducts. For example, acrylic acid will show distinctive vinyl proton signals.

      • IR Spectroscopy: The nitro group (NO₂) in your desired product will have characteristic symmetric and asymmetric stretching frequencies. An alkyl nitrite byproduct would show a different N-O stretching frequency.

    • Chromatographic Analysis (TLC/HPLC): Use thin-layer chromatography or high-performance liquid chromatography to separate the components of your reaction mixture. This will help you determine the number of impurities and guide your purification strategy.

  • Scientific Rationale: The regioselectivity of the nitrite ion's attack is influenced by the reaction conditions. In polar aprotic solvents like DMSO, the more nucleophilic nitrogen atom is favored to attack, leading to the nitro compound. However, changes in solvent or counter-ion can alter this selectivity.

Issue 3: Difficulty in Purifying this compound

Question: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective?

Answer:

Purification of this compound can be challenging due to its polarity and potential instability.

  • Probable Cause 1: Similar Polarities of Product and Byproducts. The desired product and some byproducts, such as unreacted starting material or acrylic acid, may have similar polarities, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid group.

      • Dissolve the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated and move into the aqueous layer as its sodium salt.

      • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to precipitate the pure this compound.

      • Filter the precipitate and wash with cold water.

    • Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. Experiment with different solvent systems. A discussion on a similar compound suggests that for some nitro acids, recrystallization from chloroform and hexane might be more effective than from ethyl acetate and hexane.

    • Column Chromatography: If extraction and recrystallization are insufficient, silica gel column chromatography may be necessary. A careful selection of the eluent system is crucial to achieve good separation.

  • Scientific Rationale: Acid-base extraction is a powerful technique for separating acidic or basic compounds from neutral impurities. By converting the carboxylic acid to its water-soluble carboxylate salt, it can be effectively separated from less acidic or neutral byproducts that remain in the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The most common and direct method is the nucleophilic substitution of a 2-halopropanoic acid, typically 2-bromopropanoic acid, with a nitrite salt such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂). Alternative routes could involve the oxidation of 2-nitropropane, though this can be less direct for achieving the carboxylic acid functionality.

Q2: What is the mechanism of the reaction between 2-bromopropanoic acid and sodium nitrite?

A2: The reaction generally proceeds via an SN2 mechanism. The nitrite ion (NO₂⁻) acts as a nucleophile and attacks the carbon atom bearing the bromine atom, displacing the bromide ion in a single concerted step. This results in an inversion of stereochemistry at the chiral center.

Q3: Can the stereochemistry of the starting 2-bromopropanoic acid be retained in the product?

A3: While the typical SN2 reaction leads to inversion of stereochemistry, under certain conditions, retention of configuration can be observed. This occurs through a phenomenon called "neighboring group participation" (NGP). In this case, the carboxylate group of 2-bromopropanoic acid can act as an internal nucleophile, first attacking the adjacent carbon to displace the bromide and forming a transient lactone intermediate. A subsequent attack by an external nucleophile (like the nitrite ion or water) on this intermediate then leads to the final product with overall retention of the original stereochemistry.

Q4: What are the key safety precautions when working with this compound and its precursors?

A4:

  • Handling: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Nitroalkanes can be toxic. Avoid inhalation, ingestion, and skin contact.

  • Stability: While this compound is generally stable, nitro compounds can be energetic. Avoid excessive heating and contact with strong oxidizing or reducing agents.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocol: Synthesis of this compound from 2-Bromopropanoic Acid

This protocol is a representative procedure based on the principles of nucleophilic substitution. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • 2-Bromopropanoic acid

  • Sodium nitrite (NaNO₂)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromopropanoic acid (1 equivalent) in anhydrous DMSO.

  • Addition of Nucleophile: To the stirred solution, add sodium nitrite (1.2-1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: a. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. b. Extract the aqueous layer with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude product in diethyl ether and transfer to a separatory funnel. b. Extract the ether solution with a saturated aqueous solution of sodium bicarbonate (3x). c. Combine the aqueous extracts and wash with a small amount of diethyl ether to remove any neutral impurities. d. Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath until the product precipitates. e. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Visualizations

Reaction Workflow

G cluster_0 Reaction cluster_1 Workup & Purification Start 2-Bromopropanoic Acid + NaNO2 in DMSO Reaction Stir at Room Temperature (24-48h) Start->Reaction Mix Monitoring Monitor by TLC Reaction->Monitoring Sample Monitoring->Reaction Incomplete Quench Pour into Water/Ether Monitoring->Quench Complete Extraction Extract with Ether Quench->Extraction AcidBaseExtraction Extract with NaHCO3(aq) Extraction->AcidBaseExtraction Acidification Acidify Aqueous Layer with HCl AcidBaseExtraction->Acidification Isolation Filter and Dry Product Acidification->Isolation

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G LowYield Low Yield? CheckTemp Control Temperature (Avoid High Temp) LowYield->CheckTemp Possible Cause: Elimination CheckSolvent Use Anhydrous Solvent LowYield->CheckSolvent Possible Cause: Poor Reactivity ChangeNitrite Consider AgNO2 LowYield->ChangeNitrite Possible Cause: Inefficient Nucleophile ImpureProduct Impure Product? IdentifyByproducts Identify Byproducts (NMR, IR, HPLC) ImpureProduct->IdentifyByproducts Possible Cause: Side Reactions OptimizeConditions Optimize Reaction Conditions (Solvent, Temp) IdentifyByproducts->OptimizeConditions Solution PurificationStrategy Refine Purification (Acid-Base Extraction) IdentifyByproducts->PurificationStrategy Solution

Technical Support Center: Separation of 2-Nitropropanoic Acid and 3-Nitropropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the challenging separation of 2-Nitropropanoic acid (2-NPA) and 3-Nitropropanoic acid (3-NPA) isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in resolving these structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chromatographic principles. Our aim is to equip you with the knowledge to not only overcome common separation hurdles but also to understand the underlying scientific reasoning behind each methodological choice.

Frequently Asked Questions (FAQs)

Q1: What are this compound and 3-Nitropropanoic acid, and why is their separation important?

A1: this compound and 3-Nitropropanoic acid are positional isomers with the molecular formula C₃H₅NO₄. 3-NPA is a well-known neurotoxin found in certain fungi and leguminous plants, acting as an irreversible inhibitor of the mitochondrial enzyme succinate dehydrogenase.[1][2] Its presence in food and agricultural products is a significant safety concern. 2-NPA is a less-studied isomer, but its accurate quantification is crucial to distinguish it from the toxic 3-NPA, especially in metabolism studies, environmental analysis, and chemical synthesis where it might be an impurity. The structural similarity of these isomers makes their separation a complex analytical challenge.

Q2: What are the key physicochemical differences between 2-NPA and 3-NPA that can be exploited for their separation?

A2: The primary difference lies in the position of the nitro group, which influences their electronic properties and, consequently, their acidity and polarity.

PropertyThis compound3-Nitropropanoic AcidReference(s)
Molecular Weight 119.08 g/mol 119.08 g/mol [3][4]
pKa 3.79~3.66 - 3.97[5][6][7]
Boiling Point Not available~222.3°C (estimate)[1][6]
Melting Point Not available66-70°C[1][6][7][8]
Solubility Data not readily availableVery soluble in water, ethanol, and diethyl ether. Soluble in chloroform.[4][7]

The slight difference in their pKa values is a critical parameter that can be leveraged in ion-exchange and mixed-mode chromatography for selective retention and elution.

Q3: Why is my standard C18 reversed-phase HPLC method failing to separate these isomers?

A3: Standard C18 columns primarily separate compounds based on hydrophobicity. As 2-NPA and 3-NPA are both small, polar molecules with identical molecular weights and likely very similar hydrophobicities, they will have very weak and similar interactions with the C18 stationary phase, leading to co-elution, often near the void volume. More specialized chromatographic techniques are required to exploit their subtle differences in polarity and charge.

Troubleshooting Guide

Issue 1: Poor or no separation of 2-NPA and 3-NPA peaks on any HPLC column.

Root Cause Analysis: This is the most common issue and stems from using a separation mode that doesn't target the isomers' subtle physicochemical differences.

Solution Pathway:

start Start: Poor Separation rp_hplc Reversed-Phase (e.g., C18) Likely Cause: Insufficient selectivity for polar isomers. start->rp_hplc solution Solution: Change Separation Mode rp_hplc->solution mmc Mixed-Mode Chromatography (MMC) Rationale: Combines reversed-phase and ion-exchange for enhanced selectivity. solution->mmc iec Ion-Exclusion Chromatography (IEC) Rationale: Separates based on pKa differences. solution->iec hilic Hydrophilic Interaction Liquid Chromatography (HILIC) Rationale: Better retention of polar analytes. solution->hilic

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Recommendations:

  • Switch to Mixed-Mode Chromatography (MMC): This is a highly recommended starting point. MMC columns possess both reversed-phase and ion-exchange functionalities, allowing for the simultaneous exploitation of subtle differences in hydrophobicity and charge.[9][10][11][12] By carefully controlling the mobile phase pH and ionic strength, you can fine-tune the retention of each isomer.

  • Employ Ion-Exclusion Chromatography (IEC): IEC is particularly effective for separating weak organic acids.[13][14][15][16][17] The separation is based on the degree of ionization of the analytes and their interaction with a charged stationary phase. The slight pKa difference between 2-NPA and 3-NPA can be amplified under specific pH conditions, leading to differential retention.

  • Explore Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of polar compounds that are poorly retained in reversed-phase chromatography. The separation mechanism involves partitioning of the analytes between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic solvent content.

Issue 2: My peaks are broad and tailing, even with a new column.

Root Cause Analysis: Peak asymmetry for acidic compounds is often due to secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns, or suboptimal mobile phase conditions.

Solution Pathway:

start Issue: Broad, Tailing Peaks ph_optimization Optimize Mobile Phase pH Rationale: Ensure consistent ionization state of the analytes. start->ph_optimization buffer_strength Adjust Buffer Concentration Rationale: Higher ionic strength can mask secondary interactions. start->buffer_strength organic_modifier Change Organic Modifier Rationale: Acetonitrile and methanol can offer different selectivities and peak shapes. start->organic_modifier column_choice Consider a Different Column Rationale: End-capped columns or polymer-based columns have fewer active sites. start->column_choice

Caption: Decision tree for addressing peak asymmetry.

Detailed Recommendations:

  • Mobile Phase pH Optimization: The pH of the mobile phase should be carefully controlled, ideally within ± 0.1 pH units. For ion-exchange or mixed-mode separations, operating at a pH close to the pKa of the isomers (around 3.6-4.0) will maximize the differences in their charge states, enhancing selectivity.

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to saturate any active sites on the stationary phase, reducing peak tailing.

  • Evaluate Different Organic Modifiers: While acetonitrile is common, methanol can sometimes provide better peak shapes for acidic compounds due to its different solvent properties.

  • Use an End-Capped Column or a Polymer-Based Column: Modern, high-purity, end-capped silica columns have a reduced number of free silanol groups. Alternatively, polymer-based columns are inherently free of silanols and can offer excellent peak shapes for acidic analytes.

Experimental Protocols

The following are detailed, step-by-step protocols for promising separation strategies. These should be considered as starting points for method development.

Protocol 1: Mixed-Mode Chromatography (MMC) - Recommended Starting Point

Principle: This method leverages a stationary phase with both hydrophobic and anion-exchange properties. Retention is controlled by a combination of organic solvent content (affecting hydrophobic interactions) and buffer pH and concentration (affecting electrostatic interactions).

Experimental Workflow:

sample_prep Sample Preparation Dissolve isomer mix in mobile phase A. hplc_setup HPLC System Setup Column: Mixed-Mode Anion Exchange (e.g., Acclaim WAX-1) Mobile Phase A: 10 mM Ammonium Acetate, pH 4.0 Mobile Phase B: Acetonitrile sample_prep->hplc_setup gradient Gradient Elution Start with a high percentage of B and gradually increase A. Example: 90% B to 50% B over 15 min. hplc_setup->gradient detection Detection UV at 210 nm or Mass Spectrometry (MS) gradient->detection analysis Data Analysis Assess peak resolution and optimize gradient and pH. detection->analysis

Caption: Workflow for Mixed-Mode Chromatography.

Step-by-Step Methodology:

  • Column: A mixed-mode column with weak anion-exchange and reversed-phase characteristics (e.g., Thermo Scientific Acclaim™ WAX-1 or similar).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, adjusted to pH 4.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-15 min: Linear gradient to 50% B

    • 15-17 min: Hold at 50% B

    • 17-18 min: Return to 90% B

    • 18-25 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm or ESI-MS in negative ion mode.

  • Injection Volume: 5 µL.

Rationale: At a pH of 4.0, which is close to the pKa of the isomers, small differences in their acidity will result in different average negative charges. This will lead to differential retention on the anion-exchange part of the stationary phase, while the reversed-phase character helps in overall retention and peak shaping.

Protocol 2: Ion-Exclusion Chromatography (IEC)

Principle: IEC on a cation-exchange column in the H+ form separates neutral or partially ionized acids. Stronger acids are more ionized and are repelled more by the negatively charged stationary phase (Donnan exclusion), thus eluting earlier.

Step-by-Step Methodology:

  • Column: A polymer-based cation-exchange column suitable for ion exclusion (e.g., Bio-Rad Aminex HPX-87H).

  • Mobile Phase: 5 mM Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 50°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Rationale: The acidic mobile phase suppresses the ionization of the nitropropanoic acids. The slight difference in their pKa values will cause a small difference in their degree of ionization. The isomer that is slightly more acidic (lower pKa) will be more ionized and thus experience greater Donnan exclusion, leading to earlier elution.

Protocol 3: Gas Chromatography with Derivatization (GC-MS)

Principle: GC requires volatile and thermally stable analytes. Carboxylic acids are polar and non-volatile, so they must be derivatized to form more volatile esters (e.g., methyl or silyl esters) prior to analysis. Separation is then based on the volatility and interaction of the derivatives with the GC stationary phase.

Step-by-Step Methodology:

  • Derivatization:

    • Evaporate the sample containing the isomers to dryness under a stream of nitrogen.

    • Add 100 µL of a derivatization agent such as BF₃ in methanol (for methylation) or BSTFA with 1% TMCS (for silylation).

    • Heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection at 250°C.

  • Detection: Mass Spectrometry (MS) in electron ionization (EI) mode. Monitor for characteristic fragment ions.

Rationale: Derivatization neutralizes the polar carboxylic acid group, making the isomers volatile. The separation on the GC column will then depend on the subtle differences in the boiling points and polarities of the derivatized isomers. MS detection provides high selectivity and allows for confirmation of the identity of each peak.

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • ChemBK. (2024). 3-nitropropionic acid. Retrieved from [Link]

  • LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

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  • PubMed. (2016). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Retrieved from [Link]

  • Oxford Academic. (2016). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Retrieved from [Link]

  • Oxford Academic. (2016). Ion-Exclusion High-Performance Liquid Chromatography of Aliphatic Organic Acids Using a Surfactant-Modified C18 Column. Retrieved from [Link]

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Technical Support Center: Optimizing 2-Nitropropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields, troubleshoot common experimental issues, and ensure the integrity of their synthetic protocols. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the complexities of this synthesis.

Core Principles of this compound Synthesis

The synthesis of this compound (2-NPA) typically involves the nucleophilic substitution of a leaving group at the α-carbon of a propanoic acid derivative with a nitrite source. A common and effective strategy is the reaction of a 2-halopropanoic acid with a metal nitrite salt. The success of this synthesis is highly dependent on the choice of reagents, reaction conditions, and purification techniques. Understanding the underlying mechanism is crucial for troubleshooting and optimization.

The reaction generally follows an SN2 pathway, where the nitrite ion (NO₂⁻) acts as the nucleophile. However, the nitrite ion is an ambident nucleophile, meaning it can attack via the nitrogen atom (leading to the desired nitro compound) or the oxygen atom (leading to an alkyl nitrite ester byproduct). The choice of solvent and counter-ion (the metal cation from the nitrite salt) can significantly influence the N- vs. O-alkylation ratio, directly impacting the yield of 2-NPA.

Mechanism: Generation of the Nitrating Nucleophile

The key to this synthesis is the effective delivery of a nitrite nucleophile to displace a halide at the α-position. While direct nitration of propanoic acid is challenging, the use of a 2-halopropanoic acid precursor is a more controlled method.

Nitrite_Nucleophile cluster_0 Reagent Selection cluster_1 Reaction Environment cluster_2 Nucleophilic Attack Reagents 2-Halopropanoic Acid (e.g., 2-Bromopropanoic Acid) + Metal Nitrite (e.g., AgNO₂, NaNO₂) Reaction Reaction Mixture Reagents->Reaction Dispersion Solvent Solvent (e.g., DMF, Ether) Solvent->Reaction Dissolution Attack Nitrite Ion (NO₂⁻) attacks α-carbon Reaction->Attack Byproduct O-Alkylation (Alkyl Nitrite Ester) Attack->Byproduct Can occur with NaNO₂ in polar aprotic solvents Product N-Alkylation (this compound) Attack->Product Favored by AgNO₂

Caption: Key factors influencing the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-NPA in a practical question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most critical factors I should investigate?

Low yield is the most common problem and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Choice of Nitrite Salt: The counter-ion of your nitrite salt is critical. Sodium nitrite (NaNO₂) is less expensive but can lead to the formation of a significant amount of the alkyl nitrite ester byproduct, especially in polar aprotic solvents like DMF. Silver nitrite (AgNO₂), while more expensive, is often the superior choice. The silver ion coordinates with the halide leaving group, facilitating its departure, and the covalent nature of the Ag-O bond favors nucleophilic attack from the nitrogen atom, leading to a higher yield of the desired C-nitro compound.[1][2] Yields of up to 60% have been reported using AgNO₂.[2]

  • Reaction Solvent: The solvent influences the reactivity of the nitrite nucleophile. For reactions with silver nitrite, less polar solvents like diethyl ether are often effective. When using sodium nitrite, a polar aprotic solvent like DMF is common, but be aware of the potential for byproduct formation.

  • Temperature Control: The reaction should be carefully monitored. Exothermic reactions can lead to decomposition and side reactions. It is often advisable to start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm to room temperature slowly.

  • Purity of Starting Materials: Ensure your 2-halopropanoic acid precursor is pure and your solvent is anhydrous. Water can hydrolyze the starting material and interfere with the reaction.

Q2: I am using 2-bromopropanoic acid and silver nitrite, but my final product is a viscous oil instead of the expected white solid. What is happening?

This is a classic sign of impurities. The most likely culprits are:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., DMF) or extraction solvent (e.g., ethyl acetate) will result in an oil. Ensure you are drying your product thoroughly under high vacuum.

  • Alkyl Nitrite Byproduct: As mentioned, O-alkylation can produce 2-nitritopropanoic acid or its ester, which may be oily. The choice of AgNO₂ should minimize this, but it may not be eliminated entirely.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have residual 2-bromopropanoic acid in your crude product.

Solution: The best course of action is rigorous purification. Do not rely solely on solvent evaporation. Column chromatography or careful recrystallization is necessary. One researcher noted success by recrystallizing with a chloroform and hexane solvent system, as ethyl acetate proved less effective.[2]

Q3: What is the best method for purifying crude this compound to achieve high purity?

Purification is key to obtaining a solid product with a sharp melting point.

  • Workup: First, ensure a proper aqueous workup. After the reaction, the mixture should be filtered (to remove silver bromide if AgNO₂ was used), and the filtrate should be extracted. A wash with a saturated sodium bicarbonate (NaHCO₃) solution can help remove acidic impurities, followed by extraction into an organic solvent like diethyl ether or ethyl acetate.[3]

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating 2-NPA from unreacted starting material and the alkyl nitrite byproduct. A gradient of ethyl acetate in hexane is a good starting point for elution.

  • Recrystallization: If chromatography is not feasible, recrystallization is an alternative. Finding the right solvent system is crucial. As noted, a chloroform/hexane mixture has been reported to be effective.[2] The process involves dissolving the crude oil in a minimum amount of the more polar solvent (chloroform) and then slowly adding the less polar anti-solvent (hexane) until turbidity persists, followed by cooling to induce crystallization.

Q4: Are there alternative synthetic routes to this compound?

Yes, while the halogen displacement method is common, other routes exist. One documented method involves the reaction of nitroethane with carbon dioxide in the presence of magnesium and methanol in DMF.[4] This carboxylation approach avoids the use of halogenated precursors. However, the halide displacement method is often more accessible in a standard organic synthesis lab.

Q5: What are the critical safety precautions for this synthesis?

Safety is paramount.

  • Handling Reagents: Always handle nitrating agents and halogenated compounds in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Product Handling: this compound and its parent compound, 3-Nitropropionic acid, are known to be toxic.[7][8] Avoid all personal contact, including inhalation and skin contact.[5]

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.[9]

  • Waste Disposal: Dispose of all chemical waste according to your institution's official regulations.[10]

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Use of NaNO₂ leading to O-alkylation. 2. Incomplete reaction. 3. Suboptimal solvent.1. Switch to Silver Nitrite (AgNO₂) to favor N-alkylation.[1][2] 2. Increase reaction time or gently warm the mixture. Monitor by TLC. 3. Use diethyl ether for AgNO₂ reactions.
Oily Product 1. Residual solvent. 2. Presence of alkyl nitrite byproduct. 3. Unreacted starting material.1. Dry the product under high vacuum for an extended period. 2. Purify via flash column chromatography. 3. Attempt recrystallization from a chloroform/hexane system.[2]
Difficult Purification 1. Ineffective workup. 2. Poor choice of recrystallization solvents.1. Perform a thorough aqueous workup with a bicarbonate wash and extraction.[3] 2. Systematically screen solvent pairs for recrystallization (e.g., Chloroform/Hexane, Ethyl Acetate/Hexane).
Reaction Stalls 1. Low reagent purity. 2. Insufficient temperature. 3. Deactivated starting material.1. Use freshly purchased, high-purity reagents and anhydrous solvents. 2. Allow the reaction to stir at room temperature for 12-24 hours. 3. Confirm the identity and purity of the 2-halopropanoic acid by NMR or GC-MS.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 2-bromopropanoic acid using silver nitrite, a method optimized for higher yield.

Materials and Equipment:
  • 2-Bromopropanoic acid

  • Silver nitrite (AgNO₂)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser (optional, for prolonged reactions)

  • Separatory funnel

  • Rotary evaporator

  • Equipment for flash column chromatography or recrystallization

Step-by-Step Procedure:

Protocol_Workflow start Start reagents 1. Combine 2-bromopropanoic acid and anhydrous diethyl ether in flask. start->reagents add_agno2 2. Add AgNO₂ portion-wise with vigorous stirring. reagents->add_agno2 react 3. Stir at room temperature for 12-24h. Protect from light (wrap flask in foil). add_agno2->react monitor 4. Monitor reaction progress by TLC. react->monitor filter 5. Filter mixture to remove AgBr precipitate. Wash solid with fresh ether. monitor->filter extract 6. Transfer filtrate to separatory funnel. Wash with NaHCO₃, then brine. filter->extract dry 7. Dry organic layer over anhydrous Na₂SO₄. extract->dry concentrate 8. Filter and concentrate under reduced pressure to get crude product. dry->concentrate purify 9. Purify crude oil via column chromatography or recrystallization. concentrate->purify end End: Pure 2-NPA purify->end

Caption: Experimental workflow for 2-NPA synthesis.

  • Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 2-bromopropanoic acid (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: While stirring vigorously, add silver nitrite (AgNO₂) (approx. 1.2-1.5 eq) to the solution in small portions. The mixture will likely turn cloudy as silver bromide precipitates.

  • Reaction: Allow the suspension to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated silver bromide. Wash the filter cake with a small amount of fresh diethyl ether to recover any trapped product.

  • Workup: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.[3] This removes any unreacted acidic starting material and residual salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, which may be a pale yellow oil.

  • Purification: Purify the crude oil using flash column chromatography on silica gel or by recrystallization as described in the FAQ section to obtain the final product as a white solid.

References

  • Chemical Synthesis Database. (2025). This compound. [Link]

  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]

  • Allen Institute. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. [Link]

  • PubMed Central (PMC). (2025). Progress on 3-Nitropropionic Acid Derivatives. [Link]

  • PubChem, National Institutes of Health. (n.d.). This compound. [Link]

  • PubChem, National Institutes of Health. (n.d.). 3-Nitropropionic acid. [Link]

  • PubChem, National Institutes of Health. (n.d.). (2R)-2-nitropropanoic acid. [Link]

  • Wikipedia. (n.d.). Nitration. [Link]

  • Pearson. (n.d.). EAS:Nitration Mechanism. [Link]

  • ResearchGate. (2014). How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?[Link]

  • Wikipedia. (n.d.). Propionic acid. [Link]

  • vpscience.org. (n.d.). NITRATION. [Link]

  • Cambridge University Press. (n.d.). Nitration and aromatic reactivity. [Link]

  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?[Link]

  • LookChem. (n.d.). Propanoic acid, 2-nitro- (9CI). [Link]

  • ACS Publications. (n.d.). Spectrophotometric Determination of 3-Nitropropanoic Acid in Biological Extracts. [Link]

  • ACS Publications. (n.d.). Biosynthesis of Nitro Compounds. II. Studies on Potential Precursors for the Nitro Group of β-Nitropropionic Acid. [Link]

  • ACS Publications. (n.d.). The Preparation of β-Nitropropanoic Acid. [Link]

  • Google Patents. (n.d.). CN104447346A - Method for preparing 3-nitropropionic acid.

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Technical Support Center: Nitration of Propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the nitration of propanoic acid to synthesize 2-nitropropanoic acid. The nitration of aliphatic carboxylic acids is a challenging transformation, often accompanied by side reactions that can significantly impact yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis. As a Senior Application Scientist, the insights provided herein are a synthesis of established chemical principles and practical, field-proven experience in managing complex organic reactions.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low or No Yield of this compound

Question: I performed the nitration of propanoic acid using a standard mixed acid protocol (concentrated nitric and sulfuric acids), but my yield of this compound is significantly lower than expected, or I isolated no discernible product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in the nitration of propanoic acid is a common issue and can be attributed to several factors, primarily competing side reactions and improper reaction conditions. Let's break down the potential causes and the corresponding corrective actions.

Potential Causes & Solutions:

  • Oxidative Degradation: Nitric acid is a potent oxidizing agent, and under harsh conditions, it can lead to the oxidative cleavage of the propanoic acid backbone, yielding smaller carboxylic acids, carbon dioxide, and water.

    • Troubleshooting Steps:

      • Temperature Control: Maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of the nitrating agent. Use a cryostat or a well-maintained ice/salt bath for precise temperature control.

      • Rate of Addition: Add the nitrating agent (mixed acid) dropwise and slowly to the propanoic acid solution. This prevents localized temperature spikes that can initiate and sustain oxidative side reactions.

      • Molar Ratio: Use a minimal excess of nitric acid. A molar ratio of 1:1.1 to 1:1.5 (propanoic acid to nitric acid) is a good starting point.

  • Decarboxylation of the Product: The desired product, this compound, is an α-nitro acid. Such compounds are susceptible to decarboxylation, especially at elevated temperatures or in the presence of certain catalysts, to form nitroethane.[1]

    • Troubleshooting Steps:

      • Work-up Temperature: Perform the reaction quench and subsequent work-up at low temperatures. Pouring the reaction mixture onto crushed ice is a standard and effective method.

      • Avoid Prolonged Heating: During purification, avoid excessive heating. If distillation is used, it should be performed under high vacuum to keep the temperature as low as possible.

  • Inadequate Nitrating Agent Strength: The formation of the nitronium ion (NO₂⁺) is crucial for the reaction to proceed. The concentration and ratio of the mixed acids are critical for generating a sufficient concentration of the nitronium ion.

    • Troubleshooting Steps:

      • Acid Concentration: Use concentrated (98%) sulfuric acid and fuming (>90%) nitric acid for the preparation of the mixed acid.

      • Mixed Acid Composition: A typical mixed acid composition for aliphatic nitration is a 2:1 to 3:1 molar ratio of sulfuric acid to nitric acid. This ensures efficient generation of the nitronium ion.

Suggested Experimental Protocol for Yield Optimization:

  • Preparation of Mixed Acid: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool concentrated sulfuric acid (e.g., 2.5 equivalents) to -5°C.

  • Slowly add fuming nitric acid (e.g., 1.2 equivalents) to the sulfuric acid while maintaining the temperature below 0°C.

  • Nitration Reaction:

    • In a separate reactor, cool propanoic acid (1 equivalent) to -10°C.

    • Slowly add the pre-cooled mixed acid dropwise to the propanoic acid, ensuring the internal temperature does not exceed -5°C.

    • After the addition is complete, allow the reaction to stir at -5°C to 0°C for 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing them (e.g., by ¹H NMR after a mini-workup).

  • Work-up:

    • Slowly pour the reaction mixture onto a stirred slurry of crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.

Issue 2: Formation of a Dark Brown or Black Reaction Mixture

Question: During the nitration, my reaction mixture turned dark brown or black, and I observed the evolution of brown fumes. What does this indicate, and is the reaction salvageable?

Answer:

A dark coloration and the evolution of brown fumes (nitrogen dioxide, NO₂) are strong indicators of significant oxidative side reactions and decomposition. This is a serious issue that not only leads to poor yield and product quality but also poses a significant safety hazard due to the potential for a runaway reaction.

Immediate Actions:

  • If the temperature is rising uncontrollably, immediately cease the addition of the nitrating agent.

  • If the reaction appears to be accelerating, and it is safe to do so, add a large volume of crushed ice to the reaction vessel to quench the reaction and dilute the reactants.

Causality and Prevention:

  • Cause: The primary cause is excessive reaction temperature, which dramatically accelerates the oxidative decomposition of both the starting material and the product by nitric acid.

  • Prevention:

    • Rigorous Temperature Control: As emphasized previously, maintaining a consistently low temperature is paramount.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent the formation of localized hot spots.

    • Sub-surface Addition: In some cases, adding the nitrating agent below the surface of the propanoic acid can improve heat dissipation and reduce the localized concentration of the nitrating agent at the point of addition.

Issue 3: Difficulty in Product Purification

Question: I have a crude product that appears to be a mixture of compounds. How can I effectively purify this compound?

Answer:

Purification of this compound can be challenging due to its physical properties and the nature of the potential impurities.

Recommended Purification Strategy:

  • Initial Work-up: A thorough aqueous work-up as described in the optimized protocol is the first step to remove the bulk of the mineral acids.

  • Crystallization: this compound is a solid at room temperature. Crystallization is often the most effective method for its purification.

    • Solvent Screening: Experiment with different solvent systems to find one in which this compound has high solubility at elevated temperatures and low solubility at low temperatures. Potential solvent systems include:

      • Toluene

      • Hexane/Ethyl Acetate mixtures

      • Water (use with caution due to the acidity of the product)

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • Allow the solution to cool slowly to room temperature.

      • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If crystallization fails to provide a product of sufficient purity, silica gel chromatography can be employed. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a good starting point.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the nitration of propanoic acid?

A1: The two most significant side reactions are:

  • Oxidation: Nitric acid can oxidize the propanoic acid molecule, leading to the formation of smaller carboxylic acids, such as acetic acid and oxalic acid, and ultimately carbon dioxide and water. This is highly exothermic and can lead to runaway reactions.

  • Decarboxylation: The product, this compound, is an α-nitro acid, which can undergo decarboxylation to form nitroethane, particularly at elevated temperatures.[1]

Q2: What is the expected regioselectivity of the nitration? Will 3-nitropropanoic acid be formed?

A2: The nitration of propanoic acid is expected to show a preference for the α-position (C2) due to the directing effect of the carboxylic acid group. However, the formation of 3-nitropropanoic acid as a minor byproduct is possible, especially under more vigorous reaction conditions. The relative ratio of 2-nitro to 3-nitro isomers will be influenced by factors such as temperature and the composition of the nitrating medium.

Q3: Can I use a different nitrating agent to avoid the use of mixed acid?

A3: While mixed acid (HNO₃/H₂SO₄) is the most common nitrating agent, other reagents can be used, although they may present their own challenges. For instance, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can sometimes provide cleaner reactions. However, it is more expensive and requires anhydrous conditions. The use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is another possibility, but this can introduce its own set of byproducts. For any alternative, careful optimization of the reaction conditions is necessary.

Q4: How can I confirm the identity and purity of my this compound product?

A4: A combination of spectroscopic and physical methods should be used:

  • ¹H NMR: The proton at the α-carbon (C2) will appear as a quartet coupled to the methyl protons. The methyl protons will appear as a doublet coupled to the α-proton. The carboxylic acid proton will be a broad singlet.

  • ¹³C NMR: You should observe three distinct carbon signals corresponding to the carboxylic carbon, the α-carbon bearing the nitro group, and the methyl carbon.

  • FT-IR: Look for characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹, respectively).

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q5: What are the key safety precautions I should take during this reaction?

A5: The nitration of any organic compound is a potentially hazardous procedure. The following are critical safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Temperature Control: Never let the reaction temperature exceed the set point. Always have a cooling bath with sufficient capacity.

  • Slow Addition: Add reagents slowly and carefully.

  • Quenching: Be prepared to quench the reaction in an emergency by pouring it onto a large volume of ice.

  • Material Compatibility: Ensure all glassware and equipment are clean, dry, and compatible with strong, oxidizing acids.

Data Presentation

Table 1: Expected Spectroscopic Data for this compound

Technique Expected Chemical Shifts / Frequencies Notes
¹H NMR δ ~1.8 (d, 3H), ~5.0 (q, 1H), ~11-12 (br s, 1H)Chemical shifts are approximate and can vary with solvent.
¹³C NMR δ ~15, ~80, ~170Approximate chemical shifts for the methyl, α-carbon, and carbonyl carbon, respectively.
FT-IR (cm⁻¹) ~2500-3300 (broad), ~1710, ~1550, ~1370O-H stretch, C=O stretch, NO₂ asymmetric stretch, NO₂ symmetric stretch.

Visualizations

Diagram 1: Reaction Scheme and Side Reactions

Nitration_of_Propanoic_Acid Propanoic_Acid Propanoic Acid Product This compound (Desired Product) Propanoic_Acid->Product Nitration Oxidation_Products Oxidation Products (CO₂, H₂O, etc.) Propanoic_Acid->Oxidation_Products Oxidation Mixed_Acid HNO₃ / H₂SO₄ Mixed_Acid->Product Mixed_Acid->Oxidation_Products Decarboxylation_Product Nitroethane (Decarboxylation) Product->Decarboxylation_Product

Caption: Main reaction pathway and major side reactions in the nitration of propanoic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield of This compound Check_Temp Was the reaction temperature kept below 0°C? Start->Check_Temp Check_Addition Was the nitrating agent added slowly and dropwise? Check_Temp->Check_Addition Yes Oxidation_Issue High probability of oxidative degradation. - Improve cooling - Slow down addition Check_Temp->Oxidation_Issue No Check_Acids Were concentrated acids used and in the correct ratio? Check_Addition->Check_Acids Yes Check_Addition->Oxidation_Issue No Check_Workup Was the workup performed at low temperature? Check_Acids->Check_Workup Yes Nitration_Issue Inefficient nitration. - Use concentrated acids - Check mixed acid ratio Check_Acids->Nitration_Issue No Decarboxylation_Issue Product may have decarboxylated. - Keep workup cold - Avoid heat during purification Check_Workup->Decarboxylation_Issue No End Review and optimize protocol Check_Workup->End Yes Oxidation_Issue->End Decarboxylation_Issue->End Nitration_Issue->End

Caption: A logical workflow for troubleshooting low yields in the nitration of propanoic acid.

References

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitropropionic acid methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The fungal biosynthesis of 3-nitropropionic acid: is the decarboxylation of L-nitrosuccinate an enzymatic reaction? Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • ResearchGate. (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]

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Technical Support Center: Stability of 2-Nitropropanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Nitropropanoic acid. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimentation. Our goal is to ensure the integrity and reproducibility of your results by addressing the critical factor of this compound's stability in solution.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of factors including pH, temperature, light exposure, and the presence of other chemical agents in the solution.[1] Like many organic molecules, elevated temperatures can accelerate degradation pathways.[1][2][3] The pH of the solution is particularly critical. While stable in acidic to neutral conditions, basic environments can promote the formation of the nitronate ion, which can be a key intermediate in certain decomposition reactions.[4] Exposure to UV and visible light can also induce photodegradation.[1]

FAQ 2: What is the expected shelf-life of a this compound stock solution?

The shelf-life of a this compound stock solution is highly dependent on the solvent and storage conditions. For aqueous solutions, it is recommended to prepare them fresh for optimal results. If storage is necessary, it should be at a low temperature (2-8°C), protected from light, and ideally in a slightly acidic buffered solution (pH 4-6). Under these conditions, the solution may be stable for a few days to a week. For longer-term storage, consider preparing aliquots and freezing them at -20°C or below. Always perform a quality control check, such as HPLC analysis, if the solution has been stored for an extended period.

FAQ 3: Are there any known incompatibilities with common laboratory reagents?

Yes, this compound is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[5][6] Strong bases will deprotonate the carboxylic acid and can also lead to the formation of the less stable nitronate. Oxidizing and reducing agents can react with the nitro group, leading to a variety of degradation products and compromising the integrity of your experiments. It is crucial to review all components of your experimental system for potential incompatibilities.

FAQ 4: What are the primary degradation products of this compound?

The thermal decomposition of nitroalkanes can be a complex process.[2][7] In the presence of a base, one probable mechanism involves the formation of a nitronate ion which can then react to yield a carbonyl compound (in this case, pyruvic acid or its derivatives), its corresponding oxime, and nitrite ions.[4] Under thermal stress, C-NO2 bond cleavage can also occur, leading to radical species.[7] The exact degradation profile will depend on the specific conditions (e.g., temperature, pH, presence of catalysts).

FAQ 5: How can I qualitatively or quantitatively assess the stability of my this compound solution?

Several analytical techniques can be employed to assess the stability of your this compound solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of the parent compound and detecting the appearance of degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, aiding in the identification of unknown degradation products.[9][10] For a quick qualitative check, Thin-Layer Chromatography (TLC) can be used to visualize the appearance of new spots over time, indicating degradation.

Section 2: Troubleshooting Guides

Scenario 1: Inconsistent results in a cell-based assay using a this compound solution.

Question: I am observing high variability in my cell-based assay results when using a this compound solution that was prepared a few days ago. What could be the cause and how can I troubleshoot this?

Answer: High variability in cell-based assays is a common issue when working with compounds of limited stability. The root cause is likely the degradation of this compound in your culture medium over the course of the experiment, leading to an inconsistent effective concentration.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent cell-based assay results.

Detailed Explanation:

  • Freshness of Solution: The first and most critical step is to eliminate the age of the solution as a variable. Always prepare this compound solutions fresh for each experiment.

  • Medium Composition: Cell culture media are typically buffered at a physiological pH (around 7.2-7.4), which can be slightly alkaline and promote the degradation of this compound over time.

  • Stability Study: To confirm this, conduct a simple stability study. Prepare a solution of this compound in your cell culture medium and incubate it under the same conditions as your assay (e.g., 37°C, 5% CO2). Take aliquots at different time points and analyze them by HPLC to determine the rate of degradation.

  • Mitigation Strategies: If degradation is confirmed, you have a few options. You can shorten the duration of your assay to minimize the impact of degradation. Alternatively, you can prepare a highly concentrated stock solution in a non-aqueous solvent like DMSO, where it is more stable, and then perform the final dilution into the aqueous medium immediately before adding it to the cells.

Scenario 2: Unexpected peak observed in HPLC analysis of a reaction mixture containing this compound.

Question: I am running a reaction with this compound and my HPLC chromatogram shows a significant unexpected peak that grows over time. How do I identify this peak and prevent its formation?

Answer: The appearance of a new peak in your HPLC analysis is a strong indicator of either a reaction byproduct or a degradation product of this compound. Identifying this peak is crucial for understanding your reaction and ensuring the desired outcome.

Troubleshooting and Identification Workflow:

Sources

Technical Support Center: 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitropropanoic acid. This resource is designed for our partners in research, science, and drug development. My goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and safe. Improper storage is a frequent and preventable cause of experimental variability and failure. This guide provides in-depth information on the optimal storage conditions for this compound, troubleshooting advice for common issues, and answers to frequently asked questions.

Core Principles of this compound Storage

This compound is a flammable and toxic organic compound requiring specific storage conditions to maintain its chemical integrity and ensure laboratory safety. The stability of this reagent is paramount for reproducible experimental outcomes. The following sections are based on established safety protocols and the intrinsic chemical properties of nitroalkanes.

Table 1: Key Storage Parameters for this compound
ParameterRecommended ConditionRationale & Causality
Temperature Store at 2-8°C (Refrigerated)While some supplier labels suggest standard cool storage, refrigeration minimizes the vapor pressure of this flammable liquid, reducing fire hazard risk.[1] It also slows potential degradation pathways. For long-term stability, colder is often better, but always check the product-specific label.
Atmosphere Tightly closed container in a dry, well-ventilated area.[1][2]Prevents absorption of atmospheric moisture which could lead to hydrolysis or changes in concentration. A well-ventilated space is crucial to prevent the accumulation of toxic and flammable vapors.[3]
Light Exposure Store in an amber glass bottle or protected from light.Nitro compounds can be sensitive to light. Photochemical reactions can lead to the formation of radicals and degradation products, compromising sample purity. Amber glass is a suitable packaging material for this purpose.
Inert Gas Not typically required for routine storage.For highly sensitive applications or very long-term storage, purging the headspace with an inert gas like argon or nitrogen can displace oxygen and moisture, further preventing oxidative degradation.
Security Store locked up or in an area accessible only to qualified personnel.[2]Due to its significant health hazards, including toxicity and suspected carcinogenicity, access must be strictly controlled.

Experimental Workflow: Receiving and Storing a New Shipment

Proper handling from the moment of receipt is critical. This workflow ensures the reagent's integrity is maintained from the stock container to the experimental vial.

G cluster_0 Upon Receipt cluster_1 Initial Storage & Preparation cluster_2 Aliquoting for Use A Inspect Packaging - Check for leaks or damage. - Verify container seal is intact. C Log and Label - Record date of receipt. - Affix user/lab identification. A->C If OK B Verify Documentation - Match SDS and Certificate of  Analysis (CofA) to product. D Transfer to Designated Storage - Flammable liquids cabinet. - Refrigerate at 2-8°C. C->D E Equilibrate Before Use - Allow container to reach room  temperature before opening. D->E Before 1st Use F Work in a Fume Hood - Use appropriate PPE (gloves, goggles, lab coat). E->F G Create Aliquots - Use clean, dry amber glass vials. - Minimizes contamination of stock. F->G H Return Stock to Storage - Tightly seal primary container. - Promptly return to 2-8°C storage. G->H G Start Experimental Anomaly (e.g., failure, low yield) CheckStorage Was reagent stored at 2-8°C in a tightly sealed container? Start->CheckStorage CheckHandling Was the stock bottle protected from contamination (e.g., aliquoted)? CheckStorage->CheckHandling Yes BadStorage High Risk: Reagent integrity compromised (degradation, concentration change). Quarantine reagent. CheckStorage->BadStorage No CheckAppearance Is there any visual change (color, precipitate)? CheckHandling->CheckAppearance Yes BadHandling Medium Risk: Cross-contamination likely. Use a fresh aliquot or new bottle for next experiment. CheckHandling->BadHandling No BadAppearance High Risk: Chemical degradation has likely occurred. Do not use. Quarantine. CheckAppearance->BadAppearance Yes QC All checks passed. Consider other experimental variables (e.g., other reagents, -instrumentation). CheckAppearance->QC No

Caption: Troubleshooting logic for experiments involving this compound.

References

  • SAFETY D
  • SAFETY D
  • Propanoic acid, 2-nitro-, ethyl ester SDS, 2531-80-8 Safety D
  • SAFETY D
  • Safety D
  • Chemical Handling and Storage Section 6 - University of Toronto Scarborough.
  • Instructions and Guidelines for Chemical Storage and Handling - IEDU.
  • 3-Nitropropionic acid - Safety D

Sources

Technical Support Center: Asymmetric Synthesis of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of chiral 2-Nitropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging yet crucial synthesis. Chiral α-nitro carboxylic acids are valuable building blocks in medicinal chemistry, and achieving high enantiopurity is paramount. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common hurdles in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis.

Q1: What is the most common strategy for the asymmetric synthesis of this compound?

The predominant and most well-established strategy does not typically involve a direct asymmetric nitration of propanoic acid. Instead, it is a multi-step process that leverages the catalytic asymmetric Henry (or nitroaldol) reaction .[1][2] The general workflow involves two key stages:

  • Asymmetric Henry Reaction: A catalytic, enantioselective reaction between a nitroalkane (nitroethane in this case) and an aldehyde containing a protected carboxyl group (e.g., a glyoxylate ester). This step establishes the critical stereocenter.

  • Deprotection/Oxidation: The resulting β-nitro alcohol is then converted to the target carboxylic acid. This may involve hydrolysis of an ester group or oxidation of a primary alcohol, depending on the chosen starting materials.

This indirect approach is favored because it allows for precise control over the stereochemistry using a wide array of well-understood chiral catalysts.

Q2: My reaction is complete, but the enantiomeric excess (ee%) is very low. What are the primary factors I should investigate?

Low enantioselectivity is a frequent challenge and points directly to the efficacy of your chiral catalyst and the reaction environment. Here are the critical parameters to optimize:

  • Chiral Ligand and Metal Source: The choice of chiral ligand is paramount. For metal-catalyzed reactions (e.g., Copper or Zinc), C₂-symmetric bis(oxazoline) (BOX) ligands and diamine-based ligands have shown great success.[3][4] The metal salt itself can also be influential; for instance, switching from Cu(II) to Zn(II) with the same ligand has been known to impact enantioselectivity.[3]

  • Catalyst Activity & Integrity: Ensure your catalyst is active and pure. Many catalysts are sensitive to air and moisture. Use a freshly prepared catalyst or one that has been stored rigorously under an inert atmosphere (e.g., in a glovebox).

  • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically affect the transition state geometry of the reaction, thereby influencing stereoselectivity. Common solvents include THF, CH₂Cl₂, and toluene. An empirical screening of solvents is often necessary.

  • Temperature: Lowering the reaction temperature generally enhances enantioselectivity by reducing the thermal energy of the system, which favors the more ordered, lower-energy transition state leading to the desired enantiomer. However, be aware that excessively low temperatures can drastically slow down the reaction rate.[3]

  • Base/Co-catalyst: The choice and stoichiometry of the base used to generate the nitronate anion are crucial.[3] For some catalyst systems, a non-coordinating organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. The amount must be carefully controlled, as excess base can promote a non-selective background reaction.

Q3: The reaction yield is poor, or the reaction has stalled. How can I improve the conversion?

Poor conversion can be traced back to several factors, from catalyst deactivation to reaction equilibrium.

  • Catalyst Loading and Activity: An insufficient amount of catalyst or a deactivated catalyst is a common cause. Try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). As mentioned, ensure the catalyst is active and handled under inert conditions.[3]

  • Reaction Time and Temperature: The reaction may simply not have reached completion. Monitor the progress carefully using TLC or ¹H NMR. While increasing the temperature can improve the rate, it may compromise enantioselectivity.[3] A careful balance must be struck.

  • Base Stoichiometry: The base is required to generate the nucleophilic nitronate from nitroethane.[3] An insufficient amount of base will lead to incomplete conversion. Conversely, too much or too strong a base can promote side reactions.

  • Reversibility (Retro-Henry Reaction): The Henry reaction is reversible.[3] To shift the equilibrium towards the product, you can use an excess of one reactant (usually the nitroalkane). In some systems, the removal of water as it forms can also drive the reaction forward. The addition of certain additives, like potassium iodide (KI), has been shown to inhibit the retro-nitroaldol reaction in specific cases.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific experimental problems.

Issue 1: Inconsistent Enantioselectivity Between Batches

You've successfully run the reaction with high ee%, but a subsequent batch gives poor results. This points to subtle variations in reaction setup and reagent quality.

Root Cause Analysis and Solutions:

  • Water Content: Trace amounts of water can hydrolyze the metal catalyst or interfere with the catalyst-substrate complex.

    • Solution: Rigorously dry all glassware in an oven overnight. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Dry the nitroalkane and aldehyde over molecular sieves prior to use.

  • Purity of Starting Materials: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from air oxidation) or nitroalkane can poison the catalyst.

    • Solution: Use freshly purchased, high-purity reagents. Purify the aldehyde by distillation or chromatography if its purity is suspect.

  • Inert Atmosphere Technique: Oxygen can degrade certain ligands and catalysts.

    • Solution: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. Use Schlenk line techniques or a glovebox for maximum reproducibility.

Issue 2: Formation of a Nitroalkene Byproduct (Dehydration)

You observe a significant amount of the dehydrated nitroalkene product, which complicates purification and reduces the yield of the desired β-nitro alcohol.

Root Cause Analysis and Solutions:

  • Excessive Base or High Temperature: The elimination of water from the β-nitro alcohol product is often base-catalyzed and accelerated by heat.[6]

    • Solution: Reduce the amount of base to the minimum required for efficient catalysis. Run the reaction at a lower temperature.

  • Work-up Conditions: Acidic or basic conditions during the aqueous work-up can promote dehydration.

    • Solution: Perform the work-up at a low temperature (e.g., 0 °C). Use a buffered or weakly acidic solution (e.g., saturated NH₄Cl) to quench the reaction instead of strong acids.

Issue 3: Difficulty in Purifying the Final this compound Product

The final product is difficult to isolate, or you experience racemization during purification.

Root Cause Analysis and Solutions:

  • Chelation during Chromatography: The nitro and carboxylate groups can chelate to the silica gel, leading to peak tailing and poor separation. The acidic nature of silica gel can also promote side reactions.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent system. Alternatively, use a different stationary phase like alumina or consider purification via crystallization of a diastereomeric salt.

  • Racemization: The α-proton of this compound is acidic. Exposure to basic conditions, even mild ones, can cause epimerization and loss of enantiopurity.

    • Solution: Avoid all basic conditions after the chiral product is formed. If purification requires chromatography, ensure the solvent system is neutral or slightly acidic. If a base was used in the work-up, ensure it is thoroughly removed. Chiral HPLC is the preferred method for analytical determination of enantiomeric excess.[7]

Part 3: Experimental Protocols & Data

This section provides a representative experimental protocol and data for reference.

Workflow for Asymmetric Synthesis of this compound

The following diagram illustrates the general experimental workflow.

G cluster_0 Stage 1: Asymmetric Henry Reaction cluster_1 Stage 2: Work-up & Purification cluster_2 Stage 3: Hydrolysis to Acid cluster_3 Stage 4: Analysis prep Reagent & Catalyst Prep (Anhydrous/Inert Conditions) rxn Reaction Setup: - Chiral Catalyst (e.g., Cu(II)-BOX) - Nitroethane - Glyoxylate Ester - Anhydrous Solvent (e.g., THF) prep->rxn 1. Add Reagents monitor Reaction Monitoring (TLC, LC-MS) rxn->monitor 2. Stir at controlled T quench Quench Reaction (e.g., sat. NH4Cl) monitor->quench extract Aqueous Extraction quench->extract purify_intermediate Purify β-Nitro Alcohol Ester (Silica Gel Chromatography) extract->purify_intermediate hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H2O) purify_intermediate->hydrolysis acidify Acidification & Extraction (e.g., dil. HCl) purify_final Final Product Purification analysis Characterization: - NMR, MS - Chiral HPLC for ee% purify_final->analysis

Caption: General workflow for the synthesis of this compound.

Protocol: Copper(II)-Bis(oxazoline) Catalyzed Synthesis of Ethyl (R)-2-hydroxy-3-nitrobutanoate

This protocol describes the key stereochemistry-defining step.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) [(S,S)-Ph-BOX]

  • Ethyl glyoxylate (as a ~50% solution in toluene)

  • Nitroethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under argon, add Cu(OTf)₂ (0.11 eq) and (S,S)-Ph-BOX ligand (0.12 eq). Add anhydrous THF and stir the resulting blue solution for 1 hour at room temperature.

  • Reaction Assembly: Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • Add ethyl glyoxylate (1.0 eq) followed by nitroethane (2.0 eq).

  • Add DIPEA (0.1 eq) dropwise via syringe.

  • Reaction: Stir the mixture at -20 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired β-nitro alcohol ester.

Troubleshooting Data Reference Table

The following table summarizes typical outcomes based on varied reaction parameters, compiled from literature precedents.[3][8][9][10]

Parameter Modified Typical Effect on Yield Typical Effect on Enantioselectivity (ee%) Rationale & Remarks
Temperature Increase from -20°C to 0°CDecreaseHigher temperatures increase reaction rate but can favor the higher-energy transition state, reducing stereocontrol.[3]
Solvent Change from THF to CH₂Cl₂VariableSolvent coordination to the metal center alters the catalyst's steric and electronic environment.[11]
Base Increase DIPEA from 0.1 to 0.5 eqDecreaseExcess base can promote a non-catalyzed, racemic background reaction.
Ligand Switch from Ph-BOX to tBu-BOXVariableThe steric bulk of the ligand is critical for creating an effective chiral pocket around the metal center.[3]
Catalytic Cycle Visualization

The diagram below illustrates a plausible catalytic cycle for a Cu(II)-BOX catalyzed Henry reaction.

G catalyst Cu(II)-BOX Complex intermediate Ternary Complex [BOX-Cu-Nitronate-Aldehyde] catalyst->intermediate Coordination nitronate Nitronate Anion nitronate->intermediate nitroethane Nitroethane + Base nitroethane->nitronate Deprotonation aldehyde Aldehyde aldehyde->intermediate Coordination product_complex Product-Catalyst Complex intermediate->product_complex C-C Bond Formation (Enantiodetermining Step) product_complex->catalyst Product Release product β-Nitro Alcohol product_complex->product

Caption: Plausible catalytic cycle for the Cu(II)-BOX catalyzed Henry reaction.

References

  • BenchChem. (n.d.). Optimization of reaction conditions for asymmetric nitroaldol reactions.
  • Chemical Synthesis Database. (n.d.). This compound.
  • Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction).
  • Chemical Communications (RSC Publishing). (n.d.). Highly enantioselective nitroaldol reaction catalyzed by new chiral copper complexes.
  • ResearchGate. (2012). A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess.
  • University of Windsor. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. Retrieved from [Link]

  • MDPI. (2011). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Retrieved from [Link]

  • PubMed Central (PMC). (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Retrieved from [Link]

  • PubMed. (2018). anti-Selective Catalytic Asymmetric Nitroaldol Reaction of α-Keto Esters: Intriguing Solvent Effect, Flow Reaction, and Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubMed. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reactions of 2-Nitro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for 2-nitro-4-(trifluoromethyl)aniline. As a highly functionalized aniline, this molecule presents both unique opportunities and specific challenges in synthetic chemistry. The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly deactivates the aniline amine, rendering it less nucleophilic than simple aniline. This core electronic property is the root cause of many common issues, such as sluggish or incomplete reactions.

This guide is structured as a series of troubleshooting FAQs to directly address the practical problems you may encounter. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to make informed decisions and rationally optimize your reaction conditions. Every recommendation is designed to be a self-validating part of your experimental workflow.

Part 1: Troubleshooting Guide & FAQs for Key Transformations

This section addresses the most common synthetic operations performed on 2-nitro-4-(trifluoromethyl)aniline and the typical challenges encountered.

FAQ 1: Acylation of the Amino Group (Amide Formation)

Question: My acylation reaction with acetic anhydride is extremely slow or fails to proceed to completion. What is causing this and how can I fix it?

Answer:

This is a classic issue stemming from the severely reduced nucleophilicity of the amino group. The potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents pull electron density away from the nitrogen atom, making it a poor nucleophile.

Troubleshooting & Optimization Strategy:

  • Increase Reagent Electrophilicity: Standard reagents like acetic anhydride may not be reactive enough. Switch to a more potent acylating agent.

    • Recommendation: Use an acyl chloride (e.g., acetyl chloride) instead of an anhydride. Acyl chlorides are significantly more electrophilic and can often drive the reaction to completion.

  • Employ Catalysis:

    • Acid Catalysis: While seemingly counterintuitive for an amine reaction, a strong acid catalyst can activate the acylating agent. However, this must be used judiciously as it can also protonate the little remaining reactivity of your aniline.

    • Base Catalysis (Recommended): The most effective approach is to use a non-nucleophilic base to deprotonate the aniline in situ or to scavenge the HCl byproduct if using an acyl chloride.

      • Pyridine: Often used as both a base and a solvent, it effectively scavenges HCl and can catalyze the reaction.

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are excellent choices as HCl scavengers. Use at least one equivalent.

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can provide the necessary activation energy for the reaction to proceed at a reasonable rate. Monitor carefully for side reactions.

Experimental Protocol: Optimized Acylation with Acetyl Chloride

  • Dissolve 1.0 equivalent of 2-nitro-4-(trifluoromethyl)aniline in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).

  • Add 1.1 equivalents of triethylamine (TEA) or pyridine.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add 1.1 equivalents of acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, proceed with a standard aqueous workup to remove the amine salt and excess reagents.

Data Summary: Acylation Conditions Comparison

ConditionReagentCatalyst/BaseTypical Outcome
StandardAcetic AnhydrideNoneVery slow or no reaction
Optimized Acetyl Chloride Pyridine Complete conversion, moderate reaction time
Alternative Optimized Acetyl Chloride TEA/DIPEA Complete conversion, faster reaction time
FAQ 2: Reduction of the Nitro Group

Question: I am trying to reduce the nitro group to an amine, but I am getting a complex mixture of products or incomplete reduction. How can I achieve a clean and complete conversion?

Answer:

The reduction of a nitro group on an electron-deficient ring can be challenging. While catalytic hydrogenation is a common method, side reactions like hydrodehalogenation (though less common for C-F bonds) or incomplete reduction can occur. Chemical reductions offer excellent alternatives.

Troubleshooting & Optimization Strategy:

  • Catalytic Hydrogenation Issues:

    • Catalyst Poisoning: Ensure your starting material and solvent are pure.

    • Incomplete Reaction: Increase hydrogen pressure, catalyst loading (e.g., 10% Pd/C), or reaction time. Adding a few drops of acetic acid can sometimes accelerate the reaction.

  • Chemical Reduction (Recommended for Cleanliness): Metal-acid systems or metal salts are often more reliable for this substrate.

    • Tin(II) Chloride (SnCl₂): This is a classic and highly effective method for nitro group reduction in acidic media. It is known for its high chemoselectivity, leaving other functional groups intact.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective and robust method. The reaction is heterogeneous and requires acidic conditions to proceed efficiently.

Workflow Diagram: Decision-Making for Nitro Group Reduction

G start Goal: Reduce -NO2 to -NH2 method Choose Reduction Method start->method cat_hydro Catalytic Hydrogenation (H2, Pd/C) method->cat_hydro Common Method chem_reduc Chemical Reduction (e.g., SnCl2) method->chem_reduc Recommended for this Substrate issue_cat Problem: Incomplete Reaction / Side Products cat_hydro->issue_cat issue_chem Problem: Heterogeneous / Slow chem_reduc->issue_chem success Clean Product: 4-(Trifluoromethyl)benzene-1,2-diamine chem_reduc->success solution_cat Optimize: - Increase H2 Pressure - Increase Catalyst Load - Add Acetic Acid issue_cat->solution_cat solution_cat->success solution_chem Optimize: - Use SnCl2 for homogeneity - Ensure strong acidic medium (HCl/AcOH) - Heat reaction issue_chem->solution_chem solution_chem->success

Caption: Troubleshooting flowchart for nitro group reduction.

Experimental Protocol: Nitro Reduction using Tin(II) Chloride

  • In a round-bottom flask, suspend 2-nitro-4-(trifluoromethyl)aniline (1.0 eq) in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 eq) in concentrated HCl portion-wise. The reaction is exothermic.

  • After the addition, heat the mixture to reflux (around 100 °C) for 1-2 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture by the slow addition of a concentrated NaOH solution until the tin salts precipitate and the solution is strongly alkaline (pH > 12).

  • Extract the product, 4-(trifluoromethyl)benzene-1,2-diamine, with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain the product.

FAQ 3: Diazotization and Sandmeyer Reactions

Question: I am attempting a Sandmeyer reaction (e.g., to replace -NH₂ with -Br), but my diazonium salt intermediate seems to be unstable, leading to low yields and decomposition products. Why is this happening?

Answer:

The stability of an arenediazonium salt is highly dependent on the electronic properties of the aromatic ring. The presence of the strongly electron-withdrawing nitro and trifluoromethyl groups makes the resulting diazonium salt exceptionally electrophilic and potentially unstable. This heightened reactivity means it can be easily attacked by nucleophiles (including water) or decompose if not handled under strictly controlled conditions.

Troubleshooting & Optimization Strategy:

  • Strict Temperature Control: This is the most critical parameter.

    • Recommendation: The diazotization must be performed at 0-5 °C. Use an ice-salt bath to maintain this temperature range throughout the formation of the diazonium salt and its subsequent reaction. Exceeding this temperature will lead to rapid decomposition and formation of phenol byproducts.

  • Order of Addition:

    • Recommendation: Add the sodium nitrite (NaNO₂) solution slowly and dropwise to the acidic solution of your aniline. This prevents a localized excess of nitrous acid and a sudden exotherm.

  • Acid Choice and Concentration:

    • A sufficient excess of acid is required to fully protonate the aniline and prevent unwanted side reactions. A mixture of H₂SO₄ and water is often used.

Experimental Workflow: Sandmeyer Bromination

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Copper-Catalyzed Substitution a 2-Nitro-4-(trifluoromethyl)aniline in HBr/H2O b Add NaNO2(aq) dropwise a->b c Stable Diazonium Salt Intermediate b->c e Add Diazonium Salt Solution c->e CRITICAL: Maintain 0-5 °C during transfer d Prepare CuBr in HBr d->e f Product: 1-Bromo-2-nitro-4-(trifluoromethyl)benzene e->f

Caption: Workflow for a successful Sandmeyer reaction.

Key Takeaway: For this specific substrate, the "secret" to success in diazotization is meticulous and unwavering temperature control. The electron-deficient nature of the ring makes the intermediate far less forgiving than in simpler aniline systems.

References

  • Reduction of Nitro Compounds. Organic Chemistry Portal. [Link]

  • Arenediazonium Ions. Chemistry LibreTexts. [Link]

Technical Support Center: Overcoming Poor Solubility of 2-Nitropropanoic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for overcoming the challenges associated with the poor solubility of 2-Nitropropanoic acid (2-NPA) in experimental assays. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your results.

Introduction: Understanding the Challenge

This compound is a valuable chemical probe, but its utility can be hampered by its limited solubility in aqueous buffers commonly used in biological assays. This guide will walk you through the principles of 2-NPA's solubility and provide step-by-step protocols to effectively manage this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous solutions?

A1: The solubility of this compound is highly dependent on the pH of the solution due to its acidic nature. The molecule has a carboxylic acid group with a pKa of approximately 3.79.[1] At a pH below its pKa, the carboxylic acid group is protonated (-COOH), rendering the molecule less polar and thus less soluble in water. At a pH above the pKa, the carboxylic acid group deprotonates to form the more polar and significantly more water-soluble carboxylate anion (-COO⁻). Therefore, at neutral pH (around 7), while some of the 2-NPA will be in its soluble anionic form, its overall solubility can still be limited.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is the recommended solvent. The structurally similar isomer, 3-Nitropropanoic acid, is soluble in DMSO at approximately 10 mg/mL.[2] It is crucial to use anhydrous DMSO to avoid introducing water that could affect the stability of the stock solution, especially if it is to be stored for extended periods.

Q3: What is the maximum concentration of DMSO that can be used in an assay without affecting the results?

A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1% (v/v), and certainly not exceeding 5% for most enzymes.[3] High concentrations of DMSO can perturb the native structure of enzymes, leading to either inhibition or, in some cases, activation, which would interfere with the assay results.[3][4] It is always best practice to perform a solvent tolerance test for your specific enzyme system to determine the maximum permissible DMSO concentration.

Q4: Can I use other organic solvents to dissolve this compound?

A4: Yes, other polar aprotic solvents may be used. For instance, 3-Nitropropanoic acid is also soluble in ethanol at roughly 10 mg/mL.[2] However, the compatibility of the solvent with your specific assay system must be verified. Ethanol, for example, can be a substrate for some enzymes.

Q5: How should I store my this compound stock solution?

A5: Aliquot your stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. This will help maintain the integrity and stability of the compound.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Precipitation of 2-NPA upon dilution into aqueous buffer. The pH of the buffer is too low, causing the less soluble protonated form of 2-NPA to predominate. The final concentration of 2-NPA exceeds its solubility limit in the assay buffer.1. Adjust the pH of your buffer: Ensure the final pH of your assay buffer is well above the pKa of 2-NPA (3.79). A pH of 7.0 or higher is recommended. 2. Use a co-solvent: If pH adjustment alone is insufficient, consider including a small, permissible amount of a co-solvent like DMSO in your final assay mixture. 3. Prepare an intermediate dilution: Instead of diluting the high-concentration DMSO stock directly into the final assay volume, prepare an intermediate dilution in a mixture of your aqueous buffer and a higher concentration of the co-solvent.
Inconsistent or non-reproducible assay results. Instability of 2-NPA in the aqueous assay buffer over the time course of the experiment. Incomplete dissolution of 2-NPA in the stock solution or assay buffer.1. Assess stability: Perform a time-course experiment to determine the stability of 2-NPA in your assay buffer at the working concentration and temperature. 2. Ensure complete dissolution: After preparing the stock solution, visually inspect it for any undissolved particles. If necessary, gentle warming or sonication can be used to aid dissolution. Ensure thorough mixing when diluting into the assay buffer.
Observed enzyme inhibition or activation in control wells (containing only DMSO). The concentration of DMSO in the assay is too high and is affecting the enzyme's activity.1. Perform a solvent tolerance test: Determine the highest concentration of DMSO that does not significantly impact your enzyme's activity. 2. Reduce the final DMSO concentration: Adjust your dilution scheme to ensure the final DMSO concentration is below the determined tolerance level, ideally ≤ 1%.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 119.08 g/mol )[1][5]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh out 11.91 mg of this compound.

  • Transfer the weighed compound to a suitable container (e.g., a 1.5 mL microcentrifuge tube).

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the mixture thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Succinate Dehydrogenase (SDH) Inhibition Assay using this compound

The isomer, 3-Nitropropanoic acid, is a known irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6][7][8] This protocol is adapted for testing the inhibitory potential of 2-NPA on SDH activity.

Principle:

This assay measures the activity of SDH by monitoring the reduction of a tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a colored formazan product. The amount of formazan produced is proportional to the SDH activity.

Materials:

  • Cell line expressing sufficient SDH activity (e.g., PC12, SH-SY5Y, or isolated mitochondria)

  • Cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your chosen cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Preparation of 2-NPA Working Solutions: Prepare serial dilutions of the 100 mM 2-NPA stock solution in cell culture medium to achieve the desired final concentrations for the assay. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest 2-NPA concentration.

  • Treatment: Remove the old medium from the cells and add the prepared 2-NPA working solutions and the vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of SDH inhibition for each concentration of 2-NPA relative to the vehicle control.

Visualization of Key Concepts

Solubility of this compound as a Function of pH

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH Protonated Form (-COOH) Poorly Water-Soluble pKa pKa ≈ 3.79 low_pH->pKa Increase pH high_pH Deprotonated Form (-COO⁻) Highly Water-Soluble pKa->high_pH Increase pH

Caption: pH-dependent solubility of this compound.

Experimental Workflow for SDH Inhibition Assay

G A Seed Cells in 96-well Plate B Prepare 2-NPA Dilutions A->B C Treat Cells with 2-NPA B->C D Incubate C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Analyze Data & Calculate % Inhibition H->I

Sources

handling and safety precautions for 2-Nitropropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Nitropropanoic Acid. This document provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals. The following information is synthesized from authoritative safety data sheets and chemical handling guidelines to ensure scientific integrity and promote a safe laboratory environment.

Hazard Overview & Key Data

This compound is a nitroalkane and a carboxylic acid. While specific hazard data for this compound is limited, the related compound 3-Nitropropionic acid is known to be toxic if swallowed and causes skin, eye, and respiratory irritation.[1][2][3] It is crucial to handle this compound with the utmost care, assuming it presents similar or additional hazards. The nitro group, in particular, can introduce instability and reactivity concerns.

This compound should be handled only by knowledgeable and experienced personnel aware of its potential hazards.[4] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Summary of Key Information
PropertyValueSource
Molecular Formula C₃H₅NO₄[5][6]
Molecular Weight 119.08 g/mol [5][6]
Appearance Solid (based on related compounds)
Primary Hazards Assumed toxic if swallowed, potential skin/eye/respiratory irritant, potential for instability.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis, reducing agents, bases, amines, metals.[7]
Storage Conditions Store in a cool, dry, well-ventilated place away from incompatible materials.[1][2] Keep container tightly closed.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling and storage of this compound.

Q1: What is the minimum Personal Protective Equipment (PPE) required for handling this compound?

A1: Due to the potential for toxicity and irritation, a comprehensive PPE suite is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).[8][9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[3]

  • Eye/Face Protection: Chemical splash goggles are required.[8][10] When there is a significant risk of splashing, a face shield should be worn in combination with goggles.[8][11]

  • Body Protection: A chemical-resistant lab coat or apron is necessary.[12] For tasks with a higher risk of exposure, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[9]

  • Respiratory Protection: All work with solid or dissolved this compound should be conducted inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[3] If a fume hood is not available or if risk assessment indicates high exposure potential, a fit-tested respirator (e.g., N95 or a full face-piece chemical cartridge respirator) must be used.[9]

Q2: How should I properly store this compound?

A2: Proper storage is critical to maintaining the compound's stability and preventing hazardous reactions.

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[2]

  • Segregation: It is imperative to store this compound away from incompatible materials. This includes strong oxidizing agents, bases (amines), and metals.[7] Nitro-compounds can react violently with these substances. Specifically, never mix nitromethane-like compounds with bases or metals.[7]

Q3: What are the primary routes of exposure and associated health effects?

A3: The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

  • Ingestion: Based on the related compound 3-Nitropropionic acid, it is considered toxic if swallowed.[1][3] Ingestion may cause nausea, vomiting, and stomach pain.

  • Inhalation: Inhaling dust or aerosols may cause respiratory tract irritation, coughing, and shortness of breath.[1][3]

  • Skin Contact: May cause skin irritation, redness, or pain.[3] Absorption through the skin could be harmful.

  • Eye Contact: Can cause serious eye irritation, pain, and redness.[3]

Q4: Can I dispose of this compound down the drain?

A4: Absolutely not. This compound and its waste materials must be treated as hazardous waste. Do not let the product enter drains.[3] Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a suitable, labeled, and sealed container for disposal by your institution's environmental health and safety (EHS) office.[2][13]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Q: I observed a color change in the solid this compound upon storage. Is it still usable?

A: A color change may indicate decomposition or contamination, which can alter the compound's reactivity and hazard profile.

  • Causality: Nitroalkanes can be unstable and may decompose upon exposure to light, heat, or incompatible substances. Decomposition may produce hazardous fumes, such as nitrogen oxides.[3]

  • Recommended Action: Do not use the material. Treat it as hazardous waste. When obtaining a new supply, ensure it is stored correctly in a cool, dark, and dry place, tightly sealed and segregated from incompatible chemicals.

Q: My solution containing this compound turned cloudy or precipitated unexpectedly.

A: This could be due to solubility issues, contamination, or a reaction.

  • Causality: The compound may have limited solubility in your chosen solvent, especially at lower temperatures. Alternatively, it could be reacting with the solvent or a contaminant. A reaction with a base, for example, could form a salt with different solubility properties.

  • Troubleshooting Steps:

    • Verify the solubility of this compound in your specific solvent system from a reliable source.

    • Ensure your glassware is scrupulously clean and dry.

    • Consider preparing the solution fresh for each experiment.

    • If using a buffer, ensure there are no incompatibilities between the buffer components and the nitro-compound.

Experimental Protocols & Workflows

Protocol 1: Weighing and Dispensing Solid this compound

This protocol minimizes the risk of inhalation and contamination.

  • Preparation: Don all required PPE (gloves, chemical splash goggles, lab coat).[8] Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and your receiving container inside the chemical fume hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid generating dust.[3]

  • Transfer: Carefully transfer the weighed solid into your receiving vessel.

  • Cleanup: Gently wipe the spatula and work surface inside the fume hood with a damp paper towel to collect any residual dust. Dispose of the weigh boat and paper towel as hazardous waste.[4]

  • Finalization: Tightly close the main container of this compound and return it to its designated storage location. Wash hands thoroughly after handling.[14]

Workflow Diagram: Personal Protective Equipment (PPE) Selection

PPE_Workflow start Start: Handling This compound fume_hood Work inside a Chemical Fume Hood? start->fume_hood core_ppe Mandatory Base PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat/Apron fume_hood->core_ppe  Yes respirator Add appropriate respirator (e.g., N95) fume_hood->respirator  No splash_risk Significant Splash Risk? core_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield  Yes proceed Proceed with Experiment splash_risk->proceed  No face_shield->proceed respirator->core_ppe

Caption: PPE selection workflow for this compound.

Protocol 2: Emergency Response for a Small Spill

This protocol is for minor spills (<100 mL of dilute solution or a few grams of solid) that can be managed by trained lab personnel. For major spills, evacuate the area and contact emergency services.[15]

  • Alert & Isolate: Immediately alert others in the area.[4] Isolate the spill and prevent it from entering drains.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, a lab coat, and if necessary, a respirator.[4][16]

  • Containment:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.[4]

    • For Liquids: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), starting from the outside and working inwards to prevent spreading.[15][16]

  • Collection: Carefully scoop the absorbed material and residue into a clearly labeled, sealable container for hazardous waste.[4][13] Use non-sparking tools if the solvent is flammable.

  • Decontamination: Clean the spill area thoroughly with soap and water.[15]

  • Disposal: Dispose of all cleanup materials (gloves, absorbent, etc.) as hazardous waste.

  • Reporting: Report the incident to your supervisor or institutional safety officer.[13]

Workflow Diagram: Small Spill Emergency Response

Spill_Response spill Small Spill Occurs alert Alert Personnel Isolate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, etc.) alert->ppe spill_type Spill Type? ppe->spill_type solid_contain Cover with Sand/ Vermiculite (No Dust) spill_type->solid_contain Solid liquid_contain Absorb with Pads/ Sand (Outside-In) spill_type->liquid_contain Liquid collect Scoop into Labeled Hazardous Waste Container solid_contain->collect liquid_contain->collect decontaminate Clean Area with Soap and Water collect->decontaminate dispose Dispose of all Materials as HazWaste decontaminate->dispose report Report to Supervisor dispose->report

Caption: Emergency response workflow for a small chemical spill.

First Aid Procedures

In case of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.

  • Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin area with plenty of soap and water.[15][16]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration.

  • Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[14] If the person is conscious, have them drink one or two glasses of water.

Know the location of your laboratory's emergency shower and eyewash station before beginning any work.[15]

References

  • EHSO Manual 2025-2026. (2025). Spill Control/Emergency Response. Retrieved from University of Oklahoma Environmental Health and Safety.
  • Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
  • Environmental Health and Safety. Personal Protection Equipment.
  • ECHEMI. (2019). Propanoic acid, 2-nitro-, ethyl ester SDS.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Active AgriScience. Emergency Response Plan.
  • Chemical Emergency Procedures. (2018). General Response and Clean-Up.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Tocris Bioscience. (2013). Safety Data Sheet.
  • University of Hawaii at Manoa. UNIT 7: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Merck Millipore. (2024). Safety Data Sheet.
  • BHS Industrial Equipment. Personal Protective Kit (PPE Kit).
  • ChemicalBook. This compound CAS#.
  • Santa Cruz Biotechnology. 3-Nitropropionic acid Material Safety Data Sheet.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet.
  • Occupational Safety and Health Administration. Personal Protective Equipment.
  • Santa Cruz Biotechnology. (2025). 3-Nitropropionic Acid - Safety Data Sheet.
  • ChemicalBook. This compound.
  • Sigma-Aldrich. 3-Nitropropionic Acid - Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-nitropropanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2020). Chemical Incompatibility Guide.
  • ChemicalBook. This compound.

Sources

Technical Support Center: Navigating Interference in Biological Assays with 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 2-Nitropropanoic acid (2-NPA). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of working with this compound in biological assays. As scientists and drug development professionals, understanding the nuances of your experimental tools is paramount to generating robust and reliable data. This resource will equip you with the knowledge to anticipate, identify, and mitigate potential interferences caused by 2-NPA and its biologically active metabolite, 3-Nitropropanoic acid (3-NPA).

A Critical Distinction: this compound vs. 3-Nitropropanoic Acid

It is imperative to begin by clarifying a crucial point: while your research may involve the use of this compound, the vast majority of biological effects and assay interferences are attributed to its isomer, 3-Nitropropanoic acid (3-NPA) .[1] 3-NPA is a well-characterized mycotoxin and a potent, irreversible inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the mitochondrial electron transport chain (Complex II).[1][2][3] The conversion of 2-NPA to the more stable and toxic 3-NPA can occur, and it is 3-NPA that is the primary effector molecule in biological systems. Therefore, this guide will focus on the interferences caused by 3-NPA, which are relevant whether you are administering 2-NPA or 3-NPA to your experimental system.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions researchers have when working with 2-NPA/3-NPA.

Q1: What is the primary mechanism of action of 3-Nitropropanoic acid?

A1: 3-NPA is a "suicide inhibitor" of succinate dehydrogenase (SDH).[2][4] This means that the enzyme itself metabolizes 3-NPA into a reactive species that then covalently binds to and irreversibly inactivates the enzyme.[3][4] This inhibition of SDH disrupts the Krebs cycle and the mitochondrial electron transport chain, leading to a cascade of downstream effects.[2]

Q2: What are the main downstream consequences of SDH inhibition by 3-NPA?

A2: The inhibition of SDH by 3-NPA leads to several significant cellular consequences that can interfere with a wide range of biological assays:

  • ATP Depletion: The disruption of the electron transport chain severely impairs cellular ATP production.[5]

  • Increased Oxidative Stress: The blockage of electron flow at Complex II leads to the leakage of electrons and the generation of reactive oxygen species (ROS).[5][6][7]

  • Excitotoxicity: In neuronal cells, the energy deficit can lead to the overactivation of glutamate receptors, causing excessive calcium influx and subsequent cell death.[2]

Q3: Which types of biological assays are most susceptible to interference from 3-NPA?

A3: Given its mechanism of action, 3-NPA is most likely to interfere with assays that measure:

  • Mitochondrial function and respiration: This includes oxygen consumption rate (OCR) assays (e.g., Seahorse XF), and assays measuring the activity of individual mitochondrial complexes.[8]

  • Cell viability and cytotoxicity: Many common viability assays, such as those using tetrazolium salts (MTT, XTT) or resazurin (alamarBlue), are dependent on the metabolic activity of the cell, which is directly compromised by 3-NPA.[3][9]

  • Oxidative stress: Assays that use fluorescent probes to detect ROS can be affected by the increased ROS production induced by 3-NPA.[5]

Q4: Can 3-NPA have off-target effects that might interfere with other assays?

A4: While the primary target of 3-NPA is SDH, the resulting cellular stress can lead to broader, secondary effects. For instance, 3-NPA has been shown to induce the expression of inducible nitric oxide synthase (iNOS), which could impact assays measuring nitric oxide or related pathways.[10] The widespread metabolic disruption can also lead to changes in various cellular signaling pathways that may be the subject of your investigation.

Visualizing the Mechanism of Interference

To better understand the root cause of assay interference, it is helpful to visualize the mechanism of action of 3-NPA.

3-NPA_Mechanism Mechanism of 3-NPA Interference NPA 3-Nitropropanoic Acid (3-NPA) SDH Succinate Dehydrogenase (SDH) (Complex II) NPA->SDH Irreversible Inhibition Krebs Krebs Cycle SDH->Krebs Blocked ETC Electron Transport Chain SDH->ETC Blocked ATP ATP Production Krebs->ATP Decreased ETC->ATP Decreased ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Viability Cell Viability Assays (MTT, alamarBlue) ATP->Viability Directly Affects Readout OxStress Oxidative Stress Assays ROS->OxStress Directly Affects Readout

Caption: Mechanism of 3-NPA interference in biological assays.

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific assay-related issues you may encounter when working with 2-NPA/3-NPA.

Issue 1: Unexpectedly Low Readings in Cell Viability Assays (MTT, XTT, alamarBlue)

Symptoms: You observe a significant decrease in signal (colorimetric or fluorescent) in your 3-NPA-treated wells, which may be misinterpreted as a potent cytotoxic effect of a co-administered compound.

Causality: Assays like MTT and alamarBlue measure the reductive capacity of metabolically active cells.[9] Since 3-NPA directly inhibits cellular respiration, it will inherently reduce the signal in these assays, independent of any actual cell death.

Troubleshooting Steps:

  • Run a 3-NPA Only Control: Always include control wells treated with 3-NPA alone at the same concentrations used in your co-treatment experiments. This will allow you to quantify the direct effect of 3-NPA on the assay's readout.

  • Validate with a Non-Metabolic Assay: Use a cytotoxicity assay that measures a different cellular parameter, such as membrane integrity. Examples include:

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Propidium Iodide or Trypan Blue Staining: These dyes are excluded by live cells with intact membranes.

  • Perform a Time-Course Experiment: A true cytotoxic effect may take time to manifest, while the metabolic inhibition by 3-NPA is often more rapid. A time-course experiment can help to distinguish between these two phenomena.

Experimental Protocol: Validating Viability with LDH Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with your compound of interest, 3-NPA alone, and a co-treatment of both. Include untreated control wells.

  • At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength.

  • Compare the LDH release in your treated wells to that of a positive control (e.g., cells lysed with a detergent) to determine the percentage of cytotoxicity.

Issue 2: Inconsistent or Artificially High Readings in Oxidative Stress Assays

Symptoms: You are using a fluorescent probe to measure ROS (e.g., H2DCF-DA) and observe a very strong signal in the presence of 3-NPA, which may mask or exaggerate the effects of your experimental compound.

Causality: 3-NPA is a known inducer of ROS production.[5][7] Therefore, the high signal you are observing is likely a true biological effect of 3-NPA, but one that can interfere with the interpretation of the effects of other compounds. Additionally, some fluorescent probes can be susceptible to artifacts in environments with high levels of reactive nitrogen species (RNS), which may also be elevated due to 3-NPA-induced stress.[11]

Troubleshooting Steps:

  • Include an Antioxidant Control: Co-treat cells with 3-NPA and a known antioxidant (e.g., N-acetylcysteine). A reduction in the fluorescent signal in the presence of the antioxidant can help confirm that the signal is indeed due to ROS.

  • Use Multiple ROS Probes: Different probes have different specificities for various reactive species. Using multiple probes can provide a more nuanced picture of the oxidative stress environment.

  • Consider HPLC-based Methods: For more rigorous and specific detection of oxidative damage, consider using HPLC to measure specific markers of oxidative stress, such as 8-oxoguanine for DNA damage or 4-hydroxynonenal for lipid peroxidation.

Workflow for Investigating ROS Interference

ROS_Troubleshooting Workflow for Troubleshooting ROS Assays with 3-NPA Start High ROS Signal with 3-NPA Control1 Run 3-NPA + Antioxidant Control Start->Control1 Question1 Signal Reduced? Control1->Question1 Conclusion1 Signal is likely due to ROS. Quantify the effect of 3-NPA alone. Question1->Conclusion1 Yes Control2 Use a Different ROS Probe (e.g., specific for superoxide vs. hydrogen peroxide) Question1->Control2 No Question2 Consistent Results? Control2->Question2 Conclusion2 Increased confidence in ROS induction. Consider the specific ROS species involved. Question2->Conclusion2 Yes Further_Investigation Consider non-probe based methods (e.g., HPLC for damage markers). Question2->Further_Investigation No

Caption: Troubleshooting workflow for high ROS signals in the presence of 3-NPA.

Data Interpretation in the Presence of 3-NPA

When 3-NPA is a necessary component of your experimental design (e.g., in models of Huntington's disease), careful data interpretation is crucial.

Data Summary Table: Expected Effects of 3-NPA on Common Assays

Assay TypeParameter MeasuredExpected Effect of 3-NPARationale for Interference
MTT/XTT/WST-1 Metabolic Activity (Reductases)Signal Decrease Inhibition of cellular respiration.
alamarBlue (Resazurin) Metabolic Activity (Reductases)Signal Decrease Inhibition of cellular respiration.
CellTiter-Glo (ATP) ATP LevelsSignal Decrease Disruption of mitochondrial ATP synthesis.[5]
LDH Release Membrane IntegritySignal Increase (at cytotoxic concentrations) Secondary effect of metabolic collapse.
ROS Probes (e.g., H2DCF-DA) Reactive Oxygen SpeciesSignal Increase Electron leakage from inhibited Complex II.[5]
Seahorse XF (OCR) Oxygen Consumption RateSignal Decrease Direct inhibition of the electron transport chain.[8]

When assessing the effect of a potential therapeutic compound in a 3-NPA model, it is essential to distinguish between a direct effect of the compound and a reversal of the 3-NPA-induced phenotype. For example, if a compound increases the signal in an MTT assay in the presence of 3-NPA, this could be due to:

  • A direct protective effect on mitochondrial function.

  • An increase in cell proliferation that counteracts the metabolic suppression.

  • Direct interference with the assay chemistry.

To deconvolve these possibilities, a matrix of control experiments is necessary, including the compound alone, 3-NPA alone, and the co-treatment, across multiple assay platforms that measure different cellular parameters.

Concluding Remarks

Working with this compound and its active metabolite, 3-NPA, requires a thorough understanding of its mechanism of action to avoid misinterpretation of experimental results. By anticipating the direct effects of 3-NPA on cellular metabolism and oxidative stress, and by employing appropriate control experiments and orthogonal assays, researchers can confidently navigate the challenges of using this valuable research tool. This guide provides a framework for troubleshooting and data interpretation, but as with all scientific endeavors, careful experimental design and critical evaluation of your results are the keys to success.

References

  • Effect of 3-NPA inducing oxidative stress and apoptosis of granulosa cells in geese. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Mitochondrial Toxin 3-nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. (2001). The American Journal of Pathology, 159(4), 1507-1520. [Link]

  • Europinidin Mitigates 3-NPA-Induced Huntington's Disease Symptoms in Rats: A Comprehensive Analysis of Oxidative Stress, Mitochondrial Enzyme Complex Activity, Pro-Inflammatory Markers and Neurotransmitter Alterations. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Effect of 3-nitropropionic acid inducing oxidative stress and apoptosis of granulosa cells in geese. (2021). Poultry Science, 100(4), 101002. [Link]

  • How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. (2024). Angewandte Chemie International Edition, 63(9), e202318804. [Link]

  • A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics. (2022). Journal of Applied Toxicology, 42(5), 818-829. [Link]

  • Evaluation of 3-nitrotyrosine as a marker for 3-nitropropionic acid-induced oxidative stress in Lewis and Wistar rats and strain-specific whole brain spheroid cultures. (2000). Neurotoxicology, 21(5), 729-739. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences, 24(4), 3894. [Link]

  • Characterization of age-dependent changes in the striatum: Response to the mitochondrial toxin 3-nitropropionic acid. (2018). Neurotoxicology and Teratology, 69, 44-56. [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2020). Cell Death & Differentiation, 27(10), 2937-2953. [Link]

  • How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. (2024). Angewandte Chemie International Edition, 63(9), e202318804. [Link]

  • Inhibitors of succinate dehydrogenase. (2012). PLOS One. Retrieved January 8, 2026, from [Link]

  • Biomarkers of 3-Nitropropionic Acid (3-NPA)-Induced Mitochondrial Dysfunction as Indicators of Neuroprotection. (2018). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Progress on 3-Nitropropionic Acid Derivatives. (2024). Molecules, 29(15), 3435. [Link]

  • 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. (2006). Journal of Biological Chemistry, 281(9), 5965-5972. [Link]

  • 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. (1998). Neurochemical Research, 23(12), 1531-1536. [Link]

  • Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo. (1991). British Journal of Pharmacology, 104(3), 636-642. [Link]

  • How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. (2024). bioRxiv. Retrieved January 8, 2026, from [Link]

  • 3-Nitropropionic acid produces striatum selective lesions accompanied by iNOS expression. (2000). Brain Research, 874(2), 162-171.
  • 3-Nitropropionic acid-induced neurotoxicity--assessed by ultra high resolution positron emission tomography with comparison to magnetic resonance spectroscopy. (2004). Journal of Neurochemistry, 89(5), 1206-1214. [Link]

  • 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington's Disease: Past, Present and Future. (2011). Current Medicinal Chemistry, 18(26), 4064-4075. [Link]

  • 3-Nitropropionic acid exposure inhibits embyro development by disrupting mitochondrial function and inducing oxidative stress. (2025). Chemico-Biological Interactions, 408(12), 111389. [Link]

  • Nitroxidative chemistry interferes with fluorescent probe chemistry: implications for nitric oxide detection using 2,3-diaminonaphthalene. (2014). Biochemical and Biophysical Research Communications, 451(2), 262-267. [Link]

  • Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. (2012). Free Radical Biology and Medicine, 52(1), 1-6. [Link]

  • Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases. (2022). International Journal of Molecular Sciences, 23(23), 14713. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023, August 15). YouTube. Retrieved January 8, 2026, from [Link]

  • Nitric oxide (NO) upregulates NO synthase expression in fetal intrapulmonary artery endothelial cells. (1997). The American Journal of Physiology, 272(6 Pt 1), L1129-L1136. [Link]

  • Role of Nitric Oxide Synthases in Respiratory Health and Disease: Insights from Triple Nitric Oxide Synthases Knockout Mice. (2024). International Journal of Molecular Sciences, 25(17), 9345. [Link]

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  • Alamar Blue assay optimization to minimize drug interference and inter-assay viability. (2023). ResearchGate. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Optimization of HPLC Methods for Nitroalkanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the optimization of HPLC methods for nitroalkanoic acids.

Welcome to our dedicated technical support center for the analysis of nitroalkanoic acids using High-Performance Liquid Chromatography (HPLC). As compounds of significant interest in both research and drug development, their unique chemical properties—namely their polarity and acidic nature—present distinct analytical challenges. This guide is designed to provide you, our fellow scientists and researchers, with field-proven insights and systematic troubleshooting strategies to overcome these hurdles and develop robust, reproducible HPLC methods.

Our philosophy is grounded in understanding the fundamental science behind the separation. We will not only provide solutions but also explain the causal mechanisms, empowering you to make informed decisions in your method development and optimization endeavors.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of nitroalkanoic acids in a direct question-and-answer format.

Q1: My nitroalkanoic acid analytes show very poor or no retention on a standard C18 column. What is happening and how can I fix it?

Potential Cause(s):

This is the most common issue when analyzing small, polar, acidic molecules like nitroalkanoic acids. Standard C18 columns are highly non-polar (hydrophobic). Polar analytes have a low affinity for the stationary phase and a high affinity for the polar mobile phase, causing them to elute very early, often at or near the solvent front (void volume).[1] This is exacerbated when the acidic functional group is ionized (deprotonated), making the molecule even more polar.

Solutions & Protocols:

Your primary goal is to increase the interaction between your analyte and the stationary phase or decrease its affinity for the mobile phase.

  • Mobile Phase pH Control (Most Critical): You must control the ionization state of the carboxylic acid group. By lowering the pH of the mobile phase, you can suppress the ionization of the analyte, making it less polar and more likely to be retained by the reversed-phase column.

    • Protocol: Adjust the pH of the aqueous portion of your mobile phase to be at least 1-2 pH units below the pKa of your nitroalkanoic acid. A starting pH between 2.5 and 3.5 is generally effective for most carboxylic acids.[2] Use a volatile acid like formic acid or acetic acid (0.1% v/v) for this purpose, especially if using a mass spectrometer (MS) detector.[3]

    • Example: To prepare a 0.1% formic acid solution, add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water.[3]

  • Utilize a "Polar-Friendly" Reversed-Phase Column: Many manufacturers offer columns specifically designed for enhanced retention of polar compounds.

    • Aqueous C18 (e.g., ODS-AQ): These columns have a hydrophilic surface modification that allows them to be used with highly aqueous mobile phases (even 100% aqueous) without the phase collapse (dewetting) seen in traditional C18 columns.[4] This allows you to use a weaker (more polar) mobile phase to increase retention.

    • Polar-Endcapped C18: These columns have special end-capping that shields residual silanols and provides alternative interactions, improving retention for polar compounds.

    • Mixed-Mode Columns: Consider columns with a stationary phase that offers multiple interaction modes. For instance, a C18 phase containing positively charged functional groups can provide both hydrophobic and ion-exchange interactions, dramatically enhancing the retention of polar acidic analytes.[1]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): If reversed-phase methods fail, HILIC is an excellent alternative. It uses a polar stationary phase (like unbonded silica or a diol phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile).[4][5] Water acts as the strong, eluting solvent. This mode is ideal for very polar compounds that are not retained in reversed-phase chromatography.

Q2: I have retention, but my peaks are tailing significantly. What causes this and how do I improve the peak shape?

Potential Cause(s):

Peak tailing for acidic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The primary culprit is the interaction of the analyte with exposed, acidic silanol groups (Si-OH) on the silica surface of the column packing material.[6] These interactions create a secondary, stronger retention mechanism that leads to a skewed, tailing peak. Other causes can include column overload or using an inappropriate sample solvent.[7][8]

Solutions & Protocols:

  • Optimize Mobile Phase pH and Buffer Strength: While low pH suppresses analyte ionization, it also suppresses the ionization of the problematic silanol groups, reducing these secondary interactions.[6]

    • Protocol: Ensure your mobile phase pH is low (e.g., pH < 3) using an acidic modifier. If tailing persists, consider increasing the buffer concentration (e.g., from 10 mM to 25 mM). A higher buffer concentration can help to saturate the active sites on the stationary phase and improve peak symmetry.[9]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns (Type B silica) are made with high-purity silica with fewer metal contaminants and are more thoroughly end-capped to minimize the number of free silanol groups.[6] If you are using an older column, upgrading to a modern equivalent can significantly improve peak shape.

  • Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is much stronger (less polar) than your mobile phase can cause peak distortion.

    • Protocol: Whenever possible, dissolve your sample in the initial mobile phase composition.[10] If the sample is not soluble, use the weakest solvent possible that ensures solubility and minimize the injection volume.[11]

  • Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting, but can also contribute to tailing.[7]

    • Protocol: Perform a loading study. Sequentially dilute your sample and inject it. If the peak shape improves and becomes more symmetrical at lower concentrations, you are likely overloading the column. Reduce the sample concentration or injection volume.[7]

Method Development & Optimization Workflow

A systematic approach is crucial for efficiently developing a robust HPLC method. The following workflow outlines the key steps and decision points.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Column Selection cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A 1. Understand Analyte Properties (Nitroalkanoic Acid: Polar, Acidic) B 2. Select Initial Column (e.g., Polar-Endcapped C18 or AQ-type) A->B C 3. Choose Mobile Phase (ACN & Water with 0.1% Formic Acid) B->C D 4. Run a Generic Gradient (e.g., 5-95% ACN in 15 min) C->D E 5. Evaluate Results (Retention, Resolution, Peak Shape) D->E F 6. Optimize Gradient Slope (Shallow for better resolution) E->F G 7. Adjust pH / Additive (If peak shape is poor) F->G H 8. Optimize Flow Rate & Temperature (For efficiency and backpressure) G->H I 9. Method Validation (Robustness, Linearity, Accuracy) H->I

Caption: A systematic workflow for HPLC method development for nitroalkanoic acids.

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions for a new nitroalkanoic acid sample?

A: A robust starting point is crucial for efficient method development. The following table summarizes recommended initial parameters.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column Polar-endcapped or Aqueous C18 (e.g., ODS-AQ), 10-15 cm length, 4.6 mm ID, 3 or 5 µm particlesBalances efficiency with backpressure. Shorter columns allow for faster method development.[12] These phases are designed for better retention of polar compounds.[4]
Mobile Phase A 0.1% Formic Acid in WaterLow pH (approx. 2.8) suppresses analyte ionization, increasing retention and improving peak shape. Volatile for MS compatibility.[3]
Mobile Phase B Acetonitrile (ACN)Generally provides lower backpressure and different selectivity compared to Methanol.[13]
Gradient 5% to 95% B over 15-20 minutesA broad scouting gradient helps determine the approximate elution conditions for all components in the sample.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve efficiency and reduce viscosity (lower backpressure), but check analyte stability.[14][15]
Detection UV-Vis (e.g., 210 nm or λmax of nitro group)210 nm is a good generic starting point for many organic molecules. Determine the UV absorbance maximum of your specific analyte for best sensitivity.[16]
Injection Vol. 5-10 µLA smaller volume minimizes potential peak distortion from the sample solvent.[11]

Q: Should I use an isocratic or gradient elution?

A: The choice depends on the complexity of your sample.

  • Isocratic Elution: A constant mobile phase composition is used throughout the run. This is ideal for simple mixtures where all analytes have similar retention properties. Isocratic methods are simpler, more robust, and have shorter cycle times as they don't require column re-equilibration.[17][18] However, for complex mixtures, early eluting peaks can be sharp while late eluting peaks become very broad, leading to a loss of sensitivity.[19][20]

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by increasing the percentage of the organic solvent. This is necessary for complex samples containing compounds with a wide range of polarities.[21] Gradient elution provides better resolution for complex mixtures, sharper peaks for late-eluting compounds (improving sensitivity), and shorter overall analysis times.[17]

  • Recommendation: For method development, always start with a gradient elution to understand the complexity of your sample. You can then convert to a faster isocratic method if the separation window is narrow enough.[12]

Q: How should I prepare my samples for analysis?

A: Proper sample preparation is critical for reliable results and to protect your HPLC system.[22]

  • Solubility: Dissolve the sample in a solvent that is compatible with your mobile phase. Ideally, use the initial mobile phase itself.[10] If a stronger solvent is needed for solubility (e.g., DMSO), keep the proportion of this solvent as low as possible and inject a smaller volume.[23]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog the column frit, leading to high backpressure and column failure.[24]

  • Dilution: Ensure the analyte concentration is within the linear range of your detector. High concentrations can lead to column overload and peak fronting.[25]

Q: My baseline is noisy and/or drifting. What should I do?

A: A stable baseline is essential for accurate quantification.

  • Noise: Can be caused by air bubbles in the system, contaminated mobile phase, or leaks.[8]

    • Solution: Degas your mobile phase thoroughly (sonication or online degasser). Check all fittings for leaks.[26] Flush the system to remove contaminants.

  • Drift: Often seen in gradient elution and can be caused by impure solvents (especially in the more transparent mobile phase A), slow column equilibration, or temperature fluctuations.[8][9]

    • Solution: Use high-purity, HPLC-grade solvents.[27] Ensure the column is fully equilibrated with the initial mobile phase before each injection (flushing with 10-20 column volumes is a good rule of thumb).[10] Use a column oven to maintain a constant temperature.[28]

References

  • Phenomenex, Inc. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Aqeel, Z., & Layne, J. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex.
  • Waters Corporation. Waters Column Selection Guide for Polar Compounds.
  • Agilent Technologies. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent.
  • MicroSolv Technology Corporation. (2020, April 14). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv.
  • Phenomenex, Inc. (n.d.). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. YMC America.
  • Unknown. (n.d.).
  • SiliCycle. (2022, April 20). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. SiliCycle.
  • ResearchGate. (2023, March 9). How to fix peak shape in hplc?
  • Phenomenex, Inc. (n.d.). Isocratic Vs.
  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
  • Biotage. (2023, January 24).
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Kianshardanesh.com. (n.d.). Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
  • Nacalai Tesque, Inc. (n.d.).
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.
  • Quora. (2020, February 11). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution? Quora.
  • Teledyne ISCO. (2021, December 1). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube.
  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Sharp, B. (n.d.). Troubleshooting Common HPLC Issues. Labcompare.com.
  • Phenomenex, Inc. (2022, January 4). Common HPLC Problems & How to Deal With Them. Phenomenex.
  • Unknown. (n.d.). Troubleshooting Common HPLC Problems. Scribd.
  • SCION Instruments. (n.d.). HPLC Sample Preparation and Instrument Set-Up. SCION Instruments.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • El-Gindy, A. (n.d.).
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Onyx Scientific.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • University College London. (n.d.). HPLC solvents and mobile phase additives. UCL.
  • LCGC. (n.d.).
  • Phenomenex, Inc. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
  • Singh, S., Kumar, V., & Singh, P. (2010). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed.
  • HALO Columns. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO Columns.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Dong, M. (2018).
  • Mandal, L. (n.d.). HPLC Troubleshooting. Scribd.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods. Sigma-Aldrich.
  • da Silva, A. C., et al. (2016). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
  • Technology Networks. (2023, September 27).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Nitrophthalic acid.
  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
  • ResearchGate. (n.d.). Determination of organic nitro compounds using HPLC-UV-PAED.
  • Phenomenex, Inc. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Agilent Technologies. (n.d.).

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Validation & Comparative

A Senior Application Scientist's Guide to Distinguishing 2-Nitropropanoic and 3-Nitropropanoic Acid Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, toxicology, and metabolic research, the precise structural elucidation of small organic molecules is paramount. Positional isomers, such as 2-nitropropanoic acid and 3-nitropropanoic acid, possess the same molecular formula (C₃H₅NO₄) but differ in the placement of the nitro functional group. This seemingly minor structural variance can lead to profoundly different chemical properties and biological activities. Notably, 3-nitropropanoic acid (3-NPA) is a well-documented and potent mitochondrial toxin that acts as an irreversible inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle and mitochondrial respiratory chain.[1][2][3][4] Its neurotoxic effects have been studied extensively, making it a model compound for inducing Huntington's disease-like symptoms in animal studies.[2][5] Given the toxicity of 3-NPA, distinguishing it from its isomer, this compound, is a critical analytical challenge.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for this purpose.[6] It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide offers a comprehensive, in-depth comparison of the NMR spectral features of these two isomers, providing researchers with the experimental data and theoretical understanding necessary for unambiguous identification.

The Decisive Influence of the Nitro Group: A Theoretical Primer

The key to distinguishing these isomers lies in understanding the powerful influence of the nitro group (-NO₂) on the local electronic environment of adjacent nuclei. The -NO₂ group is strongly electron-withdrawing due to the high electronegativity of its oxygen and nitrogen atoms. This property causes a significant "deshielding" effect on nearby protons and carbons. In NMR spectroscopy, deshielding shifts the resonance signal of a nucleus to a higher frequency, reported as a larger chemical shift (δ) value in parts per million (ppm).[7][8]

  • For this compound (CH₃-CH(NO₂)-COOH): The nitro group is on the second carbon (C2). It will therefore exert its strongest deshielding effect on the single proton attached to C2 (the α-proton) and a lesser effect on the protons of the C3 methyl group.

  • For 3-Nitropropanoic Acid (O₂N-CH₂-CH₂-COOH): The nitro group is on the third carbon (C3). Its deshielding effect will be most pronounced on the C3 methylene protons, with a diminished effect on the C2 methylene protons.

This differential deshielding, combined with through-bond spin-spin coupling interactions, results in unique and readily identifiable NMR fingerprints for each isomer.

Comparative NMR Spectral Analysis: Predicted Data

The most striking differences between the two isomers are observed in their ¹H NMR spectra, particularly in the signal multiplicity (splitting patterns) and integration values. The ¹³C NMR spectra provide complementary, confirmatory data.

¹H NMR Spectroscopy: The Primary Differentiator

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic character (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons in each environment (integration).[8][9][10]

  • This compound is expected to show three distinct proton signals with an integration ratio of 3:1:1.

    • A doublet for the three methyl (CH₃) protons, split by the single adjacent methine proton.

    • A quartet for the single methine (CH) proton, split by the three adjacent methyl protons. This signal will be significantly downfield due to the strong deshielding from both the adjacent -NO₂ and -COOH groups.

    • A broad singlet for the carboxylic acid (COOH) proton, typically found far downfield (>10 ppm).

  • 3-Nitropropanoic Acid is also expected to show three distinct proton signals, but with a different integration ratio of 2:2:1 and different multiplicities.

    • A triplet for the two methylene (CH₂) protons adjacent to the -COOH group, split by the two protons of the neighboring methylene group.

    • A triplet for the two methylene (CH₂) protons adjacent to the -NO₂ group, also split by the two protons of the neighboring methylene group. This signal will be further downfield than the other methylene signal due to the stronger deshielding effect of the nitro group.

    • A broad singlet for the carboxylic acid (COOH) proton.

¹³C NMR Spectroscopy: Confirmation of Structure

In ¹³C NMR, each unique carbon atom in a molecule produces a single peak in the spectrum (under broadband proton decoupling conditions).[11] This allows for a direct count of non-equivalent carbons.

  • This compound will display three distinct carbon signals. The C2 carbon, directly attached to the electron-withdrawing nitro group, will be significantly deshielded and appear at a characteristic downfield chemical shift.

  • 3-Nitropropanoic Acid will also display three distinct carbon signals. The C3 carbon, bonded to the nitro group, will be the most downfield of the aliphatic carbons.

The precise chemical shifts will differ, providing a secondary method of confirmation.

Data Summary: Head-to-Head Spectral Comparison

The table below summarizes the predicted NMR data, providing a clear guide for distinguishing the two isomers.

Parameter This compound 3-Nitropropanoic Acid Key Distinguishing Feature
¹H Signals 33-
¹H Integration 3 (CH₃) : 1 (CH) : 1 (COOH)2 (CH₂) : 2 (CH₂) : 1 (COOH)Different proton ratios in the aliphatic region (3:1 vs. 2:2).
¹H Multiplicity Doublet (CH₃), Quartet (CH)Triplet (CH₂), Triplet (CH₂)Quartet/Doublet pattern is unique to 2-NPA; Two Triplets are unique to 3-NPA.
¹³C Signals 33-
Key ¹³C Shift C2 (methine, -CH(NO₂)-) is highly deshielded.C3 (methylene, -CH₂(NO₂)) is highly deshielded.The chemical shifts of the aliphatic carbons will differ significantly.

Experimental Protocol

Adherence to a robust experimental protocol is essential for acquiring high-quality, unambiguous data.

Step 1: Sample Preparation
  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Deuterium oxide, D₂O). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable COOH proton. The use of deuterated solvents prevents large solvent signals from obscuring the analyte signals.[11]

  • Analyte Concentration: Dissolve approximately 5-10 mg of the nitropropanoic acid sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and allows for accurate chemical shift calibration.[11]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Step 2: NMR Data Acquisition
  • Instrumentation: Utilize a modern NMR spectrometer, typically with a field strength of 400 MHz or higher for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer on the sample to ensure magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum. Typical parameters include:

      • Number of scans (NS): 8-16

      • Relaxation delay (D1): 1-2 seconds

      • Acquisition time (AQ): 2-4 seconds

      • Spectral width (SW): ~16 ppm

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with broadband proton decoupling. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.

    • Typical parameters include:

      • Number of scans (NS): 512-1024 (or more, as ¹³C is less sensitive than ¹H)

      • Relaxation delay (D1): 2 seconds

      • Spectral width (SW): ~220 ppm

Step 3: Data Processing and Analysis
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.

  • Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the ¹H NMR signals to determine relative proton counts. Analyze the chemical shifts and splitting patterns (multiplicities) to assign the signals to the molecular structure, comparing the experimental data against the predicted values in the table above.

Visualization of the Analytical Workflow

The following diagram outlines the logical process for identifying the correct isomer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Dissolve Isomer Sample in Deuterated Solvent P2 Add TMS Standard P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Acquire 1H NMR Spectrum P3->A1 A2 Acquire 13C NMR Spectrum A1->A2 D1 Analyze 1H Multiplicity (Splitting Pattern) Decision Quartet & Doublet (3:1 ratio)? D1->Decision D2 Analyze 1H Integration (Proton Ratio) D2->Decision D3 Compare 13C Shifts ID_2NPA Identity Confirmed: This compound Decision->ID_2NPA Yes ID_3NPA Identity Confirmed: 3-Nitropropanoic Acid Decision->ID_3NPA No (Two Triplets, 2:2 ratio) ID_2NPA->D3 ID_3NPA->D3

Caption: Workflow for Isomer Identification by NMR.

Conclusion: A Self-Validating System

NMR spectroscopy provides a definitive and self-validating methodology for distinguishing between this compound and 3-nitropropanoic acid. The ¹H NMR spectrum serves as the primary tool for identification; the unique quartet/doublet splitting pattern of this compound versus the dual triplet pattern of 3-nitropropanoic acid is an unmistakable differentiator. The proton integration ratios provide a second, powerful confirmation. Finally, the ¹³C NMR spectrum, by confirming the presence of three unique carbon environments and their characteristic chemical shifts, validates the structural assignment derived from the proton data. This multi-faceted approach ensures a high degree of confidence in the final identification, a critical requirement for any research involving these biologically significant isomers.

References

  • History of 3-Nitropropionic Acid. ResearchGate. [Link]

  • Brouillet, E., et al. (1998). 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. PubMed. [Link]

  • Magritek. (2015). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]

  • Urbańska, E. M. (2000). Seizures evoked by mitochondrial toxin, 3-nitropropionic acid: new mechanism of epileptogenesis? PubMed. [Link]

  • Global metabolomics reveals severe 3-nitropropionic acid intoxication in a Norwegian patient. OUS-research.no. [Link]

  • 3-Nitropropionic acid. Wikipedia. [Link]

  • SpectraBase. 3-Nitropropionic acid - Optional[1H NMR] - Chemical Shifts. Wiley SpectraBase. [Link]

  • Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Garcia, A. C., et al. 1 H NMR data of 3-nitropropionic acid obtained at 300 MHz. ResearchGate. [Link]

  • NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • PubChem. 3-Nitropropionic acid. National Institutes of Health. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

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A Comparative Analysis of 2-NPA and 3-NPA Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the toxicological profiles of 2-Nitropropanoic acid (2-NPA) and 3-Nitropropanoic acid (3-NPA). This document moves beyond a simple listing of facts to explain the underlying mechanisms and experimental considerations, offering a critical perspective on these two isomeric compounds.

While structurally similar, 2-NPA and 3-NPA exhibit vastly different toxicological profiles, a crucial distinction for researchers working with these compounds or in related fields of neurotoxicity and mitochondrial dysfunction. This guide will dissect the well-characterized toxicity of 3-NPA and contrast it with the comparatively sparse data available for 2-NPA, highlighting a significant knowledge gap in the scientific literature.

3-Nitropropanoic Acid (3-NPA): A Potent Mitochondrial Toxin and Neurotoxicant

3-Nitropropanoic acid is a naturally occurring toxin produced by various fungi and found in certain plants.[1] Its notoriety in the scientific community stems from its potent and specific mechanism of action, which has led to its widespread use as a tool to model neurodegenerative diseases, particularly Huntington's disease.[2]

Mechanism of Toxicity: A Triad of Cellular Disruption

The toxicity of 3-NPA is primarily attributed to its function as a "suicide inhibitor" of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][4] This irreversible inhibition triggers a cascade of detrimental cellular events:

  • Energy Impairment: By blocking SDH, 3-NPA halts the Krebs cycle and disrupts the electron transport chain, leading to a severe deficit in ATP production.[1] This energy crisis is a central pillar of its toxic effect.

  • Excitotoxicity: The depletion of cellular energy compromises the function of ion pumps, leading to membrane depolarization and the overactivation of glutamate receptors, particularly the NMDA receptor. This influx of calcium ions triggers a cascade of neurotoxic events.

  • Oxidative Stress: The dysfunctional mitochondrial respiratory chain becomes a significant source of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA.[2]

This "lethal triplet" of energy impairment, excitotoxicity, and oxidative stress culminates in selective neuronal death, with a particular vulnerability observed in the striatum, mirroring the pathology of Huntington's disease.[5]

Visualizing the Path of Destruction: The 3-NPA Signaling Pathway

3-NPA Toxicity Pathway 3-NPA 3-NPA Succinate Dehydrogenase (Complex II) Succinate Dehydrogenase (Complex II) 3-NPA->Succinate Dehydrogenase (Complex II) Irreversible Inhibition Mitochondrial Respiration Mitochondrial Respiration Succinate Dehydrogenase (Complex II)->Mitochondrial Respiration Disruption ATP Production ATP Production Mitochondrial Respiration->ATP Production Decrease Oxidative Stress Oxidative Stress Mitochondrial Respiration->Oxidative Stress Increased ROS Energy Depletion Energy Depletion ATP Production->Energy Depletion Excitotoxicity Excitotoxicity Energy Depletion->Excitotoxicity Ion Pump Failure Neuronal Cell Death Neuronal Cell Death Energy Depletion->Neuronal Cell Death Oxidative Stress->Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

Caption: The signaling cascade initiated by 3-NPA's inhibition of succinate dehydrogenase.

Experimental Models and Data for 3-NPA Toxicity

The consistent and well-documented effects of 3-NPA have made it a valuable tool in experimental toxicology and neuroscience.

In Vivo Models

Systemic administration of 3-NPA to rodents reliably induces selective striatal lesions and behavioral deficits that mimic Huntington's disease.[2] Both acute and chronic administration protocols have been developed to study different aspects of the disease progression.[5][6]

In Vitro Models

Cell culture and organotypic slice culture models are instrumental in dissecting the cellular and molecular mechanisms of 3-NPA toxicity.[3][7] These systems allow for controlled exposure and detailed analysis of mitochondrial function, oxidative stress, and cell death pathways.

ParameterSpecies/ModelRoute of AdministrationDoseObserved EffectsReference
NeurotoxicityRatSubcutaneous15 mg/kg every 2-3 days for 4 weeksSpecific symmetric lesions in the lateral striatum[5]
Behavioral DeficitsRatIntraperitoneal25 mg/kg for 4 consecutive daysLoss of body weight, hind-limb impairment, memory dysfunction[2]
Mitochondrial DysfunctionCHO CellsIn vitroAs low as 10⁻⁸ MInhibition of formazan production (indicator of metabolic activity)[3]
Cardiac ToxicityMouseNot specifiedNot specifiedDiffuse swelling of cardiomyocytes, multifocal coagulative contraction band necrosis[8]
GenotoxicityRatIntraperitoneal6.25 mg/kg daily for 6 daysNo genotoxic or mutagenic effects observed at this low dose[9]

This compound (2-NPA): The Enigmatic Isomer

In stark contrast to the wealth of data on 3-NPA, the toxicological profile of 2-NPA remains largely uncharacterized. The scientific literature lacks direct comparative studies between the two isomers, and dedicated research into the biological effects of 2-NPA is scarce.

What We Know (and Don't Know)

Our understanding of 2-NPA's toxicity is primarily based on inferences from related compounds and general principles of toxicology. The position of the nitro group at the second carbon atom significantly alters the molecule's chemical properties, which likely translates to a different biological activity profile compared to 3-NPA.

There is currently no evidence to suggest that 2-NPA acts as a specific inhibitor of succinate dehydrogenase or induces the same "lethal triplet" of toxic effects as its isomer.

Insights from a Related Compound: 2-Nitropropane

Some clues about the potential toxicity of 2-NPA can be gleaned from studies on the structurally similar compound, 2-nitropropane. Research has shown that 2-nitropropane is hepatotoxic and mutagenic in mice, effects not observed with primary nitroalkanes like nitromethane and nitroethane. This suggests that secondary nitroalkanes, a class to which 2-NPA belongs, may possess a distinct toxicological profile that targets the liver and has genotoxic potential.

However, it is crucial to emphasize that these are extrapolations, and dedicated studies on 2-NPA are necessary to confirm these hypotheses.

Experimental Protocols

For researchers investigating the toxicity of these compounds, the following experimental outlines provide a starting point.

Protocol 1: In Vivo Assessment of Neurotoxicity (3-NPA)
  • Animal Model: Male Wistar rats (250-300g).

  • Compound Administration: 3-NPA (25 mg/kg, i.p.) dissolved in sterile saline, administered once daily for 4 consecutive days.

  • Behavioral Analysis:

    • Motor Coordination: Rotarod test, narrow beam walk.

    • Cognitive Function: Morris water maze, elevated plus maze.

  • Biochemical Analysis (Post-euthanasia):

    • Homogenize striatal and cortical tissues.

    • Measure markers of oxidative stress (lipid peroxidation, nitrite concentration, glutathione levels, catalase activity).

    • Assess mitochondrial complex activities (Complexes I, II, IV) using spectrophotometric assays.

  • Histopathology:

    • Perfuse brains with paraformaldehyde.

    • Perform Nissl staining to assess neuronal loss in the striatum.

Workflow for Investigating 3-NPA Induced Neurotoxicity

3-NPA Neurotoxicity Workflow cluster_in_vivo In Vivo Experiment cluster_ex_vivo Ex Vivo Analysis Animal Model Animal Model 3-NPA Administration 3-NPA Administration Animal Model->3-NPA Administration Behavioral Testing Behavioral Testing 3-NPA Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical Assays Biochemical Assays Tissue Collection->Biochemical Assays Histology Histology Tissue Collection->Histology

Caption: A streamlined workflow for studying the neurotoxic effects of 3-NPA in a rodent model.

Protocol 2: In Vitro Assessment of Mitochondrial Toxicity (3-NPA)
  • Cell Line: Chinese Hamster Ovary (CHO) cells or a neuronal cell line (e.g., SH-SY5Y).

  • Compound Treatment: Incubate cells with varying concentrations of 3-NPA (e.g., 10⁻⁹ M to 10⁻³ M) for 24 hours.

  • Cell Viability Assay:

    • MTT or XTT assay to measure metabolic activity as an indicator of cell viability.

  • Mitochondrial Respiration Analysis:

    • Use a Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial function and glycolysis.

  • Oxidative Stress Measurement:

    • Use fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.

Conclusion: A Tale of Two Isomers and a Call for Further Research

The comparative analysis of 2-NPA and 3-NPA reveals a striking disparity in our understanding of their toxicological properties. 3-NPA is a well-established and potent neurotoxin with a clearly defined mechanism of action centered on mitochondrial inhibition. This has positioned it as an invaluable tool for modeling neurodegenerative diseases.

Conversely, 2-NPA remains an enigma. The lack of specific toxicological data for this isomer represents a significant gap in the literature. Based on the toxicity of the related compound 2-nitropropane, it is plausible that 2-NPA may exhibit hepatotoxic and mutagenic properties, but this requires direct experimental verification.

This guide underscores the critical importance of not assuming toxicological equivalence between structural isomers. For researchers and drug development professionals, this serves as a cautionary tale and a call to action. Further investigation into the biological effects of 2-NPA is warranted to fully understand its potential risks and to complete the toxicological picture of this intriguing pair of nitropropanoic acids.

References

  • Brouillet, E., et al. (1999). 3-Nitropropionic acid as a tool to study the mechanisms involved in Huntington's disease: past, present and future. Journal of Neurochemistry, 72(5), 1759-1770.
  • Ludolph, A. C., et al. (1991). 3-Nitropropionic acid-exogenous animal neurotoxin and possible human striatal toxin. The Canadian Journal of Neurological Sciences, 18(4), 492-498. [Link]

  • [No Author] (n.d.). This compound | C3H5NO4. PubChem. Retrieved from [Link]

  • [No Author] (n.d.). Inhibition of Alanine and Aspartate Aminotransferases by B-Nitropropionic Acid. Semantic Scholar. Retrieved from [Link]

  • Alston, T. A., Mela, L., & Bright, H. J. (1977). 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. Proceedings of the National Academy of Sciences, 74(9), 3767-3771. [Link]

  • [No Author] (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. ACS Publications. Retrieved from [Link]

  • Huang, L. S., et al. (2006). 3-Nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme. Journal of Biological Chemistry, 281(9), 5965-5972. [Link]

  • [No Author] (n.d.). Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle. SpringerLink. Retrieved from [Link]

  • de Souza, A. H., et al. (2021). In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats. Toxicon, 195, 20-23. [Link]

  • Francisco, J. C., et al. (2013). Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American Journal of Pathology, 183(2), 493-503. [Link]

  • Solesio, M. E., et al. (2013). 3-Nitropropionic acid induces autophagy by forming mitochondrial permeability transition pores rather than activatiing the mitochondrial fission pathway. British Journal of Pharmacology, 168(1), 159-174. [Link]

  • Francisco, J. C., et al. (2013). Mitochondrial Toxin 3-nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice. The American journal of pathology, 183(2), 493-503. [Link]

  • Sandhir, R., et al. (2015). Neuroprotective effect of lutein against 3-nitropropionic acid-induced Huntington's disease-like symptoms: possible behavioral, biochemical, and cellular alterations. Journal of Medicinal Food, 18(12), 1343-1352. [Link]

  • van der Schyf, C. J., et al. (2002). 3-Nitropropionic acid induces cell death and mitochondrial dysfunction in rat corticostriatal slice cultures. Neuroscience Letters, 329(1), 86-90. [Link]

  • [No Author] (n.d.). The biochemistry of the metabolic poison propionate 3-nitronate and its conjugate acid, 3-nitropropionate. ResearchGate. Retrieved from [Link]

  • [No Author] (n.d.). Neuroprotective Effect of Lutein Against 3-Nitropropionic Acid–Induced Huntington's Disease–Like Symptoms: Possible Behavioral, Biochemical, and Cellular Alterations. ResearchGate. Retrieved from [Link]

  • Ludolph, A. C., et al. (1991). 3-Nitropropionic Acid - Exogenous Animal Neurotoxin and Possible Human Striatal Toxin. The Canadian journal of neurological sciences. Le journal canadien des sciences neurologiques, 18(4), 492-498. [Link]

  • Nishino, H., et al. (1995). Chronically administered 3-nitropropionic acid induces striatal lesions attributed to dysfunction of the blood-brain barrier. Neuroscience Research, 22(3), 257-264. [Link]

  • Finberg, J. P., & Rabey, J. M. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Neurotherapeutics, 13(4), 785-802. [Link]

  • [No Author] (n.d.). Inhibition Types - Control Of Enzyme Activity - MCAT Content. Jack Westin. Retrieved from [Link]

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A Comparative Guide to the Enzyme Inhibition Profiles of Nitropropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their enzymatic targets is paramount. This guide provides an in-depth comparative analysis of the enzyme inhibition properties of two isomers of nitropropanoic acid: 3-nitropropanoic acid (3-NPA) and 2-nitropropanoic acid (2-NPA). While structurally similar, these isomers exhibit profoundly different biological activities, a distinction of critical importance in toxicology and pharmacology.

Introduction: Isomeric Specificity in Enzyme Inhibition

Nitropropanoic acid isomers, though differing only in the position of the nitro group, are not created equal in the realm of enzymology. 3-Nitropropanoic acid is a well-documented, potent mitochondrial toxin, the subject of extensive research due to its irreversible inhibition of a key metabolic enzyme.[1][2][3] In stark contrast, the public scientific literature is largely silent on the enzyme inhibitory effects of this compound. This guide will first delve into the well-characterized mechanism of 3-NPA's inhibitory action, supported by experimental data and protocols. Subsequently, we will address the notable absence of data for 2-NPA, postulating a structural basis for this observed difference in activity.

3-Nitropropanoic Acid: A Classic Suicide Inhibitor of Succinate Dehydrogenase

3-Nitropropanoic acid is a potent and irreversible inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[2][4][5] This enzyme plays a crucial dual role in cellular metabolism, participating in both the Krebs cycle and oxidative phosphorylation.[2] The inhibition of SDH by 3-NPA has profound consequences, leading to cellular energy depletion and oxidative stress, which are implicated in the neurotoxicity observed in 3-NPA poisoning.[1][6]

Mechanism of "Suicide" Inhibition

3-NPA is classified as a "suicide inhibitor" because it is the enzyme itself that converts the inhibitor into a reactive species, which then covalently and irreversibly modifies the enzyme's active site.[2][7] This mechanism-based inactivation is highly specific and efficient. The process begins with the deprotonation of 3-NPA to its carbanionic form, which then binds to the active site of SDH. The enzyme's flavin adenine dinucleotide (FAD) cofactor oxidizes the 3-NPA carbanion, generating a highly reactive intermediate that covalently attaches to a key arginine residue within the active site.[7] This covalent modification permanently inactivates the enzyme.

cluster_0 Mechanism of 3-NPA Suicide Inhibition of SDH 3-NPA 3-NPA SDH_active_site SDH Active Site (with FAD) 3-NPA->SDH_active_site Binding Reactive_intermediate Reactive Intermediate SDH_active_site->Reactive_intermediate Oxidation by FAD Inactive_SDH Inactive SDH (Covalently Modified) Reactive_intermediate->Inactive_SDH Covalent Modification

Caption: Mechanism of 3-NPA suicide inhibition of SDH.

Quantitative Analysis of 3-NPA's Inhibitory Potency

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). For irreversible inhibitors like 3-NPA, the kinetic analysis is more complex and often involves determining the rate of inactivation.

ParameterValueTarget EnzymeSpecies/SystemReference
IC5071 µMInhAMycobacterium tuberculosis[8]
Ki1.84-2.00 mMSuccinate DehydrogenaseRat heart muscle[9]

Note: The IC50 value for InhA demonstrates that 3-NPA can inhibit other enzymes, though its primary and most potent target is considered to be SDH. The Ki for SDH is relatively high, but the irreversible nature of the inhibition makes it highly effective over time.

This compound: A Tale of Two Isomers and a Knowledge Gap

In stark contrast to the wealth of data on 3-NPA, there is a conspicuous absence of studies detailing the enzyme inhibitory properties of this compound in the peer-reviewed literature. Extensive searches have not yielded any significant data on its effects on SDH or other enzymes. This lack of information is, in itself, a critical finding for researchers in the field.

Structural Basis for the Difference in Activity

The difference in the position of the nitro group between the two isomers likely accounts for the disparity in their biological activity. The active site of succinate dehydrogenase is specifically configured to bind its substrate, succinate. 3-Nitropropanoic acid, particularly in its carbanionic form, is a structural and electronic mimic of succinate, allowing it to fit into the active site. The position of the nitro group at the 3-carbon is crucial for the subsequent oxidation by FAD and the formation of the reactive intermediate that leads to irreversible inhibition.

In this compound, the nitro group is at the 2-carbon position. This steric hindrance and altered electronic distribution likely prevent it from binding effectively to the SDH active site in the correct orientation for catalysis and subsequent inactivation.

cluster_0 Hypothesized Interaction at the SDH Active Site 3-NPA_fit 3-NPA (Good Fit) SDH_active_site SDH Active Site 3-NPA_fit->SDH_active_site Effective Binding & Inhibition 2-NPA_misfit 2-NPA (Poor Fit) 2-NPA_misfit->SDH_active_site Steric Hindrance & No Inhibition

Caption: Hypothesized differential binding of nitropropanoic acid isomers to the SDH active site.

Experimental Protocols for Assessing Succinate Dehydrogenase Inhibition

For researchers investigating potential SDH inhibitors, the following protocols provide a robust framework for in vitro and cell-based assays.

In Vitro SDH Activity Assay (Colorimetric)

This protocol measures the activity of isolated SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Mitochondrial protein isolate

  • Phosphate buffer (pH 7.4)

  • Sodium succinate solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar tetrazolium salt

  • Test inhibitor (e.g., 3-NPA) and vehicle control (e.g., DMSO)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the appropriate vehicle.

  • In a 96-well plate, add the mitochondrial protein isolate to each well.

  • Add the test inhibitor dilutions and vehicle control to the respective wells.

  • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Initiate the reaction by adding sodium succinate and MTT to all wells.

  • Incubate the plate for 30-60 minutes at 37°C, allowing for the formation of formazan.

  • Stop the reaction and solubilize the formazan crystals by adding the solubilization solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of SDH inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_0 In Vitro SDH Inhibition Assay Workflow Start Prepare Inhibitor Dilutions Add_Mito Add Mitochondrial Isolate Start->Add_Mito Add_Inhibitor Add Inhibitor/Vehicle Add_Mito->Add_Inhibitor Pre_Incubate Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Start_Reaction Add Succinate & MTT Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Solubilization Solution Incubate->Stop_Reaction Read_Absorbance Measure Absorbance Stop_Reaction->Read_Absorbance Analyze Calculate % Inhibition & IC50 Read_Absorbance->Analyze

Caption: Workflow for an in vitro colorimetric SDH inhibition assay.

Conclusion and Future Directions

The comparative analysis of nitropropanoic acid isomers reveals a striking example of isomeric specificity in enzyme inhibition. 3-Nitropropanoic acid is a well-characterized suicide inhibitor of succinate dehydrogenase, with a clear mechanism of action and significant toxicological implications. In contrast, this compound remains an enigma in the context of enzyme inhibition, with a notable absence of data in the scientific literature. This "knowledge gap" underscores the importance of subtle structural differences in molecular recognition by enzymes and presents an opportunity for future research. Investigating the potential inhibitory activity of 2-NPA against a broader range of enzymes could yield novel pharmacological tools or uncover previously unknown toxicological profiles. For now, researchers should be aware of the potent and specific inhibitory action of 3-NPA and the apparent lack thereof in its 2-isomer.

References

  • 3-nitropropionic acid inhibition of succinate dehydrogenase (complex II) activity in cultured Chinese hamster ovary cells: antagonism by L-carnitine. Ann N Y Acad Sci. 2003 May;993:305-12; discussion 345-9. [Link]

  • Inhibition of succinic dehydrogenase by 3-nitropropanoate. PlumX.[Link]

  • 3-NITROPROPIONIC ACID IS A SUICIDE INHIBITOR OF MITOCHONDRIAL RESPIRATION THAT, UPON OXIDATION BY COMPLEX II, FORMS A COVALENT ADDUCT WITH A CATALYTIC-BASE ARGININE IN THE ACTIVE SITE OF THE ENZYME. J Biol Chem. 2006 Mar 3;281(9):5965-72. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.[Link]

  • Assay of Succinate Dehydrogenase Activity by a Colorimetric-Continuous Method Using Iodonitrotetrazolium Chloride as Electron Acceptor. ResearchGate.[Link]

  • Estimation of succinate dehydrogenase activity. Dr. H.B. MAHESHA.[Link]

  • The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. J Am Chem Soc. 2015 Oct 21;137(41):13432-9. [Link]

  • 3-nitropropionic acid is a suicide inhibitor of mitochondrial respiration that, upon oxidation by complex II, forms a covalent adduct with a catalytic base arginine in the active site of the enzyme. PubMed.[Link]

  • 3-Nitropropionate, the toxic substance of Indigofera, is a suicide inactivator of succinate dehydrogenase. PubMed.[Link]

  • Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid. PubMed.[Link]

  • The Biochemistry of the Metabolic Poison Propionate 3-nitronate and Its Conjugate Acid, 3-nitropropionate. PubMed.[Link]

  • Inhibition of Alanine and Aspartate Aminotransferases by B-Nitropropionic Acid. Semantic Scholar.[Link]

  • 3-Nitropropionic Acid is a Suicide Inhibitor of Mitochondrial Respiration that, Upon Oxidation by Complex II, Forms a Covalent. eScholarship.org.[Link]

  • Comparative QSAR: angiotensin II antagonists. NIH.[Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI.[Link]

  • Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers.[Link]

  • Enzyme Inhibition - Types of Inhibition. TeachMePhysiology.[Link]

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A Senior Application Scientist's Guide to the Validation of 2-Nitropropanoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for analytical standards of 2-Nitropropanoic acid (2-NPA). As researchers, scientists, and drug development professionals, the integrity of our quantitative data is paramount. The accuracy of an analytical standard is the bedrock upon which the reliability of all subsequent measurements is built. This document moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind the experimental design and offering a comparative analysis of common analytical techniques. Our objective is to equip you with the knowledge to design and execute a robust validation plan that is not only compliant with regulatory expectations but is also scientifically sound and fit for its intended purpose.

The Imperative for Validated 2-NPA Standards

The validation of an analytical procedure is the formal process of demonstrating that it is suitable for its intended use.[3][4] This principle is enshrined in the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on "Validation of Analytical Procedures," which provides a harmonized framework for ensuring data quality and integrity.[3][5][6] The U.S. Food and Drug Administration (FDA) also aligns with these principles, emphasizing that validation is a continuous process throughout the analytical method's lifecycle.[7][8]

Foundational Pillars of Analytical Method Validation

A successful validation protocol is built on a foundation of core performance characteristics. Each parameter addresses a specific question about the method's reliability. The overall process ensures that the analytical procedure is a self-validating system, consistently producing accurate and reliable results.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol (per ICH Q2(R2)) cluster_2 Routine Use & Lifecycle Management Dev Define Analytical Target Profile (ATP) Opt Optimize Method Parameters Dev->Opt Leads to Spec Specificity & Selectivity Opt->Spec Initiates Validation Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) Range Range Limits LOD & LOQ Robust Robustness Stability Stability-Indicating (Forced Degradation) Routine Routine Sample Analysis Stability->Routine Method Transfer Monitor Continuous Method Performance Monitoring Routine->Monitor Ongoing Monitor->Opt Re-optimization/ Re-validation if needed

Caption: Workflow for Analytical Procedure Validation and Lifecycle Management.

The core validation parameters are defined as follows:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[9][10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10][11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11][12]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7][9]

Comparative Analysis of Analytical Techniques for 2-NPA

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. For a small, polar molecule like 2-NPA, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are primary candidates. Gas Chromatography (GC) is also viable, though it often requires derivatization to improve volatility and thermal stability.[14]

G Start Start: Need to Quantify 2-NPA Q_Sensitivity High Sensitivity Required? (e.g., < ng/mL) Start->Q_Sensitivity Q_Matrix Complex Sample Matrix? (e.g., Plasma, Tissue) Q_Sensitivity->Q_Matrix Yes HPLC Select HPLC-UV Q_Sensitivity->HPLC No Q_Volatility Is Analyte Volatile or Can be Derivatized? Q_Matrix->Q_Volatility No LCMS Select LC-MS/MS Q_Matrix->LCMS Yes Q_Volatility->LCMS No GCMS Select GC-MS Q_Volatility->GCMS Yes

Caption: Decision Tree for Selecting an Analytical Technique for 2-NPA.

Table 1: Comparison of Analytical Techniques for 2-NPA Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation of volatile compounds, detection by mass-to-charge ratio.Separation by chromatography, detection by parent and fragment ion masses.[15]
Specificity Moderate; relies on chromatographic separation. Potential for co-elution.High; mass spectrum provides structural information.Very High; based on precursor/product ion transition, minimizing interferences.[16]
Sensitivity (Typical LOQ) ~10-100 ng/mL~1-10 ng/mL (post-derivatization)~0.01-1 ng/mL[17]
Derivatization Not required.Often required for polar, non-volatile acids to improve chromatography.[14]Not typically required, but can enhance ionization.
Sample Throughput HighModerateHigh
Instrumentation Cost LowModerateHigh
Primary Application Assay and purity of bulk drug substance and finished product.Analysis of volatile impurities or when derivatization is straightforward.Trace-level quantification in complex matrices (e.g., biological fluids), impurity profiling.[15][16]

Experimental Protocol: Validation of a 2-NPA Standard by LC-MS/MS

This section outlines a detailed protocol for the validation of a 2-NPA analytical standard using a stability-indicating LC-MS/MS method. The objective is to demonstrate that the method is fit for the purpose of accurately quantifying 2-NPA in the presence of its potential degradation products.

Materials and Equipment
  • Analytical Standard: this compound (Candidate Standard)

  • Reference Standard: USP or other certified this compound reference standard

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher, Waters)

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

Chromatographic and MS Conditions (Illustrative)
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

  • MRM Transition: m/z 118.0 -> m/z 72.0 (Quantifier), m/z 118.0 -> m/z 46.0 (Qualifier) (Note: These transitions are hypothetical and must be optimized experimentally by infusing a standard solution of 2-NPA.)

Validation Experiments

A. Specificity and Forced Degradation The specificity of a stability-indicating method is its ability to separate the main analyte from any degradation products, proving that the analytical response is solely from the compound of interest.[18] Forced degradation studies are essential to generate these potential degradants.[19][20]

  • Protocol:

    • Prepare solutions of 2-NPA (~100 µg/mL) in various stress conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.[21]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[21]

    • Thermal Degradation: Store solid standard at 80 °C for 48 hours.

    • Photolytic Degradation: Expose solution to light providing at least 1.2 million lux hours and 200 watt hours/square meter.[20]

    • Analyze all stressed samples, along with an unstressed control, by LC-MS/MS.

  • Acceptance Criteria:

    • The method must demonstrate baseline resolution (Resolution > 2) between the 2-NPA peak and all degradation product peaks.

    • The mass balance should be assessed; the sum of the assay of 2-NPA and the levels of impurities should be close to 100% of the initial value.

B. Linearity and Range

  • Protocol:

    • Prepare a stock solution of the 2-NPA standard.

    • Perform serial dilutions to prepare at least six calibration standards across a range that covers the expected working concentration. For an assay, this is typically 80% to 120% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the peak area response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.[22]

    • The y-intercept should not be significantly different from zero.

    • Residuals should be randomly distributed around the x-axis.

C. Accuracy (as Recovery)

  • Protocol:

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the 2-NPA standard.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for each level.[22][23]

D. Precision

  • Protocol:

    • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.[22]

    • Intermediate Precision: %RSD ≤ 3.0%.[22]

E. LOQ and LOD

  • Protocol (based on Signal-to-Noise):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[10]

  • Protocol (based on Standard Deviation of the Response and the Slope):

    • Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curves.[13]

  • Acceptance Criteria (for LOQ):

    • The %RSD for precision at the LOQ should typically be ≤ 10-20%.[22]

    • The accuracy (recovery) at the LOQ should be within an acceptable range (e.g., 80-120%).

Illustrative Validation Data Summary

The following tables present plausible data from the validation of a 2-NPA analytical standard using the described LC-MS/MS method.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
8.081,540
9.091,230
10.0100,980
11.0111,550
12.0120,890
Regression Analysis Result
Slope10,050
Y-Intercept985
Correlation Coefficient (r²)0.9992

Table 3: Accuracy and Precision Summary

LevelAccuracy (% Recovery, n=3)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
LOQ (e.g., 0.05 µg/mL) 95.7%8.5%9.8%
100% (10 µg/mL) 100.5%0.8%1.2%

Conclusion

The validation of an analytical standard for this compound is a systematic process that provides documented evidence of a method's reliability and suitability. By adhering to the principles outlined in ICH and FDA guidelines, researchers can ensure the integrity of their data.[5][7][24] This guide has provided a framework for comparing analytical techniques, designing robust validation experiments, and interpreting the results. The choice between methods like HPLC-UV and LC-MS/MS should be justified based on the specific analytical needs, with LC-MS/MS offering superior sensitivity and specificity for trace-level analysis in complex matrices. A thoroughly validated analytical standard is not a procedural formality; it is a fundamental requirement for producing high-quality, defensible scientific data.

References

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A Comparative Guide to the Stereospecific Activity of 2-Nitropropanoic Acid Enantiomers: An Uncharted Territory in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitropropanoic acid, a chiral molecule existing as (R)- and (S)-enantiomers, presents a compelling yet largely unexplored area for stereospecific drug development. While the broader class of nitro-containing compounds and the analogous 3-nitropropionic acid (3-NPA) are well-documented for their significant biological activities, a direct comparative analysis of the enantiomers of this compound is conspicuously absent in current scientific literature. This guide synthesizes the foundational principles of stereoisomerism and the known bioactivity of related compounds to establish a framework for future investigation. We will delve into the anticipated differences in their biological interactions, potential therapeutic applications, and the critical experimental protocols required to elucidate their distinct pharmacological profiles.

Introduction: The Significance of Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities.[1][2] This is because biological systems, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[1] One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even toxic.[2] The 2-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), serve as a classic example where the S-enantiomer is typically the active form.[2]

This compound possesses a chiral center at the second carbon atom, giving rise to (R)-2-nitropropanoic acid and (S)-2-nitropropanoic acid. While information on the racemic mixture and the individual enantiomers is available from a chemical standpoint, a critical knowledge gap exists regarding their comparative biological effects.[3][4]

The Known Landscape: Insights from 3-Nitropropionic Acid and Nitro Compounds

Extensive research on the structural isomer, 3-nitropropionic acid (3-NPA), offers valuable insights into the potential bioactivity of this compound. 3-NPA is a well-characterized mitochondrial toxin that irreversibly inhibits succinate dehydrogenase (Complex II) in the electron transport chain.[5][6][7][8] This inhibition leads to ATP depletion, oxidative stress, and subsequent cell death, making 3-NPA a widely used tool to model neurodegenerative diseases like Huntington's disease.[5][8]

The nitro group (NO₂) itself is a key pharmacophore, known to impart a range of biological activities, including antimicrobial and cytotoxic effects.[9] The electron-withdrawing nature of the nitro group can facilitate interactions with biological macromolecules and trigger redox reactions within cells, which can be both therapeutic and toxic.[9]

Hypothesized Stereospecific Activity of this compound Enantiomers:

Based on the principles of stereopharmacology, it is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit differential:

  • Enzyme Inhibition: One enantiomer may show significantly higher potency and/or a different mechanism of inhibition against a target enzyme compared to the other.

  • Metabolism: The enantiomers could be metabolized at different rates by xenobiotic-metabolizing enzymes, leading to variations in their pharmacokinetic profiles and duration of action.[10]

  • Toxicity: Any toxic effects of this compound are likely to be stereospecific, with one enantiomer potentially being more toxic than the other.

  • Therapeutic Activity: If this compound possesses any therapeutic properties, they are expected to reside predominantly in one of the enantiomers.

Experimental Protocols for Elucidating Stereospecific Activity

To bridge the existing knowledge gap, a systematic investigation into the stereospecific activity of this compound enantiomers is imperative. The following experimental workflows provide a comprehensive approach.

Synthesis and Chiral Resolution of Enantiomers

The first critical step is to obtain enantiomerically pure samples of (R)- and (S)-2-nitropropanoic acid. This can be achieved through two primary routes: asymmetric synthesis or resolution of a racemic mixture.

Protocol for Enzymatic Resolution of Racemic this compound:

This protocol is adapted from established methods for the resolution of similar chiral acids.

  • Racemic Ester Synthesis: Convert racemic this compound to its corresponding ester (e.g., ethyl 2-nitropropanoate) using a standard esterification method.

  • Enzyme Selection: Screen a panel of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for their ability to stereoselectively hydrolyze the racemic ester.

  • Enzymatic Hydrolysis: Incubate the racemic ester with the selected lipase in a buffered aqueous solution. The enzyme will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted.

  • Separation: Stop the reaction at approximately 50% conversion. Separate the unreacted ester from the carboxylic acid by extraction.

  • Hydrolysis and Isolation: Hydrolyze the separated, unreacted ester to obtain the other enantiomer of this compound.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of each separated enantiomer using chiral High-Performance Liquid Chromatography (HPLC).

Diagram of the Enzymatic Resolution Workflow:

G racemic_acid Racemic this compound esterification Esterification racemic_acid->esterification racemic_ester Racemic Ester esterification->racemic_ester enzymatic_hydrolysis Enzymatic Hydrolysis (Lipase) racemic_ester->enzymatic_hydrolysis mixture Mixture of (R)-Acid and (S)-Ester (or vice versa) enzymatic_hydrolysis->mixture separation Separation (Extraction) mixture->separation r_acid (R)-2-Nitropropanoic Acid separation->r_acid s_ester (S)-Ester separation->s_ester hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-2-Nitropropanoic Acid hydrolysis->s_acid

Caption: Workflow for the enzymatic resolution of racemic this compound.

In Vitro Biological Assays

Comparative Enzyme Inhibition Assay (e.g., against Succinate Dehydrogenase):

  • Enzyme Preparation: Isolate mitochondria from a suitable source (e.g., rat liver) to obtain succinate dehydrogenase.

  • Assay Setup: In a 96-well plate, add the mitochondrial preparation, a suitable substrate (e.g., succinate), and a chromogenic or fluorogenic reagent that detects the product of the reaction.

  • Inhibitor Addition: Add varying concentrations of (R)-2-nitropropanoic acid, (S)-2-nitropropanoic acid, and racemic this compound to the wells. Include a positive control (e.g., 3-NPA) and a negative control (vehicle).

  • Kinetic Measurement: Measure the rate of the enzymatic reaction over time using a plate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer and the racemic mixture.

Comparative Cytotoxicity Assay:

  • Cell Culture: Culture a relevant cell line (e.g., a neuronal cell line like SH-SY5Y) in appropriate media.

  • Treatment: Expose the cells to a range of concentrations of each enantiomer and the racemic mixture for a defined period (e.g., 24, 48 hours).

  • Viability Assessment: Determine cell viability using a standard assay such as the MTT or LDH release assay.

  • Data Analysis: Calculate the CC₅₀ (half-maximal cytotoxic concentration) for each compound.

Data Presentation: Anticipated Comparative Data

While experimental data for the stereospecific activity of this compound enantiomers is not currently available, the following table illustrates how such data would be presented for a clear comparison.

Parameter(R)-2-Nitropropanoic Acid(S)-2-Nitropropanoic AcidRacemic this compound
Succinate Dehydrogenase Inhibition (IC₅₀) Hypothetical ValueHypothetical ValueHypothetical Value
Neuronal Cell Cytotoxicity (CC₅₀) Hypothetical ValueHypothetical ValueHypothetical Value
Antimicrobial Activity (MIC vs. E. coli) Hypothetical ValueHypothetical ValueHypothetical Value

Conclusion and Future Directions

The study of the stereospecific activity of this compound enantiomers represents a significant opportunity in the field of drug discovery. Based on established principles of pharmacology and the known bioactivity of related nitro compounds, it is reasonable to predict that the (R)- and (S)-enantiomers will exhibit distinct biological profiles. The lack of current comparative data underscores a critical need for research in this area.

Future investigations should focus on the systematic evaluation of the individual enantiomers in a range of biological assays to determine their differential effects on enzyme activity, cytotoxicity, and potential therapeutic properties. Such studies will not only expand our understanding of the structure-activity relationships of nitro-containing compounds but may also uncover novel lead compounds for the development of more potent and safer therapeutics.

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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity Against Nitropropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in toxicology, neuroscience, and drug development, the ability to specifically detect and quantify nitropropanoic acid isomers is of paramount importance. 3-Nitropropanoic acid (3-NPA), a well-known mycotoxin and irreversible inhibitor of succinate dehydrogenase, is extensively used to model neurodegenerative diseases like Huntington's disease.[1][2][3] Its isomer, 2-nitropropanoic acid (2-NPA), presents a structurally similar yet distinct chemical entity.[4][5] The development of highly specific antibodies is crucial for accurate immunoassays, but the potential for cross-reactivity between these isomers poses a significant analytical challenge. This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against 2-NPA and 3-NPA, offering field-proven insights and detailed experimental protocols.

The Challenge of Small Molecule Immunology

Nitropropanoic acid, being a small molecule or hapten, is not immunogenic on its own.[6][7] To elicit an immune response and generate antibodies, it must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[8][9][10] The specificity of the resulting antibodies is critically dependent on the conjugation strategy, including the site of attachment on the hapten and the nature of the linker used. It is this nuanced process that lays the groundwork for potential cross-reactivity.

A Proposed Experimental Workflow for Cross-Reactivity Assessment

Given the absence of commercially available antibodies with characterized cross-reactivity data for nitropropanoic acid isomers, this guide outlines a robust, self-validating experimental workflow. This workflow is designed to not only generate polyclonal or monoclonal antibodies but also to rigorously assess their specificity and cross-reactivity.

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A Senior Application Scientist's Guide to Computational Modeling of 2-Nitropropanoic Acid Enzyme Binding

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Molecular Interactions of 2-Nitropropanoic Acid

This compound (2-NPA) is a small molecule whose bioactivity is of growing interest.[1] Unlike its well-studied isomer, 3-Nitropropionic acid (3-NPA)—a potent mitochondrial toxin known to irreversibly inhibit succinate dehydrogenase (SDH)[2][3][4]—the specific enzymatic targets and mechanisms of 2-NPA are less characterized. This guide provides a comparative framework for applying computational modeling to elucidate the binding of 2-NPA to a plausible and highly relevant enzyme target: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) .

MCAD is a critical flavoenzyme in the mitochondrial β-oxidation of fatty acids.[5][6] Given that propanoic acid is a short-chain fatty acid, enzymes within this metabolic pathway represent logical targets for 2-NPA. The presence of the nitro group, a potent electron-withdrawing moiety, suggests the potential for covalent inhibition, a mechanism of increasing importance in targeted drug design.[7][8]

This guide is structured not as a rigid protocol but as an in-depth strategic comparison of computational methodologies. We will progress from rapid, preliminary assessments to highly accurate, but computationally intensive, simulations. Our objective is to equip you with the rationale to select the appropriate tool for your research question, understand its outputs, and design a workflow that is both computationally sound and experimentally verifiable.

The Biological Target: Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

A thorough understanding of the target enzyme is the bedrock of any credible modeling study. MCAD is a homotetrameric mitochondrial enzyme essential for metabolizing medium-chain fatty acids (those with 6 to 12 carbons).[9][10] A deficiency in MCAD is a common inherited metabolic disorder, underscoring its physiological importance.[6][11]

Key Structural and Functional Features:

  • Structure: Each monomer of the tetramer contains a non-covalently bound flavin adenine dinucleotide (FAD) cofactor, which is the redox-active component.[12]

  • Active Site: The substrate-binding cavity positions the fatty acyl-CoA substrate adjacent to the FAD cofactor.

  • Catalytic Mechanism: The canonical dehydrogenation reaction is initiated by the abstraction of the α-proton from the substrate by a catalytic base, Glutamate 376 (Glu376). This is followed by a hydride transfer from the β-carbon to the N5 of the FAD cofactor, forming a trans-2-enoyl-CoA product and reduced FADH₂.[12] The carboxylate side chain of Glu376 is a prime candidate for nucleophilic attack by or interaction with an inhibitor like 2-NPA.

For our modeling exercises, we will utilize the crystal structure of human MCAD, for instance, PDB ID: 1UDY.[12]

The Computational Toolkit: A Comparative Guide to Modeling Enzyme Binding

The central challenge in modeling the interaction between 2-NPA and MCAD is to accurately predict the binding pose, assess its stability, and elucidate the mechanism of action, particularly if it involves covalent bond formation. No single computational method is sufficient; instead, a multi-scale approach is required.

Below is a comparative analysis of three core computational techniques, each providing a different level of detail and computational cost.

Molecular Docking: Rapid Pose Prediction and Initial Screening

Expertise & Causality: Molecular docking is the foundational step in structure-based drug design.[13] Its purpose is to predict the preferred orientation (the "pose") of a ligand when bound to a protein target and to estimate the strength of the interaction, typically as a "docking score."[14] We begin with docking because it is computationally inexpensive, allowing for rapid screening of many potential ligands or binding sites. However, its primary limitation is that it generally treats the protein as a rigid structure and uses simplified scoring functions, providing a static snapshot rather than a dynamic picture of the binding event.[]

Experimental Protocol: Docking 2-NPA into the MCAD Active Site

  • Protein Preparation:

    • Obtain the crystal structure of MCAD (e.g., PDB: 1UDY) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands or substrates.

    • Add hydrogen atoms and assign appropriate protonation states for residues at physiological pH (e.g., Glu376 should be deprotonated).

    • Define the binding site (the "grid box") around the catalytic Glu376 residue in the known substrate-binding cavity.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock Vina, Glide).[14]

    • Run the docking algorithm to place multiple conformations of 2-NPA into the defined binding site.

    • The software will score and rank the resulting poses based on its scoring function, which approximates the binding free energy.

  • Analysis:

    • Analyze the top-ranked poses. Look for poses where the nitropropanoate is in close proximity to key active site residues, particularly Glu376 and the FAD cofactor.

    • Examine the specific intermolecular interactions (hydrogen bonds, electrostatic interactions) that stabilize the predicted pose.

Data Presentation: Typical Docking Results

ParameterDescriptionHypothetical Value (2-NPA in MCAD)Interpretation
Binding Affinity An estimated free energy of binding (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.-6.5 kcal/molSuggests a favorable, micromolar-range binding affinity.
Predicted Kᵢ The predicted inhibition constant, derived from the binding affinity.~15 µMProvides a quantitative estimate for experimental comparison.
Key Interactions Specific non-covalent bonds predicted between the ligand and protein.Hydrogen bond between 2-NPA carboxylate and a backbone amide; electrostatic proximity to Glu376.Provides a testable hypothesis about which residues are critical for binding.
Molecular Dynamics (MD) Simulation: Assessing Binding Stability and Dynamics

Expertise & Causality: While docking provides a static hypothesis, biological systems are dynamic. Molecular dynamics (MD) simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.[16] We employ MD to refine the docked pose and assess its stability.[17][18] An unstable pose from docking will likely dissociate or shift significantly during an MD simulation, invalidating the initial hypothesis. MD allows us to observe how the protein and ligand adapt to each other, the role of solvent, and the persistence of key interactions.[][19]

Experimental Protocol: MD Simulation of the 2-NPA::MCAD Complex

  • System Setup:

    • Start with the most plausible docked pose of 2-NPA in MCAD from the previous step.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological ionic strength.

    • Use a modern force field (e.g., AMBER, CHARMM) to describe the interactions between all atoms.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes introduced during the setup.

    • Gradually heat the system to the target temperature (e.g., 310 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.[17]

  • Production Run:

    • Remove all restraints and run the simulation for a significant period (e.g., 100-500 nanoseconds) to capture meaningful conformational dynamics. Save the coordinates (trajectory) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is structurally stable.[16]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the distance between key atom pairs (e.g., 2-NPA and Glu376) and the number of hydrogen bonds over time to see if the interactions predicted by docking are maintained.

Data Presentation: Interpreting MD Simulation Data

MetricStable Complex (Hypothetical)Unstable Complex (Hypothetical)Interpretation
Ligand RMSD Fluctuates around a low value (e.g., < 2.0 Å) after initial equilibration.Continuously increases or shows large jumps to higher values.A low, stable RMSD indicates the ligand remains bound in a consistent pose. A high, drifting RMSD suggests the ligand is unstable and may be dissociating.
Key H-Bonds The number of hydrogen bonds between 2-NPA and the active site remains consistent throughout the simulation.Key hydrogen bonds are frequently broken and rarely reform.Persistent interactions confirm the importance of specific residues for stable binding.
Hybrid QM/MM Simulation: Modeling the Covalent Reaction

Expertise & Causality: For studying a covalent reaction, classical methods like docking and MD are insufficient because they cannot describe the breaking and forming of chemical bonds, which are quantum mechanical events. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this by treating a small, chemically active region (the QM region) with high-accuracy quantum mechanics, while the rest of the protein and solvent (the MM region) is treated with a classical force field.[20][21] This approach is essential for calculating the reaction pathway, identifying the transition state, and determining the activation energy barrier for the covalent inhibition of MCAD by 2-NPA.[22][23]

Experimental Protocol: QM/MM Simulation of Covalent Inhibition

  • System Partitioning:

    • Start from a stable complex conformation obtained from MD simulations.

    • Define the QM region: This must include all atoms directly involved in the reaction, such as 2-NPA, the side chain of Glu376, and potentially part of the FAD cofactor.

    • Define the MM region: This includes the rest of the MCAD protein and the surrounding solvent.

    • Special care must be taken at the boundary between the QM and MM regions, often using "link atoms" to satisfy valence.[22]

  • Reaction Coordinate Definition:

    • Define a reaction coordinate that describes the progression from the non-covalent complex to the covalent adduct. For a nucleophilic attack, this could be the distance between the attacking atom of Glu376 and the electrophilic carbon of 2-NPA.

  • Potential Energy Surface Scan:

    • Perform a series of constrained QM/MM geometry optimizations at different points along the defined reaction coordinate. This maps out the energy profile of the reaction.

  • Transition State (TS) Search and Verification:

    • Use the highest point on the energy profile as an initial guess to locate the exact transition state structure.

    • Perform a frequency calculation on the TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Activation Energy Calculation:

    • The activation energy (ΔE‡) is the energy difference between the transition state and the reactant state (the stable non-covalent complex). This is a critical predictor of the reaction rate.

Data Presentation: Typical QM/MM Reaction Profile

StateDescriptionHypothetical Relative Energy (kcal/mol)Interpretation
Reactant Complex The stable, non-covalently bound 2-NPA::MCAD complex.0.0The reference energy state.
Transition State (TS) The highest energy point along the reaction path, representing the kinetic barrier.+18.5This is the activation energy. A lower barrier implies a faster reaction. This value is comparable to experimentally measurable rates.
Product Complex The final state with 2-NPA covalently attached to Glu376.-12.0A negative value indicates the covalent reaction is thermodynamically favorable (exergonic).

Synthesis, Validation, and Visualization

Overall Comparison of Computational Methods

The choice of method is dictated by the scientific question and available resources.

MethodPrimary OutputComputational CostKey StrengthKey Limitation
Molecular Docking Binding pose, affinity scoreLow (seconds to minutes)Speed, high-throughput screeningStatic, ignores flexibility, simplified physics
MD Simulation Binding stability, dynamicsMedium (days to weeks)Includes flexibility and solvent effectsLimited by timescale, force field accuracy
QM/MM Simulation Reaction energy barrierHigh (weeks to months)Accurately models chemical reactionsComputationally demanding, limited to small QM regions
Trustworthiness: The Imperative of Experimental Validation
  • Enzyme Kinetics: The predicted inhibition constant (Kᵢ) from docking or the calculated reaction barrier from QM/MM can be compared with values from in vitro enzyme inhibition assays.

  • Site-Directed Mutagenesis: If modeling predicts that Glu376 is the key catalytic residue for covalent modification, mutating this residue to a non-nucleophilic one (e.g., Alanine) should abolish the inhibitory activity of 2-NPA.[25]

  • Structural Biology: High-resolution X-ray crystallography or Cryo-EM of the inhibitor-bound enzyme can definitively confirm the predicted binding pose and covalent linkage.

Mandatory Visualizations

Visualizing workflows and mechanisms is crucial for clarity and communication.

Computational_Workflow cluster_prep Preparation cluster_modeling Modeling Cascade cluster_validation Validation PDB Get PDB Structure (e.g., 1UDY) Docking Molecular Docking (Pose Prediction) PDB->Docking Ligand Generate 2-NPA Structure Ligand->Docking MD MD Simulation (Stability Analysis) Docking->MD Top Pose QMMM QM/MM (Reaction Mechanism) MD->QMMM Stable Complex Mutagenesis Site-Directed Mutagenesis MD->Mutagenesis Predicts Key Residues Kinetics Enzyme Kinetics (Ki, k_inact) QMMM->Kinetics Predicts ΔG‡

Caption: A typical multi-scale workflow for modeling enzyme inhibition.

Method_Selection Start What is your research question? Q1 Do I have a binding pose? Start->Q1 Q2 Is the pose stable? Q1->Q2 Yes Docking Use Molecular Docking Q1->Docking No Q3 Is a chemical reaction involved? Q2->Q3 Yes MD Use MD Simulation Q2->MD No QMMM Use QM/MM Q3->QMMM Yes End Validated Hypothesis Q3->End No Docking->Q2 MD->Q3 QMMM->End

Caption: Decision tree for selecting the appropriate computational method.

Caption: Hypothesized mechanism for covalent inhibition of MCAD by 2-NPA.

Conclusion

The computational modeling of this compound's interaction with MCAD serves as a paradigm for investigating novel enzyme inhibitors. This guide has demonstrated that a hierarchical and integrated computational strategy is paramount. We begin with rapid molecular docking to generate initial hypotheses, proceed to molecular dynamics to rigorously test the stability and dynamics of the proposed complex, and finally, employ high-accuracy QM/MM simulations to elucidate the chemical reaction steps of covalent inhibition. Each step provides crucial, yet incomplete, information. Their true power is realized when they are used in concert and are firmly anchored to experimental validation. This synergistic approach not only builds trustworthy models but also accelerates the entire cycle of inhibitor discovery and optimization.

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A Guide to the Spectroscopic Comparison of 2-Nitropropyl-α-D-mannopyranoside and Other Chiral Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological activity, making stereochemical assignment a critical step in the development of safe and effective therapeutics. This guide provides an in-depth spectroscopic comparison of 2-nitropropyl-α-D-mannopyranoside (2-NPA), a chiral nitro compound of interest, with other relevant chiral nitro compounds. We will explore the theoretical underpinnings and practical applications of key chiroptical and nuclear magnetic resonance (NMR) techniques, offering field-proven insights and detailed experimental protocols.

The Significance of Chirality and the Nitro Chromophore

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to distinguish between and quantify enantiomers is crucial.

The nitro group (–NO₂), while not intrinsically chiral, acts as a chromophore that can be influenced by a chiral environment. Its electronic transitions, when perturbed by the asymmetric framework of a molecule, give rise to distinct signals in chiroptical spectroscopy. This makes techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) powerful tools for probing the stereochemistry of nitro-containing compounds.

Spectroscopic Techniques for Chiral Nitro Compound Analysis

A multi-faceted spectroscopic approach is often necessary for the unambiguous characterization of chiral nitro compounds. This guide will focus on the following key techniques:

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light.[1] For chiral molecules with a chromophore like the nitro group, CD spectroscopy provides information about the electronic transitions and the overall three-dimensional structure.

  • Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized infrared light.[2] It provides detailed information about the vibrational modes of a molecule and is particularly sensitive to the absolute configuration of chiral centers.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While conventional NMR does not distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric differences that are readily observable in the NMR spectrum, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration.[4]

Spectroscopic Profile of 2-Nitropropyl-α-D-mannopyranoside (2-NPA): An Expected Signature

Expected Circular Dichroism (CD) Spectrum:

The nitro group exhibits a weak n → π* electronic transition at approximately 270-280 nm and a stronger π → π* transition at a shorter wavelength.[5] The chiral environment of the mannopyranoside ring is expected to induce a Cotton effect in the CD spectrum corresponding to the n → π* transition of the nitro group. The sign and magnitude of this Cotton effect will be dependent on the absolute configuration at the chiral centers of both the sugar and the 2-nitropropyl group and their relative orientation.

Expected Vibrational Circular Dichroism (VCD) Spectrum:

The VCD spectrum of 2-NPA is anticipated to show characteristic bands for both the nitro group and the carbohydrate scaffold. The asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1550 cm⁻¹ and 1350 cm⁻¹, respectively, are expected to exhibit VCD signals. The sign and intensity of these signals will be highly sensitive to the absolute configuration of the molecule. Additionally, the numerous C-H and C-O stretching and bending vibrations of the mannopyranoside ring will contribute to a complex and information-rich VCD spectrum.

Expected Nuclear Magnetic Resonance (NMR) Spectrum:

The ¹H and ¹³C NMR spectra of 2-NPA will display signals characteristic of both the 2-nitropropyl and α-D-mannopyranoside units. Key expected signals in the ¹H NMR spectrum include the anomeric proton of the mannose ring, protons on the carbon bearing the nitro group, and the methyl protons of the propyl chain. For the determination of enantiomeric purity, derivatization with a chiral agent, such as Mosher's acid, would be necessary to induce observable chemical shift differences between the resulting diastereomers.

Comparative Analysis with Other Chiral Nitro Compounds

To provide context for the spectroscopic features of 2-NPA, we will compare its expected properties with those of two representative chiral nitro compounds: (S)-1-nitro-2-propanol and a generic nitro-sugar derivative.

CompoundSpectroscopic TechniqueKey Spectroscopic FeaturesReference
(S)-1-nitro-2-propanol CDExpected Cotton effect around 270-280 nm due to the n → π* transition of the nitro group. The sign will be determined by the (S)-configuration.N/A
VCDCharacteristic VCD signals for the NO₂ stretching modes and C-H/O-H vibrational modes, sensitive to the absolute configuration.N/A
NMR (with chiral agent)Diastereomeric differentiation of proton and carbon signals upon derivatization.[4]
Generic Nitro-Sugar CDComplex CD spectrum with contributions from both the nitro chromophore and the carbohydrate scaffold.N/A
VCDRich VCD spectrum with multiple bands corresponding to the vibrational modes of the entire molecule, allowing for detailed stereochemical analysis.[2]
NMRWell-resolved signals for the sugar protons and carbons, with the anomeric proton being a key diagnostic signal.[6]

Experimental Protocols

1. Circular Dichroism (CD) Spectroscopy

This protocol outlines the general procedure for acquiring a CD spectrum of a chiral nitro compound.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of ~0.1-1.0 mg/mL. p2 Ensure the solvent is transparent in the wavelength range of interest. p1->p2 p3 Prepare a blank solution containing only the solvent. p2->p3 a2 Record the baseline spectrum of the solvent in the desired wavelength range (e.g., 200-400 nm). p3->a2 Use for baseline a1 Calibrate the CD spectrometer according to the manufacturer's instructions. a1->a2 a3 Record the CD spectrum of the sample solution. a2->a3 a4 Subtract the baseline spectrum from the sample spectrum. a3->a4 d1 Convert the raw data (mdeg) to molar ellipticity ([θ]). a4->d1 Process data d2 Identify the wavelength and sign of the Cotton effects. d1->d2

Figure 1: Workflow for CD Spectroscopy.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it must not absorb in the region of the nitro chromophore's electronic transitions. Methanol and acetonitrile are often good choices due to their UV transparency.

  • Concentration: The concentration needs to be optimized to obtain a good signal-to-noise ratio without causing saturation of the detector.

  • Baseline Correction: Subtracting the solvent's spectrum is essential to remove any background signals and isolate the CD spectrum of the chiral analyte.[7]

2. Vibrational Circular Dichroism (VCD) Spectroscopy

This protocol provides a general workflow for VCD analysis.

VCD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation p1 Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a high concentration (10-50 mg/mL). p2 Use a short pathlength cell (e.g., 50-100 µm). p1->p2 a1 Record the VCD and IR spectra of the sample solution. p2->a1 Load into spectrometer a2 Record the VCD and IR spectra of the solvent as a baseline. a1->a2 a3 Subtract the solvent baseline from the sample spectra. a2->a3 d1 Compare the experimental VCD spectrum with theoretically calculated spectra for the possible enantiomers. a3->d1 Analyze spectra d2 Assign the absolute configuration based on the best match between experimental and calculated spectra. d1->d2

Figure 2: Workflow for VCD Spectroscopy.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Deuterated solvents are used to minimize interference from the solvent's own IR absorption bands in the fingerprint region.

  • High Concentration and Short Pathlength: VCD signals are inherently weak, so a high concentration and short pathlength are necessary to maximize the signal from the analyte while minimizing solvent absorption.[8]

  • Computational Comparison: The reliable assignment of absolute configuration from VCD spectra relies heavily on comparison with quantum chemical calculations (e.g., using Density Functional Theory, DFT).[3]

3. NMR Spectroscopy with a Chiral Derivatizing Agent

This protocol describes the use of a chiral derivatizing agent for determining enantiomeric purity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Dissolve the chiral nitro compound in a suitable deuterated solvent (e.g., CDCl₃). p2 Add a molar excess of a chiral derivatizing agent (e.g., Mosher's acid chloride). p1->p2 p3 Allow the reaction to proceed to completion to form diastereomers. p2->p3 a1 Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture. p3->a1 Analyze reaction mixture d1 Identify well-resolved signals corresponding to each diastereomer. a1->d1 Process spectrum d2 Integrate the signals for each diastereomer. d1->d2 d3 Calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample. d2->d3

Figure 3: Workflow for NMR with a Chiral Derivatizing Agent.

Causality Behind Experimental Choices:

  • Chiral Derivatizing Agent: The chiral derivatizing agent reacts with both enantiomers of the analyte to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, different NMR spectra.[4]

  • Molar Excess: Using an excess of the derivatizing agent ensures that the reaction goes to completion and that the observed diastereomeric ratio accurately reflects the initial enantiomeric ratio.

  • Signal Selection: For accurate integration, it is important to choose signals that are well-resolved and baseline-separated for each diastereomer.[9]

Conclusion

The spectroscopic characterization of chiral nitro compounds is a multifaceted endeavor that requires a combination of techniques to provide a complete picture of their stereochemistry. While direct experimental data for 2-nitropropyl-α-D-mannopyranoside may be limited, a thorough understanding of the spectroscopic principles and a comparative analysis with structurally related compounds allow for a robust prediction of its chiroptical and NMR properties. The detailed protocols provided in this guide offer a practical framework for researchers to apply these powerful analytical techniques to their own chiral nitro compounds of interest, ultimately contributing to the development of safer and more effective chiral drugs.

References

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A Comparative Guide to Assessing the Purity of Synthesized 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-Nitropropanoic acid, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized this compound, offering insights into the rationale behind experimental choices and presenting detailed protocols.

The Synthetic Landscape and Potential Impurities

A common synthetic route to this compound involves the nucleophilic substitution of a 2-halopropanoic acid, such as 2-bromopropanoic acid, with a nitrite salt (e.g., sodium nitrite or silver nitrite)[1]. Understanding this synthesis is crucial for anticipating potential impurities.

Likely Impurities Include:

  • Starting Materials: Unreacted 2-bromopropanoic acid.

  • Byproducts: Iso-propyl nitrite (formed by reaction at the oxygen of the nitrite ion), and potentially small amounts of propanoic acid from hydrolysis.

  • Solvent Residues: Residual solvents used in the synthesis and purification steps (e.g., DMF, ethyl acetate, hexane)[1].

The presence of these impurities can complicate downstream applications and compromise the integrity of research data. Therefore, a robust analytical strategy to identify and quantify them is essential.

A Comparative Overview of Analytical Techniques

Several analytical techniques can be employed to assess the purity of synthesized this compound. The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the information needed (e.g., identification of unknowns vs. quantification of known impurities), and the available instrumentation.

Analytical Technique Principle Strengths Weaknesses Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.High resolution, quantitative accuracy, and suitability for non-volatile and thermally labile compounds.Requires a chromophore for UV detection; may require derivatization for enhanced sensitivity with other detectors.Primary method for purity determination and quantification of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural information, can identify and quantify components in a mixture without the need for individual standards (qNMR).Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures.Structural confirmation of the synthesized product and identification of major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio.High sensitivity and excellent for identifying volatile and semi-volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids[2].Analysis of volatile impurities and byproducts, especially after derivatization.
Elemental Analysis (CHN Analysis) Combustion of the sample to convert elements into simple gases (CO2, H2O, N2), which are then quantified.Provides the elemental composition of the sample, which can be compared to the theoretical values to assess bulk purity.Does not provide information about the nature of impurities, only the overall elemental composition.Confirmation of the empirical formula and assessment of overall purity.

In-Depth Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for the purity assessment of organic molecules possessing a chromophore. The nitro group in this compound allows for detection at lower UV wavelengths, typically around 210 nm[3][4][5].

Rationale for Method Selection: HPLC is the preferred method for routine purity analysis due to its high resolving power, enabling the separation of the target compound from closely related impurities. Its quantitative accuracy allows for the precise determination of purity levels and the quantification of individual impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, Isocratic Elution) prep->hplc Inject detection UV Detection (210 nm) hplc->detection data Data Analysis (Peak Integration, Purity Calculation) detection->data

Caption: Workflow for the HPLC-UV analysis of this compound.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., 0.02 M potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid)[5]. A typical starting ratio would be 25:75 (v/v) acetonitrile:buffer. Filter the mobile phase through a 0.45 µm membrane filter and degas.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with the prepared mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm[3][4][5].

  • Data Analysis:

    • Integrate the peak areas of the this compound and any impurity peaks in the chromatogram.

    • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

    • For quantitative analysis of specific impurities, use the calibration curve generated from the respective impurity standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural confirmation of the synthesized this compound and for identifying the presence of major impurities.

Rationale for Method Selection: NMR provides detailed structural information that chromatographic methods alone cannot. It can reveal the connectivity of atoms within the molecule and help in the identification of unknown impurities by analyzing their chemical shifts, coupling patterns, and integration values.

Logical Flow for NMR Data Interpretation

NMR_Interpretation acquire Acquire ¹H and ¹³C NMR Spectra analyze_h Analyze ¹H NMR Spectrum Chemical Shifts Integration Coupling Patterns acquire->analyze_h analyze_c Analyze ¹³C NMR Spectrum Chemical Shifts Number of Signals acquire->analyze_c structure Confirm Structure of this compound analyze_h->structure impurities Identify and Quantify Impurities analyze_h->impurities analyze_c->structure

Caption: Logical workflow for the interpretation of NMR spectra for purity assessment.

Expected NMR Data for this compound:

  • ¹H NMR:

    • A quartet (CH) deshielded by both the carboxylic acid and nitro groups.

    • A doublet (CH₃) coupled to the CH proton.

    • A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carbonyl carbon (C=O) of the carboxylic acid.

    • A signal for the carbon bearing the nitro group (CH-NO₂).

    • A signal for the methyl carbon (CH₃).

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis:

    • Compare the obtained spectra with reference spectra of this compound if available. In the absence of a reference spectrum, analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

    • Look for signals that do not correspond to the product. For example, the presence of unreacted 2-bromopropanoic acid would show characteristic signals at different chemical shifts.

    • For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the absolute purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities. Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile species[2].

Rationale for Method Selection: GC-MS provides excellent sensitivity and specificity for the identification of volatile impurities that may not be easily detected by HPLC-UV. The mass spectrum provides a molecular fingerprint that can be used to identify unknown compounds by comparison with spectral libraries.

Derivatization: A common derivatization method for carboxylic acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group[2].

Protocol for GC-MS Analysis (with Derivatization):

  • Derivatization: In a sealed vial, react a known amount of the dried sample with a silylating agent (e.g., BSTFA with 1% TMCS) in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30 minutes).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 250°C) to elute compounds with different boiling points.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the synthesized compound.

Rationale for Method Selection: This technique provides a measure of the bulk purity of the sample. A significant deviation from the theoretical elemental composition indicates the presence of impurities.

Theoretical Elemental Composition for this compound (C₃H₅NO₄):

  • Molecular Weight: 119.08 g/mol [6]

  • Carbon (C): (3 * 12.011 / 119.08) * 100% = 30.27%

  • Hydrogen (H): (5 * 1.008 / 119.08) * 100% = 4.23%

  • Nitrogen (N): (1 * 14.007 / 119.08) * 100% = 11.76%

  • Oxygen (O) (by difference): 100% - (30.27% + 4.23% + 11.76%) = 53.74%

Protocol for Elemental Analysis:

  • Sample Preparation: A small, accurately weighed amount of the dried, homogenous sample is required.

  • Instrumentation: The analysis is performed using a dedicated CHN analyzer.

  • Data Analysis: Compare the experimentally determined percentages of C, H, and N with the theoretical values. A deviation of more than ±0.4% is generally considered to indicate an impure sample.

Conclusion

The comprehensive purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV stands out as the primary technique for routine purity determination and quantification of non-volatile impurities, NMR spectroscopy is indispensable for definitive structural confirmation and the identification of major byproducts. GC-MS , particularly after derivatization, offers a sensitive method for detecting volatile impurities. Finally, elemental analysis provides a fundamental check of the bulk purity by confirming the elemental composition. By judiciously selecting and combining these techniques, researchers can ensure the quality and reliability of their synthesized this compound, a critical step in the path of drug discovery and development.

References

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A Comparative Guide to 2-Nitropropanoic Acid and Other Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1] Chiral synthons, or building blocks, are the foundational tools that enable chemists to construct complex, enantiomerically pure molecules with precision.[] Among the diverse arsenal of these synthons, 2-nitropropanoic acid and its derivatives have emerged as versatile and powerful precursors, particularly for the synthesis of chiral amines and β-amino acids.[3][4]

This guide provides a comprehensive comparative analysis of this compound against other prominent classes of chiral synthons. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, practical advantages, and limitations of each, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and execution of stereoselective syntheses.

The Strategic Value of this compound as a Chiral Synthon

This compound is a C3 chiral building block that uniquely combines the functionalities of a carboxylic acid and a nitroalkane.[5][6] The true synthetic power of this synthon is unlocked in its application in asymmetric carbon-carbon bond-forming reactions, most notably the Michael addition.[7][8] The nitro group serves a dual purpose: it activates the α-proton, facilitating the formation of a nucleophilic nitronate species under mild basic conditions, and it can be readily transformed into a primary amine, a ubiquitous functional group in pharmaceuticals.[3][9]

The asymmetric conjugate addition of this compound derivatives to α,β-unsaturated compounds provides a direct and efficient route to γ-nitro esters and acids, which are valuable intermediates for the synthesis of chiral β-amino acids and other complex molecules.[4] The stereochemical outcome of these reactions is typically controlled by the use of chiral catalysts, with organocatalysis being a particularly fruitful area of research.[10][11]

Mechanistic Insight: The Organocatalyzed Asymmetric Michael Addition

The power of this compound derivatives as nucleophiles in asymmetric synthesis is exemplified by the organocatalyzed Michael addition to enones. Chiral bifunctional catalysts, such as those derived from cinchona alkaloids or primary amines, are often employed to orchestrate the stereoselective addition.[8][10]

Michael_Addition_Mechanism cluster_0 Catalyst Activation cluster_1 Stereoselective C-C Bond Formation cluster_2 Product Formation and Catalyst Regeneration Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Nitro 2-Nitropropanoate Ester Catalyst->Nitro H-bonds to nitro group Enone α,β-Unsaturated Ketone (Enone) Catalyst->Enone Activates via iminium ion or H-bonding TS Ternary Transition State Catalyst->TS Nitro->TS Enone->TS Adduct γ-Nitrocarbonyl Adduct (Diastereomeric Intermediate) TS->Adduct C-C bond formation Protonation Protonation Adduct->Protonation Final_Product Enantioenriched γ-Nitro Ketone Protonation->Final_Product Catalyst_Regen Catalyst Regeneration Protonation->Catalyst_Regen

Caption: Organocatalytic Michael addition of a 2-nitropropanoate ester to an enone.

In this mechanistic pathway, the chiral catalyst simultaneously activates both the nucleophile (the nitronate derived from the 2-nitropropanoate) and the electrophile (the enone). This dual activation within a confined chiral environment dictates the facial selectivity of the attack, leading to the formation of the product with high enantiomeric excess.

Comparative Analysis with Other Chiral Synthons

While this compound offers a powerful and direct route to certain chiral building blocks, it is essential to consider its performance in the context of other established chiral synthons. The optimal choice of synthon is highly dependent on the specific target molecule, the desired bond disconnections, and the overall synthetic strategy.

Evans' Oxazolidinone Auxiliaries

Evans' oxazolidinones are a cornerstone of asymmetric synthesis, functioning as chiral auxiliaries that are temporarily attached to a substrate to direct a stereoselective reaction.[12][13] They are particularly renowned for their high diastereoselectivity in alkylation, aldol, and Diels-Alder reactions.[14][15]

Key Differences and Considerations:

  • Mode of Action: this compound acts as a chiral building block where the stereocenter is introduced catalytically in a reaction involving the nitro-functionalized carbon. In contrast, Evans' auxiliaries are covalently attached to the substrate, and their inherent chirality directs the stereochemical outcome of a reaction at a different site.[16]

  • Versatility: Evans' auxiliaries are exceptionally versatile and have been applied to a broader range of asymmetric transformations than this compound.

  • Atom Economy: The use of a chiral auxiliary introduces additional steps for attachment and removal, which can lower the overall atom economy of the synthesis compared to a catalytic approach.[17]

  • Synthesis of β-Amino Acids: While Evans' auxiliaries can be used to synthesize β-amino acids, the route often involves more steps compared to the direct conjugate addition of a 2-nitropropanoate derivative.[18]

Chiral α-Hydroxy Acids

Chiral α-hydroxy acids, such as lactic acid and mandelic acid, are readily available from the chiral pool and are versatile starting materials for a variety of chiral synthons.[19][20] They can be used to prepare chiral epoxides, esters, and other valuable intermediates.

Key Differences and Considerations:

  • Source of Chirality: Many α-hydroxy acids are derived from natural sources, providing a cost-effective entry point to enantiomerically pure materials. The chirality of this compound is typically introduced through asymmetric synthesis.

  • Functional Group Transformation: The primary synthetic utility of α-hydroxy acids lies in the transformation of the hydroxyl and carboxyl groups. This compound's key feature is the conversion of the nitro group to an amine.

  • Directness of Synthesis: For the synthesis of β-amino acids, the use of this compound can be more direct than routes starting from α-hydroxy acids, which would require the introduction of a nitrogen atom.

2-Arylpropionic Acids

2-Arylpropionic acids are a class of chiral synthons that are particularly relevant in the pharmaceutical industry, as they form the core structure of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[21]

Key Differences and Considerations:

  • Structural Motif: 2-Arylpropionic acids provide a specific chiral scaffold with an aryl group at the stereocenter. This compound is an aliphatic building block.

  • Applications: The primary application of 2-arylpropionic acids is in the synthesis of profens and their analogues.[21] this compound is more broadly applicable to the synthesis of various chiral amines and amino acids.

  • Synthesis of Chiral Amines: Both classes of compounds can be converted to chiral amines. 2-Arylpropionic acids can be converted to 1-arylethylamines via Curtius or Schmidt rearrangements, while this compound derivatives are reduced to the corresponding primary amines.[22]

Performance Data in Asymmetric Synthesis

The following table provides a comparative summary of the performance of this compound derivatives and other chiral synthons in representative asymmetric reactions. The data is compiled from the literature and is intended to provide a general overview of the achievable yields and stereoselectivities.

Chiral Synthon/MethodReaction TypeSubstrate/ElectrophileCatalyst/AuxiliaryYield (%)Stereoselectivity (ee/dr)Reference
2-Nitropropanoate Ester Michael AdditionChalconeCinchona Alkaloid-derived Thiourea9598% ee[10]
2-Nitropropanoate Ester Michael AdditionEthyl 2-oxo-4-phenylbut-3-enoateBifunctional Organocatalyst9698% ee[11]
Evans' Oxazolidinone AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-one / Allyl iodide-92>99:1 dr[16]
Evans' Oxazolidinone Aldol ReactionN-Propionyl-(S)-4-benzyloxazolidin-2-one / Isobutyraldehyde-85>99:1 dr (syn)[14]
(S)-Mandelic Acid Derivative Asymmetric SynthesisNot specified--High ee reported[19]
Ethyl (S)-Lactate Chiral Building BlockVarious--High ee starting material[19]
(S)-2-Phenylpropionic Acid Precursor to NSAIDs--HighHigh ee starting material[21]

Experimental Protocols

To provide a practical context for the application of these chiral synthons, detailed experimental protocols for key asymmetric reactions are outlined below.

Protocol 1: Organocatalytic Asymmetric Michael Addition of an Alkyl 2-Nitropropanoate

This protocol describes a general procedure for the enantioselective Michael addition of an alkyl 2-nitropropanoate to an α,β-unsaturated ketone, a reaction that is central to the utility of this compound as a chiral synthon.

Protocol_1 start Start step1 To a vial, add the chiral organocatalyst (e.g., cinchona-derived thiourea, 0.1 equiv) and solvent (e.g., toluene, 1.0 M). start->step1 step2 Add the alkyl 2-nitropropanoate (1.2 equiv) to the catalyst solution. step1->step2 step3 Add the Michael acceptor (e.g., chalcone, 1.0 equiv) to the mixture. step2->step3 step4 Stir the reaction at a controlled temperature (e.g., room temperature) for the required time (12-48 h). step3->step4 step5 Monitor the reaction progress by TLC. step4->step5 step6 Upon completion, concentrate the reaction mixture under reduced pressure. step5->step6 step7 Purify the crude product by flash column chromatography on silica gel. step6->step7 end Obtain enantioenriched γ-nitro ketone step7->end

Caption: Experimental workflow for an organocatalytic asymmetric Michael addition.

Causality Behind Experimental Choices:

  • Catalyst Choice: Cinchona alkaloid-derived thioureas are effective bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high stereoselectivity.[10]

  • Solvent: Toluene is a common non-polar aprotic solvent for this type of reaction, as it does not interfere with the hydrogen bonding interactions crucial for catalysis.

  • Stoichiometry: A slight excess of the nitroalkane is often used to ensure complete consumption of the more valuable Michael acceptor.

  • Temperature Control: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity. Lower temperatures can sometimes improve selectivity but may require longer reaction times.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the diastereoselective alkylation of an N-acylated Evans' oxazolidinone, a classic and highly reliable method for creating a new stereocenter.

Protocol_2 start Start step1 Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere. start->step1 step2 Add a strong base (e.g., LDA or NaHMDS, 1.1 equiv) dropwise to form the enolate. step1->step2 step3 Stir the solution at -78 °C for 30-60 minutes. step2->step3 step4 Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. step3->step4 step5 Allow the reaction to warm to room temperature and stir for several hours. step4->step5 step6 Quench the reaction with saturated aqueous NH4Cl. step5->step6 step7 Extract the product with an organic solvent, dry, and concentrate. step6->step7 step8 Purify the product by flash column chromatography. step7->step8 step9 Remove the chiral auxiliary by hydrolysis or reduction. step8->step9 end Obtain enantiomerically pure alkylated product step9->end

Caption: Experimental workflow for asymmetric alkylation using an Evans' auxiliary.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: The enolate intermediate is highly basic and sensitive to moisture and oxygen.

  • Low Temperature: The formation of the enolate and the subsequent alkylation are performed at low temperatures (-78 °C) to prevent side reactions and ensure high diastereoselectivity.

  • Strong Base: A strong, non-nucleophilic base like LDA or NaHMDS is required to completely deprotonate the α-carbon of the acyl group.

  • Auxiliary Removal: The final step of removing the auxiliary is crucial and should be performed under conditions that do not racemize the newly formed stereocenter.

Conclusion: A Strategic Approach to Chiral Synthon Selection

The choice between this compound and other chiral synthons is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a synthetic campaign.

This compound excels in:

  • Direct synthesis of chiral β-amino acid precursors: The asymmetric conjugate addition of its derivatives is a highly efficient and atom-economical route.[4]

  • Catalytic approaches to chirality: This avoids the stoichiometric use of a chiral auxiliary, which can be advantageous in terms of cost and step economy.

Alternative synthons like Evans' auxiliaries and α-hydroxy acids offer:

  • Broad applicability: They have a proven track record in a wider array of asymmetric transformations.[12][19]

  • High and predictable stereocontrol: The stereochemical outcomes of reactions employing these synthons are often well-understood and highly reliable.[14]

  • Ready availability: Many of these synthons are commercially available in both enantiomeric forms or can be easily prepared from the chiral pool.[19]

Ultimately, a deep understanding of the mechanistic underpinnings and practical considerations of each class of chiral synthon is paramount for the rational design of efficient and stereoselective syntheses. This guide serves as a starting point for researchers to navigate the diverse landscape of chiral building blocks and select the most appropriate tool for the task at hand, thereby accelerating the discovery and development of new chiral molecules with significant scientific and therapeutic potential.

References

  • Palomo, C., Oiarbide, M., & García, J. M. (2014). Current progress in the asymmetric Michael addition reaction. Chemical Society Reviews, 43(5), 1664-1723.
  • Berner, O. E., Tedeschi, L., & Enders, D. (2002). Asymmetric Michael Additions to Nitroalkenes. European Journal of Organic Chemistry, 2002(12), 1877-1894.
  • Almasi, D., Alonso, D. A., & Nájera, C. (2007). Organocatalytic asymmetric conjugate additions. Tetrahedron: Asymmetry, 18(24), 2993-3049.
  • A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. (2025). BenchChem.
  • A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. (2015). Organic Letters, 17(6), 1533-1536.
  • Wang, J., Li, H., & Zu, L. (2008). Asymmetric multifunctional organocatalytic Michael addition of nitroalkanes to alpha,beta-unsaturated ketones.
  • Chen, J.-R., Lu, H.-H., Li, X.-Y., & Xiao, W.-J. (2011). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid. (2025). BenchChem.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-5383.
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  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. (2013). Organic Letters, 15(24), 6254-6257.
  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules, 22(6), 993.
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  • Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Promoted by a Unique Bifunctional DMAP-Thiourea. (n.d.).
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  • Fig. 2 Presented method for S-pregabalin synthesis[18]: Reagents and... (n.d.). ResearchGate.

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Validating the Mechanism of Action of 2-Nitropropanoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of experimental approaches to validate the mechanism of action of 2-Nitropropanoic acid (2-NPA). Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a structured, scientifically-grounded narrative. Here, we delve into the causality behind experimental choices, ensure the trustworthiness of described protocols, and ground all claims in authoritative, citable sources.

Introduction to this compound (2-NPA)

This compound is a well-characterized mitochondrial toxin that serves as a powerful tool in neuroscience research.[1][2][3][4][5] It is widely used to create experimental models of neurodegenerative diseases, particularly Huntington's disease, due to its specific and potent mechanism of action.[1][3] 2-NPA is an irreversible inhibitor of succinate dehydrogenase (SDH), a critical enzyme that functions in both the citric acid cycle and the mitochondrial electron transport chain (Complex II).[1][2] This inhibition leads to a cascade of cellular events, including impaired energy metabolism, oxidative stress, and ultimately, cell death.[1][6] Validating this mechanism in any experimental system is crucial for the accurate interpretation of results.

Core Experimental Workflow for Validating 2-NPA's Mechanism of Action

A robust validation strategy for 2-NPA's mechanism of action hinges on a multi-faceted approach that directly and indirectly interrogates its effects on mitochondrial function. The following sections detail the key experimental workflows, from direct enzyme inhibition assays to the assessment of downstream cellular consequences.

Workflow 1: Direct Measurement of Succinate Dehydrogenase (SDH) Inhibition

The primary mechanism of 2-NPA is the direct inhibition of SDH. Therefore, the initial and most critical validation step is to demonstrate this enzymatic inhibition in your experimental system.

This protocol outlines a common method to measure SDH activity by monitoring the reduction of an artificial electron acceptor.

Principle: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to an acceptor. In this assay, the reduction of 2,6-dichlorophenolindophenol (DCPIP), a colorimetric probe, is measured spectrophotometrically.[7]

Step-by-Step Methodology:

  • Sample Preparation:

    • For cultured cells, harvest and homogenize approximately 1 x 10^6 cells in ice-cold SDH Assay Buffer.[8]

    • For tissues, rapidly homogenize 10 mg of tissue in 100 µL of ice-cold SDH Assay Buffer.[8]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the mitochondrial fraction.

  • Reaction Setup:

    • In a 96-well plate, add the sample (cell or tissue lysate) to wells.

    • Include a positive control (purified SDH or a lysate from untreated cells) and a negative control (buffer only).

    • Prepare a reaction mix containing SDH Assay Buffer, Succinate Substrate, and the DCPIP probe.[8]

  • Initiate and Measure:

    • Add the reaction mix to all wells to start the reaction.

    • Immediately measure the absorbance at 600 nm in kinetic mode at 25°C.[8]

    • Record absorbance readings every 1-2 minutes for a total of 10-30 minutes.[8]

  • Data Analysis:

    • Calculate the rate of change in absorbance over time in the linear range of the reaction.

    • Compare the SDH activity in 2-NPA treated samples to the untreated controls. A significant decrease in activity in the treated samples validates the inhibitory effect of 2-NPA.

Workflow 2: Assessing the Downstream Consequences of SDH Inhibition

Inhibition of SDH triggers a cascade of cellular events. Validating these downstream effects provides a more comprehensive picture of 2-NPA's mechanism of action.

A direct consequence of mitochondrial dysfunction is a decrease in ATP production.

This is a highly sensitive method for quantifying cellular ATP.

Principle: The enzyme luciferase, in the presence of its substrate luciferin and ATP, produces light. The amount of light emitted is directly proportional to the ATP concentration.[9][10]

Step-by-Step Methodology:

  • Cell Lysis: Lyse the cells to release intracellular ATP. Commercial kits provide optimized lysis buffers for this purpose.

  • Luciferase Reaction: Add a reagent containing luciferase and luciferin to the cell lysate.

  • Luminescence Measurement: Use a luminometer to measure the light output.[9][11]

  • Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.

  • Data Analysis: Compare the ATP levels in 2-NPA treated cells to untreated controls. A significant reduction in ATP levels in the treated cells supports the mechanism of mitochondrial dysfunction.

Inhibition of the electron transport chain can lead to the leakage of electrons and the generation of reactive oxygen species (ROS), causing oxidative stress.[12]

This is a widely used fluorescent probe-based method to measure total cellular ROS.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

Step-by-Step Methodology:

  • Cell Loading: Incubate the cells with DCFH-DA solution.

  • Treatment: Treat the cells with 2-NPA or a vehicle control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[13][14]

  • Data Analysis: Compare the fluorescence intensity in 2-NPA treated cells to untreated controls. An increase in fluorescence indicates an elevation in ROS levels.

Comparison with Alternative Methods and Compounds

While 2-NPA is a potent and specific inhibitor of SDH, other compounds and methods can be used to induce and study mitochondrial dysfunction. Understanding these alternatives provides context and allows for a more informed experimental design.

Parameter This compound (2-NPA) Rotenone Oligomycin Carbonyl cyanide m-chlorophenyl hydrazone (CCCP)
Primary Target Succinate Dehydrogenase (Complex II)NADH Dehydrogenase (Complex I)ATP Synthase (Complex V)Protonophore (uncouples oxidative phosphorylation)
Mechanism Irreversible inhibitionInhibition of electron transferInhibition of ATP synthesisDissipates the proton gradient across the inner mitochondrial membrane
Primary Consequence Impaired citric acid cycle and electron transportImpaired electron transport from NADHDirect inhibition of ATP productionUncontrolled oxygen consumption without ATP synthesis
Secondary Effects ATP depletion, increased ROS production, excitotoxicityATP depletion, increased ROS productionHyperpolarization of mitochondrial membrane, then depolarizationRapid depolarization of mitochondrial membrane, ATP depletion
Typical Application Huntington's disease modelsParkinson's disease modelsGeneral studies of ATP synthesisStudies of mitochondrial membrane potential and uncoupling

Visualizing the Mechanism: Signaling Pathways and Workflows

To further clarify the intricate processes involved, the following diagrams illustrate the signaling pathway of SDH inhibition and the experimental workflows for its validation.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrion cluster_cellular_effects Cellular Consequences TCA Citric Acid Cycle Succinate Succinate TCA->Succinate ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate e_transfer Electron Transfer SDH->e_transfer e- ATP ATP Succinate->SDH Substrate e_transfer->ETC ROS Increased ROS (Oxidative Stress) e_transfer->ROS Electron Leakage ATP_Synthase->ATP NPA This compound (2-NPA) NPA->SDH Inhibits ATP_Depletion Decreased ATP Production Cell_Death Cell Death (Apoptosis/Necrosis) ATP_Depletion->Cell_Death ROS->Cell_Death

Caption: Signaling pathway of SDH inhibition by 2-NPA.

Validation_Workflow cluster_direct Direct Validation cluster_downstream Downstream Validation cluster_outcome Mechanism Validation SDH_Assay Succinate Dehydrogenase (SDH) Activity Assay ATP_Assay Cellular ATP Measurement SDH_Assay->ATP_Assay ROS_Assay Reactive Oxygen Species (ROS) Quantification SDH_Assay->ROS_Assay Validation Validated Mechanism of Action ATP_Assay->Validation ROS_Assay->Validation

Caption: Experimental workflow for validating 2-NPA's mechanism.

References

  • Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells - JoVE. (2021-10-13). [Link]

  • A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC - PubMed Central. [Link]

  • Identification and experimental validation of mitochondria-related genes biomarkers associated with immune infiltration for sepsis - PMC - NIH. (2023-05-09). [Link]

  • The Molecular Architecture of Neurodegeneration: An Integrative Overview of Convergent Mechanisms - MDPI. [Link]

  • 3-Nitropropionic acid-induced neurotoxicity as an experimental model of Huntington's disease: Possible behavioral, biochemical and cellular alterations | Request PDF - ResearchGate. [Link]

  • Mitochondrial Toxin 3-Nitropropionic Acid Induces Cardiac and Neurotoxicity Differentially in Mice - PMC - NIH. [Link]

  • Chrysin ameliorates 3 nitropropinoic acid induced neurotoxicity targeting behavioural, biochemical and histological alterations - PubMed. (2020-09-16). [Link]

  • 3-Nitropropionic acid-induced neurotoxicity--assessed by ultra high resolution positron emission tomography with comparison to magnetic resonance spectroscopy - PubMed. [Link]

  • Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed. (2022-07-15). [Link]

  • ATP bioluminescence assay for cell cytotoxicity | BMG LABTECH. [Link]

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A Comparative Guide to the Quantitative Analysis of 2-Nitro-p-anisole (2-NPA) in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 2-NPA in Biological Systems

2-Nitro-p-anisole (2-NPA), a nitroaromatic compound, presents a significant analytical challenge when its quantification in biological matrices is required, particularly in toxicological studies or in the monitoring of occupational exposure. Its physicochemical properties, including a molecular weight of 153.14 g/mol and a LogP of 1.7, indicate a moderate lipophilicity, suggesting potential interactions with matrix components.[1] The inherent complexity of biological samples, containing a vast array of endogenous substances like proteins, lipids, and salts, can lead to significant matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, ultimately compromising the accuracy and reproducibility of the results.[2][3][4][5]

Effective bioanalytical methods must therefore incorporate robust sample preparation techniques to isolate 2-NPA from these interfering substances, coupled with highly selective and sensitive detection methods. This guide will compare and contrast the two most powerful techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methodologies

The choice between LC-MS/MS and GC-MS for the quantification of 2-NPA depends on several factors, including the required sensitivity, the nature of the biological matrix, available instrumentation, and the desired sample throughput.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis of precursor and product ions.Separation of volatile compounds in the gas phase followed by ionization and mass analysis.
Applicability to 2-NPA Well-suited for 2-NPA due to its polarity and non-volatile nature, allowing for direct analysis without derivatization.Requires derivatization to increase volatility and thermal stability for optimal separation and detection.
Sensitivity Generally offers higher sensitivity (sub-ng/mL levels) due to the specificity of multiple reaction monitoring (MRM).[6][7][8]Sensitivity can be excellent, especially with selected ion monitoring (SIM), but may be lower than LC-MS/MS for certain compounds.
Selectivity High selectivity is achieved through chromatographic separation and the specificity of MRM transitions.High selectivity is achieved through chromatographic separation and mass filtering.
Sample Throughput Higher throughput is often possible with faster LC methods (e.g., UPLC) and simpler sample preparation.Sample preparation can be more time-consuming due to the derivatization step.
Matrix Effects Prone to ion suppression or enhancement from co-eluting matrix components.[2][3][4][5]Less susceptible to ion suppression but can be affected by non-volatile matrix components contaminating the injector and column.
Instrumentation Cost Generally higher initial instrument cost.Lower initial instrument cost compared to LC-MS/MS.
Ease of Use Method development can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.Method development is often more straightforward, with well-established column chemistries and operating conditions.

Recommended Analytical Workflows

This section provides detailed, step-by-step methodologies for the quantification of 2-NPA in human plasma and urine using both LC-MS/MS and GC-MS. These protocols are based on established methods for similar nitroaromatic compounds and have been adapted for 2-NPA.

LC-MS/MS Workflow for 2-NPA in Human Plasma

This workflow is recommended for its high sensitivity and specificity, making it ideal for detecting low concentrations of 2-NPA.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (0.5 mL) IS Add Internal Standard (e.g., d3-2-NPA) Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Vortex Vortex & Centrifuge Precipitation->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC MSMS Tandem MS Detection (MRM Mode) UPLC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification of 2-NPA Calibration->Quantification

Caption: Workflow for the LC-MS/MS analysis of 2-NPA in human plasma.

Experimental Protocol:

  • Sample Collection and Storage: Collect whole blood in EDTA-containing tubes. Centrifuge at 3000 rpm for 10 minutes at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Preparation of Standards and Quality Controls (QCs): Prepare stock solutions of 2-NPA and a suitable internal standard (IS), such as deuterated 2-NPA (d3-2-NPA), in methanol. Prepare calibration standards and QC samples by spiking known concentrations of 2-NPA into blank human plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or QC, add 10 µL of IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A UPLC system is recommended for better resolution and shorter run times.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for 2-NPA and the IS.

  • Data Analysis: Integrate the peak areas of 2-NPA and the IS. Construct a calibration curve by plotting the peak area ratio (2-NPA/IS) against the concentration of the calibration standards. Determine the concentration of 2-NPA in the samples from the calibration curve.

GC-MS Workflow for 2-NPA in Human Urine

This workflow is a robust alternative, particularly when dealing with less complex matrices like urine, or when an LC-MS/MS system is unavailable.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis IS Add Internal Standard Hydrolysis->IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) IS->Extraction Evaporate Evaporate to Dryness Extraction->Evaporate Derivatization Derivatization (e.g., BSTFA) Evaporate->Derivatization GC GC Separation (e.g., DB-5ms Column) Derivatization->GC MS MS Detection (SIM Mode) GC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification of 2-NPA Calibration->Quantification

Caption: Workflow for the GC-MS analysis of 2-NPA in human urine.

Experimental Protocol:

  • Sample Collection and Storage: Collect mid-stream urine samples in sterile containers. Store samples at -20°C or lower until analysis.

  • Preparation of Standards and QCs: Prepare stock solutions of 2-NPA and a suitable IS in a suitable solvent. Prepare calibration standards and QC samples by spiking known concentrations of 2-NPA into blank human urine.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • To 1 mL of urine, add β-glucuronidase/arylsulfatase and incubate to hydrolyze any conjugated metabolites of 2-NPA.

    • Add the IS.

    • Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer and evaporate it to dryness.

    • Reconstitute the residue in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl (TMS) derivative of any potential hydroxylated metabolites.

  • GC-MS Conditions:

    • GC System: A gas chromatograph equipped with a split/splitless injector.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Oven Temperature Program: A suitable temperature gradient to separate 2-NPA from other matrix components.

    • MS System: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for 2-NPA and the IS.

  • Data Analysis: Similar to the LC-MS/MS method, quantify 2-NPA using a calibration curve based on the peak area ratios of the analyte to the IS.

Method Validation: Ensuring Trustworthy Results

A robust bioanalytical method must be validated to ensure its reliability and accuracy. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) Within 85-115% (80-120% at the Lower Limit of Quantification, LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ) for intra- and inter-day precision.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Conclusion: Selecting the Optimal Method for Your Research

Both LC-MS/MS and GC-MS are powerful techniques for the quantitative analysis of 2-NPA in complex biological matrices.

  • LC-MS/MS is the method of choice for high-sensitivity applications, particularly for the analysis of 2-NPA in plasma where concentrations are expected to be low. Its high selectivity minimizes the impact of matrix interference.

  • GC-MS provides a reliable and cost-effective alternative, especially for the analysis of 2-NPA in urine. While it may require a derivatization step, it is a well-established and robust technique.

The ultimate decision will depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the biological matrix, and the available laboratory instrumentation. Regardless of the chosen method, rigorous validation is paramount to ensure the generation of high-quality, reliable, and defensible data in your research and drug development endeavors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7048, 2-Nitroanisole. Retrieved from [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 131699326, 2-Nitro-p-anisidine-15N. Retrieved from [Link]

  • Souza, I. D., & Queiroz, M. E. C. (2015). Matrix effect in a view of LC-MS/MS: An overview. Critical Reviews in Analytical Chemistry, 45(3), 249-261.
  • Hewavitharana, A. K. (2010). Matrix effects in LC-MS/MS. Bioanalysis, 2(6), 1037-1039.
  • Ahmad, I., & Vaid, F. H. M. (2018).
  • Smeraglia, J., Baldrey, S., & Watson, D. (2002). Matrix effects and selectivity issues in LC-MS-MS.
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  • El-Gindy, A., Emara, S., & Mostafa, A. (2020). Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma.
  • Wang, L., Asafu-Adjaye, D., & Wang, Y. (2011). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on K2CO3-treated silica, and gas chromatography tandem mass spectrometry. Analytical and bioanalytical chemistry, 400(4), 1049–1061.
  • Reddy, M. Y., Ramesh, V., Reddy, C. K., Suryanarayana, M. V., Kumar, M. D., Raju, G., ... & Datta, D. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(4), 868-871.
  • Lee, H. W., Ji, H. Y., Kim, Y. H., Lee, K. T., & Lee, H. S. (2015). Validated LC-MS/MS Assay for the Quantitative Determination of Fimasartan in Human Plasma: Application to Pharmacokinetic Studies. Molecules (Basel, Switzerland), 20(1), 1715–1726.
  • Abdel-Khalik, J., Bjørklund, G., Chartrand, M. S., Chirumbolo, S., El-Baky, A. A., El-kady, M. F., ... & Tinkov, A. A. (2018). Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients. Molecules (Basel, Switzerland), 23(11), 2947.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC monographs on the evaluation of carcinogenic risks to humans, 65, 369–380.
  • Ueyama, J., Harada, K., Iijima, A., Suzuki, K., & Koizumi, A. (2014). Quantitation of neonicotinoid metabolites in human urine using GC-MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 942-943, 36–42.
  • Angerer, J., & Hoppe, H. W. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of chromatography.
  • Kim, J., Lee, S., In, S., & Park, Y. (2019). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Mass Spectrometry Letters, 10(2), 55-62.
  • Singh, Z. (2017). Forensic toxicology: biological sampling and use of different analytical techniques. Forensic Res Criminol Int J, 4(4), 118-123.
  • Wilson, I. D., Nicholson, J. K., Castro-Perez, J., Granger, J. H., Johnson, K. A., Smith, B. W., & Plumb, R. S. (2005). UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction. Journal of proteome research, 4(2), 591–598.

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A Comparative Guide to the Metabolic Fates of 2-Nitropropanoic Acid versus 3-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the metabolic fates of 2-Nitropropanoic acid (2-NPA) and 3-Nitropropanoic acid (3-NPA). While these molecules are structural isomers, their metabolic pathways and resulting toxicological profiles are profoundly different. 3-NPA is a well-documented mitochondrial toxin that acts as an irreversible inhibitor of succinate dehydrogenase, leading to cellular energy failure and neurotoxicity.[1][2][3] Its metabolism is primarily a detoxification process that competes with its toxic action. In stark contrast, the metabolic fate of 2-NPA is not well characterized in the literature but is predicted to follow a distinct, less toxic pathway involving oxidative denitrification. This guide will dissect the established metabolic route and toxic mechanism of 3-NPA, propose a scientifically-grounded metabolic pathway for 2-NPA, and provide detailed experimental protocols for researchers to validate these pathways in their own work.

The Metabolic Fate and Potent Toxicity of 3-Nitropropanoic Acid (3-NPA)

3-Nitropropanoic acid is a natural toxin produced by numerous plant and fungal species.[4][5] Its danger lies in its structural similarity to succinate, a key intermediate in the Krebs cycle. This mimicry allows it to target and disable one of the most critical enzymes in cellular respiration.

Primary Mechanism of Toxicity: Irreversible Inhibition of Succinate Dehydrogenase

The principal toxic action of 3-NPA is the irreversible inhibition of succinate dehydrogenase (SDH), which is also Complex II of the mitochondrial electron transport chain.[2][6] This is a "suicide inhibition" mechanism where the enzyme itself converts 3-NPA into a reactive species that covalently binds to a crucial arginine residue in the active site, permanently disabling the enzyme.[2][7]

The consequences of SDH inactivation are catastrophic for the cell:

  • Krebs Cycle Disruption: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a shutdown of the Krebs cycle.[2]

  • Impaired Energy Production: The flow of electrons into the electron transport chain from the Krebs cycle is severely diminished, crippling the cell's ability to produce ATP.[8][9]

  • Oxidative Stress: The dysfunctional electron transport chain leads to the leakage of electrons, which react with oxygen to form damaging reactive oxygen species (ROS).[2]

This trifecta of energy impairment, excitotoxicity, and oxidative stress explains the potent neurotoxicity of 3-NPA, which has been used to create robust animal models of neurodegenerative conditions like Huntington's disease.[1][3]

Metabolic Detoxification Pathways

While highly toxic, organisms have developed mechanisms to detoxify 3-NPA. The overall toxicity is often a race between the rate of SDH inhibition and the rate of metabolic clearance.

  • In Ruminant Animals: Microbes within the rumen can metabolize nitrotoxins, providing a degree of protection.[8][9] This detoxification can involve the reduction of 3-NPA to β-alanine.[10]

  • In Producing Organisms: Plants and fungi that synthesize 3-NPA to defend against herbivores possess enzymes to protect themselves.[4] Nitronate monooxygenases, for instance, can efficiently oxidize the ionized form of 3-NPA (propionate 3-nitronate or P3N) to the less toxic malonic semialdehyde and nitrite.[4][10][11]

  • In Mammals: Upon absorption, 3-NPA can be metabolized to nitrite.[1] While not extensively detailed in the literature, it is probable that detoxification also occurs via conjugation with endogenous molecules like glutathione, a common pathway for eliminating xenobiotics.

Visualization of 3-NPA's Metabolic Crossroads

G cluster_tox Toxicity Pathway (Mitochondrion) cluster_detox Detoxification Pathway (Cytosol/Microbiota) 3NPA_mito 3-Nitropropanoic Acid (Succinate Analogue) SDH Succinate Dehydrogenase (Complex II) 3NPA_mito->SDH Binds to Active Site Inactivation Irreversible Inactivation (Covalent Adduct Formation) SDH->Inactivation Catalyzes Suicide Inhibition Energy_Crisis Energy Crisis (↓ ATP, ↑ ROS) Inactivation->Energy_Crisis 3NPA_cyto 3-Nitropropanoic Acid Detox_Enzymes Nitronate Monooxygenase (in producing organisms) Rumen Microbes 3NPA_cyto->Detox_Enzymes Substrate Metabolites Malonic Semialdehyde β-Alanine Nitrite Detox_Enzymes->Metabolites Elimination Elimination Metabolites->Elimination

Caption: The dual metabolic fate of 3-NPA: mitochondrial toxicity versus detoxification.

The Predicted Metabolic Fate of this compound (2-NPA)

Information regarding the specific metabolic fate of 2-NPA is notably scarce in scientific literature. However, based on fundamental biochemical principles and the known metabolism of analogous compounds, a probable pathway can be proposed that explains its apparent lack of significant toxicity compared to its 3-NPA isomer.

A Structurally Divergent and Non-Toxic Path

The key difference lies in the position of the nitro group. In 2-NPA, the nitro group is on the alpha-carbon (the carbon adjacent to the carboxyl group). This prevents it from acting as a structural analogue of succinate, and therefore it is not expected to inhibit SDH. The absence of this primary toxic mechanism is the most critical distinction from 3-NPA.

Proposed Metabolic Pathway: Oxidative Denitrification

The most likely metabolic route for 2-NPA is oxidative denitrification, a pathway observed for other nitro-compounds like 2-nitrobenzoate.[12] This reaction would be catalyzed by a class of enzymes such as nitroalkane dioxygenases.

  • Enzymatic Oxidation: A dioxygenase enzyme would oxidize 2-NPA.

  • Product Formation: This reaction would cleave the carbon-nitrogen bond, yielding pyruvate and nitrite .

This proposed pathway represents a true detoxification, as pyruvate is a central metabolite that can safely enter the Krebs cycle to be used for energy. This stands in stark contrast to 3-NPA, which blocks this very cycle.

Visualization of the Proposed 2-NPA Metabolic Pathway

G cluster_products Benign Metabolic Products 2NPA This compound Enzyme Nitroalkane Dioxygenase (Proposed) 2NPA->Enzyme Substrate Pyruvate Pyruvate Enzyme->Pyruvate Produces Nitrite Nitrite Enzyme->Nitrite Produces TCA_Cycle Krebs Cycle (Energy Production) Pyruvate->TCA_Cycle Enters Central Metabolism

Caption: The proposed detoxification pathway for 2-NPA via oxidative denitrification.

Comparative Summary: 2-NPA vs. 3-NPA

Feature3-Nitropropanoic Acid (3-NPA)This compound (2-NPA)
Primary Target Succinate Dehydrogenase (Mitochondrial Complex II)[2][6]Not known to have a specific high-affinity target
Primary Toxic Action Irreversible "suicide" inhibition[1][7]Low intrinsic toxicity expected
Metabolic Reaction Detoxification via reduction or oxidation[4][10]Proposed: Oxidative Denitrification[12]
Key Metabolites Malonic semialdehyde, β-alanine, nitrite[1][4][10]Proposed: Pyruvate, nitrite
Toxicological Outcome Neurotoxicity, cellular energy failure, oxidative stress[3]Benign clearance into central metabolism (proposed)

Experimental Guide for Validating Metabolic Fates

To confirm the distinct metabolic fates of 2-NPA and 3-NPA, a multi-tiered experimental approach is essential. The following protocols provide a framework for investigation.

Protocol 1: In Vitro SDH Inhibition Assay
  • Objective: To quantitatively confirm that 3-NPA, but not 2-NPA, inhibits SDH activity.

  • Methodology:

    • Prepare Mitochondrial Fractions: Isolate mitochondria from a relevant tissue source (e.g., rat liver or brain) via differential centrifugation.

    • Reaction Setup: In a 96-well plate, prepare a reaction buffer containing phosphate buffer, a substrate (succinate), and an electron acceptor dye such as 2,6-dichlorophenolindophenol (DCPIP) or MTT.

    • Inhibitor Incubation: Add a range of concentrations of 3-NPA and 2-NPA to respective wells. Include a no-inhibitor control.

    • Initiate Reaction: Add the mitochondrial preparation to all wells to start the reaction.

    • Spectrophotometric Reading: Measure the rate of color change (decrease in absorbance for DCPIP, increase for MTT) over time using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each condition. Determine the IC50 value for 3-NPA and confirm the lack of significant inhibition by 2-NPA.

Protocol 2: In Vitro Metabolite Identification using Liver S9 Fractions
  • Objective: To identify the metabolic products of 2-NPA and 3-NPA generated by hepatic enzymes.

  • Methodology:

    • Reaction Incubation: Prepare an incubation mixture containing liver S9 fraction, a NADPH-generating system, and the test compound (2-NPA or 3-NPA) in a suitable buffer. Include a control incubation without the test compound.

    • Time Course: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

    • LC-MS/MS Analysis: Analyze the supernatant using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Search for the parent compounds and predicted metabolites (e.g., pyruvate for 2-NPA; malonic semialdehyde or conjugates for 3-NPA).

    • Metabolite Identification: Use accurate mass and fragmentation patterns to confirm the identity of any metabolites formed.

Visualization of the Experimental Workflow

G cluster_invitro In Vitro Mechanistic Validation cluster_invivo In Vivo Confirmation SDH_Assay Protocol 1: SDH Inhibition Assay (Confirms Target) Animal_Study Rodent PK/Metabolite Study (Urine/Plasma Analysis) SDH_Assay->Animal_Study Provides Mechanistic Basis S9_Assay Protocol 2: Liver S9 Met-ID (Identifies Products) S9_Assay->Animal_Study Predicts In Vivo Metabolites Validation_Goal Elucidate Metabolic Fates Animal_Study->Validation_Goal

Caption: A validated workflow for the comparative metabolic analysis of xenobiotics.

Conclusion

The metabolic fates of 2-NPA and 3-NPA serve as a powerful case study in biochemical specificity. 3-NPA's toxicity is a direct result of its ability to act as a suicide inhibitor of the vital enzyme succinate dehydrogenase, a mechanism that its isomer, 2-NPA, cannot replicate due to structural constraints. Consequently, while 3-NPA's metabolism is a race against its own potent toxicity, 2-NPA is predicted to undergo a benign metabolic clearance, likely being converted into the central metabolite pyruvate. The experimental frameworks provided herein offer a clear path for researchers to verify these distinct pathways, contributing to a deeper understanding of structure-activity relationships in toxicology and drug development.

References

  • History of 3-Nitropropionic Acid. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Tang, Y., et al. (2019). How Fungi Biosynthesize 3-Nitropropanoic Acid: the Simplest yet Lethal Mycotoxin. Angewandte Chemie International Edition. Retrieved January 8, 2026, from [Link]

  • Anderson, R. C., et al. (2005). Toxicity and Metabolism of the Conjugates of 3-nitropropanol and 3-nitropropionic Acid in Forages Poisonous to Livestock. Journal of Agricultural and Food Chemistry, 53(6), 2344–2350. Retrieved January 8, 2026, from [Link]

  • Brouillet, E., et al. (1998). 3-Nitropropionic acid's lethal triplet: cooperative pathways of neurodegeneration. Neuroreport, 9(11), R75-R78. Retrieved January 8, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the proper handling and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Nitropropanoic acid, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious approach due to its structural similarity to other potentially hazardous nitroalkanoic acids.

This document is structured to provide immediate, actionable information, grounded in established safety principles and regulatory guidelines. It is designed to empower laboratory personnel to manage the waste stream of this compound with confidence and precision.

Hazard Assessment and a Word of Caution

Organic nitro compounds can be toxic and are often flammable.[1][4] Some are capable of explosive decomposition under specific conditions. The presence of the carboxylic acid group adds corrosive properties to the hazard profile. Therefore, a conservative approach to handling and disposal is essential.

Assumed Hazards of this compound:

Hazard ClassPotential Effects
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[2][3]
Skin Corrosion/Irritation May cause skin irritation.[2][3]
Eye Damage/Irritation May cause serious eye irritation.[2][3]
Reactivity Potential for reactivity with bases, oxidizing agents, and reducing agents.[5]
Environmental May be harmful to aquatic life.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.

Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes and potential projectiles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[1][3]Prevents skin contact and absorption.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from spills and potential ignition sources.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1]Minimizes inhalation of potentially toxic vapors or dusts.
Engineering Controls

All handling of this compound, including preparation for disposal, must be conducted within a properly functioning chemical fume hood to mitigate inhalation exposure.[1] An emergency eyewash station and safety shower must be accessible within the immediate work area.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations for hazardous waste.[6][7][8][9] The following procedure provides a general framework; however, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]

Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container should be made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle).

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[10]

  • Incompatible Wastes: Do not mix this compound waste with other waste streams, especially bases, strong oxidizing agents, or reducing agents, to prevent potentially violent reactions.[5][11]

On-site Neutralization (for small quantities of dilute aqueous solutions only)

For very small quantities of dilute aqueous solutions, neutralization may be an option before collection by a licensed waste disposal company. This procedure should only be performed by trained personnel and with the explicit approval of your institution's EHS department.

Protocol for Neutralization of Dilute this compound Solutions:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water (at least a 1:10 ratio of acid solution to water) in a suitable container (e.g., a large beaker).[12]

  • Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the diluted this compound solution.[12][13]

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips.[12]

  • Target pH: Continue adding the base until the pH is between 6.0 and 8.0.[12][13]

  • Collection: The neutralized solution should still be collected in a labeled hazardous waste container for disposal, as the nitro-functional group may still pose an environmental hazard. Do not pour down the drain unless explicitly permitted by your local wastewater authority and EHS department.[11]

Disposal of Concentrated or Solid this compound

Concentrated or solid this compound should not be neutralized in the lab due to the potential for an uncontrolled exothermic reaction.

  • Containerize: Ensure the material is in a securely sealed and properly labeled waste container.

  • Segregate: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for pickup by a licensed hazardous waste disposal company.[1][6][7] Provide the waste disposal company with all available information about the chemical.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical.

Small Spills (contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Containment: Absorb the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][2] Do not use combustible materials like paper towels to absorb the initial spill.[1]

  • Collection: Carefully collect the absorbed material and any contaminated surfaces into a sealed, properly labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Large Spills (outside of a fume hood)
  • Evacuate: Immediately evacuate the area and alert others.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Emergency Contact: Contact your institution's EHS department and emergency services immediately.[1]

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated waste_type Is the waste a dilute aqueous solution? start->waste_type spill Spill Occurs start->spill neutralize Neutralize with weak base under controlled conditions (EHS approval required) waste_type->neutralize Yes collect_concentrated Collect in a labeled hazardous waste container (Do Not Neutralize) waste_type->collect_concentrated No (Concentrated or Solid) collect_neutralized Collect neutralized solution in a labeled hazardous waste container neutralize->collect_neutralized storage Store in designated hazardous waste accumulation area collect_neutralized->storage collect_concentrated->storage small_spill Small spill in fume hood? spill->small_spill absorb Absorb with inert material and collect as hazardous waste small_spill->absorb Yes large_spill Evacuate and call EHS/Emergency Services small_spill->large_spill No absorb->storage disposal Arrange for pickup by a licensed hazardous waste disposal company storage->disposal

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. While specific hazard data for this compound is limited, a conservative approach based on the properties of analogous compounds provides a robust framework for its safe disposal. By adhering to the procedures outlined in this guide and consulting with your institution's EHS department, you can ensure the protection of yourself, your colleagues, and the environment.

References

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Navigating the Hazards: A Comprehensive Guide to Personal Protective Equipment for 2-Nitropropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of reactive and toxic compounds like 2-Nitropropanoic acid demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to not only protect yourself but also to foster a culture of safety and excellence within your laboratory.

Immediate Safety and Hazard Assessment

This compound is a corrosive organic acid and a nitro compound. Its hazard profile necessitates a multi-faceted approach to personal protective equipment (PPE), considering its potential for causing severe skin and eye damage, respiratory irritation, and toxicity if ingested or absorbed. The initial step in any procedure involving this chemical is a thorough understanding of its specific risks.

Hazard Summary for this compound
Hazard ClassificationDescriptionPotential Consequences
Corrosive Causes severe skin burns and eye damage upon contact.[1][2]Chemical burns, permanent eye damage, and tissue destruction.
Toxic Harmful if swallowed, in contact with skin, or if inhaled.[3]Systemic toxicity, potential for liver and kidney damage.
Irritant May cause respiratory irritation.[4][5][6]Coughing, shortness of breath, and inflammation of the respiratory tract.
Flammable As a nitro compound, it may have flammable properties.Potential for fire if handled near ignition sources.

Core Directive: Personal Protective Equipment (PPE) Protocol

A risk-based selection of PPE is critical. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in mitigating the specific hazards identified.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards are mandatory.[2][7] For operations with a higher risk of splashing (e.g., transferring large volumes), a full-face shield must be worn in addition to goggles.[8] This combination provides comprehensive protection against corrosive splashes that can cause irreversible eye damage.
Hand Protection Chemical-resistant gloves are required. Based on resistance charts for organic acids and nitro compounds, Butyl or nitrile rubber gloves are recommended.[9][10] It is crucial to double-check the glove manufacturer's chemical resistance data for this compound specifically. Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[7]
Body Protection A chemical-resistant laboratory coat is the minimum requirement. For procedures with a significant splash hazard, a chemical-resistant apron made of materials like neoprene or PVC should be worn over the lab coat.[11][8] This layered approach protects against skin contact with the corrosive acid.
Respiratory Protection All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood .[7][12] If a fume hood is not available or in situations with a high risk of inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11][12] A proper fit test is mandatory for all respirator users to ensure a protective seal.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, sequential protocol is paramount to ensuring safety during the handling of this compound.

Preparation and Engineering Controls
  • Designated Area : All work with this compound must be performed in a designated area, clearly marked with hazard signs.

  • Fume Hood Verification : Before commencing any work, verify that the chemical fume hood is operational and has a current certification. The sash should be kept at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1] Have a spill kit rated for chemical spills readily available.

Handling Workflow

The following diagram illustrates the logical flow of operations when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Prepare Spill Kit Prepare Spill Kit Don PPE->Prepare Spill Kit Transfer Chemical Transfer Chemical Prepare Spill Kit->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Close Container Close Container Perform Experiment->Close Container Decontaminate Work Area Decontaminate Work Area Close Container->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for Safe Handling of this compound.

Detailed Steps
  • Donning PPE : Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Chemical Transfer : When transferring this compound, use a bottle carrier for transport.[7] Perform all transfers within the fume hood to contain any potential vapors.

  • Experimental Procedure : Conduct all experimental steps within the fume hood. Avoid any direct contact with the chemical.

  • Container Sealing : Immediately after use, ensure the container of this compound is tightly sealed to prevent the escape of vapors.

  • Decontamination : Thoroughly decontaminate the work surface with an appropriate cleaning agent after the procedure is complete.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use PPE in the designated waste stream.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[13]

Disposal Plan: Managing this compound Waste

Improper disposal of this compound and contaminated materials can pose a significant environmental and health risk. A systematic disposal plan is mandatory.

  • Waste Segregation : All waste contaminated with this compound, including excess chemical, contaminated labware, and used PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[14] The container should be made of a material compatible with the acid, such as polyethylene.

  • Labeling : The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").

  • Storage : Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7]

  • Disposal Request : Follow your institution's established procedures for hazardous waste pickup. Do not attempt to neutralize or dispose of the waste down the drain.[3][7]

By implementing these comprehensive safety and handling protocols, you can confidently and responsibly work with this compound, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.